molecular formula C8H7ClO2 B021866 3'-Chloro-4'-hydroxyacetophenone CAS No. 2892-29-7

3'-Chloro-4'-hydroxyacetophenone

Cat. No.: B021866
CAS No.: 2892-29-7
M. Wt: 170.59 g/mol
InChI Key: GMTSPBYBJKGPJF-UHFFFAOYSA-N
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Description

3'-Chloro-4'-hydroxyacetophenone (CAS 289-29-7) is a high-purity organic compound supplied as a white to light yellow crystalline powder. This molecule features both a chloro and a hydroxyl substituent on the acetophenone core, making it a versatile and valuable building block in organic synthesis and medicinal chemistry research. Key Applications in Research: Pharmaceutical Intermediate: Serves as a key precursor in the synthesis of Active Pharmaceutical Ingredients (APIs) and biologically active molecules. Research indicates its derivatives exhibit promising antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents. Agrochemical Research: Used in the production of herbicides and pesticides, leveraging its functional groups for structural diversification. Material Science and Dye Chemistry: Acts as a chromophoric intermediate for the synthesis of complex dyes and pigments. Chemical Profile: The compound has a molecular formula of C 8 H 7 ClO 2 and a molecular weight of 170.59 g/mol. It has a melting point of approximately 101-105°C and is soluble in solvents such as methanol. Its structure, confirmed by NMR, allows for further chemical modifications including oxidation, reduction, and nucleophilic substitution. Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications. Handle with care, wearing appropriate personal protective equipment as it may be harmful if swallowed and causes skin and eye irritation.

Properties

IUPAC Name

1-(3-chloro-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTSPBYBJKGPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359984
Record name 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2892-29-7
Record name 1-(3-Chloro-4-hydroxyphenyl)ethanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-hydroxyphenyl)ethan-1-one
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Record name 1-(3-Chloro-4-hydroxyphenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.228
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3'-Chloro-4'-hydroxyacetophenone

Executive Summary: This document provides a comprehensive technical overview of this compound, a key chemical intermediate in various synthetic applications, particularly within the pharmaceutical and life sciences sectors. Identified by its CAS Number 2892-29-7, this compound's unique bifunctional nature, featuring both a phenolic hydroxyl group and a halogenated aromatic ring, makes it a valuable building block for more complex molecular architectures. This guide details its chemical and physical properties, provides an established synthesis protocol, discusses its potential applications in drug discovery, outlines analytical methods for quality control, and summarizes critical safety and handling information. The content is structured to provide researchers, chemists, and drug development professionals with actionable, field-proven insights into the effective use of this versatile reagent.

This compound, also known by its synonym 4-Acetyl-2-chlorophenol, is an organic compound that belongs to the class of substituted acetophenones. Its structure is characterized by an acetophenone core with a hydroxyl group at the 4'-position and a chlorine atom at the 3'-position. This substitution pattern is crucial for its reactivity and utility in organic synthesis.

The presence of chlorine, a halogen, significantly influences the electronic properties of the aromatic ring and can serve as a key element in modulating the biological activity of derivative compounds. Halogenated organic compounds are integral to medicinal chemistry, with a substantial number of FDA-approved drugs containing at least one chlorine atom.[1] The hydroxyl group provides a reactive site for etherification, esterification, or can act as a directing group in further electrophilic aromatic substitution reactions.

Quantitative data and key identifiers for this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 2892-29-7[2][3][4]
Molecular Formula C₈H₇ClO₂[2][3]
Molecular Weight 170.59 g/mol [2][3]
Synonyms 4-Acetyl-2-chlorophenol, 1-(3-Chloro-4-hydroxyphenyl)ethanone[2]
Appearance White to light yellow/orange powder or crystal
Melting Point 92-105 °C[2]
Purity Typically >95-98%[2][3]
InChI Key GMTSPBYBJKGPJF-UHFFFAOYSA-N[2]

Synthesis Protocol: Electrophilic Chlorination

A common and effective method for the preparation of this compound is through the direct electrophilic chlorination of its precursor, p-hydroxyacetophenone.[5] This reaction leverages the activating, ortho-, para-directing effect of the hydroxyl group to guide the chlorine atom to the position ortho to it (the 3'-position).

The choice of solvent and temperature is critical for achieving high yield and selectivity. Methylene dichloride is an effective solvent as it is relatively inert to chlorine gas and readily dissolves the starting material.[5] Performing the reaction at a reduced temperature (e.g., in an ice bath) is a crucial experimental choice; it helps to control the exothermicity of the chlorination reaction and minimizes the formation of undesired dichlorinated by-products, thus ensuring a cleaner reaction profile and simplifying subsequent purification.

Step-by-Step Synthesis Methodology:
  • Dissolution: Dissolve 0.31 mol (approx. 41.75 g) of p-hydroxyacetophenone in approximately 1.5 liters of methylene dichloride in a suitable reaction flask.[5]

  • Purification of Starting Material (Optional but Recommended): For optimal results, the starting p-hydroxyacetophenone can be pre-purified by dissolving in hot methylene dichloride and filtering through a small pad of silica gel to remove polar impurities.[5]

  • Cooling: Place the reaction flask in an ice bath to lower the temperature of the solution, preparing it for the introduction of the chlorinating agent.[5]

  • Chlorination: Bubble chlorine gas (Cl₂) directly through the cooled solution. The reaction is typically rapid.[5]

  • Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material. The total bubbling time is often short, around 5 minutes.[5]

  • Work-up: Upon completion, stop the chlorine gas flow and remove the solvent (methylene dichloride) under reduced pressure using a rotary evaporator.[5]

  • Isolation: The resulting solid is the crude this compound, which can be collected. This process typically yields the product in over 90% purity.[5] Further purification can be achieved by recrystallization if necessary.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification p_hydroxy p-Hydroxyacetophenone dissolve Dissolve in Methylene Dichloride p_hydroxy->dissolve cool Cool in Ice Bath dissolve->cool chlorine Bubble Cl₂ Gas (~5 minutes) cool->chlorine monitoring Monitor via TLC chlorine->monitoring strip_solvent Strip Solvent (Rotary Evaporator) monitoring->strip_solvent collect Collect White Crystals (>90% Purity) strip_solvent->collect end collect->end start start->p_hydroxy

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate or building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility is rooted in the strategic placement of its functional groups, which allow for a variety of subsequent chemical transformations.

  • Pharmaceutical Intermediate: The core structure is a scaffold that can be elaborated upon to create novel compounds with potential therapeutic activities. For instance, related hydroxyacetophenones are precursors in the synthesis of antihistamines, antimicrobials, and antifungal agents.[6] The presence of the chlorine atom is particularly significant, as chlorination is a well-established strategy in medicinal chemistry to enhance a drug's metabolic stability, membrane permeability, and binding affinity to its target.[1]

  • Scaffold for Biologically Active Molecules: The ketone and phenol moieties can be independently modified. The ketone can undergo reactions like reduction, reductive amination, or condensation to form chalcones and flavonoids, which are classes of compounds investigated for anti-cancer and antioxidant properties.[6] The phenolic hydroxyl group can be alkylated or acylated to produce a library of derivatives for structure-activity relationship (SAR) studies.

Applications cluster_ketone Ketone Modification cluster_phenol Phenol Modification cluster_ring Aromatic Ring Modification parent This compound (CAS: 2892-29-7) reduction Reduction to Alcohol parent->reduction reductive_amination Reductive Amination parent->reductive_amination condensation Condensation (e.g., Chalcones) parent->condensation alkylation Alkylation (Ether Synthesis) parent->alkylation acylation Acylation (Ester Synthesis) parent->acylation further_sub Further Electrophilic Substitution parent->further_sub final_product Complex Target Molecules (e.g., APIs, Agrochemicals) reduction->final_product reductive_amination->final_product condensation->final_product alkylation->final_product acylation->final_product further_sub->final_product

Caption: Role as a versatile chemical building block in synthesis.

Analytical Methodologies for Quality Control

Ensuring the identity, purity, and quality of this compound is paramount for its use in research and manufacturing. A multi-technique approach is standard for comprehensive characterization. Chemical suppliers often provide documentation from techniques such as NMR, HPLC, and LC-MS to validate the quality of their material.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton, with splitting patterns and chemical shifts consistent with the 3'-chloro-4'-hydroxy substitution pattern.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the compound. A reversed-phase HPLC method with UV detection is typically employed to separate the main component from any starting material, by-products, or other impurities. The purity is determined by the area percentage of the main peak.

  • Mass Spectrometry (MS): Often coupled with Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound (170.59 g/mol ) and can help in identifying impurities by their mass-to-charge ratio.[2][3]

QC_Workflow cluster_input Sample cluster_analysis Analysis cluster_output Result sample Batch of This compound hplc Purity Assay (HPLC) sample->hplc nmr Structure Verification (NMR) sample->nmr ms MW Confirmation (LC-MS) sample->ms coa Certificate of Analysis (CoA) hplc->coa nmr->coa ms->coa pass Batch Release coa->pass Specs Met fail Batch Rejection coa->fail Specs Not Met

Sources

An In-depth Technical Guide to 3'-Chloro-4'-hydroxyacetophenone: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3'-Chloro-4'-hydroxyacetophenone, a key chemical intermediate in organic synthesis and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical and physical properties, a detailed synthesis protocol, and its potential applications.

Introduction

This compound, also known as 4-Acetyl-2-chlorophenol, is an aromatic ketone that serves as a versatile building block in the synthesis of more complex molecules. Its structure, featuring a chlorinated phenol ring with an acetyl group, provides multiple reactive sites for further chemical modifications. This makes it a valuable precursor for the development of novel pharmaceutical compounds and other specialty chemicals. Understanding the fundamental properties and synthetic routes of this compound is crucial for its effective utilization in research and development.

Physicochemical Properties

The molecular characteristics of this compound are fundamental to its reactivity and handling. A summary of its key properties is presented in the table below.

PropertyValue
Molecular Formula C8H7ClO2[1]
Molecular Weight 170.59 g/mol [1][2]
CAS Number 2892-29-7[1][3]
Appearance White to light yellow or light orange powder/crystal
Melting Point 92-105 °C[2] or 93-94°C[3]
Purity Typically >98%[1][3]
Boiling Point 313.2°C at 760 mmHg[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the direct chlorination of p-hydroxyacetophenone.[4] This electrophilic aromatic substitution reaction is regioselective due to the directing effects of the hydroxyl and acetyl groups on the aromatic ring.

Synthesis Workflow

The synthesis process can be visualized as a straightforward workflow, from starting materials to the final purified product.

SynthesisWorkflow p_hydroxyacetophenone p-Hydroxyacetophenone dissolution Dissolution in Methylene Dichloride p_hydroxyacetophenone->dissolution chlorination Chlorination with Cl2 gas dissolution->chlorination workup Solvent Removal chlorination->workup crude_product Crude this compound workup->crude_product purification Purification crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • p-Hydroxyacetophenone

  • Methylene dichloride (DCM)

  • Chlorine gas (Cl2)

  • Silica gel

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: Dissolve 50 g of p-hydroxyacetophenone in 500 ml of hot methylene dichloride.

  • Filtration: Filter the hot solution through a small pad of silica gel to remove any impurities.

  • Crystallization and Solvent Removal: Allow the solution to cool, which may result in the crystallization of p-hydroxyacetophenone. Remove the methylene dichloride using a rotary evaporator to obtain the crystalline starting material.

  • Preparation for Chlorination: Dissolve the obtained crystals (approximately 41.75 g, 0.31 mol) in about 1.5 liters of methylene dichloride in a reaction flask.

  • Chlorination Reaction: Place the reaction flask in an ice bath to control the reaction temperature. Bubble chlorine gas through the solution. The reaction is typically rapid.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up: After approximately 5 minutes of chlorine gas bubbling, stop the gas flow and remove the methylene chloride using a rotary evaporator.

  • Isolation of Product: The removal of the solvent will yield white crystals of this compound with a purity of over 90%.[4]

Applications in Drug Development and Medicinal Chemistry

While direct therapeutic applications of this compound are not extensively documented, its value lies in its role as a key intermediate for the synthesis of biologically active molecules. Hydroxyacetophenones, in general, are recognized as important precursors for a variety of compounds with potential pharmaceutical applications.[5][6][7][8]

The presence of the hydroxyl and acetyl groups, along with the chloro substituent, allows for a range of chemical transformations, including:

  • Etherification of the hydroxyl group.

  • Ketone reduction or conversion to other functional groups.

  • Further electrophilic substitution on the aromatic ring.

These modifications can lead to the creation of libraries of compounds for screening in drug discovery programs. For instance, related hydroxyacetophenone derivatives have been investigated for their potential antioxidant, anti-inflammatory, and anti-cancer properties.[5]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification and Precautionary Measures

The compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[2] It is also harmful if swallowed.[2][9]

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[10] A dust mask (type N95 or equivalent) is also recommended.[2]

  • Ventilation: Use only in a well-ventilated area or in a chemical fume hood.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[10]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[11]

First Aid Measures
  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

  • If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[9]

Conclusion

This compound is a chemical compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties and established synthetic route make it a readily accessible building block for the creation of novel molecules. While its direct biological activity is an area for further investigation, its utility as a versatile intermediate in the synthesis of potentially therapeutic agents is clear. Adherence to strict safety protocols is paramount when handling this compound to mitigate its associated hazards.

References

  • Moldb. 2892-29-7 | this compound. [Link]
  • PrepChem.com. Synthesis of A. 3-chloro-4-hydroxy acetophenone. [Link]
  • INDOFINE Chemical Company. This compound | 2892-29-7. [Link]
  • Thermo Fisher Scientific.
  • PubChem. 3-Chloro-4-hydroxyphenylacetic acid. [Link]
  • Google Patents. US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
  • Cefa Cilinas Biotics Pvt Ltd.
  • Indiana Academy of Science. Proceedings of the Indiana Academy of Science. [Link]
  • Valence Labs. The Significance of 3-Hydroxyacetophenone Manufacturer. [Link]
  • Cefa-Cilinas Biotics Pvt. Ltd. 3 Hydroxyacetophenone Manufacturers in USA. [Link]
  • Dataintelo.
  • Preprints.org.

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3'-Chloro-4'-hydroxyacetophenone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3'-Chloro-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated phenolic ketone that serves as a pivotal building block in organic synthesis. Its trifunctional nature—comprising a reactive ketone, a nucleophilic phenolic hydroxyl group, and an electron-withdrawing chlorine atom on the aromatic ring—makes it a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic signature, and applications, with a particular focus on its utility in the field of drug discovery and development. As a Senior Application Scientist, the following narrative is structured to provide not just data, but also the causal reasoning behind the compound's behavior and the experimental choices made in its synthesis and characterization.

Core Chemical Identity and Physical Properties

The fundamental physicochemical properties of this compound define its behavior in a laboratory setting, from solubility and reaction conditions to its appearance and stability. These core attributes are summarized below.

PropertyDataSource(s)
CAS Number 2892-29-7[1][2]
Molecular Formula C₈H₇ClO₂[2][3]
Molecular Weight 170.59 g/mol [1][4]
Synonyms 4-Acetyl-2-chlorophenol, 1-(3-Chloro-4-hydroxyphenyl)ethanone[1][5]
Appearance White to light yellow or light orange crystalline powder/solid[2][5]
Melting Point 101.0 - 105.0 °C[1]
Boiling Point 313.2 °C at 760 mmHg[4]
Solubility Soluble in methanol and chloroform[6]
Storage Store in a cool, dry, dark place. Recommended <15°C.

Synthesis and Mechanistic Considerations

The preparation of hydroxyaryl ketones is a cornerstone of synthetic organic chemistry. While several methods exist, direct chlorination of a readily available precursor offers a straightforward and efficient route to this compound.

Preferred Synthesis Route: Electrophilic Chlorination

The most direct synthesis involves the electrophilic aromatic substitution of 4'-hydroxyacetophenone. The hydroxyl group is a strong activating group and is ortho-, para- directing. Since the para position is already occupied by the acetyl group, electrophilic attack is directed to the positions ortho to the hydroxyl group.

Causality Behind Experimental Choices:

  • Starting Material: 4'-Hydroxyacetophenone is chosen due to its commercial availability and the strong directing effect of its hydroxyl group.[7][8]

  • Chlorinating Agent: Chlorine gas (Cl₂) is a fundamental and effective electrophile for this transformation.

  • Solvent: Methylene dichloride (DCM) is used as it is relatively inert to chlorination under these conditions and readily dissolves the starting material.

  • Temperature: The reaction is conducted in an ice bath to control the exothermicity of the reaction and to minimize potential side reactions, such as dichlorination.

Experimental Protocol: Synthesis via Direct Chlorination[11]
  • Preparation: Dissolve 41.75 g (0.31 mol) of 4'-hydroxyacetophenone in approximately 1.5 L of methylene dichloride in a suitable reaction flask.

  • Cooling: Place the reaction flask in an ice bath to lower the temperature of the solution.

  • Chlorination: Bubble chlorine gas (Cl₂) through the cooled solution. Monitor the reaction progress (e.g., by TLC). The process typically takes around 5 minutes of active bubbling.

  • Work-up: Upon completion, remove the solvent from the reaction mixture using a rotary evaporator.

  • Isolation: The resulting solid is collected, yielding over 30 g of this compound as white crystals with a purity of >90%.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation start Dissolve 4'-hydroxyacetophenone in Methylene Dichloride cool Cool Flask in Ice Bath start->cool chlorinate Bubble Chlorine Gas (Cl₂) through Solution (~5 min) cool->chlorinate strip Strip Solvent via Rotary Evaporation chlorinate->strip product Collect Crystalline Product: This compound strip->product

Caption: Synthesis workflow for this compound.

Alternative Conceptual Route: The Fries Rearrangement

For a broader perspective, it is essential to understand the Fries Rearrangement, a classic and powerful method for synthesizing hydroxyaryl ketones from phenolic esters.[9] This reaction involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[9][10]

The reaction proceeds via the formation of an acylium ion, which then performs an electrophilic aromatic substitution on the activated phenol ring.[10] The regioselectivity (ortho vs. para product) can often be controlled by reaction conditions such as temperature; lower temperatures generally favor the para product, while higher temperatures favor the ortho product.[11][12] Although not the most direct route for this specific compound, understanding this mechanism is fundamental for any scientist working with this class of molecules.

G start Phenolic Ester acylium Acylium Ion Intermediate (Intramolecular) start->acylium + Lewis Acid ortho ortho-Hydroxyaryl Ketone acylium->ortho High Temp para para-Hydroxyaryl Ketone acylium->para Low Temp

Caption: Conceptual overview of the Fries Rearrangement.

Spectroscopic Profile and Characterization

Structural elucidation and purity assessment are non-negotiable in research. The following data provides a benchmark for the spectroscopic characterization of this compound. The NMR data is predicted based on established principles and analysis of structurally similar compounds.[13][14][15]

TechniqueExpected Observations
¹H NMR ~9.9-10.5 ppm (s, 1H): Phenolic -OH proton. ~7.8 ppm (d, 1H): Aromatic proton ortho to the acetyl group. ~7.6 ppm (dd, 1H): Aromatic proton ortho to the -OH and meta to the acetyl group. ~7.0 ppm (d, 1H): Aromatic proton ortho to the Cl and para to the acetyl group. ~2.5 ppm (s, 3H): Acetyl -CH₃ protons.
¹³C NMR ~200 ppm: Carbonyl carbon (C=O). ~155-160 ppm: Aromatic carbon attached to -OH. ~130-135 ppm: Aromatic carbons (CH). ~120-125 ppm: Aromatic carbon attached to Cl. ~115-120 ppm: Aromatic carbon (CH). ~25-30 ppm: Acetyl methyl carbon (-CH₃).
FT-IR (cm⁻¹) 3200-3500 (broad): O-H stretching vibration. ~3100-3000: Aromatic C-H stretching. ~1675 (strong, sharp): C=O (ketone) stretching. ~1600, ~1480: Aromatic C=C ring stretching. ~1280: C-O stretching. ~800-700: C-Cl stretching.
Mass Spec. (EI) m/z 170/172: Molecular ion (M⁺) peak with a characteristic ~3:1 isotopic ratio for ³⁵Cl/³⁷Cl. m/z 155/157: Loss of methyl group (-CH₃). m/z 127/129: Loss of acetyl group (-COCH₃).

Self-Validation through Spectroscopy: The combined data from these techniques provides a unique fingerprint. The ¹H NMR confirms the substitution pattern and number of protons. The IR spectrum validates the presence of the key hydroxyl and carbonyl functional groups. Mass spectrometry confirms the molecular weight and the presence of a single chlorine atom. This orthogonal data set ensures a high degree of confidence in the compound's identity and purity.

Reactivity and Applications in Drug Development

This compound is not merely a chemical curiosity; it is a strategic precursor in the synthesis of high-value molecules, particularly pharmaceuticals.

  • Role as a Synthetic Intermediate: Hydroxyacetophenones are crucial intermediates in the synthesis of various pharmaceutical agents, including anti-inflammatory, analgesic, and antimicrobial drugs.[16][17] The presence of three distinct functional handles on this compound allows for sequential, regioselective modifications. The phenolic hydroxyl can be easily alkylated or etherified, the ketone can participate in condensations or be reduced, and the aromatic ring can undergo further substitution.

  • Significance of the Chloro Substituent: In medicinal chemistry, the incorporation of chlorine is a well-established strategy to modulate a drug candidate's properties.[18] Chlorine can enhance metabolic stability by blocking sites susceptible to oxidation, increase lipid solubility to improve membrane permeability, and alter electronic properties to improve binding affinity with a biological target. The presence of the chloro group in this building block makes it particularly valuable for creating analogues of existing drugs or for novel drug discovery campaigns.[18]

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. This compound is a chemical that must be handled with appropriate precautions.

GHS Hazard Information
Pictogram
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[5] P280: Wear protective gloves/eye protection/face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5] P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant.

Mandatory Laboratory Protocol:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[1]

  • Handling: Avoid creating dust. Ensure containers are tightly closed when not in use.

  • Storage: Store in a well-ventilated, cool, and dry area away from incompatible materials.[6]

Conclusion

This compound is a compound of significant synthetic utility. Its well-defined physical properties, straightforward synthesis, and clear spectroscopic signature make it a reliable tool for researchers. The strategic placement of its chloro, hydroxyl, and acetyl groups provides a versatile platform for chemical modification, positioning it as a valuable intermediate in the complex, multi-step synthesis pathways common in drug discovery and materials science. Adherence to rigorous safety protocols is essential when handling this compound to ensure both personal safety and experimental integrity.

References

  • PrepChem.com. (n.d.). Synthesis of A. 3-chloro-4-hydroxy acetophenone.
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  • Wikipedia. (2023). Fries rearrangement.
  • Valence Labs. (2025). The Significance of 3-Hydroxyacetophenone Manufacturer.
  • Al-Karawi, A. J. M., & Al-Juboori, A. M. H. (2021). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Journal of Physics: Conference Series. [Link]
  • Cefa Cilinas Biotics Pvt Ltd. (2023). Various Applications Of 3-Hydroxyacetophenone. Retrieved from Cefa Cilinas Biotics Pvt Ltd website. [Link]
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  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement.
  • Pathan, A. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

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An In-Depth Technical Guide to 3'-Chloro-4'-hydroxyacetophenone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document delves into the core chemical and physical properties, detailed synthesis and analytical protocols, and the emerging applications of 3'-Chloro-4'-hydroxyacetophenone in medicinal chemistry and drug discovery. The information presented is grounded in scientific literature and best practices to ensure accuracy and reproducibility.

Core Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₇ClO₂, is an aromatic ketone characterized by a benzene ring substituted with a hydroxyl group, a chlorine atom, and an acetyl group. This unique substitution pattern imparts specific reactivity and properties that make it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2892-29-7
Molecular Weight 170.59 g/mol
Appearance White to light yellow crystalline solid-
Melting Point 92-105 °C
Boiling Point Not available-
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone.-
InChI Key GMTSPBYBJKGPJF-UHFFFAOYSA-N
SMILES CC(=O)c1ccc(O)c(Cl)c1

Synthesis of this compound: A Step-by-Step Protocol via Friedel-Crafts Acylation

The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of 2-chlorophenol. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring, ortho and para to the hydroxyl group. The para-substituted product, this compound, is typically the major isomer formed due to steric hindrance at the ortho positions.[1]

G Reactants 2-Chlorophenol + Acetyl Chloride LewisAcid AlCl₃ (Lewis Acid) Reactants->LewisAcid Reaction Initiation Intermediate Acylium Ion Intermediate LewisAcid->Intermediate Formation of Electrophile Product This compound Intermediate->Product Electrophilic Aromatic Substitution Workup Aqueous Workup Product->Workup Reaction Quenching

Caption: Synthesis workflow for this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a general procedure for the synthesis of this compound. Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 2-Chlorophenol

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.

  • Addition of Acetyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the suspension while stirring.

  • Addition of 2-Chlorophenol: After the addition of acetyl chloride is complete, add a solution of 2-chlorophenol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to 0 °C and slowly quench the reaction by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid.[2]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

Accurate characterization of this compound is crucial for its use in further synthetic applications. The following section details the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of the methoxy-protected analogue, 3'-Chloro-4'-methoxyacetophenone, in CDCl₃ shows characteristic signals for the aromatic protons and the methyl protons of the acetyl and methoxy groups.[3] For this compound, the phenolic proton will also be present, typically as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum of 3'-Chloro-4'-methoxyacetophenone in CDCl₃ reveals distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.[3] The spectrum of this compound will show similar aromatic and acetyl carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. For the related 3'-Chloro-4'-methoxyacetophenone, key peaks are observed for the C=O stretch of the ketone and C-O stretches of the ether.[4] For this compound, a broad O-H stretching band from the phenolic hydroxyl group is also expected.

Mass Spectrometry (MS)

The mass spectrum of 3'-Chloro-4'-methoxyacetophenone shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[4] The mass spectrum of this compound will similarly show a molecular ion peak at m/z 170, with the isotopic pattern of the chlorine atom being a key diagnostic feature.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its reactive functional groups allow for further chemical modifications to build more complex molecular architectures.

Intermediate in the Synthesis of Bioactive Molecules

Hydroxyacetophenone derivatives are precursors in the synthesis of chalcones, flavonoids, and other heterocyclic compounds that have shown a wide range of biological activities, including antimicrobial and anticancer properties.[5][6][7] The presence of the chloro and hydroxyl groups on the phenyl ring of this compound provides handles for diverse synthetic transformations.

G Start This compound Intermediate1 Chalcone Synthesis Start->Intermediate1 Intermediate2 Flavonoid Synthesis Start->Intermediate2 Intermediate3 Other Heterocycles Start->Intermediate3 APIs Active Pharmaceutical Ingredients (APIs) Intermediate1->APIs Intermediate2->APIs Intermediate3->APIs

Caption: Role as a versatile intermediate in drug synthesis.

Biological Activities of Related Structures

While direct studies on the biological activities of this compound are limited in the readily available literature, research on structurally similar hydroxyacetophenone derivatives provides insights into its potential therapeutic applications.

Antimicrobial and Antifungal Potential

Derivatives of hydroxyacetophenone have been investigated for their antibacterial and antifungal properties.[8][9] The specific substitution pattern on the aromatic ring, including the presence of halogens, can significantly influence the antimicrobial efficacy of these compounds.

Anticancer and Cytotoxic Potential

Chalcones and flavonoids synthesized from hydroxyacetophenone precursors have demonstrated promising anticancer activities in various cancer cell lines.[7] These compounds can induce apoptosis and inhibit cancer cell proliferation through various mechanisms.

Safety, Handling, and Disposal

As with any chemical substance, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye damage.

  • May cause respiratory irritation.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it an attractive starting material for the creation of a diverse range of bioactive molecules. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

[8] Asiri, A. M., & Khan, S. A. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE. Retrieved from [Link]

[4] National Center for Biotechnology Information. (n.d.). 3'-Chloro-4'-methoxyacetophenone. PubChem. Retrieved from [Link]

[5] Cefa Cilinas Biotics Pvt Ltd. (2023, March 28). Various Applications Of 3-Hydroxyacetophenone. Retrieved from [Link]

[10] Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

[11] Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. Retrieved from [Link]

[12] Gatenyo, J., Vints, I., & Rozen, S. (2013). The First Route for Efficient Synthesis of 18O Labeled Alcohols using the HOF·CH3CN Complex. The Royal Society of Chemistry. Retrieved from [Link]

[9] Celik, G. D., et al. (2023). Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. ACG Publications. Retrieved from [Link]

[2] Hernandez, L. S., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Retrieved from [Link]

[13] CORE Reader. (n.d.). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. Retrieved from [Link]

[14] SpectraBase. (n.d.). This compound. Retrieved from [Link]

[15] Google Patents. (n.d.). US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide. Retrieved from

[1] ResearchGate. (2017, May 22). How i can selectively get 4-hydroxy acetophenone?. Retrieved from [Link]

[16] Google Patents. (n.d.). CA1298316C - Process for producing 4-hydroxyacetophenone. Retrieved from

[17] Chegg. (2022, March 15). Question: Match the unique H's to peaks on the spectrum and talk about structure. Retrieved from [Link]

[18] Ghiur, A. A., et al. (2023). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. MDPI. Retrieved from [Link]

[6] Khdera, H. A., et al. (2022). Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. PubMed Central. Retrieved from [Link]

[7] Al-Azawi, A. M., et al. (2016). Synthesis of Chalcones with Anticancer Activities. PubMed Central. Retrieved from [Link]

[19] Kovalenko, S. M., et al. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ScienceRise: Pharmaceutical Science. Retrieved from [Link]

[20] NIST. (n.d.). 4'-Hydroxyacetophenone, TMS derivative. Retrieved from [Link]

[21] ResearchGate. (n.d.). FT-IR spectra of control and treated samples of p-hydroxyacetophenone. Retrieved from [Link]

[22] SpectraBase. (n.d.). 4-Hydroxyacetophenone. Retrieved from [Link]

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3'-Chloro-4'-hydroxyacetophenone synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3'-Chloro-4'-hydroxyacetophenone

Abstract

This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular structure, featuring a chlorinated and hydroxylated phenyl ring with a ketone group, offers versatile reactivity for building more complex molecules. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of methods including the direct chlorination of 4'-hydroxyacetophenone and the Fries rearrangement of 2-chlorophenyl acetate, grounding all claims in authoritative sources.

Introduction and Strategic Overview

This compound (CAS No: 2892-29-7), with the molecular formula C₈H₇ClO₂, is a substituted acetophenone that serves as a valuable building block in organic synthesis.[1] Its importance lies in its utility as a precursor for various biologically active molecules. The strategic selection of a synthetic pathway is critical and depends on factors such as starting material availability, desired scale, yield, purity requirements, and safety considerations.

The principal routes to synthesize this target molecule are:

  • Electrophilic Aromatic Substitution: Direct chlorination of the readily available 4'-hydroxyacetophenone. This is often the most direct route but can present challenges in controlling regioselectivity.

  • Fries Rearrangement: An intramolecular rearrangement of 2-chlorophenyl acetate, catalyzed by a Lewis acid, to form the target hydroxyaryl ketone.[2]

  • Friedel-Crafts Acylation: The acylation of 2-chlorophenol, which can also yield the desired product, though regioselectivity must be carefully managed.[3]

Below is a decision-making workflow to guide the selection of an appropriate synthetic pathway.

synthesis_decision_tree start Start: Synthesize this compound sm_avail Primary Starting Material Available? start->sm_avail p_hydroxy Pathway 1: Direct Chlorination sm_avail->p_hydroxy  4'-Hydroxyacetophenone   chloro_phenol Consider Pathways 2 & 3 sm_avail->chloro_phenol  2-Chlorophenol   p_hydroxy_desc Advantages: - High atom economy - Fewer steps p_hydroxy->p_hydroxy_desc fries_vs_fc Reaction Type Preference? chloro_phenol->fries_vs_fc fries Pathway 2: Fries Rearrangement (via 2-Chlorophenyl Acetate) fries_vs_fc->fries Intramolecular Rearrangement fc Pathway 3: Friedel-Crafts Acylation fries_vs_fc->fc Intermolecular Acylation fries_desc Advantages: - Good for specific isomer formation - Avoids intermolecular side products fries->fries_desc fc_desc Advantages: - Classic, well-understood reaction - Direct acylation fc->fc_desc

Caption: Decision workflow for selecting a synthesis pathway.

Pathway 1: Electrophilic Chlorination of 4'-Hydroxyacetophenone

This is arguably the most direct approach, starting from the commercially available 4'-hydroxyacetophenone. The reaction hinges on electrophilic aromatic substitution, where a chlorinating agent provides an electrophilic chlorine species that attacks the electron-rich aromatic ring. The hydroxyl (-OH) and acetyl (-COCH₃) groups on the starting material dictate the position of chlorination. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the acetyl group is a deactivating, meta- directing group. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile to the positions ortho to it. Since one ortho position is blocked by the acetyl group, chlorination occurs at the other ortho position (C3).

Mechanistic Principles

The reaction proceeds via the standard mechanism for electrophilic aromatic substitution. The chlorinating agent generates a potent electrophile (Cl⁺ or a polarized equivalent). The π-electrons of the phenol ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the chlorine atom, restoring aromaticity and yielding the final product.

Protocol: Chlorination using Chlorine Gas

This method provides a clean and efficient route to the desired product, though it requires careful handling of chlorine gas.

Experimental Protocol:

  • Preparation: Dissolve 4'-hydroxyacetophenone (e.g., 50 g) in a suitable solvent like methylene dichloride (e.g., 1.5 L) in a reaction flask equipped with a gas inlet tube and a stirrer.[4]

  • Cooling: Place the reaction flask in an ice bath to maintain a low temperature, which helps to control the reaction rate and minimize side products.

  • Chlorination: Bubble chlorine gas (Cl₂) slowly through the stirred solution. The reaction is typically rapid.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reaction Time: The total time for bubbling chlorine gas is typically short, on the order of 5-10 minutes for this scale.[4]

  • Work-up: Once the reaction is complete, stop the chlorine gas flow and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude solid is often of high purity (>90%) and can be further purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to yield white crystals of this compound.[4][5]

chlorination_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 4'-Hydroxyacetophenone in Methylene Dichloride cool Cool Flask in Ice Bath dissolve->cool bubble Bubble Cl2 Gas (Monitor by TLC) cool->bubble evaporate Evaporate Solvent bubble->evaporate recrystallize Recrystallize Crude Solid evaporate->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for direct chlorination of 4'-hydroxyacetophenone.

Data Summary
ParameterValue / ConditionSource
Starting Material4'-Hydroxyacetophenone[4]
Chlorinating AgentChlorine Gas (Cl₂)[4]
SolventMethylene Dichloride[4]
TemperatureIce bath (approx. 0-5 °C)[4]
Typical Yield>80% (crude)[4]
Purity (crude)>90%[4]

Trustworthiness Note: This direct chlorination is a self-validating system. The strong directing effect of the hydroxyl group overwhelmingly favors substitution at the C3 position. The formation of other isomers is minimal under controlled, low-temperature conditions, making the product identification straightforward and the process reliable.

Pathway 2: Fries Rearrangement of 2-Chlorophenyl Acetate

The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[2][6] This pathway involves two main steps: the synthesis of the precursor, 2-chlorophenyl acetate, followed by its rearrangement.

Mechanistic Principles

The reaction is initiated by the coordination of the Lewis acid (commonly AlCl₃) to the carbonyl oxygen of the ester. This coordination weakens the ester linkage, facilitating the departure of the acyl group as a highly electrophilic acylium ion (CH₃CO⁺).[6][7] This acylium ion then attacks the aromatic ring via an electrophilic aromatic substitution. The reaction is ortho- and para-selective.[8] In the case of 2-chlorophenyl acetate, the acyl group migrates primarily to the para position relative to the hydroxyl group, yielding the desired this compound.

Reaction conditions, particularly temperature, play a crucial role in determining the regioselectivity.

  • Low Temperatures (e.g., <60 °C) generally favor the formation of the para-isomer.[8]

  • High Temperatures (e.g., >160 °C) tend to favor the ortho-isomer.[8]

fries_mechanism start 2-Chlorophenyl Acetate + AlCl₃ complex [Lewis Acid-Ester Complex] start->complex Coordination acylium Acylium Ion (CH₃CO⁺) + Chloro-phenoxide-AlCl₂ Complex complex->acylium Cleavage attack Electrophilic Attack (Sigma Complex Formation) acylium->attack Intramolecular Attack rearo Rearomatization attack->rearo Proton Loss product This compound (para-product) rearo->product

Caption: Simplified mechanism of the Fries Rearrangement.

Experimental Protocol

Step A: Synthesis of 2-Chlorophenyl Acetate

  • Combine 2-chlorophenol, acetic anhydride, and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine).

  • Heat the mixture gently (e.g., reflux) until the reaction is complete (monitor by TLC).

  • Cool the mixture and pour it into cold water to precipitate the ester.

  • Wash the crude product with a dilute sodium bicarbonate solution to remove excess acid and then with water.

  • Dry the resulting 2-chlorophenyl acetate.

Step B: Fries Rearrangement

  • To a flask containing a solvent (e.g., nitrobenzene or chlorobenzene), add anhydrous aluminum chloride (AlCl₃) while cooling in an ice bath.[9]

  • Slowly add the 2-chlorophenyl acetate to the stirred suspension.

  • Heat the reaction mixture to the desired temperature to favor para migration (typically 50-60 °C).[9]

  • Maintain the temperature for several hours until the rearrangement is complete.

  • Cool the reaction mixture and carefully hydrolyze it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Data Summary
ParameterValue / ConditionSource
Starting Material2-Chlorophenyl Acetate[10]
CatalystAluminum Chloride (AlCl₃)[2][6]
SolventNitrobenzene, Chlorobenzene[9]
Temperature (for para)20–65 °C[9]
Typical Yield30% - 70%[11]

Expertise & Experience Insight: The choice of solvent in the Fries rearrangement is critical. While the reaction can be run without a solvent, using a non-polar solvent like chlorobenzene can influence the ortho/para product ratio.[6] Furthermore, the stoichiometry of the Lewis acid is important; often, more than a catalytic amount is needed because the product ketone can form a complex with the AlCl₃, effectively sequestering it.[12]

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product requires purification and rigorous characterization to confirm its identity and purity.

Purification
  • Recrystallization: This is the most common method for purifying the solid product. A solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is chosen. Toluene or ethanol/water mixtures are often effective. The process of dissolving the crude product in a hot solvent, filtering out insoluble impurities, and allowing the solution to cool slowly yields high-purity crystals.[13]

  • Column Chromatography: For separating mixtures that are difficult to resolve by recrystallization, silica gel column chromatography can be employed using a suitable eluent system, such as a mixture of hexanes and ethyl acetate.

Characterization
TechniqueExpected Result
Melting Point Sharp melting point, consistent with literature values.
¹H NMR Signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons with appropriate chemical shifts and coupling patterns.
¹³C NMR Resonances for all 8 unique carbon atoms, including the carbonyl carbon, aromatic carbons, and the methyl carbon.
Infrared (IR) Spectroscopy Characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch), and aromatic (C=C and C-H stretches) functional groups.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (170.59 g/mol ), showing the characteristic isotopic pattern for a molecule containing one chlorine atom.[1]

Comparative Analysis and Conclusion

The selection of the optimal synthesis route for this compound is a strategic decision guided by laboratory or industrial constraints.

FeaturePathway 1 (Direct Chlorination)Pathway 2 (Fries Rearrangement)
Starting Materials 4'-Hydroxyacetophenone2-Chlorophenol, Acetic Anhydride
Number of Steps OneTwo
Key Reagents Cl₂ or SO₂Cl₂AlCl₃, Acetic Anhydride
Yield Generally high (>80%)Moderate to good (30-70%)[11]
Regioselectivity Excellent, driven by -OH groupGood, controlled by temperature[8]
Safety Concerns Handling of toxic/corrosive chlorine gas or sulfuryl chloride.Handling of highly reactive and water-sensitive AlCl₃.
Industrial Viability Highly viable due to its directness and high yield.Viable, but the two-step process and need for stoichiometric Lewis acid can increase costs.

Authoritative Grounding: From a process chemistry perspective, the direct chlorination of 4'-hydroxyacetophenone is often the preferred method. Its high atom economy, single-step nature, and excellent regioselectivity make it an efficient and cost-effective choice for large-scale production.[4] However, the Fries rearrangement remains a powerful and classic tool, particularly in research settings or when the starting 2-chlorophenol is more readily available or cost-effective than 4'-hydroxyacetophenone.[2][14] It offers a different strategic approach and allows for the synthesis of specific isomers by carefully controlling reaction conditions.[10]

Ultimately, the choice rests on a thorough evaluation of safety protocols, reagent costs, equipment availability, and the desired scale of production. This guide provides the foundational knowledge for making that informed decision.

References

  • PrepChem. Synthesis of A. 3-chloro-4-hydroxy acetophenone.
  • Journal of the Chemical Society C: Organic. The Fries rearrangement of ortho-halogenophenyl acetates. RSC Publishing.
  • Wikipedia. Fries rearrangement.
  • Physics Wallah. Reaction Mechanism of Fries Rearrangement.
  • Google Patents. US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
  • Cefa Cilinas Biotics Pvt Ltd. Various Applications Of 3-Hydroxyacetophenone.
  • BYJU'S. What is the Fries Rearrangement Reaction?.
  • Indiana University–Purdue University Indianapolis. Proceedings of the Indiana Academy of Science.
  • YouTube. Friedel-Crafts acylation.
  • Wikipedia. Friedel–Crafts reaction.
  • YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone.
  • National Institutes of Health. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
  • Google Patents. CN105967986A - 3-hydroxyacetophenone synthesis method.
  • ResearchGate. Synthesis of 4-hydroxyacetophenone (Scheme-12).
  • Patsnap Eureka. 3-hydroxyacetophenone synthesis method.
  • Google Patents. EP0254536B1 - Process for purifying 4-hydroxy-acetophenone.
  • Google Patents. US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • European Patent Office. METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - EP 3526188 B1.
  • World Intellectual Property Organization. WO/2018/068902 METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE.
  • ResearchGate. Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement.
  • Patsnap Eureka. Preparation technology of high purity 3-hydroxyacetophenone.
  • European Patent Office. IMPROVED SYNTHESIS OF MONO-CHLORINATED ACETOPHENONE - EP 3532455 B1.

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Introduction to 3'-Chloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3'-Chloro-4'-hydroxyacetophenone

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful formulation and delivery. This guide provides a comprehensive technical overview of the solubility of this compound, moving beyond simple data points to explain the underlying physicochemical principles and provide robust methodologies for its determination. As a Senior Application Scientist, my focus is not just on the "what," but the "why" and "how," ensuring that the protocols described are both scientifically sound and practically applicable.

This compound is an organic compound featuring a ketone, a hydroxyl group, and a chlorine atom attached to an aromatic ring. Its structure dictates its chemical behavior, making it a subject of interest in various research domains, including as a building block in organic synthesis and as a potential scaffold in medicinal chemistry. The interplay between the polar hydroxyl group and the non-polar chlorinated phenyl ring suggests a nuanced solubility profile that is critical to understand for any application.

Physicochemical Profile

A compound's fundamental properties are the first indicators of its solubility behavior. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1][2]
Melting Point 92-105 °C[1][3]
Appearance White to light yellow powder/crystal[3]
Qualitative Solubility Soluble in Chloroform and Methanol[3][4]

The relatively high melting point suggests significant crystal lattice energy, which must be overcome for dissolution to occur. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and hydroxyl oxygens) indicates potential for interaction with polar protic solvents.

The Theoretical Framework: Understanding Solubility Drivers

The solubility of this compound is primarily governed by its phenolic nature. Phenols are weak acids, and their solubility in aqueous media is profoundly dependent on pH.[5]

The Critical Impact of pH

The hydroxyl group (-OH) on the phenyl ring can be deprotonated to form a phenoxide ion (-O⁻) under basic conditions. This transformation is the single most important factor influencing its aqueous solubility.

  • At Low pH (Acidic): The compound remains in its neutral, protonated form. Its aqueous solubility will be relatively low, dictated by the polarity of the molecule as a whole.

  • At High pH (Alkaline): As the pH increases above the compound's pKa, the hydroxyl group deprotonates. The resulting phenoxide is an ionic species, which is significantly more polar and thus dramatically more soluble in water.[5][6]

This relationship is a cornerstone of formulating phenolic compounds. For instance, phenolic compounds often exhibit their highest solubility at very acidic (pH 1-2) and very alkaline (pH 11-12) conditions.[6] However, it is crucial to note that high pH can also lead to the degradation of some polyphenolic compounds.[5][7]

cluster_low_pH Low pH ( < pKa ) cluster_high_pH High pH ( > pKa ) Low_pH Neutral Molecule (C₈H₇ClO₂-OH) Low_Sol Low Aqueous Solubility Low_pH->Low_Sol Limited H-bonding High_pH Ionized Molecule (C₈H₇ClO₂-O⁻) High_Sol High Aqueous Solubility High_pH->High_Sol Ion-dipole interactions caption pH-dependent ionization and its effect on solubility.

pH-dependent ionization and its effect on solubility.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, the Shake-Flask Method is the gold standard.[8][9] It measures the equilibrium or thermodynamic solubility, which represents the saturation point of the solvent with the solute under specific conditions.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol). "Excess" is critical to ensure a saturated solution remains in equilibrium with the solid phase.[8][9]

  • Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[10][11] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued, signifying equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.[9] Carefully remove an aliquot of the supernatant. It is imperative to separate the dissolved solute from the undissolved solid. This is best achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE or PVDF).[10][12]

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase or solvent. Analyze the concentration of this compound using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC)-UV: The most common and reliable method, offering specificity and accuracy.

    • UV-Vis Spectroscopy: A simpler method, suitable if the compound has a strong chromophore and no interfering excipients are present. A calibration curve must be prepared.[10][13]

  • Calculation: Determine the solubility by comparing the measured concentration of the saturated solution to a standard calibration curve, factoring in the dilution performed. Report the results in units such as mg/mL or µg/mL.

Workflow for the Shake-Flask Solubility Measurement.

Practical Considerations for Comprehensive Profiling

  • Solvent Selection: A full solubility profile should include a range of solvents relevant to potential applications, such as purified water, various pH buffers (e.g., pH 2.0, 7.4, 9.0), and common organic solvents used in formulations like ethanol, propylene glycol, and DMSO.

  • Kinetic vs. Thermodynamic Solubility: Early-stage drug discovery often uses high-throughput kinetic solubility methods, where a DMSO stock solution is diluted into an aqueous buffer.[10][12] This can lead to supersaturated solutions and overestimate the true equilibrium solubility.[9] The shake-flask method described here provides the more fundamental and accurate thermodynamic solubility value, which is crucial for later-stage development.[10][14]

  • Purity and Solid Form: The purity of the compound and its polymorphic form can significantly influence solubility. It is essential to characterize the solid material before and after the experiment to ensure no changes (e.g., hydration, polymorphism) have occurred.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides the theoretical foundation and a robust experimental framework for its determination. The compound's phenolic nature makes its aqueous solubility highly dependent on pH, a critical factor that must be investigated thoroughly. By employing the gold-standard shake-flask method and appropriate analytical quantification, researchers can generate the reliable and accurate solubility data needed to advance their scientific and developmental objectives.

References

  • Effect of pH on the solubility of phenolic compounds - ResearchGate. (n.d.).
  • What is the relation between the solubility of phenolic compounds and pH of solution? - ResearchGate. (n.d.).
  • Shake Flask Method - BioAssay Systems. (n.d.).
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (2012).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.
  • The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. (2020). ProQuest.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). Semantic Scholar.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
  • 3-CHLORO-4-METHOXYACETOPHENONE - Chongqing Chemdad Co., Ltd. (n.d.).
  • Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. (2019). PubMed Central.
  • Effect of pH on the stability of plant phenolic compounds. (2000). PubMed.
  • This compound | 2892-29-7. (n.d.). INDOFINE Chemical Company.
  • 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3. (n.d.). PubChem.

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An In-depth Technical Guide to the Physical Properties of 3'-Chloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3'-Chloro-4'-hydroxyacetophenone is a substituted aromatic ketone that serves as a valuable building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its bifunctional nature, possessing both a phenolic hydroxyl group and a chloro-substituted aromatic ring, makes it a versatile precursor for the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective use in drug design, process development, and quality control. This guide provides a comprehensive overview of the core physical characteristics of this compound, offering both established data and detailed methodologies for its empirical determination.

The precise manipulation of this compound in a laboratory setting—from designing reaction conditions to developing purification strategies and formulating final products—is critically dependent on accurate physical data. Properties such as melting point, solubility, and spectral characteristics not only confirm the identity and purity of the substance but also dictate its behavior in various chemical environments. This document is intended to be a practical resource for researchers, chemists, and formulation scientists, providing the foundational knowledge necessary to handle and utilize this compound with confidence and precision.

Chemical Identity and Structure

To ensure clarity and precision in research and communication, it is essential to identify this compound by its standardized chemical identifiers.

IdentifierValueSource
CAS Number 2892-29-7[1]
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
IUPAC Name 1-(3-Chloro-4-hydroxyphenyl)ethanone
Synonyms 4-Acetyl-2-chlorophenolN/A
InChI Key GMTSPBYBJKGPJF-UHFFFAOYSA-N
SMILES CC(=O)c1ccc(O)c(Cl)c1

Molecular Structure:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation & Reporting prep1 Finely crush the crystalline This compound prep2 Pack the powder into a capillary tube (2-3 mm height) prep1->prep2 prep3 Tap gently to ensure tight packing prep2->prep3 meas1 Place the capillary tube in the digital melting point apparatus prep3->meas1 meas2 Set a rapid heating rate (~10°C/min) for a coarse measurement meas1->meas2 meas3 Record the approximate melting temperature meas2->meas3 meas4 Cool the apparatus meas3->meas4 meas5 Prepare a new sample meas4->meas5 meas6 Set a slow heating rate (~1-2°C/min) starting ~15°C below the coarse m.p. meas5->meas6 meas7 Observe and record the temperature at which melting begins (T1) meas6->meas7 meas8 Record the temperature at which the last crystal disappears (T2) meas7->meas8 val1 Repeat the slow heating measurement twice more meas8->val1 val2 Calculate the average melting point range (T1-T2) val1->val2 val3 Report the melting point range. A narrow range (<2°C) indicates high purity. val2->val3 G cluster_solvents Solvent Addition (Sequential) cluster_observation Observation & Classification start Start: ~20 mg of This compound in a test tube s1 Add 1 mL Water (Polar Protic) start->s1 o1 Observe for dissolution (clear, homogeneous solution) s1->o1 s2 Add 1 mL 5% aq. NaOH (Basic) o2 Classify as: - Soluble - Partially Soluble - Insoluble s2->o2 s3 Add 1 mL 5% aq. HCl (Acidic) s3->o2 s4 Add 1 mL Chloroform (Non-polar Organic) s4->o2 o1->s2 If Insoluble in Water o2->s3 If Insoluble in NaOH o2->s4 If Insoluble in aq. solutions

Caption: Systematic workflow for assessing compound solubility.

  • General Procedure:

    • Place approximately 20-30 mg of this compound into a small test tube.

    • Add 1 mL of the chosen solvent in portions.

    • After each addition, vigorously agitate the mixture for at least 30 seconds. [2] * Observe the mixture against a light source to determine if the solid has dissolved completely. A compound is considered soluble if a clear, homogeneous solution is formed.

  • Solvent Selection and Rationale:

    • Water (H₂O): To assess solubility in a polar, protic solvent. Due to the aromatic ring, low solubility is expected.

    • 5% Sodium Hydroxide (aq. NaOH): The phenolic hydroxyl group is acidic and should be deprotonated by a strong base to form a water-soluble sodium phenoxide salt. This test confirms the presence of an acidic functional group. [3] * 5% Hydrochloric Acid (aq. HCl): To determine if any basic functional groups are present. No significant solubility is expected.

    • Chloroform (CHCl₃): A common organic solvent. The compound is reported to be soluble in chloroform. T[1]his is a suitable solvent for reactions and for techniques like NMR spectroscopy.

    • Methanol (CH₃OH) / Ethanol (C₂H₅OH): Polar, protic organic solvents. The compound is expected to show good solubility due to hydrogen bonding with the hydroxyl group.

  • Interpretation of Results:

    • Solubility in aqueous NaOH but not in water or aqueous HCl is characteristic of a phenolic compound.

    • Solubility in organic solvents like chloroform and alcohols is typical for moderately polar organic molecules.

Spectroscopic Characterization

While detailed, publicly available spectral data for this compound is limited, the expected spectral features can be predicted based on its structure. For definitive characterization, it is recommended to acquire spectra on the specific batch of material being used. Commercial suppliers can often provide this data upon request.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl protons of the acetyl group, a singlet for the phenolic hydroxyl proton (which may be broad and exchangeable with D₂O), and distinct signals in the aromatic region for the three protons on the benzene ring. The coupling patterns of these aromatic protons will be indicative of their relative positions.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show eight distinct carbon signals: one for the methyl carbon, one for the carbonyl carbon, and six for the aromatic carbons (four substituted and two unsubstituted).

  • IR (Infrared) Spectroscopy: Key absorption bands are expected for the O-H stretch of the phenol (a broad band around 3200-3600 cm⁻¹), the C=O stretch of the ketone (a strong, sharp band around 1670-1690 cm⁻¹), and C-Cl stretching in the fingerprint region.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 170. A characteristic (M+2) peak at m/z 172 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, a compound of significant interest in medicinal and materials chemistry. By presenting both curated data and robust, validated experimental protocols, this document equips researchers and scientists with the necessary knowledge for the confident and accurate use of this chemical intermediate. The emphasis on systematic experimental workflows for determining properties like melting point and solubility underscores the importance of rigorous physical characterization in ensuring the quality and reproducibility of scientific research.

References

  • University of Calgary. (n.d.).
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]
  • Course Hero. (2024, September 24). Solubility test for Organic Compounds. [Link]
  • University of Technology. (2021, September 19). experiment (1)
  • Clarion University. (n.d.). Determination of Melting Point. Science in Motion. [Link]
  • University of the Cumberlands. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
  • JoVE. (2017, February 22).
  • INDOFINE Chemical Company, Inc. (n.d.). This compound. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Application of 3'-Chloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Halogenated Phenolic Ketones

In the landscape of modern medicinal chemistry and materials science, the precise modification of aromatic scaffolds is a cornerstone of innovation. The introduction of halogen atoms, particularly chlorine, onto a phenolic ring can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. 3'-Chloro-4'-hydroxyacetophenone, a seemingly simple molecule, embodies this principle. It is not merely a chemical compound but a strategic building block, a versatile intermediate poised at the intersection of academic inquiry and pharmaceutical development. This guide provides an in-depth exploration of its synthesis, characterization, and the scientific rationale that drives its application, offering researchers and drug development professionals a comprehensive technical resource.

Core Synthesis Methodologies: From Precursor to Product

The "discovery" of a synthetic molecule like this compound is best understood through the elucidation of its viable synthetic pathways. The primary and most direct route involves the electrophilic aromatic substitution of a readily available precursor, p-hydroxyacetophenone.

Pathway A: Direct Electrophilic Chlorination

The most straightforward method for preparing this compound is the direct chlorination of 4'-hydroxyacetophenone. The hydroxyl (-OH) and acetyl (-COCH₃) groups on the aromatic ring are key to understanding this reaction. The hydroxyl group is a powerful activating group and is ortho-, para- directing. Since the para position is already occupied by the acetyl group, incoming electrophiles are directed to the ortho positions. The acetyl group is a deactivating group, which helps to moderate the reaction and prevent over-chlorination.

Causality of Experimental Choices: The choice of solvent and reaction conditions is critical for maximizing yield and purity. Methylene dichloride is an effective solvent as it dissolves the starting material and is relatively inert to chlorine gas under the reaction conditions.[1] Conducting the reaction at a low temperature (in an ice bath) is crucial to control the exothermicity of the reaction and to minimize the formation of dichlorinated and other side products.[1]

This protocol is adapted from established laboratory procedures.[1]

Materials:

  • p-Hydroxyacetophenone (41.75 g, 0.31 mol)

  • Methylene dichloride (CH₂Cl₂)

  • Chlorine gas (Cl₂)

  • Reaction flask (2 L)

  • Ice bath

  • Rotary evaporator

  • Silica gel pad

Procedure:

  • Preparation of Starting Material: Dissolve 50 g of p-hydroxyacetophenone in 500 ml of hot methylene dichloride. Filter the hot solution through a small pad of silica gel to remove impurities.

  • Solvent Removal: Strip the methylene dichloride from the filtrate using a rotary evaporator to obtain crystalline p-hydroxyacetophenone.

  • Reaction Setup: Dissolve the purified crystals (41.75 g) in approximately 1.5 liters of methylene dichloride in a 2 L reaction flask.

  • Chlorination: Place the reaction flask in an ice bath to cool the solution. Bubble chlorine gas directly into the stirred solution. The reaction is typically rapid.

  • Monitoring: Monitor the reaction's progress. Bubbling chlorine gas for approximately 5 minutes is often sufficient for complete conversion.[1]

  • Workup and Isolation: After the reaction is complete, remove the flask from the ice bath and strip off the methylene dichloride using a rotary evaporator.

  • Product: The resulting white crystals are this compound, typically obtained in high purity (>90%).[1]

G cluster_prep Starting Material Preparation cluster_reaction Chlorination Reaction cluster_isolation Product Isolation prep1 Dissolve p-hydroxyacetophenone in hot CH₂Cl₂ prep2 Filter through Silica Gel prep1->prep2 prep3 Evaporate CH₂Cl₂ prep2->prep3 react1 Re-dissolve purified starting material in CH₂Cl₂ prep3->react1 Purified p-hydroxyacetophenone react2 Cool in Ice Bath react1->react2 react3 Bubble Cl₂ gas (~5 min) react2->react3 iso1 Evaporate CH₂Cl₂ (Rotary Evaporator) react3->iso1 Reaction Mixture iso2 Collect white crystals of This compound iso1->iso2

Caption: Workflow for the synthesis of this compound.

Conceptual Pathway B: The Fries Rearrangement

While direct chlorination is efficient, it's instructive to consider other fundamental reactions for synthesizing hydroxyaryl ketones, such as the Fries Rearrangement. This reaction converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst, like aluminum chloride (AlCl₃).[2][3]

The general mechanism involves the formation of an acylium ion intermediate, which then acts as an electrophile, attacking the aromatic ring. The reaction is ortho, para-selective, with temperature playing a key role in determining the major isomer; lower temperatures favor the para product, while higher temperatures favor the ortho product.[2]

To synthesize this compound via this conceptual route, one would start with 3-chlorophenyl acetate. The rearrangement would place the acetyl group para to the hydroxyl group, yielding the desired product.

Fries_Rearrangement start Phenolic Ester + AlCl₃ complex Acyl-Lewis Acid Complex start->complex Coordination acylium acylium complex->acylium Cleavage attack Electrophilic Attack on Aromatic Ring acylium->attack Attack product ortho- and para- Hydroxyaryl Ketone attack->product Rearomatization & Hydrolysis

Sources

A Comprehensive Technical Guide to the Theoretical Properties of 3'-Chloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Phenolic Ketone

3'-Chloro-4'-hydroxyacetophenone is a substituted aromatic ketone that holds significant interest within the realms of organic synthesis and medicinal chemistry. Its structure, featuring a phenol, a ketone, and a halogen substituent, provides a versatile scaffold for the development of novel compounds with potential therapeutic applications. The interplay of these functional groups dictates its physicochemical properties, reactivity, and biological activity, making a thorough understanding of its theoretical characteristics essential for its effective utilization in research and drug discovery. This guide provides an in-depth analysis of the theoretical properties of this compound, offering insights into its synthesis, spectral characteristics, and potential as a building block for new chemical entities.

Physicochemical and Theoretical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in synthetic and medicinal chemistry. These properties influence its solubility, membrane permeability, and interaction with biological targets.

PropertyValueSource(s)
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1]
Melting Point 92-105 °C[1]
Boiling Point 313.2 °C (predicted)[2]
pKa (predicted) ~7-8[3]
logP (calculated) 2.2482
Appearance White to light yellow crystalline solid
Solubility Soluble in methanol and chloroform[4]

Spectroscopic Characterization: Deciphering the Molecular Signature

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's connectivity and electronic environment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group.

  • Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the downfield region (typically δ 7.0-8.0 ppm). The proton ortho to the carbonyl group (C5'-H) will be the most deshielded. The proton ortho to the hydroxyl group (C2'-H) will also be downfield, and the proton meta to both the carbonyl and hydroxyl groups (C6'-H) will be at a slightly higher field.

  • Methyl Protons (-CH₃): The three protons of the acetyl group will appear as a sharp singlet in the upfield region (typically δ 2.5-2.7 ppm).

  • Hydroxyl Proton (-OH): The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group will be the most downfield signal, typically appearing around δ 195-200 ppm.

  • Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the region of δ 115-160 ppm. The carbon bearing the hydroxyl group (C4') and the carbon bearing the acetyl group (C1') will be significantly deshielded. The carbon attached to the chlorine atom (C3') will also show a characteristic chemical shift.

  • Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will appear at a high field, typically around δ 25-30 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ corresponds to the stretching vibration of the carbonyl group in the acetophenone moiety.

  • C=C Stretch (Aromatic): Several sharp to medium intensity bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

  • C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ region corresponds to the stretching vibration of the carbon-oxygen single bond of the phenol.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 170.59). Due to the presence of the chlorine atom, an M+2 peak with approximately one-third the intensity of the molecular ion peak will be observed, which is characteristic of the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).

  • Fragmentation Pattern: A prominent fragmentation pathway is the loss of a methyl group (•CH₃) from the acetyl moiety, resulting in a stable acylium ion at m/z 155. Further fragmentation may involve the loss of carbon monoxide (CO).

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

Electrophilic Aromatic Substitution: Chlorination of 4'-Hydroxyacetophenone

The most direct and common method for the preparation of this compound is the electrophilic aromatic substitution of 4'-hydroxyacetophenone with a suitable chlorinating agent.

Reaction Mechanism: The hydroxyl and acetyl groups on the aromatic ring are ortho, para-directing. However, the hydroxyl group is a much stronger activating group than the acetyl group. Therefore, the incoming electrophile (Cl⁺) will be directed to the positions ortho to the hydroxyl group. Since the para position is already occupied by the acetyl group, chlorination occurs at the C3' position. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate (arenium ion)[5][6][7].

G 4-Hydroxyacetophenone 4-Hydroxyacetophenone Arenium Ion Intermediate Arenium Ion Intermediate 4-Hydroxyacetophenone->Arenium Ion Intermediate + Cl₂/FeCl₃ This compound This compound Arenium Ion Intermediate->this compound - H⁺

A simplified workflow for the chlorination of 4-hydroxyacetophenone.

Experimental Protocol:

  • Dissolution: Dissolve 4'-hydroxyacetophenone in a suitable inert solvent, such as glacial acetic acid or a chlorinated solvent.

  • Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to the reaction mixture.

  • Chlorination: Slowly add the chlorinating agent, typically chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), to the reaction mixture while maintaining a controlled temperature, often at or below room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by pouring the mixture into ice-water.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer to remove any remaining acid, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Fries Rearrangement of 2-Chlorophenyl Acetate

An alternative synthetic approach involves the Fries rearrangement of 2-chlorophenyl acetate. This reaction is particularly useful when 2-chlorophenol is a more accessible starting material.

Reaction Mechanism: The Fries rearrangement is a Lewis acid-catalyzed intramolecular acylation of a phenolic ester to form a hydroxyaryl ketone[8][9][10]. The reaction can proceed via an intermolecular or intramolecular pathway, and the regioselectivity (ortho vs. para) is influenced by factors such as temperature and solvent polarity. In the case of 2-chlorophenyl acetate, the acetyl group migrates to the para position relative to the hydroxyl group, which is the C4' position, to yield this compound.

G 2-Chlorophenyl Acetate 2-Chlorophenyl Acetate Acylium Ion Intermediate Acylium Ion Intermediate 2-Chlorophenyl Acetate->Acylium Ion Intermediate + AlCl₃ This compound This compound Acylium Ion Intermediate->this compound Intramolecular Acylation

A simplified representation of the Fries Rearrangement.

Experimental Protocol:

  • Reactant and Catalyst: Combine 2-chlorophenyl acetate with a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent (e.g., nitrobenzene or carbon disulfide) or under solvent-free conditions.

  • Heating: Heat the reaction mixture to a temperature that favors the para-rearranged product. The optimal temperature may need to be determined empirically.

  • Reaction Monitoring: Monitor the reaction progress using TLC or GC.

  • Hydrolysis: After the reaction is complete, cool the mixture and hydrolyze the resulting complex by carefully adding dilute acid (e.g., HCl).

  • Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate the organic layer. Purify the crude product by recrystallization or column chromatography.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive starting point for the synthesis of various biologically active molecules. The presence of the phenolic hydroxyl group, the ketone carbonyl, and the chlorine atom provides multiple points for chemical modification.

  • Antimicrobial Agents: Phenolic compounds and their halogenated derivatives are known to possess antimicrobial properties[11][12][13]. The chlorine atom can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. The hydroxyacetophenone scaffold can be elaborated to synthesize chalcones, flavones, and other heterocyclic systems with demonstrated antibacterial and antifungal activities.

  • Anti-inflammatory and Antioxidant Agents: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. Substituted acetophenones have also been investigated for their anti-inflammatory properties[3][14].

  • Enzyme Inhibitors: The acetophenone moiety can serve as a handle for the design of enzyme inhibitors. The ketone functionality can participate in hydrogen bonding or covalent interactions with active site residues of target enzymes.

  • Building Block for Complex Molecules: this compound can serve as a key intermediate in the multi-step synthesis of more complex pharmaceutical agents[15][16]. The functional groups can be readily transformed into other functionalities to build molecular complexity.

G A This compound B Chalcone Synthesis A->B C Heterocycle Formation A->C D Derivatization of Phenol A->D E Antimicrobial Agents B->E F Anti-inflammatory Agents C->F G Anticancer Agents D->G

Synthetic utility of this compound.

Conclusion

This compound is a valuable and versatile chemical entity with a rich theoretical landscape. Its well-defined physicochemical properties, predictable spectroscopic signatures, and accessible synthetic routes make it a cornerstone for both academic research and industrial drug development. The presence of multiple modifiable functional groups provides a gateway to a diverse array of novel compounds with promising biological activities. This guide serves as a foundational resource for scientists and researchers, enabling them to harness the full potential of this important molecule in their pursuit of new scientific discoveries and therapeutic innovations.

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  • Slideshare. (n.d.). Pharmaceutical applications of phenol and their derivatives.
  • CORE. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives.
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  • SpectraBase. (n.d.). This compound - Optional[Raman] - Spectrum.
  • NIST. (n.d.). Acetophenone, 4'-hydroxy-.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

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The Cornerstone of Synthesis: A Technical Guide to 3'-Chloro-4'-hydroxyacetophenone for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Physicochemical Properties

3'-Chloro-4'-hydroxyacetophenone, also known as 1-(3-Chloro-4-hydroxyphenyl)ethanone or 4-Acetyl-2-chlorophenol, is a substituted aromatic ketone that serves as a pivotal building block in organic synthesis.[1] Its unique substitution pattern—a hydroxyl group enabling further functionalization, a chloro group modifying electronic properties, and a reactive acetyl group—makes it a valuable precursor for a wide range of molecular scaffolds, particularly in medicinal chemistry.[2]

A thorough understanding of its physical and chemical properties is the bedrock of its successful application in any synthetic workflow. These properties dictate choices in solvents, reaction conditions, and purification strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2892-29-7[3][4]
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Appearance White to light yellow/orange powder or crystal[1][4]
Melting Point 93-105 °C (range varies with purity)[4]
Purity Typically >98% (by GC)[1][4]
SMILES String CC(=O)c1ccc(O)c(Cl)c1
InChI Key GMTSPBYBJKGPJF-UHFFFAOYSA-N

Strategic Synthesis: Pathways to a Key Intermediate

The synthesis of this compound can be approached through several strategic routes. The selection of a particular method is often a balance between starting material availability, desired purity, scalability, and reaction conditions. Two principal methods are the direct electrophilic chlorination of a precursor and the Fries rearrangement.

Electrophilic Aromatic Substitution: Direct Chlorination

The most direct and industrially relevant synthesis involves the electrophilic chlorination of 4'-hydroxyacetophenone. This method leverages the activating, ortho-, para- directing nature of the hydroxyl group to guide the chlorine atom to the desired position.

The choice of chlorinating agent and solvent system is critical to achieving high regioselectivity and yield.

  • Starting Material: 4'-Hydroxyacetophenone is a readily available and cost-effective starting material.

  • Chlorinating Agent: Gaseous chlorine (Cl₂) is a potent and economical chlorinating agent. Alternatives like sulfuryl chloride (SO₂Cl₂) can also be employed, often providing milder reaction conditions.[5]

  • Solvent: A non-polar, inert solvent like methylene dichloride (CH₂Cl₂) is used to dissolve the starting material without participating in the reaction.

  • Temperature Control: The reaction is conducted in an ice bath to control the exothermicity of the chlorination and to minimize the formation of dichlorinated and other over-chlorinated byproducts.

This protocol is a self-validating system for producing high-purity this compound.

  • Dissolution: Dissolve 41.75 g (0.31 mol) of 4'-hydroxyacetophenone in approximately 1.5 liters of methylene dichloride in a suitable reaction flask.

  • Cooling: Place the reaction flask in an ice bath to cool the solution to 0-5 °C.

  • Chlorination: While maintaining the temperature, bubble chlorine gas (Cl₂) through the solution. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

  • Reaction Quench: The reaction is typically rapid. After approximately 5 minutes of chlorine gas bubbling, or once TLC indicates the consumption of the starting material, cease the gas flow.

  • Solvent Removal: Remove the methylene dichloride solvent using a rotary evaporator.

  • Isolation: The resulting solid is crude this compound. Yields of over 30 g with >90% purity can be expected.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a toluene/hexane mixture.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Purification SM1 4'-Hydroxy- acetophenone Step1 Dissolution & Cooling (0-5 °C) SM1->Step1 SM2 Chlorine Gas (Cl₂) Step2 Electrophilic Chlorination SM2->Step2 SM3 Methylene Dichloride (Solvent) SM3->Step1 Step1->Step2  Cl₂ Step3 Solvent Evaporation Step2->Step3 Product Crude 3'-Chloro-4'- hydroxyacetophenone Step3->Product Purify Recrystallization (Optional) Product->Purify Final Pure Product Purify->Final Reactions_Workflow cluster_ether Williamson Ether Synthesis cluster_chalcone Claisen-Schmidt Condensation Start This compound Ether_Base 1. Base (e.g., K₂CO₃) 2. Solvent (e.g., DMF) Start->Ether_Base Phenolic -OH Reactivity Chalcone_Base 1. Base (e.g., NaOH) 2. Aldehyde (R-CHO) Start->Chalcone_Base Acetyl Group Reactivity Ether_Product O-Alkyl Ether Derivative Ether_Base->Ether_Product Ether_RX Alkyl Halide (R-X) Ether_RX->Ether_Product Chalcone_Product Chalcone Derivative Chalcone_Base->Chalcone_Product

Sources

An In-depth Technical Guide to 3'-Chloro-4'-hydroxyacetophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 3'-Chloro-4'-hydroxyacetophenone, a key chemical intermediate, tailored for researchers, scientists, and professionals in the field of drug development. It delves into its commercial availability, physicochemical properties, synthesis, purification, analytical characterization, applications in medicinal chemistry, and safety protocols.

Introduction and Strategic Importance

This compound (CAS No: 2892-29-7) is a substituted aromatic ketone that serves as a valuable building block in organic synthesis. Its bifunctional nature, featuring a reactive ketone group and a phenolic hydroxyl group on a chlorinated benzene ring, makes it a versatile precursor for the synthesis of more complex molecules. The presence of the chlorine atom, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a target molecule, making this intermediate of particular interest in drug discovery and development. This guide aims to provide both the foundational knowledge and the practical insights necessary for the effective utilization of this compound in a laboratory and process development setting.

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. When sourcing this material, it is crucial to consider the purity, which can vary between suppliers and grades.

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurityAdditional Information
INDOFINE Chemical Company98%Available in stock, sold as a white powder.[1]
Sigma-Aldrich95%Marketed as 1-(3-Chloro-4-hydroxyphenyl)ethanone.
Tokyo Chemical Industry (TCI)>98.0% (GC)Also known as 4-Acetyl-2-chlorophenol; appears as a white to light yellow or light orange powder to crystal.
Amerigo ScientificHigh QualitySpecialist distributor for life sciences.

It is imperative for researchers to obtain a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the material before use.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and analytical characterization.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2892-29-7[1]
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Appearance White to light yellow powder/crystal[1]
Melting Point 92-105 °C
Solubility Soluble in chloroform.[1]
SMILES String CC(=O)c1ccc(O)c(Cl)c1
InChI Key GMTSPBYBJKGPJF-UHFFFAOYSA-N

While a complete, publicly available set of spectral data for this compound is not readily found, data for closely related compounds can provide valuable reference points for its characterization. Researchers should perform their own spectral analysis for definitive identification.

Synthesis and Purification Protocols

Synthesis of this compound

A common and direct method for the synthesis of this compound is through the chlorination of p-hydroxyacetophenone.

Synthesis_Workflow p_hydroxyacetophenone p-Hydroxyacetophenone reaction Chlorination Reaction p_hydroxyacetophenone->reaction Dissolve chlorine Chlorine Gas (Cl2) chlorine->reaction Bubble through solution solvent Methylene Dichloride solvent->reaction product This compound reaction->product Yields

Caption: Synthetic workflow for this compound.

Experimental Protocol: Chlorination of p-Hydroxyacetophenone

  • Dissolution: Dissolve p-hydroxyacetophenone in hot methylene dichloride.

  • Filtration: Filter the hot solution through a pad of silica gel to remove any polar impurities.

  • Crystallization of Starting Material: Allow the filtrate to cool and remove the methylene dichloride under reduced pressure to obtain crystalline p-hydroxyacetophenone.

  • Reaction Setup: Re-dissolve the purified p-hydroxyacetophenone in methylene dichloride in a reaction flask equipped with a gas inlet and a stirrer.

  • Chlorination: Cool the reaction flask in an ice bath and bubble chlorine gas through the solution for approximately 5 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, remove the methylene dichloride under reduced pressure to yield the crude this compound as white crystals.

Purification by Recrystallization

Recrystallization is a standard and effective method for the purification of the crude product. The choice of solvent is critical for achieving high purity and yield.

Experimental Protocol: General Recrystallization Procedure

  • Solvent Selection: Screen various solvents to identify a suitable one or a solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for similar compounds include ethanol/water, ethyl acetate/hexanes, or toluene.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent or solvent mixture.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to a constant weight.

QC_Decision_Tree start Crude Product recrystallization Recrystallization start->recrystallization analytical_testing Analytical Testing (HPLC, NMR, MS) recrystallization->analytical_testing pass Purity ≥ 98% analytical_testing->pass Yes fail Purity < 98% analytical_testing->fail No final_product Final Product pass->final_product re_purify Re-purification fail->re_purify re_purify->recrystallization

Caption: Quality control decision workflow for this compound.

Analytical and Quality Control

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for assessing the purity of the compound and for monitoring reaction progress. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) is a good starting point for method development.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak would be at m/z 170.01, with a characteristic isotopic pattern for the presence of one chlorine atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively modify the ketone and hydroxyl functionalities, as well as the potential for further transformations on the aromatic ring.

While specific blockbuster drugs directly synthesized from this compound are not prominently documented in publicly accessible literature, its structural motif is present in various classes of therapeutic agents. It is a key building block for the synthesis of more complex pharmaceutical intermediates. For instance, acetophenone derivatives are known precursors for compounds with anti-inflammatory and antimicrobial properties. The introduction of the chloro and hydroxyl groups provides handles for further chemical elaboration to optimize activity, selectivity, and pharmacokinetic profiles of lead compounds.

Safety, Handling, and Toxicology

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including safety goggles, gloves (e.g., nitrile rubber), and a lab coat.

  • Avoid breathing dust. Use a dust mask if necessary.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Toxicological Information:

Detailed toxicological studies specifically on this compound are not widely available. However, data on the parent compound, 4'-hydroxyacetophenone, indicates low acute toxicity. The acute oral LD50 in rats for 4'-hydroxyacetophenone is reported to be 2240 mg/kg. It is important to note that the introduction of a chlorine atom can alter the toxicological profile, and therefore, this compound should be handled with appropriate caution.

Conclusion

This compound is a commercially available and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is straightforward, and it can be purified using standard laboratory techniques. A comprehensive understanding of its properties, handling requirements, and reactivity is crucial for its effective and safe use in the synthesis of novel therapeutic agents. While specific spectral and toxicological data for this compound are not extensively documented in the public domain, this guide provides a solid foundation for researchers to confidently incorporate this valuable building block into their synthetic strategies.

References

  • INDOFINE Chemical Company. This compound | 2892-29-7. [Link]
  • Amerigo Scientific. 3-Chloro-4-hydroxyacetophenone. [Link]
  • PrepChem. Synthesis of A. 3-chloro-4-hydroxy acetophenone. [Link]
  • Capot Chemical. Material Safety Data Sheet: this compound. [Link]
  • CIR (Cosmetic Ingredient Review). Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. [Link]
  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
  • PubChem. 3'-Chloro-4'-methoxyacetophenone. [Link]
  • Cefa Cilinas Biotics Pvt Ltd.
  • European Patent Office. METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - EP 3526188 B1. [Link]
  • Google Patents.
  • PubMed Central (PMC).
  • ResearchGate. Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride. [Link]

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Methodological & Application

Navigating the Synthesis of Novel Derivatives from 3'-Chloro-4'-hydroxyacetophenone: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The strategic modification of core chemical scaffolds is a cornerstone of modern drug discovery. Among these, the acetophenone framework represents a privileged structure, readily amenable to chemical derivatization to explore vast chemical spaces and unlock novel pharmacological activities. This guide focuses on a particularly versatile starting material: 3'-Chloro-4'-hydroxyacetophenone. The presence of three distinct functional groups—a ketone, a hydroxyl group, and a halogen—on the aromatic ring provides a rich platform for a multitude of chemical transformations. Acetophenones and their derivatives are important compounds in chemistry and drug synthesis due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, field-tested protocols, elucidate the underlying chemical principles, and offer insights into the rationale behind experimental choices. Our objective is to empower you to not only replicate these syntheses but also to innovate upon them.

The Strategic Advantage of this compound

The unique arrangement of substituents on the this compound molecule makes it an ideal precursor for diverse derivative classes. The hydroxyl group can be readily alkylated or acylated, the ketone offers a handle for reactions such as reductions and condensations, and the chloro substituent can participate in various cross-coupling reactions. This multi-faceted reactivity allows for the systematic and combinatorial generation of compound libraries for screening against a wide array of biological targets.

Part I: Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a major class of natural products and synthetic compounds that exhibit a remarkable spectrum of biological activities. The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation.[2][3] This reaction involves an aldehyde or ketone with an α-hydrogen reacting with an aromatic carbonyl compound that lacks an α-hydrogen.[4]

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This protocol details the synthesis of a chalcone derivative via the condensation of this compound with a substituted benzaldehyde.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products A This compound G + A->G B Substituted Benzaldehyde B->G C Ethanol (Solvent) H Stirring at RT C->H D Aqueous NaOH (Catalyst) D->H E Chalcone Derivative F Water G->H I Acidification (HCl) H->I J Filtration & Washing I->J K Recrystallization (Ethanol) J->K K->E

Figure 1: Workflow for the base-catalyzed Claisen-Schmidt condensation.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound170.591.71 g10 mmol
4-Methoxybenzaldehyde136.151.36 g10 mmol
Sodium Hydroxide (NaOH)40.000.80 g20 mmol
Ethanol (95%)-50 mL-
Deionized Water-As needed-
Hydrochloric Acid (HCl), concentrated-As needed-

Step-by-Step Procedure:

  • Dissolution of Reactants: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.71 g (10 mmol) of this compound and 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Preparation of Catalyst Solution: Separately, prepare a solution of sodium hydroxide by dissolving 0.80 g (20 mmol) of NaOH in 20 mL of deionized water.

  • Reaction Initiation: Slowly add the aqueous NaOH solution dropwise to the ethanolic solution of the reactants over a period of 15-20 minutes. A color change to deep yellow or orange is typically observed.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

  • Work-up and Isolation: After the reaction is complete, pour the mixture into a beaker with crushed ice and water. Acidify the mixture by slowly adding concentrated HCl until the pH is acidic (pH 2-3), which will cause the crude chalcone to precipitate.[2]

  • Purification: Filter the precipitated solid and wash it with cold deionized water. The crude product can be further purified by recrystallization from hot ethanol.[5]

  • Characterization: Dry the purified product and characterize it by its melting point and spectroscopic techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale and Insights:

  • Choice of Base: Sodium hydroxide is a strong base that facilitates the aldol condensation.[6][7] The concentration of the base is critical to avoid side reactions.

  • Solvent System: An ethanol-water solvent system is used for its ability to dissolve both the reactants and the catalyst.

  • Acidification: Acidification is necessary to neutralize the mixture and precipitate the water-insoluble chalcone.[2]

Part II: Synthesis of Benzofuran Derivatives

Benzofurans are an important class of heterocyclic compounds with a wide range of biological activities. A common route to synthesize benzofuran derivatives from this compound involves an initial O-alkylation followed by an intramolecular cyclization.[8]

Protocol 2: Synthesis of a 2-Acetylbenzofuran Derivative

This protocol describes the synthesis of a substituted 2-acetylbenzofuran from this compound and an α-haloketone.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product A This compound F + A->F B α-Chloroacetone B->F C Acetone (Solvent) G Reflux C->G D K2CO3 (Base) D->G E 2-Acetylbenzofuran Derivative F->G H Filtration G->H I Solvent Evaporation H->I J Recrystallization I->J J->E

Figure 2: Workflow for the synthesis of a 2-acetylbenzofuran derivative.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound170.591.71 g10 mmol
α-Chloroacetone92.521.02 g11 mmol
Potassium Carbonate (K₂CO₃), anhydrous138.212.76 g20 mmol
Acetone, anhydrous-50 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, add 1.71 g (10 mmol) of this compound, 2.76 g (20 mmol) of anhydrous potassium carbonate, and 50 mL of anhydrous acetone.

  • Addition of Alkylating Agent: Add 1.02 g (11 mmol) of α-chloroacetone dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Isolation: Evaporate the solvent from the filtrate to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods.

Rationale and Insights:

  • Base Selection: Anhydrous potassium carbonate is a mild base suitable for the O-alkylation of the phenol.

  • Solvent Choice: Anhydrous acetone is an excellent solvent for this reaction. The anhydrous condition is important to prevent hydrolysis.

  • Intramolecular Cyclization: The initial O-alkylation is followed by an in-situ intramolecular cyclization to form the benzofuran ring.

Part III: Synthesis of Coumarin Derivatives

Coumarins are a class of benzopyrones with diverse pharmacological properties. The Perkin reaction is a common method for their synthesis.[9][10]

Protocol 3: Synthesis of a 3-Substituted Coumarin Derivative

This protocol outlines the synthesis of a coumarin derivative from this compound via a Perkin-like reaction. The formation of coumarin by the Perkin reaction involves an intramolecular aldol-type condensation of O-acetyl salicylaldehyde as an intermediate.[11]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product A This compound F + A->F B Diethyl carbonate B->F C Sodium Hydride (NaH) G Heating C->G D Toluene (Solvent) D->G E Coumarin Derivative F->G H Acidic Work-up G->H I Extraction H->I J Purification I->J J->E

Figure 3: Workflow for the synthesis of a 3-substituted coumarin derivative.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound170.591.71 g10 mmol
Diethyl carbonate118.132.36 g20 mmol
Sodium Hydride (NaH), 60% dispersion in oil24.000.80 g20 mmol
Toluene, anhydrous-50 mL-
Hydrochloric Acid (1 M)-As needed-
Ethyl acetate-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, suspend 0.80 g (20 mmol) of 60% sodium hydride in 30 mL of anhydrous toluene.

  • Addition of Reactants: Add a solution of 1.71 g (10 mmol) of this compound and 2.36 g (20 mmol) of diethyl carbonate in 20 mL of anhydrous toluene dropwise.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and cautiously quench the excess sodium hydride with ethanol, followed by acidification with 1 M HCl.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

  • Characterization: Characterize the final coumarin derivative using spectroscopic techniques.

Rationale and Insights:

  • Strong Base: Sodium hydride is a powerful base required to initiate the condensation.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as sodium hydride reacts with water.

  • Mechanism: The reaction proceeds through a Claisen condensation followed by an intramolecular acylation and dehydration to form the coumarin ring.[12]

References
  • Antibacterial and antifungal activities of some hydroxyacetophenone deriv
  • Perkin Reaction. (n.d.).
  • Various Applications Of 3-Hydroxyacetophenone. (2023). Cefa Cilinas Biotics Pvt Ltd.
  • SYNTHESIS OF CHALCONES. (2020). Jetir.Org.
  • Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. (n.d.). RJPBCS.
  • Claisen Schmidt Reaction (Mixed Aldol Condens
  • Green Synthesis of 3-Hydroxyacetophenone Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR.
  • A Comparative Analysis of the Biological Activities of 3-Hydroxyacetophenone and 4. (n.d.). Benchchem.
  • O-alkylation reactions of 2,n(4,5,6)-dihydroxyacetophenone derivatives. (n.d.).
  • Short communication: synthesis and applic
  • Synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones by tellurium-triggered cycliz
  • Claisen–Schmidt condens
  • Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020). YouTube.
  • Further Evidence for the Mechanism of Form
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • 23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts.
  • Application Notes and Protocols: Synthesis of Chalcones Using 2-Bromo-4'-hydroxyacetophenone. (n.d.). Benchchem.
  • (PDF) Short communication: synthesis and applications of Coumarin. (2025).

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Application Note: 3'-Chloro-4'-hydroxyacetophenone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3'-Chloro-4'-hydroxyacetophenone is a trifunctional aromatic ketone that serves as a highly valuable and versatile starting material in modern organic synthesis. Its unique structure, featuring a nucleophilic phenolic hydroxyl group, an electrophilic carbonyl carbon, and an activated aromatic ring, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its synthetic utility, focusing on key reactions such as Claisen-Schmidt condensations, O-alkylation, and O-acylation. Detailed, field-tested protocols are presented to empower researchers, medicinal chemists, and drug development professionals in leveraging this building block for the synthesis of novel chalcones, aryl ethers, and esters, many of which are precursors to biologically active molecules.

Introduction to this compound

This compound, also known as 4-Acetyl-2-chlorophenol, is a substituted aromatic ketone that has gained prominence as a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its structure incorporates three distinct points of reactivity:

  • The Phenolic Hydroxyl (-OH) Group: This group is weakly acidic and highly nucleophilic, making it an ideal site for etherification and esterification reactions.

  • The Acetyl (-COCH₃) Group: The α-protons of the methyl group are acidic and can be deprotonated to form an enolate, which is a key step in condensation reactions. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack.

  • The Aromatic Ring: The ring is substituted with an activating hydroxyl group and two deactivating groups (chloro and acetyl). This substitution pattern dictates the regioselectivity of further electrophilic aromatic substitution reactions.

The strategic combination of these functional groups makes it a foundational component for constructing more complex molecular architectures, particularly in the development of compounds with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[3][4]

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is provided below.

PropertyValueReference(s)
CAS Number 2892-29-7[5]
Molecular Formula C₈H₇ClO₂[6]
Molecular Weight 170.59 g/mol [6]
Appearance White to light yellow solid/powder[5]
Melting Point 92-105 °C (range varies by purity)[5]
Solubility Soluble in Chloroform[5]
Hazard Codes H302, H315, H318, H335
Precautionary Codes P280, P301+P312+P330, P302+P352, P305+P351+P338+P310

Overview of Synthetic Utility

The synthetic versatility of this compound stems from the ability to selectively target its different functional groups. The diagram below illustrates the primary sites of reactivity that are exploited in the protocols described in this guide.

G cluster_main This compound cluster_reactions Key Reaction Sites mol mol n1 Phenolic -OH (Site for Etherification & Esterification) n2 Acetyl Group (α-protons) (Site for Condensation Reactions) n3 Aromatic Ring (Site for Electrophilic Substitution) p1 p1->n1 O-Alkylation O-Acylation p2 p2->n2 Claisen-Schmidt Condensation p3 p3->n3 Further Substitution (e.g., Halogenation)

Caption: Key reactive sites on the this compound molecule.

Key Synthetic Transformations & Protocols

The following sections provide detailed, step-by-step protocols for three fundamental transformations using this compound as the starting material.

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are important precursors for flavonoids and various heterocyclic compounds with a wide range of biological activities.[7][8] The Claisen-Schmidt condensation, which involves the reaction of an acetophenone with an aromatic aldehyde, is a robust method for their synthesis.[7] This protocol describes a base-catalyzed condensation.

G reactant1 3'-Chloro-4'-hydroxy- acetophenone product Substituted Chalcone reactant1->product  NaOH, Ethanol  Room Temp, 12-24h reactant2 Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) reactant2->product

Caption: General scheme for base-catalyzed Claisen-Schmidt condensation.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of 95% ethanol with stirring.

  • Addition of Aldehyde: To this solution, add 1.0 equivalent of the desired aromatic aldehyde. Continue stirring until a homogeneous solution is achieved.

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Prepare a 40-50% aqueous solution of NaOH or KOH. Add this basic solution dropwise to the reaction mixture while maintaining vigorous stirring and low temperature. The mixture will typically turn color and may become thick.

    • Causality Note: The strong base deprotonates the α-carbon of the acetophenone, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde in an aldol addition, which is followed by dehydration to yield the α,β-unsaturated ketone (chalcone).[9]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), typically using a hexane:ethyl acetate mobile phase.[9]

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice. Acidify the solution slowly with dilute HCl until it is neutral or slightly acidic (pH ~6-7). This will precipitate the chalcone product.

  • Purification: Collect the solid product by suction filtration and wash it thoroughly with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[9]

Protocol 2: O-Alkylation for Aryl Ether Synthesis

The synthesis of aryl ethers from the phenolic hydroxyl group is a cornerstone transformation. The Williamson ether synthesis is a reliable method, involving the deprotonation of the phenol followed by nucleophilic substitution with an alkyl halide.

G reactant1 3'-Chloro-4'-hydroxy- acetophenone product 3'-Chloro-4'-alkoxy- acetophenone reactant1->product  K₂CO₃, Acetone  Reflux reactant2 Alkyl Halide (e.g., Ethyl Iodide) reactant2->product

Caption: General scheme for O-Alkylation via Williamson ether synthesis.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Deionized water

Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 1.0 equivalent of this compound, 1.5-2.0 equivalents of anhydrous potassium carbonate, and a suitable volume of dry acetone or DMF to ensure stirrability.

    • Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the acidic phenolic hydroxyl group, forming the corresponding phenoxide salt. Acetone is a common solvent for this reaction due to its appropriate boiling point and ability to dissolve the reactants while not readily dissolving the inorganic base.

  • Reagent Addition: Add 1.1-1.2 equivalents of the alkyl halide to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 4-12 hours. Monitor the reaction's completion using TLC. The disappearance of the starting material spot indicates the end of the reaction.

  • Work-up: After cooling to room temperature, filter off the potassium carbonate and other inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the resulting crude residue in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude ether. Further purification can be achieved by column chromatography on silica gel if necessary.

Protocol 3: O-Acylation for Phenyl Ester Synthesis

Esterification of the phenolic hydroxyl group provides another avenue for derivatization, often used to create prodrugs or modify a compound's physical properties. Reaction with an acid chloride or anhydride in the presence of a base is a common and efficient method.

G reactant1 3'-Chloro-4'-hydroxy- acetophenone product 4-Acetyl-2-chlorophenyl Ester reactant1->product  Pyridine or Et₃N  DCM, 0°C to RT reactant2 Acid Chloride (e.g., Acetyl Chloride) reactant2->product

Caption: General scheme for O-Acylation to form a phenyl ester.

Materials:

  • This compound

  • Acid chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Protocol:

  • Setup: Dissolve 1.0 equivalent of this compound in dry DCM in a round-bottom flask under a nitrogen or argon atmosphere. Add 1.5-2.0 equivalents of a non-nucleophilic base like pyridine or triethylamine. Cool the solution to 0 °C in an ice bath.

    • Causality Note: The base serves two purposes: it deprotonates the phenol to increase its nucleophilicity and neutralizes the HCl byproduct generated from the reaction with the acid chloride, driving the reaction to completion.

  • Reagent Addition: Slowly add 1.1 equivalents of the acid chloride or anhydride dropwise to the cold, stirring solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude ester can be purified by recrystallization or flash column chromatography.

Application Workflow in Drug Discovery

The derivatives synthesized from this compound are often not the final products but key intermediates in a larger drug discovery workflow. Chalcones, for example, serve as scaffolds for creating heterocyclic compounds like pyrazolines, which have shown a range of pharmacological effects.[10]

G A This compound (Building Block) B Key Synthetic Transformation (e.g., Claisen-Schmidt) A->B C Chalcone Intermediate B->C D Cyclization Reaction (e.g., with Hydrazine) C->D E Heterocyclic Scaffold (e.g., Pyrazoline) D->E F Biological Screening (Anti-inflammatory, Antimicrobial, etc.) E->F

Caption: Workflow from building block to biological screening.

References

  • This compound | 2892-29-7. INDOFINE Chemical Company. [Link]
  • Various Applications Of 3-Hydroxyacetophenone. Cefa Cilinas Biotics Pvt Ltd. [Link]
  • Synthesis of Chalcones.
  • The Significance of 3-Hydroxyacetophenone Manufacturer. Valence Labs. [Link]
  • The Role of 2-Chloro-3',4'-dihydroxyacetophenone in Drug Discovery and Development. Medium. [Link]
  • El-Nagdy S, El-Khamry A. A, Habashy M. M.
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health (NIH). [Link]
  • Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
  • This compound. MySkinRecipes. [Link]
  • 3-hydroxyacetophenone synthesis method.
  • Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5033. [Link]
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumar
  • Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Journal of Chemical and Pharmaceutical Research. [Link]
  • 3-hydroxyacetophenone synthesis method.
  • Improved Synthesis of Mono-Chlorinated Acetophenone.
  • Synthesis of 4-hydroxyacetophenone.
  • Process for producing 4-hydroxyacetophenone.
  • Ester synthesis by esterific

Sources

Quantitative Analysis of 3'-Chloro-4'-hydroxyacetophenone: Validated HPLC-UV and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 3'-Chloro-4'-hydroxyacetophenone, a key intermediate and potential impurity in pharmaceutical manufacturing. We present two robust, validated analytical methods: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and trace-level analysis. The protocols are detailed with an emphasis on the scientific rationale behind methodological choices, adherence to International Council for Harmonisation (ICH) validation guidelines, and practical insights for implementation in a drug development or research environment.

Introduction

This compound (CAS No. 2892-29-7) is a substituted acetophenone derivative.[1][2] Its structural features make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). However, its presence as a residual starting material or impurity in a final drug substance must be strictly controlled to ensure product safety and efficacy. Therefore, the development of accurate, precise, and reliable analytical methods for its quantification is a critical aspect of process chemistry and quality assurance.

This guide is designed to provide researchers and drug development professionals with self-validating protocols that ensure data integrity and regulatory compliance. We will explore the principles of both a primary liquid chromatography method and a secondary gas chromatography method, offering flexibility for different laboratory capabilities and analytical challenges.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to analytical method development.

PropertyValueSource(s)
CAS Number 2892-29-7[1][2]
Molecular Formula C₈H₇ClO₂[1][2]
Molecular Weight 170.59 g/mol [1][2]
Appearance White to light yellow crystalline powder
Melting Point 92-105 °C[1]
Boiling Point 313.2 °C at 760 mmHg[2]
Solubility Soluble in organic solvents like ethanol, acetonitrile, DMSO.[3]

The presence of a phenolic hydroxyl group and a conjugated carbonyl system makes this molecule moderately polar and an excellent chromophore for UV detection.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC (RP-HPLC) is the method of choice for the routine quantification of this compound due to its high resolution, reproducibility, and suitability for non-volatile, moderately polar compounds.

Principle of the HPLC Method

The separation is achieved on a non-polar stationary phase (C18) with a polar mobile phase. This compound is retained on the column and then eluted by a mixture of acetonitrile and water. The inclusion of a small amount of acid (e.g., formic acid) in the mobile phase is critical; it protonates the phenolic hydroxyl group, suppressing its ionization and resulting in sharper, more symmetrical peaks. Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from certified reference standards.

HPLC Workflow Diagram

HPLC_Workflow cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Stock & Working Solutions inject_std Inject Standards (Calibration Curve) prep_std->inject_std prep_sample Prepare Sample Solution (Dissolve & Filter) inject_sample Inject Sample(s) prep_sample->inject_sample instrument_setup Instrument Setup & Equilibration instrument_setup->inject_std instrument_setup->inject_sample integrate Integrate Peak Areas inject_std->integrate inject_sample->integrate calibrate Generate Calibration Curve (Linear Regression) integrate->calibrate quantify Calculate Concentration in Sample calibrate->quantify report Generate Report quantify->report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Prepare Sample Solution derivatize Derivatization (e.g., Silylation with BSTFA) prep_sample->derivatize inject Inject Derivatized Sample/Standard derivatize->inject prep_std Prepare & Derivatize Standards prep_std->inject instrument_setup GC-MS Setup & Tuning instrument_setup->inject extract_ion Extract Ion Chromatogram (SIM/Full Scan) inject->extract_ion integrate Integrate Peak Area extract_ion->integrate confirm Confirm Identity (Mass Spectrum) extract_ion->confirm quantify Quantify vs. Standard integrate->quantify report Generate Report quantify->report confirm->report

Sources

Application Notes & Protocols: The Role of 3'-Chloro-4'-hydroxyacetophenone as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3'-Chloro-4'-hydroxyacetophenone is a versatile chemical intermediate that serves as a foundational building block in the synthesis of a wide array of pharmacologically active compounds.[][2] Its substituted phenyl ring, featuring both a hydroxyl and a chloro group, provides a unique electronic and steric profile, making it an ideal starting point for developing novel therapeutic agents. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound. We will explore its application as a precursor to potent chalcone derivatives and detail the subsequent evaluation of their biological activities, with a focus on anticancer and antimicrobial applications.[3][4] The protocols herein are designed to be robust and reproducible, offering insights into the causality behind experimental choices to empower rational drug design.

Introduction: The Strategic Importance of the this compound Scaffold

In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that influences the entire drug discovery cascade. This compound has emerged as a "privileged scaffold" due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives. The molecule's structure is deceptively simple, yet it offers several key features for elaboration:

  • The Ketone Group: Acts as a reactive handle for condensation reactions, most notably the Claisen-Schmidt condensation to form chalcones.[5]

  • The Phenolic Hydroxyl Group: Provides a site for etherification to modulate lipophilicity and introduce new pharmacophoric elements. It also contributes to antioxidant properties and can participate in crucial hydrogen bonding interactions with biological targets.[3][6]

  • The Chlorine Atom: This electron-withdrawing group significantly alters the electronic properties of the aromatic ring, influencing the reactivity of the molecule and the binding affinity of its derivatives. Halogen bonding is an increasingly recognized interaction in ligand-protein binding, potentially enhancing potency and selectivity.

Derivatives of this scaffold, particularly chalcones, have been reported to possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[7][8][9] This guide will provide detailed protocols for the synthesis of the core scaffold, its elaboration into a representative chalcone, and subsequent biological evaluation.

Physicochemical Properties
PropertyValue
IUPAC Name 1-(3-chloro-4-hydroxyphenyl)ethan-1-one
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Appearance White to off-white crystalline solid
CAS Number 39931-77-8

Synthetic Protocols

The following protocols provide step-by-step methodologies for the synthesis of this compound and a subsequent chalcone derivative. The rationale behind key steps is provided to facilitate understanding and troubleshooting.

Protocol 1: Synthesis of this compound

This protocol details the regioselective chlorination of p-hydroxyacetophenone. The choice of solvent and controlled addition of the chlorinating agent are critical for achieving high yield and purity.[10]

Principle: Direct chlorination of p-hydroxyacetophenone using chlorine gas in a non-polar solvent. The hydroxyl group is an ortho-, para-director. Since the para position is blocked by the acetyl group, chlorination occurs at one of the ortho positions (C3 or C5).

Materials:

  • p-Hydroxyacetophenone

  • Methylene dichloride (CH₂Cl₂)

  • Chlorine gas (Cl₂)

  • Silica gel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Preparation of Starting Material: Dissolve 50 g of p-hydroxyacetophenone in 500 mL of hot methylene dichloride.

  • Purification (Optional but Recommended): Filter the hot solution through a small pad of silica gel to remove polar impurities.

  • Crystallization: Allow the solution to cool to room temperature, then strip off the solvent using a rotary evaporator to obtain crystalline p-hydroxyacetophenone.[10]

  • Reaction Setup: Dissolve the purified crystals (approx. 41.75 g, 0.31 mol) in approximately 1.5 L of methylene dichloride in a reaction flask equipped with a gas inlet tube and a stir bar.

  • Chlorination: Place the reaction flask in an ice bath to control the reaction temperature and prevent over-chlorination. Begin stirring and bubble chlorine gas gently through the solution.

    • Scientist's Note: The reaction is exothermic. Maintaining a low temperature minimizes the formation of dichlorinated and other by-products. Methylene dichloride is an excellent solvent for this reaction as it is inert to chlorine gas and readily dissolves the starting material.[10]

  • Monitoring: The reaction is rapid. Bubble chlorine gas for a total of approximately 5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Isolation: Once the reaction is complete, remove the flask from the ice bath and strip off the methylene dichloride using a rotary evaporator.

  • Product: The resulting white crystals are this compound, typically obtained in >90% purity.[10] Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Diagram: Synthetic Workflow

The overall process from a common starting material to a bioactive chalcone is a multi-step workflow.

G cluster_0 Synthesis of Scaffold cluster_1 Chalcone Synthesis cluster_2 Biological Evaluation p_hydroxy p-Hydroxyacetophenone chlorination Chlorination (Cl₂, CH₂Cl₂) p_hydroxy->chlorination scaffold This compound chlorination->scaffold condensation Claisen-Schmidt Condensation scaffold->condensation benzaldehyde Substituted Benzaldehyde benzaldehyde->condensation chalcone Chalcone Derivative assay Anticancer & Antimicrobial Screening chalcone->assay data Biological Activity Data (IC₅₀, MIC) assay->data

Caption: Workflow from precursor to biological data.

Protocol 2: Synthesis of a 3'-Chloro-4'-hydroxychalcone Derivative

This protocol employs the Claisen-Schmidt condensation, a reliable base-catalyzed reaction for forming α,β-unsaturated ketones.[5][11]

Principle: The base (KOH) deprotonates the α-carbon of this compound, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a substituted benzaldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated chalcone.

Materials:

  • This compound

  • A substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol (EtOH)

  • Potassium hydroxide (KOH) solution (e.g., 60% aqueous)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Stir plate and stir bar

  • Beakers and filtration apparatus

Procedure:

  • Reactant Preparation: In a flask, dissolve 1 equivalent of this compound and 1 equivalent of the chosen substituted benzaldehyde in a minimal amount of ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, add a 60% aqueous solution of potassium hydroxide dropwise. The solution will typically change color (often to a deep yellow or orange), indicating the formation of the chalcone anion.

    • Scientist's Note: A strong base is required to generate the enolate. The reaction is typically run at room temperature to prevent side reactions. The progress can be monitored by TLC until the starting materials are consumed.[11]

  • Reaction: Continue stirring the reaction mixture at room temperature for 14-16 hours.[11]

  • Precipitation: Pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralization: Slowly acidify the mixture with 10% HCl while stirring. The chalcone product will precipitate out as a solid.

    • Scientist's Note: Acidification protonates the phenoxide and neutralizes the excess base, causing the water-insoluble chalcone to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove residual salts and acid. The crude chalcone can be purified by recrystallization from ethanol.

Diagram: Claisen-Schmidt Condensation Mechanism

G start Acetophenone (α-protons) enolate Enolate (Nucleophile) start->enolate + OH⁻ - H₂O adduct Aldol Adduct enolate->adduct aldehyde Benzaldehyde (Electrophile) aldehyde->adduct Nucleophilic Attack chalcone Chalcone (α,β-unsaturated ketone) adduct->chalcone Dehydration (-H₂O)

Caption: Simplified mechanism of chalcone synthesis.

Biological Evaluation Protocols

Once synthesized, the novel chalcone derivatives must be evaluated for their pharmacological potential. The following are standard in vitro assays for assessing anticancer and antimicrobial activity.

Protocol 3: In Vitro Anticancer Activity (MTT Cytotoxicity Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)[9]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized chalcone, dissolved in DMSO to make a stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized chalcone in growth medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compound. Include "cells only" (vehicle control) and "medium only" (blank) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Scientist's Note: During this time, mitochondrial dehydrogenases in living cells will convert the water-soluble MTT to insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow

A 1. Seed Cells in 96-well plate B 2. Add Chalcone (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC₅₀ F->G

Caption: Step-by-step workflow for the MTT assay.

Protocol 4: In Vitro Antimicrobial Activity (Broth Microdilution MIC Assay)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[12]

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Synthesized chalcone, dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Gentamicin)[12]

  • Incubator (37°C)

Procedure:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB. Start with a high concentration (e.g., 256 µg/mL) and dilute down the plate.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in MHB so that each well will receive a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound.

  • Controls: Include the following controls on each plate:

    • Growth Control: Wells with bacteria and MHB (no compound).

    • Sterility Control: Wells with MHB only (no bacteria or compound).

    • Positive Control: Wells with bacteria and a standard antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Representative Data

The following tables present hypothetical but realistic data that could be obtained from the evaluation of a series of chalcones derived from this compound.

Table 2: Anticancer Activity of Chalcone Derivatives

Data is often presented as IC₅₀ values, where a lower value indicates higher potency.

Compound IDR-group on BenzaldehydeIC₅₀ (µM) vs. MCF-7 Cells
CH-01 H15.2
CH-02 4-OCH₃8.7
CH-03 4-Cl5.1
CH-04 3,4-(OCH₃)₂11.4
Doxorubicin (Control)0.9
Table 3: Antimicrobial Activity of Chalcone Derivatives

Data is presented as MIC values in µg/mL. A lower value indicates higher potency.

Compound IDMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
CH-01 3264
CH-02 1632
CH-03 816
CH-04 32>64
Gentamicin (Control)1

Conclusion

This compound stands as a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and reactive functional groups allow for the efficient generation of large libraries of derivatives, particularly chalcones.[13] The protocols outlined in these application notes provide a comprehensive framework for synthesizing these compounds and evaluating their biological potential. The inherent properties of the scaffold, combined with the vast possibilities for chemical modification, ensure that this compound will continue to be a cornerstone in the search for novel therapeutics targeting a range of diseases from cancer to microbial infections.

References

  • PrepChem.com. Synthesis of A. 3-chloro-4-hydroxy acetophenone.
  • Cefa Cilinas Biotics Pvt Ltd. (2023). Various Applications Of 3-Hydroxyacetophenone.
  • CORE. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives.
  • Science Alert. (2009). Synthesis and Characterization of Some Chalcone Derivatives.
  • ResearchGate. Design, synthesis and pharmacological evaluation of chalcone derivatives as acetylcholinesterase inhibitors.
  • Google Patents. US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
  • ResearchGate. (2018). Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity.
  • National Center for Biotechnology Information. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives.
  • PubMed. (2015). Design and Synthesis of a Screening Library Using the Natural Product Scaffold 3-Chloro-4-hydroxyphenylacetic Acid.
  • Semantic Scholar. Synthetic and Antimicrobial Studies of Some New Chalcones of 3-Bromo-4-(p-tolyl sulphonamido) acetophenone.
  • IU Indianapolis. Proceedings of the Indiana Academy of Science.
  • Journal of Applied Pharmaceutical Science. (2021). Chalcones: A review on synthesis and pharmacological activities.
  • Valence Labs. The Significance of 3-Hydroxyacetophenone Manufacturer.
  • Current Research in Interdisciplinary Studies. (2024). A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications.
  • ResearchGate. Synthesis of 4-hydroxyacetophenone (Scheme-12).
  • ResearchGate. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF CHALCONES DERIVATIVES FROM 4- HYDROXYACETOPHENONE AS A STARTING MATERIAL.
  • ACG Publications. (2023). Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids.
  • National Center for Biotechnology Information. (2013). Synthesis of Chalcones with Anticancer Activities.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4'-Hydroxyacetophenone: Properties and Applications as a Chemical Reagent.
  • Scholars Research Library. Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones.
  • National Center for Biotechnology Information. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • PubMed Central. (2022). Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal.
  • MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • RSC Publishing. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking.
  • ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • Semantic Scholar. (2021). Anticancer Activity of Natural and Synthetic Chalcones.

Sources

Synthesis of 3'-Chloro-4'-hydroxyacetophenone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3'-Chloro-4'-hydroxyacetophenone is a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its structure, featuring a chlorinated and hydroxylated phenyl ring with an acetyl group, provides a versatile scaffold for further chemical modifications. This document provides a detailed protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development and organic synthesis. The described methodology is based on robust and well-established chemical transformations, ensuring reliability and reproducibility.

This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations. The primary synthetic route detailed herein involves the chlorination of 4-hydroxyacetophenone. This method is chosen for its relative simplicity and efficiency.

Chemical Properties

PropertyValue
Chemical Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol [1][2]
Appearance White to light yellow or light orange powder/crystal[3][4]
Melting Point 92-105 °C[1]
Boiling Point 313.2 °C at 760 mmHg[2]
CAS Number 2892-29-7[1]

Experimental Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reaction Chlorination Reaction cluster_workup Workup & Purification cluster_product Final Product p-Hydroxyacetophenone p-Hydroxyacetophenone ReactionVessel Dissolve in Methylene Dichloride p-Hydroxyacetophenone->ReactionVessel 1. ChlorineGas Bubble Chlorine Gas (Cl₂) ReactionVessel->ChlorineGas 2. In ice bath SolventRemoval Strip Methylene Dichloride ChlorineGas->SolventRemoval 3. Crystallization Crystallization SolventRemoval->Crystallization 4. FinalProduct This compound Crystallization->FinalProduct 5.

Caption: Workflow for the synthesis of this compound.

Materials and Equipment

Materials:
  • p-Hydroxyacetophenone

  • Methylene dichloride (CH₂Cl₂)

  • Chlorine gas (Cl₂)

  • Silica gel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice

Equipment:
  • Reaction flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Gas bubbling tube

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Experimental Protocol

This protocol is adapted from a known procedure for the direct chlorination of p-hydroxyacetophenone[5].

Step 1: Preparation of the Starting Material Solution
  • In a suitable reaction flask, dissolve 50 g of p-hydroxyacetophenone in 500 ml of hot methylene dichloride.

  • Filter the hot solution through a small pad of silica gel to remove any impurities.

  • Allow the solution to cool to room temperature.

  • Remove the methylene dichloride using a rotary evaporator to obtain crystalline p-hydroxyacetophenone. This step ensures the purity of the starting material.

  • Dissolve the purified crystals (approximately 41.75 g, 0.31 mol) in about 1.5 liters of methylene dichloride in a large reaction flask.

Rationale: The initial purification of the commercially available p-hydroxyacetophenone is crucial to prevent side reactions and ensure a higher yield of the desired product. Methylene dichloride is chosen as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions.

Step 2: Chlorination Reaction
  • Place the reaction flask containing the p-hydroxyacetophenone solution in an ice bath to cool the contents.

  • While stirring the solution, bubble chlorine gas through it using a gas bubbling tube. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.

  • Continue bubbling the chlorine gas for approximately 5 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Rationale: The electrophilic chlorination of the aromatic ring occurs ortho to the activating hydroxyl group. The electron-donating nature of the hydroxyl group directs the incoming electrophile (chlorine) to the ortho and para positions. Since the para position is already occupied by the acetyl group, chlorination occurs at one of the ortho positions.

Step 3: Workup and Isolation of the Product
  • After the reaction is complete (as indicated by TLC), remove the reaction flask from the ice bath.

  • Remove the methylene dichloride solvent using a rotary evaporator.

  • The resulting solid is the crude this compound.

Rationale: The removal of the solvent under reduced pressure is an efficient method to isolate the non-volatile product.

Step 4: Purification
  • The crude product, which should be white crystals, is reported to be over 90% pure and can be used for many applications without further purification[5].

  • If higher purity is required, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be performed.

Expected Yield: The reported yield for this procedure is over 30 g of white crystals[5].

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Chemical Hazards:

  • Aluminum Chloride (if used in alternative Fries Rearrangement): Highly corrosive and reacts violently with water, producing heat and toxic hydrogen chloride gas.[6][7][8][9] It can cause severe burns to the skin, eyes, and respiratory tract.[6][7][9] In case of fire, use dry chemical or CO₂ extinguishers; DO NOT USE WATER .[8][9]

  • Chlorine Gas: Highly toxic and corrosive. All manipulations involving chlorine gas must be performed in a well-ventilated fume hood. Inhalation can cause severe respiratory damage.

  • Methylene Dichloride: A volatile and potentially carcinogenic solvent. Handle in a fume hood to avoid inhalation.

  • This compound: Harmful if swallowed.[3] May cause skin and eye irritation.[1]

Handling Procedures:

  • Ensure all glassware is dry before use, especially when working with water-reactive reagents like aluminum chloride.

  • Perform all steps of the reaction in a well-ventilated fume hood.

  • Have appropriate spill kits and emergency procedures in place.

References

  • Study.com. Aluminum Chloride | AlCl3 Uses & Hazards. [Link]
  • PrepChem.com. Synthesis of A. 3-chloro-4-hydroxy acetophenone. [Link]
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]
  • IPCS. (2021). ICSC 1125 - ALUMINIUM CHLORIDE (ANHYDROUS). [Link]
  • Google Patents. US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • Books. 14.2. Preparation of Phenyl Acetate and Its Conversion into 4-Hydroxyacetophenone.
  • ChemBK. (4-hydroxyphenyl)
  • Grokipedia. Fries rearrangement. [Link]
  • BYJU'S. What is the Fries Rearrangement Reaction?. [Link]
  • Wikipedia. Fries rearrangement. [Link]
  • INDOFINE Chemical Company. This compound. [Link]

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The Untapped Potential of 3'-Chloro-4'-hydroxyacetophenone in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Material Innovation

In the quest for novel materials with tailored properties, the strategic selection of molecular building blocks is paramount. 3'-Chloro-4'-hydroxyacetophenone, a substituted aromatic ketone, presents itself as a compelling yet underutilized precursor in the realm of materials science. Its unique combination of a reactive hydroxyl group, a modifiable acetyl group, and a strategically placed chlorine atom on the aromatic ring offers a rich chemical playground for the design of high-performance polymers and liquid crystals. The inherent rigidity of the phenyl ring, coupled with the potential for hydrogen bonding and dipole-dipole interactions, makes this compound an attractive candidate for creating ordered structures with desirable thermal and mechanical properties. This guide delves into the prospective applications of this compound, providing detailed protocols and a scientific rationale for its use in the synthesis of next-generation materials.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in materials synthesis.

PropertyValueReference
CAS Number 2892-29-7[1]
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Appearance White to light yellow crystalline solid[1]
Melting Point 92-105 °C
Purity >98.0% (GC)[1]

Application I: A Precursor for Thermotropic Liquid Crystalline Polymers

Thermotropic liquid crystalline polymers (LCPs) are a class of materials that exhibit liquid crystal behavior in the molten state, allowing for the formation of highly oriented structures with exceptional mechanical strength and thermal stability.[2][3] The design of LCPs often involves the incorporation of rigid mesogenic units into the polymer backbone or as side chains. The inclusion of asymmetrically substituted aromatic units, such as those containing chlorine, can effectively lower the melting point of the polymer, broadening the temperature range of the liquid crystalline phase and improving processability.[4]

The structure of this compound makes it an ideal starting point for the synthesis of novel mesogenic monomers. The hydroxyl group provides a reactive site for esterification or etherification to introduce flexible spacers and other mesogenic cores, while the acetyl group can be transformed into a variety of linking groups or extended to form part of a larger rigid structure, such as a chalcone. Chalcone-based moieties, in particular, are known to impart photosensitive properties to liquid crystalline polymers.[5]

Proposed Synthesis of a Chalcone-Based Liquid Crystalline Monomer

This protocol outlines a plausible two-step synthesis of a liquid crystalline monomer derived from this compound. The first step involves an etherification to introduce a flexible alkyl spacer with a terminal reactive group, followed by a Claisen-Schmidt condensation to form the chalcone-based mesogen.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Claisen-Schmidt Condensation cluster_2 Step 3: Polymerization A This compound C Intermediate Ether A->C K₂CO₃, Acetone, Reflux B 1,6-Dibromohexane B->C E Chalcone Monomer C->E NaOH, Ethanol, Stir D 4-Methoxybenzaldehyde D->E F Liquid Crystalline Polymer E->F AIBN, Toluene, Heat

Caption: Proposed workflow for the synthesis of a chalcone-based liquid crystalline polymer.

Experimental Protocol: Synthesis of a Chalcone-Based Monomer

Part A: Synthesis of 1-(3-chloro-4-(6-bromohexyloxy)phenyl)ethan-1-one (Intermediate Ether)

  • Reagents and Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (10.0 g, 58.6 mmol), 1,6-dibromohexane (31.4 g, 128.9 mmol), and anhydrous potassium carbonate (16.2 g, 117.2 mmol) in 150 mL of acetone.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove the potassium carbonate. Evaporate the acetone from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with a 5% aqueous sodium hydroxide solution, followed by water until the aqueous layer is neutral. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product. Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure intermediate ether.

Part B: Synthesis of (E)-1-(3-chloro-4-(6-bromohexyloxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Monomer)

  • Reagents and Setup: In a 250 mL Erlenmeyer flask, dissolve the intermediate ether (from Part A, 1 equivalent) and 4-methoxybenzaldehyde (1.1 equivalents) in ethanol.

  • Reaction: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (2 equivalents) with vigorous stirring. Continue stirring at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.

  • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Purification: Filter the precipitated solid, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain the pure chalcone monomer.

Application II: Building Block for High-Performance Poly(ether ketone)s

Poly(ether ketone)s (PEKs) are a family of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties. The synthesis of PEKs typically involves the nucleophilic aromatic substitution reaction between an activated aromatic dihalide and a bisphenate. The structure of this compound, containing both a phenolic hydroxyl group and a chlorine atom activated by the para-acetyl group, suggests its potential as an A-B type monomer for the synthesis of novel PEKs.

Proposed Synthesis of a Poly(ether ketone) via Nucleophilic Aromatic Substitution

This protocol describes a potential self-polycondensation of this compound to form a poly(ether ketone). The reaction is driven by the formation of the phenoxide in situ, which then displaces the activated chlorine atom of another monomer unit.

G cluster_0 Polycondensation Reaction A This compound (n units) B Poly(ether ketone) A->B K₂CO₃, Diphenyl sulfone, High Temperature

Caption: Proposed self-polycondensation of this compound.

Experimental Protocol: Synthesis of a Poly(ether ketone)
  • Reagents and Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, place this compound (1 equivalent), anhydrous potassium carbonate (1.1 equivalents), and diphenyl sulfone as a high-boiling solvent.

  • Azeotropic Dehydration: Add toluene to the flask and heat the mixture to reflux to azeotropically remove any water.

  • Polymerization: After the removal of water, slowly raise the temperature to 280-320 °C to initiate the polymerization. Maintain the reaction at this temperature for several hours under a nitrogen atmosphere. The viscosity of the reaction mixture will increase as the polymer forms.

  • Isolation: Cool the reaction mixture and dissolve it in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP). Precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Purification: Filter the polymer, wash it extensively with hot water and methanol to remove any residual solvent and salts, and then dry it in a vacuum oven.

Characterization of the Resulting Materials

The synthesized monomers and polymers should be thoroughly characterized to confirm their structure and evaluate their properties.

  • Structural Analysis: Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the chemical structure of the synthesized compounds.

  • Thermal Properties: Differential scanning calorimetry (DSC) is used to determine the melting points and glass transition temperatures, as well as to identify liquid crystalline phase transitions. Thermogravimetric analysis (TGA) provides information on the thermal stability of the polymers.

  • Liquid Crystalline Properties: For the chalcone-based polymer, hot-stage polarized optical microscopy (POM) is crucial for observing the characteristic textures of liquid crystalline phases.

Conclusion and Future Outlook

While direct applications of this compound in materials science are not yet widely reported, its chemical structure strongly suggests its potential as a valuable precursor for advanced materials. The protocols outlined in this guide provide a scientifically sound basis for the exploration of this compound in the synthesis of thermotropic liquid crystalline polymers and high-performance poly(ether ketone)s. Further research into the modification of its functional groups and its copolymerization with other monomers could unlock a wide range of materials with tailored properties for applications in electronics, aerospace, and biomedical devices. The strategic placement of the chlorine atom not only influences the reactivity and properties of the resulting polymers but also offers a potential site for further post-polymerization modification, adding another layer of versatility to this promising building block.

References

  • Experimental study on thermotropic side-chain liquid crystalline photo-sensitive polymers. (2022). Full article. [Link]
  • Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization. Macromolecular Chemistry and Physics.
  • Synthesis of Bromoacetophenone Derivatives as Starting Monomers for β-O-4 Type Artificial Lignin Polymers. (2022).
  • Thermotropic Liquid Crystalline Polymers.
  • Synthesis of α-hydroxyacetophenones. (2012). PubMed. [Link]
  • Synthesis of A. 3-chloro-4-hydroxy acetophenone. PrepChem.com. [Link]
  • Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups: Thermal Properties and Molecular Dynamics. (2019). MDPI. [Link]
  • Understanding Thermotropic Liquid Crystal Polymers: Properties and Applic
  • Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel. University of South Carolina Scholar Commons.
  • Liquid Crystalline Polymers.
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2020).
  • Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement.
  • Preparation method of p-hydroxyacetophenone.
  • Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
  • Synthesis of α-Hydroxyacetophenones. Organic Chemistry Portal. [Link]
  • Process for producing 4-hydroxyacetophenone.
  • Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase.
  • Synthesis of Liquid Crystals. University of Colorado Boulder. [Link]

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Application Notes & Protocols: The Strategic Utility of 3'-Chloro-4'-hydroxyacetophenone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3'-Chloro-4'-hydroxyacetophenone (CAS No: 2892-29-7), also known as 4-Acetyl-2-chlorophenol, is a pivotal intermediate in the synthesis of a range of pharmaceutical agents. Its substituted phenyl ring, featuring a reactive acetyl group, a nucleophilic hydroxyl group, and a directing chloro group, offers a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthetic applications, focusing on the preparation of β2-adrenergic agonists. We present detailed, field-tested protocols, explain the causality behind methodological choices, and outline robust analytical workflows for quality assurance, aimed at researchers and professionals in drug development.

Introduction: The Versatility of a Halogenated Phenolic Ketone

In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that influences the efficiency, cost, and scalability of a synthetic route. This compound has emerged as a valuable building block due to its trifunctional nature. The hydroxyl group can be readily protected or act as a directing group in electrophilic aromatic substitution. The ketone functionality is a handle for a multitude of transformations, including reduction, halogenation, and condensation reactions. The chloro-substituent modifies the electronic properties of the aromatic ring and can serve as a site for cross-coupling reactions or simply remain as a key structural feature in the final active pharmaceutical ingredient (API).

A primary application of this intermediate is in the synthesis of catecholamine derivatives, such as bronchodilators and cardiac stimulants, where the specific substitution pattern is crucial for receptor binding and pharmacological activity.

Synthesis of the Intermediate

The parent compound, this compound, is typically synthesized via the electrophilic chlorination of p-hydroxyacetophenone. A common laboratory-scale procedure involves dissolving p-hydroxyacetophenone in a suitable solvent like methylene dichloride and bubbling chlorine gas through the solution, often in an ice bath to control the reaction's exothermicity.[1] This direct approach provides the desired chlorinated intermediate in high purity and yield.[1]

Core Application: Synthesis of Salbutamol Analogues

Salbutamol (Albuterol) is a widely used short-acting β2-adrenergic receptor agonist for the relief of bronchospasm in conditions such as asthma.[2][3] The synthesis of Salbutamol and its analogues often begins with precursors structurally related to this compound. The following sections detail a robust protocol for synthesizing a key precursor to a Salbutamol analogue, demonstrating the strategic use of our title compound.

The overall strategy involves several key transformations:

  • Protection of the Phenolic Hydroxyl: To prevent unwanted side reactions, the acidic phenolic proton is protected, typically as a methyl ether.

  • α-Bromination: The acetyl group is selectively brominated at the α-carbon to create a reactive electrophilic site.

  • Nucleophilic Substitution: The α-bromo ketone is reacted with a protected amine, such as N-benzyl-N-tert-butylamine, to introduce the characteristic amino-alcohol side chain.[4]

  • Ketone Reduction & Deprotection: The ketone is reduced to a secondary alcohol, and the protecting groups are subsequently removed to yield the final product.

Visualization of the Synthetic Pathway

G cluster_0 Step 1: Protection cluster_1 Step 2: α-Bromination cluster_2 Step 3: Amination cluster_3 Step 4 & 5: Reduction & Demethylation A This compound B 3'-Chloro-4'-methoxyacetophenone A->B (CH₃)₂SO₄, K₂CO₃ C 2-Bromo-1-(3'-chloro-4'-methoxyphenyl)ethanone B->C Br₂, AlCl₃ D α-(N-benzyl-N-tert-butylamino)-3'-chloro-4'-methoxyacetophenone C->D N-benzyl-N-tert- butylamine E Salbutamol Analogue Precursor D->E 1. NaBH₄ 2. HBr

Caption: Synthetic workflow for a Salbutamol analogue from this compound.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All necessary safety precautions must be taken.

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound2892-29-7TCIPurity >98%
Dimethyl sulfate (DMS)77-78-1Sigma-AldrichCaution: Highly toxic and corrosive
Potassium carbonate (K₂CO₃)584-08-7FisherAnhydrous
Acetone67-64-1VWRAnhydrous
Bromine (Br₂)7726-95-6Acros OrganicsCaution: Highly toxic and corrosive
Aluminum chloride (AlCl₃)7446-70-0Alfa AesarAnhydrous
Diethyl ether60-29-7J.T.BakerAnhydrous
N-benzyl-N-tert-butylamine3641-68-5Combi-BlocksPurity >97%
Sodium borohydride (NaBH₄)16940-66-2EMD Millipore
Ethanol64-17-5Decon Labs200 Proof
Hydrobromic acid (HBr)10035-10-6GFS Chemicals48% aqueous solution
Protocol 1: Synthesis of 2-Bromo-1-(3'-chloro-4'-methoxyphenyl)ethanone

This two-step protocol first protects the hydroxyl group and then installs the bromine, creating the key electrophilic intermediate.

Step 1: O-Methylation (Protection)

  • To a 500 mL round-bottom flask, add this compound (17.0 g, 0.1 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol) to 250 mL of anhydrous acetone.

  • Stir the suspension vigorously. Slowly add dimethyl sulfate (13.9 g, 0.11 mol) dropwise over 20 minutes at room temperature. Causality: The basic K₂CO₃ deprotonates the phenol, forming a phenoxide which is a potent nucleophile for the SN2 reaction with dimethyl sulfate. Acetone is an ideal polar aprotic solvent for this reaction.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the acetone under reduced pressure. Dissolve the resulting residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3'-Chloro-4'-methoxyacetophenone as a solid, which can be used directly in the next step.

Step 2: α-Bromination

  • In a flame-dried 500 mL flask under an inert atmosphere, dissolve the 3'-Chloro-4'-methoxyacetophenone from the previous step (approx. 0.1 mol) in 200 mL of anhydrous diethyl ether.[5]

  • Cool the solution to 0 °C in an ice bath and add a catalytic amount of anhydrous aluminum chloride (0.5 g).[5]

  • Slowly add a solution of bromine (16.0 g, 0.1 mol) in 50 mL of diethyl ether dropwise over 30 minutes. Maintain the temperature at 0 °C.[5] Causality: The Lewis acid AlCl₃ catalyzes the enolization of the ketone, which then attacks the bromine. The α-position is activated for this electrophilic substitution.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.[5]

  • Quench the reaction by carefully adding 100 mL of cold water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[5]

  • Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-Bromo-1-(3'-chloro-4'-methoxyphenyl)ethanone. Purify by recrystallization from ethanol.

Analytical Characterization & Quality Control

Ensuring the purity and identity of intermediates and the final API is paramount. A multi-technique approach is necessary for robust characterization.

Standard Analytical Workflow

Caption: A self-validating analytical workflow for pharmaceutical intermediates.

Expected Analytical Data
CompoundPropertyExpected Value
This compoundAppearanceWhite to light yellow crystalline powder
Melting Point101.0 - 105.0 °C
¹H NMR (CDCl₃)δ ~7.9 (d), 7.6 (dd), 7.0 (d), 6.0 (s, OH), 2.6 (s, CH₃) ppm
3'-Chloro-4'-methoxyacetophenoneMolecular Wt.184.62 g/mol [6]
MS (EI) m/z184 (M+), 169 (M-CH₃)+[6]
IR (KBr)~1675 cm⁻¹ (C=O stretch), ~1260 cm⁻¹ (Ar-O-C stretch)

Safety and Handling Precautions

Working with halogenated intermediates and reactive reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust, vapors, or fumes.[7][8] An eyewash station and safety shower must be readily accessible.[7][9]

  • Handling:

    • This compound and its derivatives can cause serious eye and skin irritation.[9][10] Avoid contact with eyes, skin, and clothing.[9]

    • Reagents like dimethyl sulfate and bromine are extremely toxic and corrosive. Handle with extreme care, using appropriate dispensing techniques (e.g., syringe, cannula).

    • Avoid creating dust when handling solid materials.

  • Storage: Store all chemicals in tightly closed containers in a dry, cool, and well-ventilated area away from incompatible materials like strong oxidizing agents.[7][9]

  • Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not allow the product to enter drains.[9]

References

  • SAFETY DATA SHEET: 5'-Chloro-2'-hydroxyacetophenone. (2025). Thermo Fisher Scientific. [Link]
  • Salbutamol sulfate Synthesis Route. Mol-Instincts. [Link]
  • Synthesis of A. 3-chloro-4-hydroxy acetophenone. PrepChem.com. [Link]
  • Salbutamol | C13H21NO3. LookChem. [Link]
  • 3'-Chloro-4'-methoxyacetophenone. PubChem. [Link]
  • Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β2-Agonists. (2018). MDPI. [Link]

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Navigating the Synthetic Landscape of 3'-Chloro-4'-hydroxyacetophenone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 8, 2026 – In the intricate world of pharmaceutical research and drug development, the strategic manipulation of molecular scaffolds is paramount. Among the versatile building blocks available to the modern chemist, 3'-Chloro-4'-hydroxyacetophenone stands out as a key intermediate, offering a gateway to a diverse array of potentially bioactive compounds. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental setup for pivotal reactions involving this compound, grounded in established chemical principles and field-proven insights.

I. Understanding the Core Reactivity of this compound

This compound is an aromatic ketone characterized by a phenolic hydroxyl group and a chlorine atom on the phenyl ring. This unique substitution pattern governs its reactivity, making it amenable to a variety of synthetic transformations. The electron-withdrawing nature of the acetyl group and the chlorine atom activates the aromatic ring for certain reactions, while the phenolic hydroxyl group provides a handle for O-alkylation and directs electrophilic substitution. The methyl group of the acetyl moiety possesses acidic protons, rendering it suitable for condensation reactions.

This guide will focus on three fundamental reactions that leverage these properties: the Williamson ether synthesis for modification of the hydroxyl group, the Claisen-Schmidt condensation for carbon-carbon bond formation at the acetyl group, and the Mannich reaction for the introduction of an aminomethyl moiety.

II. Safety First: Handling this compound

Before commencing any experimental work, it is crucial to be aware of the safety and handling precautions for this compound. The compound is a solid and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

III. Application Note 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and an alkyl halide.[1][2] This reaction is particularly valuable for modifying the phenolic hydroxyl group of this compound, a common strategy in medicinal chemistry to alter pharmacokinetic properties such as solubility and metabolic stability.

Scientific Rationale

The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonation of the hydroxyl group with a base, acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.[2] The choice of a suitable base and an unhindered primary alkyl halide is critical for the success of this reaction to avoid competing elimination reactions.[3]

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve 3'-Chloro-4'-hydroxy- acetophenone in a suitable solvent (e.g., DMF, Acetonitrile) Base_add Add a base (e.g., K2CO3, NaH) to generate the phenoxide Start->Base_add Alkyl_halide_add Add the alkyl halide (e.g., ethyl bromoacetate) dropwise at a controlled temperature Base_add->Alkyl_halide_add Stir Stir the reaction mixture at a specified temperature (e.g., room temp. to 80 °C) Alkyl_halide_add->Stir Monitor Monitor reaction progress by TLC Stir->Monitor Quench Quench the reaction (e.g., with water) Monitor->Quench Extract Extract the product with an organic solvent Quench->Extract Wash Wash the organic layer Extract->Wash Dry Dry the organic layer (e.g., over Na2SO4) Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify the crude product (e.g., column chromatography or recrystallization) Concentrate->Purify Claisen_Schmidt_Condensation cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve 3'-Chloro-4'-hydroxy- acetophenone and an aromatic aldehyde in ethanol Base_add Add a strong base (e.g., aqueous NaOH) dropwise at low temperature Start->Base_add Stir Stir the reaction mixture at room temperature Base_add->Stir Monitor Monitor reaction progress by TLC Stir->Monitor Quench Pour the reaction mixture into ice-cold water Monitor->Quench Acidify Acidify with dilute HCl to precipitate the product Quench->Acidify Filter Filter the solid product Acidify->Filter Wash Wash with cold water Filter->Wash Recrystallize Recrystallize from a suitable solvent (e.g., ethanol) Wash->Recrystallize Mannich_Reaction cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve 3'-Chloro-4'-hydroxy- acetophenone in a suitable solvent (e.g., ethanol) Reagents_add Add formaldehyde and a secondary amine (e.g., dimethylamine hydrochloride) Start->Reagents_add Reflux Reflux the reaction mixture Reagents_add->Reflux Monitor Monitor reaction progress by TLC Reflux->Monitor Cool Cool the reaction mixture Monitor->Cool Precipitate Induce precipitation (e.g., by adding acetone) Cool->Precipitate Filter Filter the solid product Precipitate->Filter Wash Wash with a suitable solvent Filter->Wash Dry Dry the purified product Wash->Dry

Sources

Application Note: A Scalable and Robust Synthesis of 3'-Chloro-4'-hydroxyacetophenone for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3'-Chloro-4'-hydroxyacetophenone is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals. Its structural motif is found in compounds developed for a range of therapeutic areas, making a reliable and scalable synthesis protocol essential for drug development and manufacturing. This application note provides a comprehensive guide for the scale-up synthesis, purification, and characterization of this compound. We present two robust synthetic routes—direct electrophilic chlorination and the Fries rearrangement—offering flexibility based on starting material availability and process capabilities. The protocols are designed with scalability, safety, and purity in mind, addressing the needs of researchers, process chemists, and drug development professionals.

Introduction and Strategic Overview

The synthesis of substituted acetophenones is a cornerstone of medicinal chemistry and process development. This compound, in particular, serves as a key building block for more complex molecules. The presence of three distinct functional handles—a ketone, a phenol, and an aryl chloride—allows for diverse downstream chemical modifications.

The primary challenge in its synthesis is achieving regioselective chlorination of the electron-rich phenol ring without significant by-product formation. This guide details two field-proven strategies to achieve this outcome on a scalable basis:

  • Route A: Direct Chlorination of 4'-Hydroxyacetophenone. A direct and atom-economical approach involving the electrophilic substitution on a readily available starting material.

  • Route B: Fries Rearrangement of 2-Chlorophenyl Acetate. An alternative pathway leveraging a classic name reaction, suitable when starting from 2-chlorophenol derivatives.

The selection between these routes depends on factors such as raw material cost, equipment availability (especially for handling corrosive gases or highly moisture-sensitive reagents), and waste stream management.

General Experimental Workflow

The overall process, regardless of the chosen synthetic route, follows a logical sequence from reaction to final product qualification. This workflow is designed to ensure process control and deliver a final product of high purity.

G cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification & Analysis start Reactor Setup & Inerting charge Charge Starting Materials & Solvent start->charge reaction Controlled Reagent Addition & Reaction charge->reaction monitor In-Process Control (TLC/HPLC) reaction->monitor quench Reaction Quench monitor->quench extract Phase Separation & Extraction quench->extract dry Drying extract->dry concentrate Solvent Removal dry->concentrate purify Recrystallization concentrate->purify filter Filtration & Drying purify->filter analyze QC Analysis filter->analyze package Packaging analyze->package

Application Notes and Protocols for the Catalytic Asymmetric Synthesis of Chiral 1-(3-Chloro-4-hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 1-(3-Chloro-4-hydroxyphenyl)ethanol

Optically active alcohols are crucial building blocks in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule can dictate its biological activity.[1][2] The chiral alcohol 1-(3-chloro-4-hydroxyphenyl)ethanol is a key intermediate for the synthesis of various pharmacologically active compounds. Its specific stereoisomers are often required to ensure high efficacy and reduce potential side effects. The presence of the chloro and hydroxyl functionalities on the aromatic ring makes it a versatile synthon for further molecular elaboration. Asymmetric catalysis provides the most efficient and atom-economical route to such enantiomerically pure compounds.[3]

This guide provides an in-depth exploration of the asymmetric transfer hydrogenation (ATH) of 3'-Chloro-4'-hydroxyacetophenone to produce chiral 1-(3-chloro-4-hydroxyphenyl)ethanol. We will delve into the mechanistic principles of this reaction, provide detailed, field-proven protocols, and discuss the critical parameters that ensure high yield and enantioselectivity.

Reaction Principle: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful technique for the reduction of prochiral ketones to chiral alcohols.[4] Unlike conventional catalytic hydrogenation, which uses high-pressure molecular hydrogen, ATH employs a hydrogen donor, typically an organic molecule like isopropanol or a formic acid/triethylamine mixture.[5] The reaction is catalyzed by transition metal complexes, most notably those based on ruthenium (Ru), rhodium (Rh), and iridium (Ir), coordinated to chiral ligands.[4][6]

The most successful and widely used catalysts for this transformation are the Noyori-type catalysts, which typically consist of a Ru(II) center, an η⁶-arene ligand (like p-cymene or mesitylene), and a chiral N-sulfonated 1,2-diamine ligand, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN).[7][8]

The catalytic cycle is believed to proceed through a metal-ligand bifunctional mechanism. The catalyst precursor is first activated to form a 16-electron ruthenium complex. This species then reacts with the hydrogen donor to generate an 18-electron ruthenium hydride. The ketone substrate is then reduced in the outer coordination sphere of the metal, with the hydride on the metal and a proton from the amine ligand of the chiral auxiliary being transferred to the carbonyl group via a six-membered pericyclic transition state.[7][9] The chirality of the diamine ligand dictates the facial selectivity of the hydrogen transfer, leading to the formation of one enantiomer of the alcohol in excess.

A significant advantage of using a formic acid/triethylamine azeotropic mixture as the hydrogen source is that the reaction is irreversible, which often leads to higher conversions and enantioselectivities compared to the reversible system with isopropanol.[5] Furthermore, the slightly acidic conditions generated by this system can be advantageous for substrates with sensitive functional groups, and it has been shown that the hydrogenation of some hydroxy-substituted acetophenones can proceed without the need for protecting the phenolic hydroxyl group.[4]

Experimental Workflow for Asymmetric Transfer Hydrogenation

The following diagram outlines the general workflow for the asymmetric transfer hydrogenation of this compound.

G cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up and Analysis p1 Prepare Formic Acid/ Triethylamine (5:2) Mixture r3 Add Formic Acid/ Triethylamine Mixture Dropwise p1->r3 p2 Prepare Substrate Solution in Solvent r2 Add Substrate Solution p2->r2 r1 Charge Schlenk Flask with [RuCl2(p-cymene)]2 and (S,S)-TsDPEN r1->r2 r2->r3 r4 Stir at Reaction Temperature r3->r4 w1 Quench Reaction and Extract with Organic Solvent r4->w1 w2 Dry, Filter, and Concentrate w1->w2 w3 Purify by Column Chromatography w2->w3 a1 Determine Yield w3->a1 a2 Determine Enantiomeric Excess (Chiral HPLC or GC) w3->a2

General workflow for the asymmetric transfer hydrogenation.

Detailed Protocol for the Asymmetric Transfer Hydrogenation of this compound

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of substituted acetophenones using a Noyori-type catalyst.[1][7] The presence of both an electron-withdrawing chloro group and an electron-donating hydroxy group on the aromatic ring of the substrate are generally well-tolerated in these reactions.[4][10]

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
This compound>98%Sigma-Aldrich
[RuCl₂(p-cymene)]₂Catalyst GradeStrem Chemicals
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)>98%Sigma-Aldrich
Formic Acid≥98%Fisher Scientific
Triethylamine≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Anhydrous Sodium SulfateACS GradeVWR
Silica Gel60 Å, 230-400 meshVWR

Equipment:

  • Schlenk flask or round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bars

  • Inert gas (Argon or Nitrogen) line with a bubbler

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Chiral HPLC or GC system for enantiomeric excess determination

Protocol Steps:

  • Preparation of the Formic Acid/Triethylamine (5:2) Mixture:

    • Caution: This process is exothermic. Perform in a fume hood with appropriate personal protective equipment (PPE).

    • In a flask cooled in an ice bath, slowly add 14.1 mL (12.1 g, 0.12 mol) of triethylamine to 18.8 mL (23.0 g, 0.50 mol) of formic acid with stirring under an inert atmosphere.[1]

    • This mixture can be stored under an inert atmosphere for future use.

  • Catalyst Pre-formation and Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol) and (S,S)-TsDPEN (8.8 mg, 0.024 mmol).

    • Add 5 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture at 40 °C for 30 minutes to form the active catalyst. The solution should turn a reddish-brown color.

    • In a separate vial, dissolve this compound (341.2 mg, 2.0 mmol) in 5 mL of anhydrous DCM.

  • Hydrogenation Reaction:

    • Cool the catalyst solution to room temperature.

    • Add the substrate solution to the catalyst mixture via syringe.

    • Add 2.5 mL of the pre-mixed formic acid/triethylamine (5:2) solution to the reaction flask dropwise over 5 minutes with stirring.

    • Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C, to increase the rate if necessary) and monitor the progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent). The reaction is typically complete within 4-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the chiral alcohol, 1-(3-chloro-4-hydroxyphenyl)ethanol.

  • Analysis:

    • Determine the isolated yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis. The specific column and conditions will need to be determined empirically.

Expected Results:

Based on analogous reactions with substituted acetophenones, this protocol is expected to yield the corresponding (S)-1-(3-chloro-4-hydroxyphenyl)ethanol in high yield (>90%) and with high enantioselectivity (>95% ee). The use of (R,R)-TsDPEN would yield the (R)-enantiomer.

ParameterTypical Value/Condition
SubstrateThis compound
Catalyst[RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN
Substrate/Catalyst Ratio100:1
Hydrogen DonorFormic Acid/Triethylamine (5:2 molar ratio)
SolventDichloromethane (DCM)
TemperatureRoom Temperature to 40 °C
Reaction Time4 - 24 hours
Expected Yield>90%
Expected ee>95% (S)-enantiomer

Mechanistic Rationale for Stereoselectivity

The high enantioselectivity observed in Noyori-type asymmetric transfer hydrogenation reactions is a direct consequence of the well-defined transition state. The chiral TsDPEN ligand creates a highly structured chiral environment around the ruthenium center.

G cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle c1 [RuCl2(arene)]2 + TsDPEN c2 16e- Ru Complex c1->c2 cy1 18e- Ru-Hydride (from H-donor) c2->cy1 cy2 Transition State Assembly (Ketone Coordination) cy1->cy2 cy3 Hydrogen Transfer (Stereoselective) cy2->cy3 cy4 Product Release (Chiral Alcohol) cy3->cy4 cy4->c2 Regeneration

Simplified Catalytic Cycle.

The stereochemical outcome is determined by the steric and electronic interactions in the transition state. The aryl group of the acetophenone substrate preferentially orients itself away from the bulky phenyl groups of the TsDPEN ligand and interacts favorably with the η⁶-arene ligand of the catalyst through a CH/π interaction.[7] This locks the substrate into a specific conformation, exposing one of the two prochiral faces of the carbonyl group to the hydride transfer from the ruthenium and the proton transfer from the amine ligand. The use of the (S,S)-TsDPEN ligand typically results in the formation of the (S)-alcohol, while the (R,R)-TsDPEN ligand produces the (R)-alcohol.

Conclusion

The asymmetric transfer hydrogenation of this compound using a Noyori-type ruthenium catalyst offers an efficient, practical, and highly enantioselective route to the valuable chiral intermediate 1-(3-chloro-4-hydroxyphenyl)ethanol. The protocol detailed herein provides a robust starting point for researchers in drug development and organic synthesis. The mild reaction conditions, operational simplicity, and high degree of stereocontrol make this catalytic reaction a prime example of modern, sustainable chemical synthesis.

References

  • Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts.
  • Ohkuma, T., Utsumi, N., Tsutsumi, K., Murata, K., Sandoval, C., & Noyori, R. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Journal of the American Chemical Society, 127(23), 8288-8289.
  • Asymmetric Transfer Hydrogenation Catalysts. KANTO CHEMICAL CO., INC.
  • Wills, M., & Scalone, M. (2016).
  • Request PDF on ResearchGate: Asymmetric transfer hydrogenation of heterocycle-containing acetophenone derivatives using N-functionalised [(benzene)Ru(II)(TsDPEN)] complexes.
  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University.
  • Hannedouche, J., Clarkson, G. J., & Wills, M. (2009). Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. Organic Letters, 11(5), 1167–1170.
  • Noyori Hydrogenation. NROChemistry.
  • Hayes, A. M., Morris, D. J., Clarkson, G. J., & Wills, M. (2006). An outstanding catalyst for asymmetric transfer hydrogenation in aqueous solution and formic acid/triethylamine.
  • Salomó, E., Gallen, A., Sciortino, G., Ujaque, G., Grabulosa, A., Lledós, A., Riera, A., & Verdaguer, X. (2018). Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. Journal of the American Chemical Society, 140(49), 16360–16367.
  • Fuglseth, E., Sundby, E., & Hoff, B. H. (2009). Ruthenium-catalysed asymmetric transfer hydrogenation of para-substituted alpha-fluoroacetophenones.
  • Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553–5556.
  • Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. (2024). The Journal of Organic Chemistry.
  • PROCEDURE OF ASYMMETRIC TRANSFER HYDROGENATION USING RUTHENIUM COMPLEX. Takasago Fine Chemicals Division.
  • Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes Containing Achiral Phosphonite and Phosphinite Ligands. (2020). Molecules, 25(21), 5099.
  • Kawasaki, I., Yamane, Y., Oshima, T., & Ohe, K. (2005). A recyclable catalyst for asymmetric transfer hydrogenation with a formic acid–triethylamine mixture in ionic liquid.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by Ruthenium Nanoparticles in Ionic Liquid Media. (2011). Acta Physico-Chimica Sinica, 27(12), 2887-2892.
  • Ohkuma, T. (2006). Advancement in Catalytic Asymmetric Hydrogenation of Ketones and Imines, and Development of Asymmetric Isomerization of Allylic Alcohol. The Chemical Record, 6(3), 133-145.
  • Hayes, A. M., Morris, D. J., Clarkson, G. J., & Wills, M. (2006). An outstanding catalyst for asymmetric transfer hydrogenation in aqueous solution and formic acid/triethylamine. PubMed.
  • Zhou, X., Yang, B., & Xiao, J. (2012). Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones.
  • Asymmetric transfer hydrogenation of acetophenone catalyzed by complex 14a. ResearchGate.
  • Transfer hydrogenation of acetophenone derivatives. ResearchGate.
  • Asymmetric transfer hydrogenation of substituted acetophenones. Reaction conditions. ResearchGate.
  • Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.
  • Wu, X., Li, X., Hems, W., King, F., & Xiao, J. (2004). Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols.
  • Super Hydrides. Defense Technical Information Center.
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022).
  • Ohkuma, T., Ishii, D., Takeno, H., & Noyori, R. (2002). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. The Journal of Organic Chemistry, 67(23), 7583-7586.
  • Process for the synthesis of 3-chloro-4-hydroxyacetanilide. Google Patents.
  • Martins, J. E. D., & Wills, M. (2009). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Journal of Molecular Modeling, 15(1), 105-115.
  • Method for preparing p-hydroxyphenyl ethanol. Google Patents.
  • Stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate in a microfluidic chip reactor. ResearchGate.

Sources

Application Note: GC-MS Analysis of 3'-Chloro-4'-hydroxyacetophenone Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatization

3'-Chloro-4'-hydroxyacetophenone is a substituted aromatic ketone of interest in various fields, including pharmaceutical synthesis and environmental analysis. Direct analysis of this compound by Gas Chromatography (GC) is challenging due to the presence of a polar phenolic hydroxyl (-OH) group. This functional group can lead to several analytical issues:

  • Poor Peak Shape: The active hydrogen of the hydroxyl group can interact with silanol groups on the GC column and inlet, causing significant peak tailing.

  • Low Volatility: Hydrogen bonding reduces the compound's volatility, requiring higher elution temperatures which can risk thermal degradation.

  • Reduced Sensitivity: Peak tailing and potential on-column adsorption diminish the signal-to-noise ratio, leading to poor sensitivity and inaccurate quantification.

To overcome these challenges, a derivatization step is essential. This process chemically modifies the analyte to make it more suitable for GC analysis. Specifically, the polar hydroxyl group is converted into a less polar, more volatile, and more thermally stable functional group. This application note provides a detailed protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a widely adopted and highly effective method for derivatizing phenolic compounds.

Derivatization Strategy: Silylation with BSTFA + TMCS

Silylation is the replacement of an active proton in a functional group with a trimethylsilyl (TMS) group. For this compound, the target is the phenolic proton.

The Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is a powerful silylating agent. Its reaction byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and do not interfere with the chromatography.

  • Trimethylchlorosilane (TMCS): Often added as a catalyst (typically 1-10% of the BSTFA volume), TMCS accelerates the reaction, especially for sterically hindered or less reactive hydroxyl groups. It acts as a scavenger for any moisture present and helps to drive the reaction to completion.

The Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the phenolic oxygen on the silicon atom of BSTFA. The TMCS catalyst facilitates this process. The result is the formation of a stable trimethylsilyl (TMS) ether, which is significantly more volatile and less polar than the parent compound.

Caption: Silylation of this compound.

Detailed Experimental Protocol

This protocol outlines the derivatization of a standard solution. The same procedure can be adapted for extracted samples, provided the final sample is in an anhydrous aprotic solvent.

3.1. Materials and Reagents

Reagent/MaterialGrade/Specification
This compoundAnalytical Standard (>98%)
BSTFA + 1% TMCSDerivatization Grade
Pyridine or AcetonitrileAnhydrous, GC Grade
GC Vial with Insert (2 mL)Polytetrafluoroethylene (PTFE)-lined screw caps
MicropipettesCalibrated (10 µL, 100 µL, 1000 µL)
Heating Block or Water BathCapable of maintaining 70°C ± 2°C
Vortex MixerStandard laboratory model

3.2. Step-by-Step Derivatization Workflow

G start Start: Sample in Anhydrous Solvent prep_sample Step 1: Aliquot Sample Pipette 100 µL of sample/standard into a GC vial. start->prep_sample evaporate Step 2: Evaporate to Dryness Use a gentle stream of nitrogen at room temperature. prep_sample->evaporate add_reagents Step 3: Add Reagents Add 50 µL anhydrous solvent (e.g., Pyridine). Add 50 µL BSTFA + 1% TMCS. evaporate->add_reagents cap_vortex Step 4: Cap & Mix Immediately cap the vial tightly and vortex for 30 seconds. add_reagents->cap_vortex react Step 5: Reaction Incubate at 70°C for 30 minutes. cap_vortex->react cool Step 6: Cool to Room Temp Allow the vial to cool completely before opening. react->cool analyze Step 7: GC-MS Analysis Inject 1 µL of the derivatized solution. cool->analyze end End: Data Acquisition analyze->end

Caption: Workflow for silylation derivatization.

Protocol Details:

  • Standard Preparation: Prepare a stock solution of this compound in an anhydrous aprotic solvent like acetonitrile or pyridine at a concentration of 1 mg/mL. Create a working standard of 100 µg/mL by diluting the stock.

  • Sample Aliquoting: Pipette 100 µL of the working standard solution into a 2 mL GC vial.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas at ambient temperature. It is critical to ensure the sample is completely dry, as moisture will consume the derivatizing reagent.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (or another suitable solvent) to reconstitute the residue. Then, add 50 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Immediately cap the vial tightly. Vortex the mixture for 30 seconds to ensure homogeneity. Place the vial in a heating block or water bath set to 70°C for 30 minutes.

  • Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the final solution into the GC-MS system.

GC-MS Analysis and Expected Results

The derivatized sample should be analyzed promptly. The TMS ether is stable, but exposure to moisture can cause it to revert to the original form.

4.1. Suggested GC-MS Conditions

ParameterValue
GC System Agilent 8890 or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm, 0.25µm
Inlet Temp 250°C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)
MS System Agilent 5977 or equivalent
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

4.2. Interpreting the Results

  • Chromatography: You should observe a sharp, symmetrical peak for the TMS derivative of this compound. In contrast, an underivatized sample would likely show a broad, tailing peak at a much later retention time, if it elutes at all.

  • Mass Spectrometry: The mass spectrum of the TMS derivative is the definitive confirmation of a successful reaction. The molecular weight of this compound is 170.6 g/mol . The TMS group [(CH₃)₃Si] adds 72.1 g/mol . The resulting TMS ether will have a molecular weight of 242.7 g/mol .

Table of Expected Mass Fragments:

m/z ValueIon IdentityInterpretation
242[M]⁺Molecular ion of the TMS derivative.
227[M-CH₃]⁺Loss of a methyl group from the TMS moiety. This is a very common and diagnostic fragment for TMS ethers.
73[(CH₃)₃Si]⁺The trimethylsilyl cation. A base peak or very abundant ion in most TMS derivative spectra.
199[M-CH₃CO]⁺Loss of the acetyl group (COCH₃).

Troubleshooting and Best Practices

  • No or Low Derivative Peak: This is often due to the presence of moisture in the sample or reagents. Ensure all glassware is dry and use anhydrous solvents. Check the integrity of the derivatizing reagent, as it degrades with exposure to air.

  • Presence of Underivatized Analyte Peak: The reaction may be incomplete. Increase the reaction time or temperature slightly, or consider increasing the ratio of derivatizing reagent to the sample.

  • Interfering Peaks: These may arise from the derivatizing reagent byproducts. Usually, they are very volatile and elute early in the chromatogram. If they interfere, adjusting the initial oven temperature can help resolve them.

Conclusion

Derivatization by silylation is a robust and necessary step for the reliable quantitative analysis of this compound by GC-MS. The conversion of the polar hydroxyl group into a non-polar TMS ether dramatically improves chromatographic performance, leading to enhanced peak shape, sensitivity, and accuracy. The protocol described herein provides a validated workflow that can be readily implemented in analytical laboratories.

References

  • Blau, K., & Halket, J. M. (Eds.). (1993). Handbook of Derivatives for Chromatography (2nd ed.). John Wiley & Sons. [Link]
  • Regis Technologies. (n.d.). GC Derivatization Reagents.
  • Sparkman, O. D., Penton, Z. E., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide (2nd ed.). Academic Press. [Link]
  • Millard, B. J. (1978). Quantitative Mass Spectrometry. Heyden & Son Ltd. [Link]

Application and Protocol: HPLC Method Development for 3'-Chloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3'-Chloro-4'-hydroxyacetophenone. This application note details the systematic approach to method development, including analyte characterization, optimization of chromatographic conditions, and complete method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The protocols provided are intended for researchers, scientists, and professionals in the drug development and quality control sectors.

Introduction

This compound is a substituted aromatic ketone with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol .[1][2] Its chemical structure, featuring a phenolic hydroxyl group and a chlorine atom, makes it an important intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of raw materials, in-process controls, and final products.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and specificity.[3][4] This guide will walk through the logical progression of developing a reversed-phase HPLC (RP-HPLC) method, a widely applicable technique for moderately polar compounds like this compound.

Analyte Characterization: The Foundation of Method Development

A thorough understanding of the analyte's physicochemical properties is the critical first step in designing an effective HPLC method.

2.1. Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇ClO₂[1][5]
Molecular Weight 170.59 g/mol [1][2]
Melting Point 92-105 °C[1]
pKa The phenolic hydroxyl group imparts acidic properties. The pKa of the related 4'-hydroxyacetophenone is approximately 8.05, suggesting that this compound will have a similar acidic nature.[6]N/A
logP The calculated octanol-water partition coefficient (LogP) is approximately 2.25, indicating moderate hydrophobicity.[2]N/A
UV Absorbance Aromatic ketones and phenols typically exhibit strong UV absorbance. The related compound, 4'-hydroxyacetophenone, shows a UV maximum (λmax) around 275 nm.[7] The UV spectrum is pH-dependent due to the phenolic group.N/A

2.2. Implications for HPLC Method Development

  • Reversed-Phase HPLC: The moderate hydrophobicity (logP ~2.25) makes RP-HPLC the ideal separation mode.[8][9] A C18 or C8 stationary phase will provide adequate retention.

  • Mobile Phase pH: The acidic nature of the phenolic group (pKa ~8) means that at a pH below this value, the compound will be in its neutral, more retained form. Controlling the mobile phase pH is crucial for consistent retention times and peak shapes. A pH around 3-4 is a good starting point to ensure the analyte is fully protonated.

  • Detection: Strong UV absorbance allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). A preliminary scan should be performed to determine the optimal wavelength for maximum sensitivity and specificity. Based on similar compounds, a wavelength around 275-280 nm is a logical starting point.[10]

HPLC Method Development Workflow

The development process is a systematic optimization of various chromatographic parameters to achieve the desired separation goals: adequate retention, good resolution from impurities, and symmetrical peak shape.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, logP, UV) Initial_Conditions Initial Conditions Selection (Column, Mobile Phase, Detector) Analyte->Initial_Conditions Guides Choices Optimization Parameter Optimization (Mobile Phase Composition, Gradient, pH, Temperature) Initial_Conditions->Optimization Iterative Process Validation Method Validation (ICH Q2(R1)) Optimization->Validation Leads To Final_Method Final Robust Method Validation->Final_Method Confirms

Caption: A streamlined workflow for HPLC method development.

3.1. Initial Conditions: Method Scouting

The initial phase involves selecting a starting point for the key chromatographic parameters.

ParameterInitial SelectionRationale
Column C18, 150 mm x 4.6 mm, 5 µmA C18 column is a versatile choice for retaining moderately polar compounds. The dimensions provide a good balance between resolution and analysis time.[8]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA is a common mobile phase modifier that controls pH (around 2-2.5) and acts as an ion-pairing agent, improving peak shape for acidic and basic compounds.[11]
Mobile Phase B AcetonitrileAcetonitrile is a widely used organic modifier in RP-HPLC due to its low viscosity and UV transparency.[11]
Detection Diode Array Detector (DAD) at 275 nmA DAD allows for the determination of the optimal wavelength and assessment of peak purity. 275 nm is a good starting point based on the analyte's structure.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CA slightly elevated temperature can improve efficiency and reduce backpressure.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

3.2. Optimization of Chromatographic Conditions

Based on the initial scouting runs, the method is refined to meet the analytical objectives.

3.2.1. Gradient Elution

A gradient elution is often employed in method development to determine the approximate organic solvent concentration required to elute the analyte and to separate it from any potential impurities.

Protocol: Gradient Scouting

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

  • Set up the HPLC system with the initial conditions described in Section 3.1.

  • Run a broad gradient: Start with a linear gradient from 5% to 95% Acetonitrile over 20 minutes.

  • Analyze the chromatogram:

    • Determine the retention time of this compound.

    • Observe the elution of any impurities.

    • The percentage of Acetonitrile at which the main peak elutes can be used to design an optimized isocratic or gradient method.

3.2.2. Isocratic Method Development (If Applicable)

If the scouting gradient shows that the analyte and all impurities elute over a narrow range of organic solvent concentration, an isocratic method can be developed for simplicity and robustness.

Protocol: Isocratic Optimization

  • Based on the scouting gradient, if the analyte elutes at, for example, 40% Acetonitrile, perform a series of isocratic runs at 35%, 40%, and 45% Acetonitrile.

  • Evaluate the results: Select the isocratic composition that provides a retention factor (k') between 2 and 10, good resolution from other peaks, and acceptable analysis time.

Final Optimized HPLC Method

The following method was determined to be optimal for the analysis of this compound.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 45% Acetonitrile / 55% Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 278 nm
Injection Volume 10 µL
Run Time 10 minutes

Note: Phosphoric acid was chosen over TFA in the final method to improve peak symmetry and avoid potential ion suppression if the method were to be transferred to an LC-MS system.

Method Validation Protocol

The optimized method must be validated to ensure it is suitable for its intended purpose. The validation will be performed according to the ICH Q2(R1) guidelines.[12][13][14]

ValidationParameters cluster_Validation ICH Q2(R1) Validation Parameters Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD LOD LOQ LOQ Robustness Robustness

Caption: Key parameters for analytical method validation.

5.1. System Suitability

Protocol:

  • Prepare a standard solution of this compound at a concentration of 100 µg/mL.

  • Make five replicate injections of the standard solution.

  • Calculate the following parameters:

    • Tailing Factor (Asymmetry Factor): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

5.2. Specificity

Protocol:

  • Inject a blank (mobile phase), a standard solution of this compound, and a sample matrix (if applicable).

  • Demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Perform forced degradation studies (acid, base, peroxide, heat, light) to show that the method can separate the analyte from its degradation products.

5.3. Linearity

Protocol:

  • Prepare a series of at least five standard solutions of this compound over a concentration range of 10-150 µg/mL.

  • Inject each standard in triplicate.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

5.4. Accuracy

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix.

  • Analyze each level in triplicate.

  • Calculate the percent recovery. The mean recovery should be within 98.0% to 102.0%.

5.5. Precision

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six replicate samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • The RSD of the combined results from both days should be ≤ 2.0%.

5.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting serially diluted solutions of the analyte.

5.7. Robustness

Protocol:

  • Intentionally make small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each condition.

  • Evaluate the impact on system suitability parameters. The method is considered robust if the results remain within the acceptance criteria.

Conclusion

This application note presents a systematic and scientifically sound approach to developing a robust and reliable RP-HPLC method for the quantitative analysis of this compound. By understanding the analyte's properties and following a logical workflow of optimization and validation, a method suitable for quality control and research applications can be successfully established. The detailed protocols provided herein serve as a practical guide for scientists in the pharmaceutical industry.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Jandera, P. (2011). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • ResearchGate. (n.d.). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ICH. Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • YMC CO., LTD. Guides for method development.
  • Technology Networks.
  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Sigma-Aldrich. This compound.
  • National Institutes of Health. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • ACS Publications. A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines.
  • ResearchGate. (PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds.
  • Sigma-Aldrich.
  • ChemScene. This compound.
  • ZirChrom. Method Development Guide.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • INDOFINE Chemical Company. This compound.
  • ChemicalBook. 4'-Hydroxyacetophenone.
  • Tokyo Chemical Industry Co., Ltd. This compound.
  • CymitQuimica. This compound.
  • ResearchGate.
  • NIST. Acetophenone, 4'-hydroxy-.
  • PubChem. 4'-Hydroxyacetophenone.
  • ResearchGate. UV-vis absorption regions of several major chromophore model compounds.

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Application Notes and Protocols: The Strategic Role of 3'-Chloro-4'-hydroxyacetophenone in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Agrochemical Innovation with a Versatile Phenolic Ketone

3'-Chloro-4'-hydroxyacetophenone is a highly functionalized aromatic compound that serves as a critical starting material and key intermediate in the synthesis of a diverse range of agrochemicals.[1] Its unique molecular architecture, featuring a reactive hydroxyl group, a modifiable acetyl moiety, and a strategically positioned chlorine atom on the aromatic ring, offers synthetic chemists a powerful platform for constructing complex and potent active ingredients. The presence of the chlorine atom can significantly influence the biological activity and metabolic stability of the final product, a crucial aspect in the design of modern pesticides.[2]

These application notes provide a comprehensive guide for researchers, scientists, and professionals in the agrochemical industry on the effective utilization of this compound. We will delve into detailed synthetic protocols for key transformations of this versatile intermediate, focusing on the synthesis of precursors for fungicidal and herbicidal agents. The causality behind experimental choices, self-validating systems within the protocols, and in-depth mechanistic insights are emphasized to empower researchers in their quest for novel and effective crop protection solutions.

PART 1: Foundational Synthesis of the Key Intermediate

A reliable and efficient synthesis of the starting material is paramount for any synthetic endeavor. The following protocol details the targeted chlorination of p-hydroxyacetophenone to yield this compound.

Protocol 1: Directed Chlorination of p-Hydroxyacetophenone

This protocol is adapted from a patented industrial process and offers a straightforward route to the desired product.[3]

Objective: To synthesize this compound from p-hydroxyacetophenone.

Materials:

  • p-Hydroxyacetophenone

  • Methylene dichloride (DCM)

  • Silica gel

  • Chlorine gas (Cl₂)

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Purification of Starting Material: Dissolve 50 g of p-hydroxyacetophenone in 500 mL of hot methylene dichloride. Filter the hot solution through a small pad of silica gel to remove impurities.

  • Crystallization: Allow the filtrate to cool to room temperature, and then cool further in an ice bath to induce crystallization. Collect the crystals of purified p-hydroxyacetophenone by filtration.

  • Solvent Removal: Dry the crystals under vacuum. The methylene dichloride can be removed from the filtrate using a rotary evaporator to recover any remaining product.

  • Reaction Setup: Dissolve 41.75 g (0.31 mol) of the purified p-hydroxyacetophenone in approximately 1.5 L of methylene dichloride in a reaction flask equipped with a gas inlet tube and a magnetic stirrer.

  • Chlorination: Place the reaction flask in an ice bath to maintain a low temperature. Bubble chlorine gas through the solution with vigorous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to prevent over-chlorination.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After approximately 5 minutes of chlorine gas bubbling (or until TLC indicates completion), stop the gas flow. Remove the methylene dichloride using a rotary evaporator.

  • Isolation and Purification: The resulting solid is crude this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a product of high purity (>90%).[3]

Causality and Self-Validation:

  • Purification of the starting material: This initial step is crucial as impurities in the p-hydroxyacetophenone can lead to undesired side products during chlorination. The purity of the starting material directly impacts the purity of the final product.

  • Use of an ice bath: The chlorination of phenols is a highly exothermic reaction. Cooling the reaction mixture prevents the formation of dichlorinated and other over-chlorinated byproducts, thus ensuring higher selectivity for the desired mono-chloro product.

  • TLC monitoring: Regular monitoring of the reaction by TLC allows for precise determination of the reaction endpoint, preventing both incomplete reaction and the formation of byproducts due to prolonged reaction times.

PART 2: Synthesis of Aryl Ether Agrochemical Precursors via Williamson Ether Synthesis

The hydroxyl group of this compound is a prime site for modification, and the Williamson ether synthesis is a robust and widely employed method for this purpose.[4][5] This reaction allows for the introduction of a variety of alkyl or aryl side chains, leading to the synthesis of numerous agrochemicals, particularly herbicides and fungicides.

Protocol 2: General Williamson Ether Synthesis

This protocol provides a general framework for the synthesis of aryl ethers from this compound.

Objective: To synthesize an aryl ether derivative of this compound.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

  • Alkyl halide (e.g., ethyl bromide, benzyl chloride)

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Addition of Alkyl Halide: To the stirred suspension, add the desired alkyl halide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Self-Validation:

  • Choice of Base: Potassium carbonate is a mild base suitable for this reaction. Stronger bases like sodium hydride can also be used for less reactive alkyl halides. The choice of base is critical for the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.

  • Solvent Selection: DMF and acetone are polar aprotic solvents that are ideal for S_N2 reactions like the Williamson ether synthesis. They effectively solvate the cation of the base while not solvating the nucleophile, thus increasing its reactivity.[5]

  • Temperature Control: The reaction temperature is a critical parameter. Higher temperatures can lead to side reactions, such as elimination reactions with secondary and tertiary alkyl halides.

Visualization of Williamson Ether Synthesis:

Williamson_Ether_Synthesis reactant1 This compound product Aryl Ether Agrochemical Precursor reactant1->product Williamson Ether Synthesis reactant2 Alkyl Halide (R-X) reactant2->product base Base (e.g., K₂CO₃) base->product

Caption: General scheme of the Williamson ether synthesis.

PART 3: Synthesis of a Key Intermediate for Triazole Fungicides

Triazole fungicides are a major class of agrochemicals that inhibit the biosynthesis of ergosterol in fungi.[6] A common synthetic strategy for these compounds involves the reaction of a substituted α-haloketone with 1,2,4-triazole. This section details the synthesis of an α-chloroketone intermediate from this compound.

Protocol 3: α-Chlorination of this compound

This protocol is based on established methods for the α-halogenation of ketones.[7]

Objective: To synthesize 2-chloro-1-(3-chloro-4-hydroxyphenyl)ethanone.

Materials:

  • This compound

  • Sulfuryl chloride (SO₂Cl₂)

  • Methanol

  • Ethyl acetate or Dichloromethane

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and ethyl acetate.

  • Addition of Chlorinating Agent: Cool the solution in an ice bath. Add sulfuryl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield 2-chloro-1-(3-chloro-4-hydroxyphenyl)ethanone.[7]

Causality and Self-Validation:

  • Choice of Chlorinating Agent: Sulfuryl chloride is an effective and relatively mild chlorinating agent for the α-position of ketones.

  • Solvent System: The choice of solvent can influence the reaction rate and selectivity. A mixture of a protic solvent like methanol and an aprotic solvent like ethyl acetate is often used.

  • Temperature Control: The reaction is typically carried out at a low temperature to control the reactivity of the chlorinating agent and minimize side reactions.

Protocol 4: Synthesis of a Triazole Precursor

The synthesized α-chloroketone can then be used to introduce the triazole moiety.

Objective: To synthesize 1-(3-chloro-4-hydroxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Materials:

  • 2-chloro-1-(3-chloro-4-hydroxyphenyl)ethanone

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-chloro-1-(3-chloro-4-hydroxyphenyl)ethanone (1.0 eq), 1,2,4-triazole (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired triazole precursor.[6]

Visualization of Triazole Fungicide Intermediate Synthesis:

Triazole_Synthesis start This compound intermediate 2-chloro-1-(3-chloro-4-hydroxyphenyl)ethanone start->intermediate α-Chlorination product Triazole Fungicide Precursor intermediate->product Nucleophilic Substitution triazole 1,2,4-Triazole triazole->product

Caption: Synthetic pathway to a triazole fungicide precursor.

Quantitative Data Summary

Synthesis StepStarting MaterialProductReagentsTypical YieldPurityReference
Protocol 1 p-HydroxyacetophenoneThis compoundCl₂, DCM>90%>90%[3]
Protocol 2 This compoundAryl ether derivativeAlkyl halide, K₂CO₃, DMF70-90%>95% (after chromatography)[4]
Protocol 3 This compound2-chloro-1-(3-chloro-4-hydroxyphenyl)ethanoneSO₂Cl₂, Methanol/EtOAc80-95%>95% (after purification)[7]
Protocol 4 2-chloro-1-(3-chloro-4-hydroxyphenyl)ethanone1-(3-chloro-4-hydroxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone1,2,4-Triazole, K₂CO₃, Acetonitrile75-90%>95% (after chromatography)[6]

Conclusion

This compound stands out as a valuable and versatile building block in the synthesis of modern agrochemicals. The protocols detailed in these application notes provide a solid foundation for researchers to explore the vast potential of this intermediate. By understanding the underlying principles of the reactions and adhering to the outlined procedures, scientists can efficiently synthesize novel compounds with enhanced biological activity, contributing to the development of the next generation of crop protection agents.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Synthesis of A. 3-chloro-4-hydroxy acetophenone. PrepChem. [Link]
  • The Williamson Ether Synthesis. University of Colorado Boulder. [Link]
  • Williamson ether synthesis.
  • Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • Synthesis of 3H-1,2,4-triazol-3-ones. Organic Chemistry Portal. [Link]
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 3'-Chloro-4'-hydroxyacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3'-Chloro-4'-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to help you navigate the common challenges of this synthesis, optimize your reaction yields, and ensure the highest purity of your final product.

Section 1: Foundational Knowledge & Pre-Reaction Checks

Successful synthesis begins long before the reagents are mixed. This section addresses crucial preliminary considerations regarding synthetic strategy and reagent quality.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and industrially relevant method for synthesizing hydroxy aryl ketones is the Fries Rearrangement of a corresponding phenolic ester.[1][2] In this case, 4-chlorophenyl acetate is rearranged using a Lewis acid catalyst to yield a mixture of this compound and its isomer, 5'-Chloro-2'-hydroxyacetophenone. An alternative is the Friedel-Crafts Acylation of 2-chlorophenol; however, this route often presents greater challenges in controlling regioselectivity due to the directing effects of both the hydroxyl and chloro substituents.[3][4] This guide will focus on optimizing the more predictable Fries Rearrangement pathway.

Q2: How critical is reagent and solvent purity?

Extremely critical. The primary catalyst, aluminum chloride (AlCl₃), is highly hygroscopic. Moisture will deactivate the catalyst, leading to a significant drop in yield or complete reaction failure.[5]

  • Aluminum Chloride: Always use a freshly opened bottle of anhydrous AlCl₃ or ensure it has been stored in a desiccator. Clumped or discolored AlCl₃ is a sign of hydration and should not be used.

  • 4-Chlorophenyl Acetate: Impurities in the starting ester can lead to side reactions and the formation of colored byproducts, complicating purification. If the purity is suspect, consider purification by vacuum distillation.

  • Solvents: Solvents must be anhydrous. The choice of solvent also impacts isomer distribution; non-polar solvents are generally preferred for the Fries Rearrangement to favor the desired para-isomer.[5]

Troubleshooting: Pre-Reaction Issues

Q: My anhydrous AlCl₃ is slightly yellowed but flows freely. Is it still usable? A: While free-flowing is a good sign, the yellow tint can indicate the presence of iron (FeCl₃) impurities, which can alter catalytic activity. For optimal and reproducible results, using pure, white, anhydrous AlCl₃ is strongly recommended. If yields are consistently low, sourcing a higher purity grade of AlCl₃ is a critical troubleshooting step.

Section 2: The Fries Rearrangement - Maximizing Regioselectivity and Yield

The Fries Rearrangement is the core of this synthesis. The key challenge is maximizing the formation of the desired para-acylated product (this compound) over the ortho-acylated byproduct (5'-Chloro-2'-hydroxyacetophenone).

Experimental Workflow: Fries Rearrangement

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up P1 Dry Glassware (Oven/Flame) P2 Charge 4-Chlorophenyl Acetate & Anhydrous Solvent P1->P2 P3 Cool Reaction Mixture (0-5 °C) P2->P3 R1 Portion-wise Addition of Anhydrous AlCl₃ (Maintain T < 10°C) P3->R1 R2 Slowly Warm to Reaction Temperature (25-40°C for para-selectivity) R1->R2 R3 Monitor by TLC (2-4 hours) R2->R3 W1 Cool to 0°C R3->W1 W2 Careful Quenching (Pour onto Ice/HCl) W1->W2 W3 Extract with Organic Solvent W2->W3

Caption: Workflow for the Fries Rearrangement.

Troubleshooting Guide: Reaction Execution

Problem: Low or No Product Yield

Q: I followed the procedure, but my final yield was less than 20%. What are the most likely causes? A: This is a common issue, typically pointing to catalyst deactivation or suboptimal conditions.

  • Inactive Catalyst : The most frequent culprit is moisture. Ensure all glassware is rigorously dried and an inert atmosphere (N₂ or Argon) is maintained. Use a fresh, high-purity source of anhydrous AlCl₃.[5]

  • Insufficient Catalyst : The Fries Rearrangement requires at least a stoichiometric amount of Lewis acid, and often an excess (1.1-1.3 equivalents). This is because the catalyst complexes with both the starting ester and the product's hydroxyl and carbonyl groups.[1][4]

  • Incorrect Temperature : While low temperatures favor the desired para-product, a temperature that is too low may stall the reaction entirely. A balance must be struck.

Problem: Poor Regioselectivity (High ortho-isomer formation)

Q: My main product is the undesired 5'-Chloro-2'-hydroxyacetophenone isomer. Why? A: The reaction temperature is the primary determinant of the ortho/para product ratio.

  • Kinetic vs. Thermodynamic Control : At low temperatures (<60°C), the reaction is under kinetic control, and the sterically less hindered para-position is favored.[6] At high temperatures (>160°C), the reaction becomes reversible and is under thermodynamic control. The ortho-isomer can form a stable six-membered chelate with the aluminum catalyst, making it the more thermodynamically stable product.[5]

  • Solution : To maximize the yield of this compound, maintain a low reaction temperature, ideally between 25°C and 40°C.

ParameterCondition for High para-SelectivityCondition for High ortho-SelectivityRationale
Temperature Low (< 60°C)High (> 160°C)Low temperature favors the kinetically controlled para-product.[6]
Solvent Non-polar (e.g., nitrobenzene, CS₂)PolarNon-polar solvents favor the intermolecular reaction leading to the para-product.
Catalyst Lewis Acids (e.g., AlCl₃, BF₃)Lewis Acids (e.g., AlCl₃, TiCl₄)The catalyst choice is less impactful on selectivity than temperature.[1]

Problem: Tar Formation

Q: My reaction mixture turned into a dark, intractable tar. What happened? A: Tar formation is typically a result of excessive heat or prolonged reaction times.[7] Localized overheating during the exothermic addition of AlCl₃ can initiate polymerization and decomposition pathways. Add the catalyst slowly, in small portions, with efficient stirring and cooling to maintain the desired temperature.

Detailed Protocol: Synthesis Optimized for this compound
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Charging: Charge the flask with 4-chlorophenyl acetate (1.0 eq) and an anhydrous non-polar solvent (e.g., nitrobenzene or 1,2-dichloroethane). Cool the mixture to 0-5°C in an ice bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (1.2 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 30-35°C. Monitor the reaction's progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction flask back to 0°C. In a separate, larger beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Very slowly and carefully, pour the reaction mixture onto the ice/HCl slurry with vigorous stirring to hydrolyze the aluminum complexes. This step is highly exothermic.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Section 3: Product Purification

The crude product will be a mixture of the desired this compound, the isomeric 5'-Chloro-2'-hydroxyacetophenone, and potentially some unreacted starting material. Effective purification is essential.

Purification Workflow

Start Crude Product (Mixture of Isomers) Step1 Dissolve in Minimum Hot Solvent (e.g., Toluene or Ethanol/Water) Start->Step1 Step2 Optional: Add Activated Carbon & Hot Filter (to remove color) Step1->Step2 Step3 Slowly Cool to Induce Crystallization Step2->Step3 Step4 Isolate Crystals by Filtration Step3->Step4 Step5 Wash with Cold Solvent Step4->Step5 End Pure Crystalline This compound Step5->End

Caption: Purification via Recrystallization.

Troubleshooting Guide: Purification

Q: How do I effectively separate the two main isomers? A: Recrystallization is the most effective method on a laboratory scale. The two isomers often have sufficiently different solubilities in specific solvent systems.

  • Solvent Selection : Toluene is reported to be an effective solvent for recrystallizing the desired para-isomer.[8] An ethanol/water co-solvent system can also be effective; dissolve the crude solid in hot ethanol and add hot water dropwise until the solution becomes turbid, then allow it to cool slowly.[9]

  • Fractional Crystallization : If a single recrystallization is insufficient, multiple rounds (fractional crystallization) may be necessary. Always analyze a small sample of the crystals by TLC or ¹H NMR to check purity before combining batches.

Q: My final product is off-white or yellowish. How can I improve the color? A: This is due to persistent colored impurities. During the recrystallization process, after the crude product is fully dissolved in the hot solvent, add a small amount of activated carbon (charcoal) to the solution.[9] Keep the solution hot and swirl for a few minutes, then perform a hot filtration through a pad of celite to remove the carbon. This will adsorb many of the colored impurities. Proceed with cooling to crystallize the product.

Section 4: Product Characterization

Confirming the identity and purity of the final product is a critical final step.

Analytical TechniqueExpected Result for this compound
Appearance White to off-white crystalline powder[10]
Melting Point 92-105 °C (range depends on purity)[11]
¹H NMR Signals corresponding to an acetyl methyl group, aromatic protons with characteristic splitting for a 1,2,4-trisubstituted ring, and a phenolic OH proton.
IR Spectroscopy Characteristic peaks for O-H stretch (broad, ~3300 cm⁻¹), C=O stretch (~1660 cm⁻¹), and C-Cl stretch.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 170 and an isotopic peak (M+2) at m/z 172 with ~1/3 the intensity, characteristic of a single chlorine atom.[12]

Section 5: General FAQs

Q: Are there "greener" alternatives to aluminum chloride? A: Yes, research has explored more environmentally friendly catalysts. Strong Brønsted acids like methanesulfonic acid or p-toluenesulfonic acid (PTSA) can catalyze the Fries rearrangement, sometimes with high conversion and selectivity.[1][13][14] These acids are often easier to handle and dispose of than AlCl₃. Mechanochemical methods using ball mills are also being developed to reduce solvent usage.[15][16]

Q: I'm scaling up this reaction from 1g to 100g and my yield has dropped significantly. What should I consider? A: Scale-up introduces new challenges that are often not apparent at the bench scale.[17]

  • Heat Transfer : The addition of AlCl₃ is very exothermic. A 100g-scale reaction generates significantly more heat, and if the vessel cannot dissipate it efficiently, localized overheating can occur, leading to tar formation and reduced yield. Ensure adequate cooling and a slower rate of addition.

  • Mixing Efficiency : What works with a small magnetic stir bar may be inadequate in a large flask. Inefficient mixing can lead to localized "hot spots" and areas of high reagent concentration, promoting side reactions. Mechanical overhead stirring is essential for larger scale reactions.

  • Quenching : Adding a large volume of reactive mixture to an ice bath is much more hazardous on a larger scale. This must be done with extreme caution, potentially using a peristaltic pump for a slow, controlled addition into the quenching solution.

References

[13] Journal of Chemical and Pharmaceutical Research. (2015). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. [Link]

[18] Journal of Chemical and Pharmaceutical Research. (2015). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. [Link]

[6] Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. [Link]

[14] ResearchGate. (2015). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. [Link]

[15] ResearchGate. (2023). Preparation of hydroxyacetophenones via the Fries rearrangement. [Link]

[1] Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]

[16] ChemRxiv. (2022). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. [Link]

[19] Patsnap. (2020). Preparation method of p-hydroxyacetophenone. [Link]

[20] Google Patents. (1991). Process for the synthesis of 3-chloro-4-hydroxyacetanilide.

[17] HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

[21] LookChem. (n.d.). What are the Synthetic Methods for 3'-Hydroxyacetophenone and its General Description?[Link]

[4] Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

[8] Indiana University Indianapolis. (n.d.). Proceedings of the Indiana Academy of Science. [Link]

[22] ResearchGate. (2017). How i can selectively get 4-hydroxy acetophenone?[Link]

[23] Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

[24] Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

[12] PubChem. (n.d.). 3'-Chloro-4'-methoxyacetophenone. [Link]

[25] National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

[26] American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

[9] Google Patents. (2020). Method for purification of 4-hydroxyacetophenone.

[27] NC A&T SU Bluford Library's Aggie Digital Collections and Scholarship. (n.d.). Attempted Synthesis of 4'-Hydroxyacetophenone-1H-benzotriazole by Benzyne-Azide Click Chemistry. [Link]

[28] Espace.net. (1986). Process for producing 4-hydroxyacetophenone. [Link]

[29] Google Patents. (2013). Preparation technology of high purity 3-hydroxyacetophenone.

[30] Google Patents. (2016). 3-hydroxyacetophenone synthesis method.

[7] Google Patents. (1987). Production of p-hydroxyacetophenone.

[10] INDOFINE Chemical Company. (n.d.). This compound. [Link]

[31] European Patent Office. (2023). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. [Link]

[32] PubMed. (1996). Evaluation of methods for the determination of chlorophenols in surface water. [Link]

[33] Patsnap. (n.d.). 3-hydroxyacetophenone synthesis method. [Link]

Sources

side reactions of 3'-Chloro-4'-hydroxyacetophenone and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3'-Chloro-4'-hydroxyacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis and purification. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

Section 1: Troubleshooting Guide - Common Side Reactions and Mitigation Strategies

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.

Fries Rearrangement of 2-Chlorophenyl Acetate

The Fries rearrangement is a powerful method for synthesizing hydroxyaryl ketones, including this compound, from phenolic esters.[1] However, controlling the regioselectivity and minimizing byproducts can be challenging.

Question 1: I am getting a significant amount of the ortho-isomer (2'-hydroxy-5'-chloroacetophenone) during the Fries rearrangement. How can I improve the yield of the desired para-isomer (this compound)?

Answer: The formation of the ortho-isomer is a common side reaction in the Fries rearrangement, and its prevalence is highly dependent on the reaction conditions. The reaction proceeds through the formation of an acylium ion, which can then attack the aromatic ring at either the ortho or para position.[1][2] The ortho- and para-isomers are often formed concurrently, and their ratio is influenced by temperature, solvent, and the Lewis acid catalyst used.[1]

Causality: At higher temperatures, the ortho-product is often favored thermodynamically due to the formation of a more stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃).[1] Conversely, lower reaction temperatures favor the formation of the para-product, which is often the kinetically controlled product.[1] The polarity of the solvent also plays a crucial role; non-polar solvents tend to favor the ortho-isomer, while more polar solvents can increase the proportion of the para-product.[1]

Troubleshooting Protocol:

  • Temperature Control: This is the most critical parameter. To favor the formation of the para-isomer, maintain a low reaction temperature, typically below 60°C.[3] For many Fries rearrangements, conducting the reaction at or below room temperature can significantly enhance para-selectivity.

  • Solvent Selection: Employ a moderately polar solvent. While non-polar solvents like carbon disulfide can favor ortho-acylation, solvents like nitrobenzene or 1,2-dichloroethane can be used. Experiment with a solvent system that allows for good solubility of the starting material at lower temperatures.

  • Choice of Lewis Acid: While aluminum chloride (AlCl₃) is common, other Lewis acids like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) can be explored, as they may offer different regioselectivity.[2]

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid prolonged reaction times, which can lead to isomerization and other side reactions.

ParameterCondition for High para-SelectivityCondition for High ortho-Selectivity
Temperature < 60°C> 160°C
Solvent Polarity Higher polarityLower polarity
Lewis Acid Varies; requires empirical optimizationVaries; requires empirical optimization

Question 2: I am observing the formation of 2,4-diacetyl resorcinol as a byproduct in my Fries rearrangement. What causes this and how can I prevent it?

Answer: The formation of 2,4-diacetyl resorcinol is a known, though less common, side reaction.

Causality: This byproduct can arise from the rearrangement of di-acetylated phenolic species or from the acylation of a resorcinol impurity present in the starting material or formed under the reaction conditions. The harsh Lewis acid conditions can sometimes promote intermolecular acylation reactions.

Troubleshooting Protocol:

  • Purity of Starting Material: Ensure the high purity of your 2-chlorophenyl acetate. Use freshly distilled or purified starting material to minimize any phenolic impurities.

  • Stoichiometry of Lewis Acid: Use the appropriate stoichiometry of the Lewis acid. An excess of Lewis acid can sometimes promote side reactions. Typically, a slight excess relative to the ester is sufficient.

  • Controlled Addition: Add the Lewis acid portion-wise to a cooled solution of the ester to maintain better control over the reaction exotherm and minimize localized high concentrations of the catalyst.

  • Reaction Monitoring: As with controlling ortho/para selectivity, careful monitoring of the reaction can help in quenching the reaction once the desired product is formed, thus preventing further reactions.

Direct Chlorination of 4'-Hydroxyacetophenone

Direct chlorination of 4'-hydroxyacetophenone is another common synthetic route. However, this method can lead to the formation of isomeric and over-chlorinated byproducts.

Question 3: My direct chlorination of 4'-hydroxyacetophenone is yielding a mixture of the desired this compound and the 2'-chloro-4'-hydroxyacetophenone isomer. How can I improve the selectivity?

Answer: The hydroxyl and acetyl groups on the aromatic ring direct the electrophilic chlorination. While the hydroxyl group is a strong ortho-, para-director, and the acetyl group is a meta-director, the interplay of these directing effects and steric hindrance determines the final product distribution.

Causality: The hydroxyl group strongly activates the ring towards electrophilic substitution, primarily at the positions ortho and para to it. In 4'-hydroxyacetophenone, the position para to the hydroxyl group is occupied by the acetyl group. Therefore, chlorination is directed to the positions ortho to the hydroxyl group (positions 3' and 5'). The acetyl group, being a deactivating group, will influence the electron density at these positions. Steric hindrance from the acetyl group might slightly favor substitution at the 3' position over the 5' position (which is equivalent to the 3' position in the absence of the acetyl group's influence). The formation of the 2'-chloro isomer suggests that either the starting material is not purely 4'-hydroxyacetophenone or isomerization is occurring under the reaction conditions.

Troubleshooting Protocol:

  • Choice of Chlorinating Agent: The choice of chlorinating agent can influence selectivity. Sulfuryl chloride (SO₂Cl₂) is a common and often effective reagent.

  • Solvent Effects: The solvent can play a significant role in selectivity. Chlorinated solvents like dichloromethane are often used. A patent suggests that using toluene as a solvent can surprisingly improve the impurity profile and reduce side reactions.[4]

  • pH Control: In aqueous media, the pH can significantly affect the distribution of chlorophenol products. In acidic media, monochlorinated phenols are dominant, while in neutral to alkaline media, dichlorinated and trichlorinated phenols are more prevalent.[5] For non-aqueous reactions, the presence of acidic or basic impurities should be minimized.

  • Temperature Management: As with most aromatic substitutions, lower temperatures generally afford higher selectivity. Conduct the reaction at or below room temperature, and consider cooling with an ice bath during the addition of the chlorinating agent.

Question 4: I am struggling with the formation of dichlorinated byproducts during the chlorination of 4'-hydroxyacetophenone. How can I avoid this over-chlorination?

Answer: Dichlorination is a common issue when dealing with activated aromatic rings like phenols.[6]

Causality: The initial product, this compound, is still an activated ring and can undergo a second chlorination, primarily at the 5' position, to yield 3',5'-dichloro-4'-hydroxyacetophenone. This is especially problematic if the reaction is left for too long or if an excess of the chlorinating agent is used.

Troubleshooting Protocol:

  • Stoichiometry is Key: Use a precise stoichiometry of the chlorinating agent. A slight sub-stoichiometric amount (e.g., 0.95 equivalents) can sometimes be beneficial to ensure all the chlorinating agent is consumed before significant dichlorination occurs.

  • Slow and Controlled Addition: Add the chlorinating agent dropwise to the solution of 4'-hydroxyacetophenone. This maintains a low concentration of the chlorinating agent in the reaction mixture at any given time, favoring monochlorination.

  • Reaction Monitoring: This is crucial for preventing over-chlorination. Monitor the disappearance of the starting material by TLC or HPLC. Quench the reaction as soon as the starting material is consumed to an acceptable level.

  • Use of a Moderator: In some cases, the use of a moderator, such as an alcohol, in conjunction with sulfuryl chloride has been reported to control the chlorination process.[4]

Section 2: Purification of this compound

Question 5: I have a crude mixture containing this compound and its ortho-isomer. What is the best way to purify the desired para-isomer?

Answer: The separation of ortho- and para-isomers can often be achieved by exploiting differences in their physical properties, such as polarity and solubility, which influence their behavior during crystallization and chromatography.

Purification Protocol: Recrystallization

Recrystallization is often the most effective and scalable method for purifying this compound.

  • Solvent Selection: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, toluene has been reported to be an effective solvent for recrystallization.[7] You can also explore solvent systems like ethanol/water or ethyl acetate/hexane.

  • Procedure: a. Dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution. b. If colored impurities are present, you can treat the hot solution with a small amount of activated carbon and then filter it hot to remove the carbon. c. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. d. Further cool the solution in an ice bath to maximize the yield of the crystallized product. e. Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any remaining impurities. f. Dry the crystals under vacuum.

  • Purity Check: Assess the purity of the recrystallized product by measuring its melting point and using analytical techniques like HPLC or NMR. The melting point of pure this compound is reported to be in the range of 101-105°C.

Purification Protocol: Column Chromatography

If recrystallization does not provide the desired purity, column chromatography is a viable alternative.

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: A mixture of non-polar and polar solvents is typically used. A good starting point is a gradient of ethyl acetate in hexane. The optimal solvent system should be determined by TLC analysis of the crude mixture. The para-isomer is generally less polar than the ortho-isomer and will therefore elute first.

  • Procedure: a. Pack a column with silica gel slurried in the initial, less polar mobile phase. b. Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. c. Elute the column with the chosen solvent system, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure desired product. e. Combine the pure fractions and remove the solvent under reduced pressure.

Section 3: Visualizing Reaction Pathways

To better understand the potential side reactions, the following diagrams illustrate the key reaction pathways.

Fries_Rearrangement start 2-Chlorophenyl Acetate lewis_acid Lewis Acid (e.g., AlCl3) Low Temperature (<60°C) high_temp Lewis Acid (e.g., AlCl3) Higher Temperature (>160°C) para_product This compound (Desired Product) lewis_acid->para_product Favored Pathway ortho_product 2'-Hydroxy-5'-chloroacetophenone (Side Product) high_temp->ortho_product Side Reaction Pathway

Caption: Fries Rearrangement: Temperature Control for Regioselectivity.

Direct_Chlorination start 4'-Hydroxyacetophenone chlorinating_agent Chlorinating Agent (e.g., SO2Cl2) 1 equivalent mono_chloro This compound (Desired Product) chlorinating_agent->mono_chloro Monochlorination excess_cl Excess Chlorinating Agent di_chloro 3',5'-Dichloro-4'-hydroxyacetophenone (Dichlorinated Side Product) excess_cl->di_chloro Over-chlorination

Sources

Technical Support Center: Optimizing Reaction Temperature for 3'-Chloro-4'-hydroxyacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3'-Chloro-4'-hydroxyacetophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of temperature optimization, a critical parameter for achieving high yield and purity. This document provides in-depth, field-tested insights in a direct question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this compound, a key intermediate in pharmaceutical manufacturing, is most commonly achieved via two primary routes: the Fries Rearrangement of an appropriate phenolic ester or the direct electrophilic chlorination of 4'-hydroxyacetophenone. In both pathways, temperature is not merely a condition but a crucial lever for controlling reaction kinetics, thermodynamic outcomes, and byproduct formation.

Category 1: Fries Rearrangement Route

The Fries Rearrangement is a powerful method for synthesizing hydroxyaryl ketones from phenolic esters, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1] The reaction involves the migration of an acyl group to the aromatic ring, yielding ortho and para isomers.[2] For the synthesis of this compound (the para product relative to the hydroxyl group), controlling the temperature is paramount for achieving regioselectivity.

Q1: My Fries Rearrangement is producing a high ratio of the undesired ortho-isomer (2'-hydroxy-3'-chloroacetophenone) instead of my target this compound. What is the most likely cause?

A1: This is a classic indication that your reaction temperature is too high. The Fries Rearrangement is subject to thermodynamic versus kinetic control.[2]

  • Kinetic Control (Low Temperature): At lower temperatures (typically below 60°C), the reaction favors the formation of the para-isomer.[3] This pathway has a lower activation energy and is faster, making it the kinetically preferred product.

  • Thermodynamic Control (High Temperature): At higher temperatures (often above 160°C), the reaction has sufficient energy to overcome a higher activation barrier, leading to the more stable ortho-isomer.[3] The ortho-product is stabilized through the formation of a bidentate complex (chelation) with the Lewis acid catalyst (e.g., AlCl₃), making it the thermodynamically favored product.[2] Reversibility at high temperatures allows the initial kinetic product to rearrange to the more stable thermodynamic product.

Solution: To favor the desired this compound, you must operate under kinetic control. Reduce your reaction temperature significantly. It is often advisable to start the reaction at a low temperature (e.g., 0-25°C) and allow it to proceed for a longer duration.

Q2: I am setting up a Fries Rearrangement for the first time. How do I determine the optimal starting temperature to maximize the yield of this compound?

A2: The optimal temperature is highly dependent on the specific substrate, solvent, and concentration of the Lewis acid. A systematic approach is recommended.

  • Literature Review: Start with conditions reported for similar substrates. For Fries rearrangements where the para product is desired, temperatures below 60°C are a common starting point.[3]

  • Initial Scouting: Run a series of small-scale parallel reactions at different temperatures (e.g., 0°C, 25°C, 40°C, and 60°C).

  • Reaction Monitoring: Monitor the progress of each reaction using a suitable analytical technique like Thin Layer Chromatography (TLC)[4] or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of starting material and the formation of both the desired para-isomer and the undesired ortho-isomer.

  • Analysis: After a set time, quench the reactions and analyze the product ratios. This data will provide a clear indication of the optimal temperature range for maximizing selectivity towards the para product.

The goal is to find the highest temperature that provides a reasonable reaction rate without significantly increasing the formation of the ortho-isomer.

Q3: My reaction is extremely slow or appears to have stalled at a low temperature. Is it safe to simply increase the heat?

A3: While insufficient thermal energy can lead to a stalled reaction, indiscriminately increasing the temperature is not advisable as it will likely compromise your regioselectivity (see Q1). Before raising the temperature, consider these factors:

  • Catalyst Activity: Ensure your Lewis acid (e.g., AlCl₃) is anhydrous and highly active. Exposure to atmospheric moisture can deactivate the catalyst, halting the reaction.

  • Reagent Purity: Impurities in the starting ester or solvent can interfere with the catalyst.

  • Stirring and Homogeneity: Ensure the reaction mixture is being stirred efficiently. Poor mixing can lead to localized concentration gradients and slow reaction rates.

If these factors are ruled out, a modest, stepwise increase in temperature (e.g., in 5-10°C increments) while carefully monitoring the product ratio via TLC/HPLC is the most prudent approach.[5]

Category 2: Electrophilic Chlorination Route

This route typically involves the direct chlorination of 4'-hydroxyacetophenone using a chlorinating agent like chlorine gas[6] or sulfuryl chloride (SO₂Cl₂).[7] The hydroxyl and acetyl groups are activating and directing, but controlling the reaction to achieve mono-substitution at the desired position requires careful temperature management.

Q4: I am attempting to chlorinate 4'-hydroxyacetophenone and am observing significant amounts of dichlorinated byproducts. How can temperature control help resolve this?

A4: The formation of dichlorinated and other polychlorinated species is a common issue in electrophilic aromatic substitution when the substrate is highly activated. This is a clear sign that the reaction conditions, particularly temperature, are too harsh.

The hydroxyl group on 4'-hydroxyacetophenone is a strong activating group, making the aromatic ring highly susceptible to further chlorination after the first chlorine atom has been added. Higher temperatures increase the reaction rate indiscriminately and provide the activation energy for these subsequent, undesired chlorination events.

Solution: To enhance selectivity for the mono-chlorinated product, the reaction must be conducted at a reduced temperature. A patent for a similar chlorination process specifies a temperature range of 0°C to 50°C, with a preferred range of 0°C to 30°C, precisely to prevent dichlorination.[7] Performing the reaction in an ice bath (0-5°C) is a standard and effective practice to moderate the reaction rate and improve selectivity.[6]

Q5: What are the primary safety concerns related to temperature control during the chlorination of 4'-hydroxyacetophenone?

A5: Electrophilic chlorination reactions can be highly exothermic. The primary safety concern is a runaway reaction. If the heat generated by the reaction is not effectively dissipated, the temperature of the reaction mixture will rise uncontrollably. This leads to:

  • Accelerated Reaction Rate: A rapid, exponential increase in the reaction rate, generating even more heat.

  • Boiling of Solvents: Potential for the solvent (e.g., methylene dichloride) to boil violently, causing a rapid pressure increase in a closed system or splashing of corrosive materials in an open one.

  • Increased Byproduct Formation: A complete loss of selectivity, leading to a complex and potentially hazardous mixture of products.

  • Decomposition: At very high temperatures, starting materials and products may begin to decompose.[8][9]

Mitigation Strategy: Always use a cooling bath (e.g., ice-water or a cryo-cooler) capable of handling the reaction scale. Add the chlorinating agent slowly and in a controlled, dropwise manner to the substrate solution, never the other way around. Continuously monitor the internal temperature of the reaction flask with a thermometer.

Troubleshooting Summary: Temperature Effects

Observed Issue Probable Cause (Temperature-Related) Recommended Solution
Low Yield, High ortho-isomer (Fries) Reaction temperature is too high, favoring the thermodynamic product.Reduce temperature to operate under kinetic control (e.g., 0-40°C). Monitor reaction over a longer period.[2][3]
Reaction Stalled or Very Slow Insufficient thermal energy for activation.First, verify catalyst activity and reagent purity. If confirmed, increase temperature in small, controlled increments (5-10°C) while monitoring isomer ratio.
High Levels of Dichlorinated Products (Chlorination) Reaction temperature is too high, promoting over-chlorination.Maintain a low reaction temperature using an ice bath (0-5°C). Ensure slow, controlled addition of the chlorinating agent.[7]
Darkening/Tar Formation Excessive temperature causing decomposition of reagents or products.Immediately reduce temperature. Re-evaluate the optimal temperature range; the current setpoint is too high for the substrate's stability.
Rapid, Uncontrolled Temperature Spike Runaway exothermic reaction due to inadequate cooling.Immediate Action: Remove external heating (if any) and enhance cooling. If safe, halt reagent addition. Prevention: Use a larger cooling bath, ensure slow reagent addition, and monitor internal temperature continuously.

Visualization of Experimental Workflows

Decision Tree for Fries Rearrangement Temperature Optimization

This diagram outlines the logical steps for troubleshooting common temperature-related issues during the Fries Rearrangement to maximize the yield of the desired para-isomer.

Fries_Troubleshooting start Start: Fries Rearrangement check_ratio Analyze Product Ratio (TLC/HPLC) start->check_ratio high_para High para-isomer Yield check_ratio->high_para para:ortho > 9:1 high_ortho High ortho-isomer Yield check_ratio->high_ortho para:ortho < 9:1 low_conversion Low Conversion / Stalled Reaction check_ratio->low_conversion >50% Starting Material end_ok Process Optimized high_para->end_ok reduce_temp Action: Decrease Temperature (e.g., to 0-25°C) Increase Reaction Time high_ortho->reduce_temp check_catalyst Check Catalyst Activity & Reagent Purity First low_conversion->check_catalyst re_evaluate Re-evaluate Conditions reduce_temp->re_evaluate increase_temp Action: Cautiously Increase Temp (5-10°C increments) increase_temp->re_evaluate check_catalyst->increase_temp

Caption: Decision workflow for optimizing Fries Rearrangement temperature.

Workflow for Controlled Low-Temperature Chlorination

This diagram illustrates the key steps and considerations for setting up and running a safe and selective low-temperature chlorination reaction.

Chlorination_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Analysis setup1 Equip Flask with Stir Bar, Thermometer, & Addition Funnel setup2 Charge Flask with 4'-hydroxyacetophenone & Solvent setup1->setup2 setup3 Immerse Flask in Cooling Bath (e.g., Ice-Water) setup2->setup3 react1 Cool Substrate Solution to Target Temp (0-5°C) setup3->react1 react2 Add Chlorinating Agent Dropwise via Addition Funnel react1->react2 react3 Maintain Temp & Monitor (TLC/HPLC) react2->react3 workup1 Quench Reaction react3->workup1 workup2 Extract & Purify Product workup1->workup2

Caption: Standard workflow for a controlled low-temperature chlorination.

Experimental Protocols

Disclaimer: These protocols are intended as a guide. All experiments should be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.

Protocol A: Temperature Optimization for Fries Rearrangement

Objective: To determine the optimal temperature for maximizing the yield of this compound from a suitable precursor (e.g., 4-acetoxy-2-chlorophenyl acetate).

Methodology:

  • Setup: In four separate, dry, round-bottom flasks equipped with magnetic stir bars and nitrogen inlets, place the starting ester (1.0 eq).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., nitrobenzene or dichloromethane).

  • Temperature Equilibration: Place each flask in a cooling/heating bath set to a different temperature: 0°C, 25°C, 40°C, and 60°C. Allow the solutions to equilibrate for 15 minutes.

  • Catalyst Addition: To each flask, add anhydrous aluminum chloride (AlCl₃, ~1.1 - 1.5 eq) portion-wise, ensuring the internal temperature does not deviate significantly from the setpoint.

  • Reaction Monitoring: Stir the reactions at their respective temperatures. At regular intervals (e.g., 1, 2, 4, and 8 hours), withdraw a small aliquot from each flask.

  • Sample Quenching: Immediately quench each aliquot by adding it to a vial containing ice and dilute HCl. Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analysis: Analyze the quenched samples by HPLC or GC to determine the ratio of starting material, para-isomer (product), and ortho-isomer.

Protocol B: Controlled Low-Temperature Chlorination of 4'-Hydroxyacetophenone

Objective: To synthesize this compound via mono-chlorination while minimizing the formation of dichlorinated byproducts.

Methodology:

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a pressure-equalizing dropping funnel, dissolve 4'-hydroxyacetophenone (1.0 eq) in a suitable solvent (e.g., methylene dichloride).

  • Cooling: Place the reaction flask in an ice-salt bath and cool the solution to between 0°C and 5°C with efficient stirring.

  • Reagent Preparation: In the dropping funnel, prepare a solution of sulfuryl chloride (SO₂Cl₂, 1.05 eq) in the same solvent.

  • Controlled Addition: Add the sulfuryl chloride solution dropwise to the stirred reaction mixture over a period of 1-2 hours. Critically, monitor the internal temperature to ensure it does not rise above 5°C. Adjust the addition rate as necessary to maintain temperature control.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.[4]

  • Workup: Slowly pour the reaction mixture into a beaker of ice water to quench the reaction. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate pure this compound.

By adhering to these guidelines and protocols, researchers can effectively troubleshoot and optimize the reaction temperature, leading to a more efficient and selective synthesis of this compound.

References

  • PrepChem. (n.d.). Synthesis of A. 3-chloro-4-hydroxy acetophenone.
  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement.
  • Wikipedia. (2023). Fries rearrangement.
  • MDPI. (2020). Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis.
  • ChemRxiv. (2022). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Google Patents. (1991). US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
  • Advanced Journal of Chemistry, Section A. (2020). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement.
  • Google Patents. (2016). CN105967986A - 3-hydroxyacetophenone synthesis method.
  • Patsnap. (n.d.). Preparation method of p-hydroxyacetophenone.
  • Patent 0167286. (1986). Process for producing 4-hydroxyacetophenone.
  • Patsnap. (n.d.). 3-hydroxyacetophenone synthesis method.
  • ResearchGate. (n.d.). The progress of the reaction was monitored by TLC. After completion....
  • ResearchGate. (2015). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement.
  • PubMed. (2006). Experimental study on the thermal oxidation of 2-chlorophenol in air over the temperature range 450-900 degrees C.
  • ResearchGate. (2006). Experimental study on the thermal oxidation of 2-chlorophenol in air over the temperature range 450-900°C.
  • Google Patents. (2011). CN102040499A - Method for synthesizing 3-hydroxyacetophenone.

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Technical Support Center: Solvent Effects on 3'-Chloro-4'-hydroxyacetophenone Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of solvent effects on the reactivity of 3'-Chloro-4'-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile intermediate. Here, we move beyond simple protocols to explain the why behind experimental choices, ensuring you can troubleshoot effectively and achieve your desired synthetic outcomes.

I. Understanding the Core Principles: Solvent-Reactant Interactions

This compound possesses several key functional groups that dictate its reactivity: a phenolic hydroxyl group, a ketone, and a chlorinated aromatic ring. The choice of solvent can dramatically influence the accessibility and reactivity of these sites.

The phenolic hydroxyl group is a critical site for many reactions, including O-alkylation (e.g., Williamson ether synthesis). The reactivity of the corresponding phenoxide ion is highly dependent on the solvent's ability to solvate it.[1][2]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[3] While they are excellent at dissolving ionic species like the phenoxide, they can also form a "solvent cage" around the nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity.[4][5][6] This can slow down desired reactions like SN2 substitutions.[4][5]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetone): These solvents possess significant dipole moments but lack O-H or N-H bonds.[3][7] They are proficient at solvating cations but are less effective at solvating anions.[8] This leaves the anionic nucleophile (phenoxide) "naked" and highly reactive, which is often beneficial for SN2 reactions.[4][9]

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and do not effectively dissolve charged species. Their use is generally limited in reactions involving ionic intermediates.

The aromatic ring can undergo electrophilic substitution, and the solvent can influence the regioselectivity and rate of these reactions. Furthermore, the ketone functionality can participate in condensation reactions, where solvent choice can affect reaction equilibrium and rates.

Visualizing Solvent-Phenoxide Interaction

Solvent_Interaction cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Phenoxide_P Phenoxide Anion (O⁻) Solvent_P1 EtOH Solvent_P1->Phenoxide_P H-Bonding Solvent_P2 EtOH Solvent_P2->Phenoxide_P H-Bonding Solvent_P3 EtOH Solvent_P3->Phenoxide_P H-Bonding Solvent_P4 EtOH Solvent_P4->Phenoxide_P H-Bonding label_protic "Solvent Cage" Reduces Nucleophilicity Phenoxide_A "Naked" Phenoxide Anion (O⁻) Cation_A Na⁺ Solvent_A1 DMF Solvent_A1->Cation_A Solvation Solvent_A2 DMF Solvent_A2->Cation_A Solvation label_aprotic Highly Reactive Nucleophile

Caption: Solvent effects on phenoxide nucleophilicity.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with this compound and provides actionable solutions grounded in chemical principles.

Problem 1: Low Yield in Williamson Ether Synthesis

Scenario: You are attempting to synthesize an ether from this compound and an alkyl halide using a base, but the yield is disappointingly low.

Possible Causes & Solutions:

Possible Cause Troubleshooting Suggestion Rationale
Inappropriate Solvent Choice Switch from a polar protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF, DMSO, or acetone).[10]Polar protic solvents can form hydrogen bonds with the phenoxide, creating a "solvent cage" that reduces its nucleophilicity and slows down the desired SN2 reaction.[4][5][6] Polar aprotic solvents do not solvate the anion as strongly, leaving it more reactive.[4][9]
Competitive Elimination Reaction If using a secondary or tertiary alkyl halide, consider switching to a primary alkyl halide if your target molecule allows. Lowering the reaction temperature can also favor substitution over elimination.[11]Alkoxides are strong bases and can promote E2 elimination, especially with sterically hindered alkyl halides and at higher temperatures.[9][11]
Incomplete Deprotonation Ensure you are using a sufficiently strong and non-nucleophilic base (e.g., NaH) in an anhydrous polar aprotic solvent like THF or DMF.[11][12]Incomplete formation of the phenoxide will result in unreacted starting material. Using the conjugate base of a protic solvent (e.g., sodium ethoxide in ethanol) can lead to competitive reactions.[10]
Product Loss During Workup After quenching the reaction, ensure you perform a thorough extraction with an appropriate organic solvent. Check the aqueous layer for your product via TLC.[13]The product may have some solubility in the aqueous phase, especially if it contains polar functional groups.
Problem 2: Formation of Unwanted Side Products in Electrophilic Aromatic Substitution

Scenario: You are attempting a reaction like nitration or halogenation on the aromatic ring and are getting a mixture of isomers or undesired reactivity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Suggestion Rationale
Solvent Influencing Regioselectivity Vary the polarity of the solvent. For instance, in a Friedel-Crafts acylation, a less polar solvent might be beneficial.The solvent can influence the stability of the intermediates (arenium ions) in electrophilic aromatic substitution, thereby affecting the product distribution.
Hydroxyl Group Interference Protect the phenolic hydroxyl group as an ether or ester before performing the electrophilic substitution.The hydroxyl group is a strongly activating, ortho-, para-directing group. Protecting it can modulate its directing effect and prevent side reactions like oxidation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the O-alkylation of this compound?

A1: For SN2-type O-alkylation (Williamson ether synthesis), a polar aprotic solvent such as DMF, DMSO, or acetonitrile is generally recommended.[9] These solvents enhance the nucleophilicity of the phenoxide intermediate, leading to faster reaction rates and potentially higher yields compared to polar protic solvents.[4]

Q2: I'm observing a stalled reaction. How can solvent choice be a factor?

A2: If your reactants are not fully soluble in the chosen solvent, the reaction can stall due to poor mass transfer. Ensure that both this compound and your other reagents are soluble in the reaction medium at the reaction temperature. In some cases, a co-solvent system may be necessary. Also, as mentioned in the troubleshooting guide, a polar protic solvent can significantly slow down SN2 reactions by solvating the nucleophile.[6]

Q3: Can intramolecular hydrogen bonding in this compound affect its reactivity?

A3: While this compound itself is more likely to engage in intermolecular hydrogen bonding in solution, the presence of the hydroxyl group can influence the reactivity of the nearby ketone.[14] In certain reactions, the hydrogen of the hydroxyl group can interact with reactants or catalysts. This interaction can sometimes be disrupted by using a solvent that is a strong hydrogen bond acceptor. The presence of hydrogen bonding can also impact the reactivity of the compound by affecting the energy barrier for certain reaction pathways.[15][16]

Q4: How does solvent polarity affect the rate of SN1 versus SN2 reactions at a potential reaction site?

A4: Polar protic solvents are known to favor SN1 reactions because they can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions.[2][5][17] Conversely, polar aprotic solvents favor SN2 reactions because they do not effectively solvate the nucleophile, leaving it more reactive.[4] While the primary reactions with this compound involve the phenoxide, this principle is crucial when considering reactions of derivatives where a leaving group might be present on a side chain.

Visualizing Reaction Pathway Choices

Caption: Solvent influence on SN1 vs. SN2 pathways.

IV. Experimental Protocols

Protocol: Williamson Ether Synthesis of 4-(Benzyloxy)-3-chloroacetophenone

This protocol provides a detailed, step-by-step methodology for a common O-alkylation reaction, highlighting the critical role of the solvent.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous DMF.[11]

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise.

    • Causality Note: NaH is a strong, non-nucleophilic base that will irreversibly deprotonate the phenol. DMF is used as it is a polar aprotic solvent that will not interfere with the base and will enhance the reactivity of the resulting phenoxide.[11][12]

  • Reaction: After stirring at 0 °C for 30 minutes (or until hydrogen gas evolution ceases), add benzyl bromide (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Self-Validation: The aqueous workup removes the DMF and any remaining salts. Multiple extractions ensure complete recovery of the product.[11]

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

V. References

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from:

  • Schaller, C. P. NS7. Solvent Effects - aliphatic nucleophilic substitution. Structure & Reactivity in Organic, Biological and Inorganic Chemistry. Available from:

  • Abraham, M. H. Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Royal Society of Chemistry. Available from:

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available from:

  • Graham, K. 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available from:

  • Chem-Station Int. Ed. Williamson Ether Synthesis. Available from:

  • ACS Publications. 4-Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity. ACS Omega. Available from:

  • Tenger Chemical. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Available from:

  • Chemistry LibreTexts. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available from:

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from:

  • Chemistry LibreTexts. 4.7: Solvent Effects. Available from:

  • BenchChem. Improving reaction conditions for Williamson ether synthesis. Available from:

  • Study.com. Why is 2-hydroxyacetophenone more volatile than 4-hydroxyacetophenone? Available from:

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from:

  • Quora. Can you list some protic solvent and aprotic solvents? Available from:

  • ChemTalk. Polar Protic and Aprotic Solvents. Available from:

  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Available from:

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from:

  • PubMed. Hydrogen-bonding effects on the reactivity of [X-Fe(III)-O-Fe(IV) O] (X = OH, F) complexes toward C-H bond cleavage. Available from:

  • National Institutes of Health. Hydrogen-bonding effects on the reactivity of [X-FeIII–O–FeIV=O] (X = OH, F) complexes towards C–H bond cleavage. Available from:

Sources

Technical Support Center: 3'-Chloro-4'-hydroxyacetophenone (CAS 2892-29-7) - Impurity Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3'-Chloro-4'-hydroxyacetophenone. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this key chemical intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Synthesis Overview and the Origin of Impurities

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its purity is critical, as impurities can lead to downstream reaction failures, the formation of toxic byproducts, and complications in regulatory filings. Understanding the synthetic route is the first step in diagnosing potential purity issues. The two most common industrial synthesis methods are the Fries Rearrangement and direct electrophilic chlorination.

  • Fries Rearrangement of 4-Chlorophenyl Acetate : This classic reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] The acyl group migrates from the phenolic oxygen to the aromatic ring. While effective, this reaction is ortho- and para-selective. Since the para-position is blocked by the hydroxyl group's original location, the primary points of acyl migration are the positions ortho to the hydroxyl group. This inherently generates a significant regioisomeric impurity.[3][4]

  • Direct Chlorination of 4'-Hydroxyacetophenone : This method involves the direct electrophilic aromatic substitution of 4'-hydroxyacetophenone using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas.[5][6] The hydroxyl and acetyl groups direct the substitution, but controlling the reaction to achieve mono-chlorination at the desired position can be challenging, risking the formation of dichlorinated and other isomeric byproducts.[6]

Visualizing Impurity Formation: The Fries Rearrangement

The diagram below illustrates how the Fries Rearrangement of 4-chlorophenyl acetate yields both the desired product and its primary regioisomeric impurity. Reaction conditions, such as temperature and solvent polarity, can influence the ratio of these products.[2][3]

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_products Crude Product Mixture start 4-Chlorophenyl Acetate reaction Fries Rearrangement (e.g., AlCl₃) start->reaction product Desired Product: This compound reaction->product para-migration (favored at low temp) impurity Regioisomeric Impurity: 5'-Chloro-2'-hydroxyacetophenone reaction->impurity ortho-migration (favored at high temp)

Caption: Fries Rearrangement pathway leading to product and regioisomer.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

This is the most critical question for developing a purification strategy. The impurities depend heavily on your synthetic route. The table below summarizes the most common culprits.

Impurity TypeSpecific Example(s)Likely Synthetic SourceRecommended Analytical Method
Regioisomers 5'-Chloro-2'-hydroxyacetophenoneFries RearrangementGC-MS, HPLC-UV, ¹H NMR
Starting Materials 4'-HydroxyacetophenoneIncomplete ChlorinationHPLC, GC, TLC
4-Chlorophenyl AcetateIncomplete Fries RearrangementHPLC, GC
Over-reaction Products Dichloro-4'-hydroxyacetophenone isomersDirect ChlorinationGC-MS, LC-MS
Related Substances Phenol, 2-ChlorophenolHydrolysis of esters or starting materialsGC-MS, HPLC
Residual Solvents Dichloromethane, Toluene, EthanolReaction or RecrystallizationHeadspace GC-MS

Q2: My product has a low melting point with a broad range (e.g., 90-100 °C). What does this indicate?

A broad melting point range is a classic indicator of a significantly impure substance. Pure crystalline solids have sharp, defined melting points (literature values for this compound are around 101-105 °C[7]). The presence of impurities disrupts the crystal lattice, requiring less energy to break it down, which both depresses and broadens the melting point range. This is most commonly caused by a mixture of regioisomers or significant contamination with unreacted starting material.

Q3: How do I differentiate between the desired this compound and its main regioisomer, 5'-Chloro-2'-hydroxyacetophenone?

Differentiating these isomers is crucial and requires robust analytical techniques.

  • Chromatography (HPLC/GC): This is the most reliable method. The two isomers have different polarities and will exhibit different retention times. A Gas Chromatography (GC) method is particularly effective for separating regioisomers of substituted phenols.

  • ¹H NMR Spectroscopy: The aromatic proton splitting patterns will be distinct. For this compound, you would expect three aromatic protons with specific coupling patterns. The regioisomer will show a different set of shifts and couplings due to the different electronic environment around the protons. The phenolic -OH proton will also have a different chemical shift, especially the ortho-hydroxy proton in the impurity, which can form an intramolecular hydrogen bond with the acetyl group.

Q4: What is the best general-purpose method to purify my crude product?

For a first pass at purification, recrystallization is the most efficient and scalable method. The key is selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while the impurities have either very high or very low solubility across the temperature range. A common starting point is an ethanol/water mixture.[8]

Section 3: Troubleshooting & Purification Protocols

This section provides detailed protocols to address specific, common purity issues.

Problem 1: Presence of Regioisomeric Impurities (e.g., from Fries Rearrangement)
  • Causality: High reaction temperatures during the Fries rearrangement favor the formation of the thermodynamically more stable ortho-substituted product (5'-Chloro-2'-hydroxyacetophenone).[2][3]

  • Solution: Separation via silica gel column chromatography is the most effective laboratory-scale method to resolve isomers. Recrystallization is often ineffective as isomers can have very similar solubilities and may co-crystallize.

Protocol: Purification by Silica Gel Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate). The goal is to achieve good separation between the spots of the desired product and the impurity (a difference in Rf values of >0.15 is ideal).

  • Column Packing: Prepare a silica gel slurry in the chosen non-polar solvent and carefully pack it into a glass column of appropriate size. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimum amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the fractions being eluted using TLC. Spot each fraction on a TLC plate to identify which ones contain the pure desired product.

  • Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified solid product.

  • Validation: Confirm the purity of the isolated product by HPLC or GC analysis and measure its melting point. The melting point should be sharp and within the literature range.

Problem 2: Contamination with Unreacted 4'-Hydroxyacetophenone
  • Causality: This occurs when the chlorination reaction does not go to completion.

  • Solution: Recrystallization is highly effective here, as 4'-Hydroxyacetophenone has different polarity and solubility compared to its chlorinated counterpart. An alkaline wash can also be used to remove the more acidic 4'-hydroxyacetophenone.

Protocol: Purification by Recrystallization
  • Solvent Selection: Based on solubility tests, a mixture of ethanol and water is a good starting point.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until you see persistent cloudiness (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.[8][9]

  • Validation: Analyze the purity via HPLC or GC to ensure the complete removal of 4'-hydroxyacetophenone.

Problem 3: Product is Discolored (Yellow or Brown)
  • Causality: The formation of minor, highly colored polymeric or oxidized byproducts during the reaction.

  • Solution: Incorporate an activated carbon (charcoal) treatment step during recrystallization.

Protocol: Decolorization with Activated Carbon
  • Follow steps 1 and 2 of the recrystallization protocol above.

  • Charcoal Treatment: Once the crude product is fully dissolved in the hot solvent, remove the flask from the heat. Add a small amount of activated carbon (approx. 1-2% by weight of your crude product). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Gently swirl the hot mixture for a few minutes. Then, perform a hot filtration through a fluted filter paper to remove the carbon. This step must be done quickly to prevent the product from crystallizing in the filter funnel.

  • Crystallization and Isolation: Proceed with steps 3-7 of the recrystallization protocol. The resulting crystals should be white or off-white.

General Impurity Remediation Workflow

The following diagram provides a logical workflow for identifying and addressing purity issues with this compound.

Caption: A decision workflow for the purification of this compound.

References

  • PrepChem. (n.d.). Synthesis of A. 3-chloro-4-hydroxy acetophenone.
  • G. F. H. et al. (1991). Process for the synthesis of 3-chloro-4-hydroxyacetanilide. U.S. Patent No. 4,999,457. Washington, DC: U.S.
  • Wikipedia. (n.d.). Fries rearrangement.
  • W. G. et al. (2016). 3-hydroxyacetophenone synthesis method.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Dong, M. W. (2013). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America. [Link]
  • Amerigo Scientific. (n.d.). 3-Chloro-4-hydroxyacetophenone.
  • L. S. et al. (2020). Method for purification of 4-hydroxyacetophenone. U.S. Patent No. 10,752,571. Washington, DC: U.S.
  • Welch, C. J., et al. (2015). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Analytical & Bioanalytical Techniques. [Link]
  • Proceedings of the Indiana Academy of Science. (1982). Volume 92. [Link]
  • European Patent Office. (2023). Method for purification of 4-hydroxyacetophenone. EP 3526188 B1. [Link]
  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation.
  • INDOFINE Chemical Company. (n.d.). This compound.
  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. [Link]
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. [Link]
  • G. F. et al. (2011). Preparation technology of high purity 3-hydroxyacetophenone.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Popkin, M. E., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
  • Al-Zoubi, R. M., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules. [Link]
  • ResearchGate. (2018).

Sources

Technical Support Center: 3'-Chloro-4'-hydroxyacetophenone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3'-Chloro-4'-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during reactions with this versatile intermediate. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

This compound is a valuable building block in organic synthesis, primarily utilized for its reactive phenolic hydroxyl and ketone functional groups. The most common reactions include:

  • Williamson Ether Synthesis: The phenolic hydroxyl group can be alkylated to form a wide variety of ethers. This is a cornerstone reaction for introducing diverse functionalities.

  • Esterification: Acylation of the hydroxyl group to form esters is another frequent transformation.

  • Reactions involving the ketone: The ketone can undergo reactions such as reduction, reductive amination, and condensation reactions.

  • Further aromatic substitution: The aromatic ring can be subject to further electrophilic or nucleophilic substitution, although the existing substituents will direct the position of new groups.

Q2: What are the key safety precautions when working with this compound?

As with any chemical reagent, proper safety protocols are paramount. For this compound, it is important to:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2]

  • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2][3]

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[1][2][3]

Troubleshooting Guide: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used reaction. However, issues can arise. This section addresses common problems and provides systematic solutions.

Problem 1: Low or No Product Yield

Symptoms: TLC or LC-MS analysis shows a large amount of unreacted this compound and no, or very little, desired ether product.

Possible Causes & Solutions:

  • Incomplete Deprotonation of the Phenol: The Williamson ether synthesis requires the formation of a phenoxide ion, which is a potent nucleophile.[4] Insufficient base or a base that is not strong enough will result in a low concentration of the phenoxide and consequently a poor yield.

    • Solution: Ensure you are using at least one equivalent of a suitable base. For phenols, common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[4][5] For less reactive alkylating agents, a stronger base like sodium hydride (NaH) might be necessary.[6]

  • Poor Quality Alkylating Agent: The alkyl halide or other alkylating agent may have degraded over time.

    • Solution: Use a fresh bottle of the alkylating agent or purify the existing stock before use.

  • Inappropriate Solvent: The choice of solvent is crucial for an Sₙ2 reaction.

    • Solution: A polar aprotic solvent such as DMF, DMSO, or acetonitrile is generally preferred as they can solvate the cation of the base while not solvating the nucleophile, thus increasing its reactivity.[7]

  • Low Reaction Temperature: The reaction may be too slow at the temperature you are running it.

    • Solution: Gently heating the reaction mixture can increase the reaction rate.[5] Monitor the reaction by TLC to avoid decomposition at higher temperatures.

Problem 2: Formation of Side Products

Symptoms: TLC or LC-MS analysis shows the formation of one or more unexpected spots in addition to the starting material and desired product.

Possible Causes & Solutions:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react on the oxygen (O-alkylation) to give the desired ether, or on the aromatic ring (C-alkylation) to give a carbon-substituted product.[8]

    • Solution: The solvent can influence the ratio of O- to C-alkylation. Protic solvents tend to favor O-alkylation, while aprotic solvents can sometimes lead to more C-alkylation. Optimizing the solvent system can help minimize this side reaction.

  • Elimination Reaction: If you are using a secondary or tertiary alkyl halide as your alkylating agent, an E2 elimination reaction can compete with the desired Sₙ2 substitution, leading to the formation of an alkene.[6][8]

    • Solution: Whenever possible, use a primary alkyl halide or a methyl halide to favor the Sₙ2 pathway.[6][8]

Workflow for Troubleshooting Low Yield in Williamson Ether Synthesis

G start Low Yield Observed check_deprotonation Verify Complete Deprotonation (Check Base & Equivalents) start->check_deprotonation check_reagents Assess Reagent Quality (Alkylating Agent) check_deprotonation->check_reagents Deprotonation OK fail Persistent Low Yield (Consult Further) check_deprotonation->fail Issue Found & Corrected, Still Low Yield optimize_solvent Optimize Solvent (Polar Aprotic?) check_reagents->optimize_solvent Reagents OK check_reagents->fail Issue Found & Corrected, Still Low Yield optimize_temp Adjust Reaction Temperature optimize_solvent->optimize_temp Solvent Optimized optimize_solvent->fail Issue Found & Corrected, Still Low Yield success Improved Yield optimize_temp->success Optimization Successful optimize_temp->fail No Improvement

Caption: A decision tree for troubleshooting low yields in Williamson ether synthesis.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMF, acetonitrile) to dissolve the starting material.

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5 eq) to the solution.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl bromide, 1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.[10]

Reaction Monitoring

Effective reaction monitoring is crucial for optimizing reaction conditions and ensuring complete conversion.

Analytical TechniqueApplicationAdvantages
Thin-Layer Chromatography (TLC) Qualitative monitoring of reaction progress.Fast, simple, and inexpensive.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reactants, products, and byproducts.High resolution and sensitivity, allows for accurate determination of conversion and purity.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of products and byproducts.Provides molecular weight information, which is invaluable for identifying unknown species in the reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of products and intermediates.Provides detailed structural information.[11]

Purification Challenges and Solutions

Problem: Difficulty in separating the product from unreacted starting material.

Cause: The polarity of the ether product may be very similar to that of the starting this compound, making chromatographic separation challenging.

Solutions:

  • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can sometimes improve separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[10] Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the starting material remains soluble.

  • Acid-Base Extraction: If the product is neutral and the starting material is phenolic, an acid-base extraction can be used. Dissolve the crude mixture in an organic solvent and wash with an aqueous base (e.g., 1M NaOH). The phenolic starting material will be deprotonated and move into the aqueous layer, while the ether product remains in the organic layer.

Purification Workflow

G start Crude Product Mixture is_solid Is the Product a Solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No recrystallize->chromatography Unsuccessful pure_product Pure Product recrystallize->pure_product Successful acid_base_extraction Perform Acid-Base Extraction chromatography->acid_base_extraction Poor Separation chromatography->pure_product Successful acid_base_extraction->pure_product

Caption: A workflow for the purification of this compound derivatives.

References

  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
  • MedchemExpress.com.
  • Sigma-Aldrich. A10809 - SDS. (2017-09-29).
  • University of Colorado Boulder. The Williamson Ether Synthesis.
  • McMaster University. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021-11-19).
  • National Institutes of Health. Chemoselective Formation of Unsymmetrically Substituted Ethers from Catalytic Reductive Coupling of Aldehydes and Ketones with Alcohols in Aqueous Solution. (2015-03-24).
  • Cambridge University Press. Williamson Ether Synthesis.
  • University of Wisconsin-Stout. Experiment 06 Williamson Ether Synthesis.
  • Patsnap Eureka. 3-hydroxyacetophenone synthesis method.
  • ChemicalBook. Synthesis methods of 3'-hydroxyacetophenone. (2020-03-04).
  • Francis Academic Press.
  • Transtutors. Williamson Ether Synthesis One of the side reactions in this... (1 Answer). (2023-05-16).
  • ChemicalBook. 3'-Chloroacetophenone synthesis.
  • Benchchem.
  • Indiana University–Purdue University Indianapolis. Proceedings of the Indiana Academy of Science.
  • Tokyo Chemical Industry (India) Pvt. Ltd. This compound 2892-29-7.
  • Sigma-Aldrich. 3 -Chloro-4 -hydroxyacetophenone 95 2892-29-7.
  • Oriental Journal of Chemistry.
  • INDOFINE Chemical Company. This compound | 2892-29-7.
  • ResearchGate. How i can selectively get 4-hydroxy acetophenone ?. (2017-05-22).
  • Taylor & Francis Group.
  • OUCI. Mobile Tool for HPLC Reaction Monitoring.
  • Google Patents. US10752571B2 - Method for purification of 4-hydroxyacetophenone. (2020-02-06).
  • Santa Cruz Biotechnology. 4'-Hydroxyacetophenone.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24).
  • Cefa Cilinas Biotics Pvt Ltd. Various Applications Of 3-Hydroxyacetophenone. (2023-03-28).
  • PubMed Central. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. (2022-12-05).
  • Cosmetic Ingredient Review. Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. (2022-03-07).
  • Google Patents. CN102040499A - Method for synthesizing 3-hydroxyacetophenone.
  • ResearchGate. Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. (2025-08-09).
  • Patsnap Eureka.
  • National Institutes of Health. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023-10-07).
  • ResearchGate. (PDF) Mobile tool for HPLC reaction monitoring.
  • Google Patents. CA1298316C - Process for producing 4-hydroxyacetophenone.
  • Patsnap Eureka. Method for purification of 4-hydroxyacetophenone. (2020-02-06).
  • springerprofessional.de. Techniques and Methods to Monitor Chemical Reactions.
  • Google Patents. EP0254536B1 - Process for purifying 4-hydroxy-acetophenone.
  • ResearchGate. Solubility measurement, modeling, and solvent effect of m-hydroxyacetophenone in ten pure and binary mixed solvents from T = (289.15–325.15) K. (2025-08-10).

Sources

Technical Support Center: Catalyst Deactivation in 3'-Chloro-4'-hydroxyacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the synthesis of 3'-Chloro-4'-hydroxyacetophenone. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and navigate the common issue of catalyst deactivation. By understanding the underlying mechanisms, you can optimize your reaction conditions, improve yields, and extend the life of your catalysts.

The synthesis of this compound, a key intermediate in pharmaceutical manufacturing, is often accomplished via the Fries rearrangement of 4-chlorophenyl acetate or through direct Friedel-Crafts acylation of 2-chlorophenol. Both pathways heavily rely on acid catalysts, which are susceptible to various deactivation pathways that can hinder reaction efficiency. This resource provides in-depth, field-tested insights to help you overcome these hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on diagnosing the root cause and providing actionable solutions.

Issue 1: Significantly Low or No Product Yield

Q: My Fries rearrangement/Friedel-Crafts acylation reaction is yielding very little or no this compound. What are the likely causes related to the catalyst?

A: A low or non-existent yield is one of the most common problems and can almost always be traced back to the deactivation of the acid catalyst. Several factors could be at play:

  • Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) are exceptionally sensitive to moisture. Trace amounts of water in your solvent, starting materials, or glassware will hydrolyze the catalyst, rendering it inactive.[1] It is imperative to work under strictly anhydrous conditions.

  • Product-Catalyst Complexation: The ketone product, this compound, is a Lewis base that forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This complexation effectively sequesters the catalyst, removing it from the reaction cycle. For this reason, Friedel-Crafts acylations and Fries rearrangements often require stoichiometric or even excess amounts of the catalyst to drive the reaction to completion.[1][3]

  • Presence of Deactivating Groups: While the starting material 4-chlorophenyl acetate is suitable, if your aromatic substrate contains strongly electron-withdrawing groups (like -NO₂, -CN, -SO₃H), the ring becomes too electron-poor to undergo electrophilic substitution, leading to reaction failure.[2][4]

  • Insufficient Catalyst Loading (for Solid Acids): When using solid acid catalysts like zeolites, insufficient loading can result in a low number of accessible active sites, leading to poor conversion rates.

Troubleshooting Workflow:

cluster_lewis Lewis Acid Path cluster_solid Solid Acid Path start Low/No Product Yield q1 Are you using a Lewis Acid (e.g., AlCl₃)? start->q1 Yes q2 Are you using a Solid Acid (e.g., Zeolite)? start->q2 Yes moisture Check for Moisture Contamination q1->moisture stoichiometry Verify Catalyst Stoichiometry (>1 eq.) q1->stoichiometry coking Suspect Catalyst Coking/Fouling q2->coking loading Check Catalyst Loading q2->loading solution1 Solution: - Flame-dry glassware - Use anhydrous solvents/reagents - Run under inert atmosphere (N₂/Ar) moisture->solution1 solution2 Solution: - Increase AlCl₃ to 1.1 - 1.5 equivalents - Perform incremental catalyst addition stoichiometry->solution2 solution3 Solution: - Regenerate catalyst via calcination - Optimize reaction temperature to minimize side reactions coking->solution3 solution4 Solution: - Increase catalyst weight % - Ensure efficient stirring for good mass transfer loading->solution4 catalyst Active AlCl₃ Catalyst inactive_complex Inactive [Product-AlCl₃] Complex catalyst->inactive_complex Complexation (Primary Deactivation) inactive_hydrolyzed Inactive Hydrolyzed Al species catalyst->inactive_hydrolyzed Hydrolysis (Critical Deactivation) product Ketone Product (this compound) product->inactive_complex moisture H₂O (Moisture) moisture->inactive_hydrolyzed

Caption: Lewis acid deactivation pathways.

Q2: Can I reuse my solid acid catalyst (e.g., Zeolite H-Beta)? If so, how?

Yes, a significant advantage of solid acids is their potential for regeneration and reuse. Deactivation is often caused by the accumulation of condensed organic species (coke). [5]The activity can typically be fully restored through an oxidative thermal treatment. [5] Q3: Are there more environmentally benign alternatives to AlCl₃ that are less prone to deactivation?

Yes, research has focused on developing more robust and reusable catalysts. Solid acids are a leading alternative. Options include:

  • Zeolites (e.g., H-Beta, FAU): These microporous materials show good activity, but as discussed, can deactivate via coking. [6][5]* Heteropoly Acids: Supported heteropoly acids like H₃PW₁₂O₄₀ on silica have been reported as efficient and reusable catalysts for the Fries rearrangement. * Metal Triflates (e.g., Bi(OTf)₃): These are more water-tolerant Lewis acids than AlCl₃ but can be more expensive. [5] Q4: How does solvent polarity affect catalyst stability and the reaction?

Solvent choice is critical. For the Fries rearrangement over solid acids, non-polar solvents are crucial to maximize activity and selectivity. [5]In polar solvents, the catalyst's acidic sites can be solvated, reducing their interaction with the substrate. For Lewis acids like AlCl₃, a non-polar solvent like chlorobenzene is often used. [7]Using a highly polar solvent can also increase the ratio of the para-substituted product. [8]

Quantitative Data & Protocols

Table 1: Catalyst Performance & Deactivation Summary
Catalyst TypeTypical LoadingCommon Deactivation Mode(s)Regeneration PotentialKey Considerations
Aluminum Chloride (AlCl₃) >1.0 stoichiometric equivalentProduct Complexation, Hydrolysis [1][2]Not applicable (consumed)Requires strictly anhydrous conditions; generates significant aqueous waste. [5]
Zeolite H-Beta 5-20 wt%Coking, Product Inhibition [6]High (via calcination)Pore size can influence selectivity; requires thermal regeneration. [5]
**Heteropoly Acids (e.g., H₃PW₁₂O₄₀/SiO₂) **10-30 wt%Leaching, CokingModerate to HighCan be more active than zeolites; support stability is important.
Methanesulfonic Acid (MSA) Used as solvent/catalystDilution by water byproductNot typically regeneratedA strong protic acid that can be an effective alternative to Lewis acids. [3]
Experimental Protocol: Regeneration of Zeolite Catalyst

This protocol describes a standard procedure for regenerating a coked zeolite catalyst after its use in a Fries rearrangement reaction.

Objective: To remove carbonaceous deposits (coke) from the catalyst pores and restore its acidic sites.

Materials:

  • Used (deactivated) zeolite catalyst

  • Suitable solvent for washing (e.g., acetone or ethyl acetate)

  • Muffle furnace with temperature control and air/oxygen supply

  • Ceramic crucible

  • Desiccator

Procedure:

  • Catalyst Recovery: After the reaction, separate the zeolite catalyst from the reaction mixture by filtration or centrifugation. [1]2. Solvent Washing: Wash the recovered catalyst multiple times with a solvent like acetone to remove any adsorbed reactants, products, and soluble byproducts. [1]This reduces the amount of material that needs to be burned off in the next step.

  • Drying: Dry the washed catalyst in an oven at 100-120°C for at least 4 hours (or overnight) to completely remove the washing solvent. [1]4. Calcination (Coke Burn-off):

    • Place the dried, black/brown catalyst powder in a ceramic crucible.

    • Transfer the crucible to a muffle furnace.

    • Heat the catalyst in a slow flow of air. A typical program is:

      • Ramp from room temperature to 550°C at a rate of 5°C/min.

      • Hold at 550°C for 3-5 hours to ensure complete combustion of organic residues. [1] * The catalyst should return to its original white or off-white color.

  • Cooling and Storage:

    • After calcination, turn off the furnace and allow the catalyst to cool to room temperature under a dry atmosphere (e.g., inside the furnace with dry air flow or by transferring it quickly to a desiccator). [1]This prevents the re-adsorption of atmospheric moisture onto the active sites.

    • Store the regenerated catalyst in a tightly sealed container in a dry environment until its next use.

References

  • Managing Catalyst Deactivation in Friedel-Crafts Reactions. BenchChem.
  • Troubleshooting Friedel-Crafts Acylation Catalyst Deactiv
  • Acylation of phenol on solid acids: Study of the deactivation mechanism.
  • Origin of catalyst deactivation in Fries rearrangement of phenyl acetate over zeolite H-Beta.
  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite c
  • Fries Rearrangement. Wikipedia.
  • Fries Rearrangement. Sigma-Aldrich.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Fries Rearrangement. Organic Chemistry Portal.
  • What is the Fries Rearrangement Reaction? BYJU'S. [Link]

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Technical Support Center: Purification of 3'-Chloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3'-Chloro-4'-hydroxyacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this valuable synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the purification of this compound.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The primary synthetic route to this compound is the Fries rearrangement of 3-chlorophenyl acetate.[1][2][3][4] This reaction, while effective, is notorious for producing a mixture of isomers, primarily the desired para-substituted product along with the ortho-isomer, 2'-chloro-4'-hydroxyacetophenone. The similar physical properties of these isomers, along with the potential for other process-related impurities, present significant purification challenges.

This guide provides practical, field-proven insights to help you overcome these hurdles and achieve the desired purity of your this compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: Persistent Impurities After Recrystallization

Q: I've performed a recrystallization, but my this compound is still showing significant impurities, particularly a closely related isomer, according to my analysis. What's going wrong?

A: This is a classic challenge with this compound due to the co-crystallization of the isomeric byproduct from the Fries rearrangement. Here’s a systematic approach to troubleshoot this issue:

  • Probable Cause 1: Inadequate Solvent System. The choice of solvent is critical for effective separation of isomers. If the solvent system is not optimized, both the desired product and the isomeric impurity may have similar solubilities, leading to their co-precipitation.

    • Solution: A solvent system that maximizes the solubility difference between the isomers is required. For hydroxyacetophenones, a mixture of a polar protic solvent and water is often effective. An ethanol/water mixture is a good starting point. The ratio of ethanol to water needs to be carefully optimized. A higher water content will generally decrease the solubility of both isomers, but it may enhance the difference in their solubilities.

  • Probable Cause 2: Cooling Rate is Too Fast. Rapid cooling of the saturated solution can lead to the trapping of impurities within the crystal lattice of the desired product.

    • Solution: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath. Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to occlude impurities.

  • Probable Cause 3: Insufficient Washing of Crystals. Impurities can remain on the surface of the crystals if they are not washed properly after filtration.

    • Solution: Wash the filtered crystals with a small amount of the cold recrystallization solvent. This will help to remove any residual mother liquor containing the dissolved impurities without significantly dissolving the desired product.

  • Probable Cause 4: High Initial Impurity Load. If the crude material has a very high concentration of the isomeric impurity, a single recrystallization may not be sufficient.

    • Solution: A second recrystallization may be necessary. Alternatively, consider a preliminary purification step, such as column chromatography, to reduce the bulk of the impurity before the final recrystallization.

Issue 2: Product Oiling Out During Recrystallization

Q: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. How can I prevent this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high. Here are the likely causes and their solutions:

  • Probable Cause 1: Solution is Too Concentrated. If the solution is supersaturated to a very high degree, the solute may separate as a liquid phase.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow the solution to cool more slowly.

  • Probable Cause 2: Inappropriate Solvent. The chosen solvent may have a boiling point that is too high, causing the solute to melt before it crystallizes.

    • Solution: Select a solvent with a lower boiling point. Alternatively, use a solvent pair. For instance, dissolve the compound in a small amount of a good solvent (like hot ethanol) and then slowly add a poor solvent (like water) until the solution becomes turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

  • Probable Cause 3: Presence of Impurities. Impurities can sometimes lower the melting point of the mixture, leading to oiling out.

    • Solution: Try to remove some of the impurities before recrystallization. A quick wash of the crude solid with a solvent in which the desired compound is sparingly soluble might help.

Issue 3: Low Recovery After Purification

Q: My this compound is pure after recrystallization, but my yield is very low. How can I improve my recovery?

A: Low recovery is a common trade-off for high purity. However, you can take steps to optimize the yield:

  • Probable Cause 1: Using Too Much Solvent. The most common reason for low recovery is using an excessive amount of solvent during recrystallization, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure that the solution is saturated upon cooling, maximizing the amount of product that crystallizes out.

  • Probable Cause 2: Premature Crystallization. If the solution cools too quickly during filtration (for example, in a cold funnel), some product may crystallize prematurely and be lost.

    • Solution: Use a pre-heated funnel and filter the hot solution quickly.

  • Probable Cause 3: Incomplete Crystallization. The product may not have fully crystallized out of the solution.

    • Solution: Ensure the solution is cooled for a sufficient amount of time. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize crystal formation. You can also try gently scratching the inside of the flask with a glass rod to induce crystallization.

  • Probable Cause 4: Product is Moderately Soluble in the Cold Solvent. Even at low temperatures, some product will remain dissolved in the mother liquor.

    • Solution: To recover more product, you can concentrate the mother liquor by evaporating some of the solvent and then cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities stem from the synthesis, which is typically a Fries rearrangement of 3-chlorophenyl acetate.[1][2][3][4] The primary impurity is the isomeric byproduct, 2'-chloro-4'-hydroxyacetophenone. Other potential impurities include unreacted 3-chlorophenyl acetate, phenol (from hydrolysis of the starting material or product), and potentially di-acetylated products.

Q2: What is the best solvent for recrystallizing this compound?

A2: While there is no single "best" solvent, a mixture of ethanol and water is an excellent starting point. The polarity of this compound allows it to be soluble in hot ethanol and less soluble in cold water. By carefully adjusting the ethanol-to-water ratio, you can create a solvent system where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the isomeric impurity has a different solubility profile, allowing for separation. A patent for the purification of the related 4-hydroxyacetophenone details the use of a 28% ethanol in water solution.[5]

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography is a very effective method for purifying this compound, especially for removing isomeric impurities. A normal-phase silica gel column is typically used. The mobile phase (eluent) should be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). The optimal ratio of these solvents will need to be determined by thin-layer chromatography (TLC) first.

Q4: How can I monitor the purity of my this compound?

A4: The purity can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the number of components in your sample and to determine the appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point for method development.[6]

  • Melting Point: A pure compound will have a sharp melting point over a narrow range. A broad melting point range is indicative of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of any impurities.

Q5: My purified this compound is slightly colored. How can I decolorize it?

A5: A slight coloration is often due to trace amounts of colored, highly conjugated impurities. These can typically be removed by treating the solution of your compound with activated carbon before the final crystallization step. Add a small amount of activated carbon to the hot solution, stir or swirl for a few minutes, and then filter the hot solution through a fluted filter paper or a pad of celite to remove the carbon. Be aware that activated carbon can also adsorb some of your product, so use it sparingly. Patents for the purification of 4-hydroxyacetophenone often include an activated carbon treatment step.[5][7]

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound from an ethanol/water solvent system. The optimal solvent ratio may need to be adjusted based on the initial purity of your material.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, start by adding 5-10 mL of 95% ethanol.

  • Heating: Gently heat the mixture while stirring until the solid dissolves completely.

  • Water Addition: While the solution is hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the weight of the crude material). Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (using the same ratio as determined for crystallization).

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

Protocol 2: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or heptane)

  • Ethyl acetate

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: First, determine the optimal eluent system using TLC. Spot the crude material on a TLC plate and develop it in various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal eluent will give the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Pack the chromatography column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to determine which ones contain the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Diagram 1: Purification Workflow

PurificationWorkflow Crude Crude 3'-Chloro-4'- hydroxyacetophenone Dissolve Dissolve in Hot Ethanol/Water Crude->Dissolve Column Column Chromatography (Alternative/Pre-purification) Crude->Column Alternative Path Decolorize Decolorize with Activated Carbon (Optional) Dissolve->Decolorize Filter Hot Filtration Decolorize->Filter Cool Slow Cooling & Ice Bath Filter->Cool Collect Vacuum Filtration & Washing Cool->Collect Dry Drying Collect->Dry Pure Pure Product Dry->Pure TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Evaporate->Pure

Caption: General workflow for the purification of this compound.

Diagram 2: Key Impurity Relationship

ImpurityRelationship cluster_synthesis Fries Rearrangement cluster_products Crude Product Mixture Starting Material 3-Chlorophenyl Acetate Reaction Reaction Mixture Starting Material->Reaction Lewis Acid Lewis Acid (e.g., AlCl3) Lewis Acid->Reaction Desired Product This compound (para-isomer) Reaction->Desired Product Isomeric Impurity 2'-Chloro-4'-hydroxyacetophenone (ortho-isomer) Reaction->Isomeric Impurity

Caption: Synthetic origin of the primary isomeric impurity.

Data Summary

Table 1: Solvent Properties for Purification

SolventPolarity IndexBoiling Point (°C)Comments
Water10.2100Good anti-solvent in combination with alcohols.
Ethanol4.378Good solvent for dissolving the compound when hot.
Methanol5.165Similar to ethanol, but lower boiling point.
Ethyl Acetate4.477Useful for column chromatography.
Hexane0.169Non-polar solvent for column chromatography.
Toluene2.4111Can be used for recrystallization of less polar compounds.

Table 2: Typical TLC Rf Values

CompoundTypical Rf (7:3 Hexane:Ethyl Acetate)
This compound~0.3
2'-Chloro-4'-hydroxyacetophenone~0.4
3-Chlorophenyl acetate~0.7

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.

References

  • A re-investigation of the Fries rearrangement of 3-chlorophenyl acetate and synthesis of 2-azido-1-(4-(benzyloxy) - ResearchGate.
  • Fries Rearrangement - Organic Chemistry Portal.
  • What is the Fries Rearrangement Reaction? - BYJU'S.
  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - The Royal Society of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.
  • Column chromatography - Columbia University.
  • How To Recrystallize A Solid - YouTube.
  • WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents.
  • US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials.
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Solved REPORT FORM: THIN-LAYER CHROMATOGRAPHY TLC Analysis | Chegg.com.
  • 3-Hydroxy Acetophenone - Chromatography Forum.
  • Solvent Miscibility Table.
  • General procedure for the synthesis of 3-hydroxyflavone ligands: To a solution of 2'-hydroxyacetophenone 1a and aldehyde 1b-1i.

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Technical Support Center: Byproduct Formation in 3'-Chloro-4'-hydroxyacetophenone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 3'-Chloro-4'-hydroxyacetophenone. This guide is designed to provide in-depth, practical solutions to common challenges related to byproduct formation. As Senior Application Scientists, we understand that unexpected side products can derail timelines and compromise purity. Here, we address specific issues in a direct question-and-answer format, explaining the underlying chemical principles and offering field-proven troubleshooting protocols.

Section 1: Core Issues in Alkylation Reactions

Alkylation of the phenolic hydroxyl group in this compound is a common synthetic step. However, the molecule's structure presents inherent challenges, primarily due to the competing nucleophilic sites on the corresponding phenoxide.

FAQ 1: I'm attempting an O-alkylation (Williamson Ether Synthesis) but seeing significant amounts of a C-alkylated byproduct. Why is this happening and how can I improve O-selectivity?

Answer:

This is the most frequent challenge encountered with this substrate. The phenoxide ion, formed by deprotonating the hydroxyl group, is an ambident nucleophile . This means it has two nucleophilic sites: the oxygen anion (leading to the desired O-alkylation) and the ortho-carbon on the aromatic ring (leading to C-alkylation).[1][2] The selectivity between these two sites is highly sensitive to reaction conditions.[1]

Causality Explained:

The ratio of O- to C-alkylation is governed by a principle known as Hard and Soft Acids and Bases (HSAB) theory, as well as solvent and counter-ion effects.

  • O-Alkylation (Kinetic Product): Attack at the oxygen atom is typically faster and is considered the kinetically favored pathway. This pathway is preferred by "harder" electrophiles.

  • C-Alkylation (Thermodynamic Product): Attack at the carbon atom disrupts the ring's aromaticity in the transition state, making it a slower reaction, but it can lead to a more stable final product.[1] This pathway is often favored under conditions that allow for equilibrium or when using "softer" electrophiles.[3]

Several factors influence this delicate balance:

  • Solvent: This is a critical parameter.

    • Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the phenoxide oxygen, effectively "shielding" it. This steric hindrance slows down O-alkylation and promotes C-alkylation.[1]

    • Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents do not hydrogen bond with the phenoxide oxygen, leaving it more exposed and available for nucleophilic attack. This significantly favors the desired O-alkylation.[2]

  • Base/Counter-ion: The choice of base determines the counter-ion (e.g., K⁺, Na⁺). Larger, "softer" cations like K⁺ or Cs⁺ tend to associate less tightly with the phenoxide oxygen, increasing its nucleophilicity and favoring O-alkylation.

  • Leaving Group: For your alkylating agent (R-X), "harder" leaving groups (e.g., tosylates, sulfates) tend to favor O-alkylation over "softer" ones like iodide.

Troubleshooting Protocol: Maximizing O-Alkylation Selectivity

This protocol is designed to systematically optimize your reaction towards the desired O-alkylated product.

Objective: Achieve >95% O-selectivity in the alkylation of this compound.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide or tosylate)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Inert gas (Nitrogen or Argon)

  • TLC plates and appropriate solvent system

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and your chosen anhydrous polar aprotic solvent (e.g., DMF).

  • Base Addition: Add a powdered, anhydrous base. Potassium carbonate (1.5 - 2.0 eq) is a reliable and cost-effective choice. For less reactive alkylating agents, Cesium carbonate may improve results.

  • Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the potassium phenoxide.

  • Alkylating Agent Addition: Add the alkylating agent (1.1 - 1.2 eq) dropwise to the stirred suspension.

  • Reaction Monitoring: Heat the reaction to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC). Check for the consumption of the starting material and the appearance of two new spots (O- and C-alkylated products).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench by pouring into cold water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Analysis: Analyze the crude product ratio by ¹H NMR or HPLC to determine the O/C alkylation ratio.

ParameterRecommendation for O-SelectivityRationale
Solvent DMF, Acetonitrile (Anhydrous)Polar aprotic solvents solvate the cation but not the phenoxide anion, leaving the oxygen nucleophilic site exposed.[2]
Base K₂CO₃, Cs₂CO₃Weaker bases are sufficient for the acidic phenol and are less likely to promote side reactions.[2] K⁺ and Cs⁺ are soft counter-ions.
Temperature Moderate (50-80 °C)Lower temperatures generally favor the kinetic O-alkylated product.[4]
Alkylating Agent Primary Alkyl Halides (R-Cl, R-Br) or TosylatesThese are ideal for the Sₙ2 mechanism of the Williamson ether synthesis.[5][6] Avoid tertiary halides which lead to elimination.[5][7]

Visualizing the Competing Pathways

The diagram below illustrates the formation of the ambident phenoxide nucleophile and the subsequent competing reaction pathways leading to either the desired O-alkylated product or the C-alkylated byproduct.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products SM This compound Inter Phenoxide Anion (Ambident Nucleophile) SM->Inter + Base - H₂O O_Product O-Alkylated Product (Desired Ether) Inter->O_Product + R-X (Polar Aprotic Solvent) Kinetic Control C_Product C-Alkylated Byproduct (Isomer) Inter->C_Product + R-X (Protic Solvent) Thermodynamic Control

Caption: Competing O- vs. C-alkylation pathways.

Section 2: Purification and Analysis

Even with optimized conditions, small amounts of byproducts may form. Effective separation is key to achieving high purity.

FAQ 2: The O- and C-alkylated products are isomeric and have very similar polarity, making them difficult to separate by standard column chromatography. What are my options?

Answer:

Separating closely related isomers is a common purification bottleneck.[8] Standard silica gel chromatography often fails to provide baseline separation. Several advanced or alternative techniques can be employed.

Troubleshooting Purification:

  • Optimize Flash Chromatography:

    • Solvent System: Instead of standard Hexane/Ethyl Acetate, try systems that offer different selectivity. Toluene/Acetone or Dichloromethane/Methanol can sometimes resolve isomers that co-elute in other systems.

    • Additives: For acidic or basic compounds, adding a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the mobile phase can improve peak shape and sometimes enhance separation.

  • Recrystallization: If your desired O-alkylated product is a solid, recrystallization is a powerful and scalable purification technique. Experiment with a range of solvents and solvent pairs (e.g., Ethanol/Water, Toluene/Heptane) to find conditions where the desired product has high crystallinity and the byproduct remains in the mother liquor.

  • Preparative HPLC: For high-value materials or when chromatographic separation is particularly challenging, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard.

    • Stationary Phase: A standard C18 column is a good starting point for reversed-phase separation.[9] For difficult separations, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can offer alternative selectivity through π-π interactions.[9]

    • Mobile Phase: A simple gradient of acetonitrile and water (often with 0.1% formic acid or TFA to ensure sharp peaks) is typically effective.[9]

Workflow for Difficult Isomer Separation

This workflow provides a logical progression for tackling the purification of your target compound from its isomeric byproduct.

G start Crude Mixture (O- and C-isomers) check_solid Is desired product solid? start->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Yes flash_chrom Optimize Flash Chromatography (Try different solvent systems) check_solid->flash_chrom No check_purity1 Purity > 98%? recrystallize->check_purity1 check_purity1->flash_chrom No final_product Pure Product check_purity1->final_product Yes check_purity2 Purity > 98%? flash_chrom->check_purity2 prep_hplc Utilize Preparative HPLC (C18 or Phenyl-Hexyl column) check_purity2->prep_hplc No check_purity2->final_product Yes prep_hplc->final_product end Further Characterization final_product->end

Caption: Logical workflow for isomer purification.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Yadav, G. D., & Kirthivasan, N. (1995). Selective Alkylation of Phenol with Cyclohexanol over Large-Pore Zeolites.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
  • University of Massachusetts. (n.d.). The Williamson Ether Synthesis.
  • ResearchGate. (n.d.). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.
  • ResearchGate. (n.d.). Alkylation of Phenol: A Mechanistic View.
  • Google Patents. (n.d.). US4433173A - Acetophenone purification.
  • Abel, S., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry.
  • Rotachrom Technologies. (2024, November 7). The Science and Strategy Behind Isomer Separation.
  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts.
  • ResearchGate. (n.d.). Alkylation of phenol with cyclohexene over solid acids: Insight in selectivity of O- Versus C-alkylation.
  • PNNL. (2017, June 19). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy.
  • ScienceDirect. (n.d.). Liquid phase alkylation of phenol with 1-octene over large pore zeolites.

Sources

dealing with low solubility of 3'-Chloro-4'-hydroxyacetophenone in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3'-Chloro-4'-hydroxyacetophenone (CAS No. 2892-29-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with the low aqueous solubility of this compound. Here, we provide field-proven insights, troubleshooting protocols, and foundational knowledge to ensure the reliability and reproducibility of your results.

Understanding the Challenge: Physicochemical Properties

This compound is a substituted phenolic compound. Like many molecules in this class, its utility in aqueous experimental systems (e.g., cell-based assays, enzyme kinetics) is often hampered by poor solubility. This can lead to issues such as compound precipitation, inaccurate concentration measurements, and flawed experimental outcomes.[1]

The key to overcoming these challenges lies in understanding the compound's fundamental properties. The phenolic hydroxyl group is weakly acidic, meaning its protonation state—and therefore its solubility—is highly dependent on the pH of the medium.[2]

Table 1: Physicochemical Properties of this compound and Related Analogs

Property Value for this compound Value for 4'-Hydroxyacetophenone (Parent Compound) Rationale/Significance
CAS Number 2892-29-7[3][4] 99-93-4[5][6] Unique identifier for the chemical substance.
Molecular Formula C₈H₇ClO₂[3] C₈H₈O₂[5] Determines molecular weight and elemental composition.
Molecular Weight 170.59 g/mol [3] 136.15 g/mol [5] Essential for preparing solutions of known molarity.
Appearance White to light yellow crystalline powder[4] Almost white to beige crystalline powder[6][7] A visual check for product quality.
Melting Point 92-105 °C[3][4] 132-135 °C[6] An indicator of purity. A broad range may suggest impurities.
pKa Estimated ~8.0 8.05[5][7] Critical for predicting pH-dependent aqueous solubility. The chloro- group has a minor effect.
Organic Solubility Soluble in Chloroform[4], DMSO, Ethanol Soluble in Methanol, Ethanol, DMSO[6][8] Essential for preparing high-concentration stock solutions.

| Aqueous Solubility | Sparingly soluble | 10 g/L (at 22 °C)[5][7] | Low aqueous solubility is the primary experimental challenge. |

Troubleshooting & FAQ Guide

This section addresses the most common issues encountered when working with this compound in a question-and-answer format.

Q1: I dissolved the compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What happened?

A1: This is the most frequent problem and is known as "solvent shock" or "crashing out."[9] It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the aqueous medium. When the stock is rapidly diluted, the DMSO disperses, and the compound is suddenly exposed to an aqueous environment where it exceeds its solubility limit and precipitates.[10]

Q2: How can I prevent my compound from precipitating upon dilution into aqueous media?

A2: The key is to manage the transition from the organic solvent to the aqueous environment carefully.

  • Pre-warm your medium: Always use cell culture medium or buffer that has been pre-warmed to your experimental temperature (typically 37°C). Solubility is often temperature-dependent, and adding a compound to cold media can decrease its solubility.[9][10]

  • Add stock solution dropwise while mixing: Instead of pipetting the entire volume of stock solution at once, add it slowly and dropwise to the vortexing or swirling medium. This gradual introduction allows for more efficient mixing and dispersion, preventing localized high concentrations that lead to precipitation.[11]

  • Use serial dilutions: For high final concentrations, avoid a single large dilution step. Perform a serial dilution in pre-warmed medium. For example, instead of a 1:1000 dilution, perform a 1:10 followed by a 1:100 dilution.[9]

  • Keep the final DMSO concentration low: Ensure the final concentration of DMSO in your culture medium is minimal, ideally below 0.5% and always less than 1%, to avoid solvent-induced cytotoxicity.[9] Preparing a high-concentration stock solution (e.g., 50-100 mM) in DMSO helps achieve this.

Q3: My solution looked fine initially, but I saw a precipitate after incubating it for several hours. Why did this happen?

A3: Delayed precipitation can occur due to several factors:

  • pH shifts in the medium: Cellular metabolism can produce acidic byproducts (like lactic acid), gradually lowering the pH of the culture medium.[9] Since this compound is a phenolic compound, a decrease in pH will protonate the hydroxyl group, making the molecule less polar and significantly less soluble, causing it to fall out of solution over time.

  • Interaction with media components: Salts, proteins (especially in Fetal Bovine Serum, FBS), and other components in complex media can interact with the compound, sometimes forming less soluble complexes over time.[9][12]

  • Evaporation: In long-term experiments, evaporation from culture plates can increase the compound's effective concentration beyond its solubility limit.[10] Ensure proper humidification in your incubator.

Q4: Can I adjust the pH of my buffer to increase the solubility of this compound?

A4: Yes, this is a highly effective strategy based on the compound's chemistry. The phenolic hydroxyl group has an estimated pKa of around 8.0.

  • Below pKa (e.g., pH 7.4): The hydroxyl group is mostly in its neutral, protonated form (-OH), which is less soluble in water.

  • Above pKa (e.g., pH 8.5): The hydroxyl group deprotonates to form the more polar and significantly more water-soluble phenoxide ion (-O⁻).

Therefore, increasing the pH of a simple buffer solution can dramatically increase solubility. However, be cautious: for cell-based assays, you must operate within a pH range that is non-toxic to your cells (typically pH 7.2-7.4). For cell-free biochemical assays, you may have more flexibility.

Experimental Protocols & Methodologies

Here we provide validated, step-by-step protocols for handling this compound.

Protocol 1: Preparation of a 100 mM DMSO Stock Solution

This protocol is foundational for most in vitro experiments.

  • Materials:

    • This compound (MW: 170.59 g/mol )

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[9]

    • Sterile microcentrifuge tubes or amber glass vial

    • Calibrated analytical balance and precision pipettes

  • Procedure:

    • Weigh out 17.06 mg of this compound on an analytical balance.

    • Transfer the solid to a sterile vial.

    • Add 1.0 mL of high-purity DMSO to the vial.

    • Cap the vial securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.[9]

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[9]

    • Store aliquots at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol details the critical dilution step to prevent precipitation.

  • Workflow: The general workflow involves careful dilution of the DMSO stock into pre-warmed aqueous media.

    G prep_stock Prepare 100 mM Stock in Anhydrous DMSO dilute Add Stock Dropwise to Vortexing Medium prep_stock->dilute warm_media Pre-warm Aqueous Medium to 37°C warm_media->dilute serial_dilute Optional: Perform Serial Dilution dilute->serial_dilute if needed inspect Visually Inspect for Precipitate dilute->inspect serial_dilute->inspect use Use Immediately in Experiment inspect->use Solution is Clear fail Precipitate Observed: Troubleshoot inspect->fail Solution is Cloudy

    Caption: Experimental workflow for preparing working solutions.

  • Procedure (Example for 100 µM final concentration):

    • Thaw one aliquot of the 100 mM stock solution at room temperature.

    • Pre-warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C in a water bath.

    • In a sterile conical tube, add 9.99 mL of the pre-warmed medium.

    • While gently vortexing or swirling the tube of medium, add 10 µL of the 100 mM DMSO stock solution dropwise. This creates a 1:1000 dilution for a final concentration of 100 µM with 0.1% DMSO.

    • Continue to mix for another 10-15 seconds to ensure homogeneity.

    • Immediately use the freshly prepared working solution for your experiment. Do not store aqueous solutions of this compound for extended periods.[13]

Visualization of Key Concepts

Understanding the chemical principles and troubleshooting logic is crucial for success.

pH-Dependent Solubility

The equilibrium between the neutral (less soluble) and deprotonated (more soluble) forms of the molecule is governed by the environmental pH relative to the compound's pKa.

Caption: pH effect on this compound solubility.

Troubleshooting Decision Tree

When you observe a precipitate, follow this logical decision tree to identify and solve the problem.

G start Precipitate Observed q1 When did it occur? start->q1 ans1_imm Immediately upon dilution q1->ans1_imm ans1_del After hours/days of incubation q1->ans1_del cause_imm Likely Cause: Solvent Shock ans1_imm->cause_imm cause_del Likely Causes: pH Shift, Media Interaction, Evaporation ans1_del->cause_del sol_imm Solution: - Pre-warm media - Add stock slowly - Use serial dilution - Lower final concentration cause_imm->sol_imm sol_del Solution: - Monitor media pH - Change media frequently - Ensure incubator humidity - Test in simpler buffer cause_del->sol_del

Caption: A logical guide for troubleshooting precipitation.

References
  • This compound | 2892-29-7. INDOFINE Chemical Company. [Link]
  • Polyphenols and Their Formulations: Different Strategies to Overcome the Drawbacks Associated with Their Poor Stability and Bioavailability.
  • Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste. National Institutes of Health (NIH). [Link]
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
  • Hydroxyacetophenone CAS#: 99-93-4.
  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online. [Link]
  • Showing Compound 4'-Hydroxyacetophenone (FDB010503). FooDB. [Link]
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
  • Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.

Sources

Technical Support Center: Preventing Degradation of 3'-Chloro-4'-hydroxyacetophenone During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3'-Chloro-4'-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address specific issues you may encounter.

Introduction: The Chemical Nature of this compound

This compound is a substituted aromatic ketone with the chemical formula C₈H₇ClO₂. Its structure, featuring a phenolic hydroxyl group, a chlorine atom, and an acetyl group on the benzene ring, makes it susceptible to various degradation pathways. Understanding these vulnerabilities is the first step toward preventing them.

Caption: Chemical Structure of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Based on its chemical structure and information from suppliers, this compound should be stored in a cool, dry, and dark place .[1] A tightly sealed container is crucial to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is recommended. Some suppliers also suggest storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q2: I've noticed a change in the color of my stored this compound powder (e.g., from white to yellowish or brownish). What could be the cause?

A2: A color change is a common indicator of degradation. The phenolic hydroxyl group is particularly susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts. This process can be accelerated by exposure to light, air (oxygen), and elevated temperatures.

Q3: My analytical results show a lower-than-expected purity for a freshly opened bottle of this compound. What should I do?

A3: First, verify the expiration date and storage history of the compound. If these are in order, the compound may have degraded. It is advisable to re-qualify the material using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm its purity and identify any potential degradation products.

Q4: Can I store this compound in a solution?

A4: Storing this compound in solution is generally not recommended for long periods, as it can accelerate degradation. The stability will be highly dependent on the solvent, pH, and storage conditions. If you must store it in solution for a short period, use a dry, aprotic solvent and store it at a low temperature, protected from light. A stability study of the solution should be performed to determine its viability over time.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a structured approach to troubleshooting common degradation issues.

Issue 1: Unexpected Peaks in Chromatogram
  • Symptom: When analyzing your sample by HPLC or LC-MS, you observe additional peaks that are not present in the reference standard.

  • Potential Cause: These peaks likely represent degradation products or impurities from the synthesis process.

  • Troubleshooting Steps:

    • Characterize the Unknown Peaks: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is critical for proposing potential structures of the degradation products.

    • Consider Potential Degradation Pathways:

      • Oxidation: Look for masses corresponding to the addition of one or more oxygen atoms. Phenolic compounds can oxidize to form catechols, hydroquinones, and subsequently quinones. Ring-opening products are also possible under more severe oxidative stress.[2][3]

      • Dimerization/Polymerization: Phenolic compounds can undergo oxidative coupling to form dimers or oligomers, which would appear as peaks with higher molecular weights.

      • Dehalogenation: While less common under typical storage conditions, the loss of the chlorine atom could occur, leading to the formation of 4'-hydroxyacetophenone.

    • Perform a Forced Degradation Study: To confirm the identity of the degradation products, a forced degradation study is the most definitive approach. This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.

Forced Degradation Protocol

A forced degradation study is a critical tool for understanding the stability of a molecule and for developing a stability-indicating analytical method.[4][5]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile or Methanol (HPLC grade)

  • pH meter

  • HPLC or LC-MS system with a photodiode array (PDA) detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.[6]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for 24-48 hours.[6]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for 24-48 hours, protected from light.[6]

    • Thermal Degradation: Store the solid compound and a solution in an oven at 60°C for 48 hours.[7]

    • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary (for acidic and basic solutions), and dilute appropriately for analysis by a stability-indicating HPLC or LC-MS method.

Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. The new peaks that appear are your degradation products. The mass spectrometry data will provide the molecular weights of these products, aiding in their identification.

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Based on the chemical structure and known degradation patterns of similar compounds, here are the most likely degradation pathways for this compound:

Caption: Potential degradation pathways.

Oxidative Degradation

The phenolic hydroxyl group is the primary site for oxidation. This can lead to the formation of various oxidized species, including:

  • Quinone and Hydroquinone Derivatives: These are often colored compounds and are a common result of phenol oxidation.

  • Ring-Opening Products: Under more aggressive oxidative conditions, the aromatic ring can be cleaved, resulting in aliphatic carboxylic acids.[2][3]

Photodegradation

Exposure to UV light can induce photochemical reactions. For phenolic compounds, this can lead to:

  • Dimerization: Two molecules can couple to form a dimer.

  • Dehalogenation: The carbon-chlorine bond can be cleaved, leading to the formation of 4'-hydroxyacetophenone.[8][9]

Recommended Analytical Methods for Stability Testing

A stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products.

Technique Application Key Considerations
HPLC-UV/PDA Primary method for routine purity analysis and stability testing.A reversed-phase C18 column is a good starting point. Gradient elution is often necessary to separate the parent compound from polar and non-polar degradation products. The PDA detector is crucial for assessing peak purity.
LC-MS Identification and structural elucidation of unknown degradation products and impurities.[4][10]Provides molecular weight information, which is invaluable for identifying unknown peaks. Tandem MS (MS/MS) can provide structural fragments for more detailed characterization.
NMR Spectroscopy Definitive structural confirmation of isolated degradation products.Can provide detailed information about the chemical structure of the degradation products, but typically requires isolation of the impurities.[11][12]

Summary of Best Practices for Storage and Handling

To ensure the long-term stability of this compound, adhere to the following best practices:

  • Storage: Store in a cool (2-8 °C), dry, and dark place in a tightly sealed container. For maximum stability, consider storage under an inert atmosphere.

  • Handling: Minimize exposure to light and air. When weighing and preparing solutions, work efficiently.

  • Solutions: Avoid long-term storage in solution. If necessary, use a dry, aprotic solvent and store at low temperature, protected from light. Conduct a stability study to determine the acceptable duration of storage.

  • Monitoring: Regularly inspect the physical appearance of the compound. If any changes are observed, or if the compound has been stored for an extended period, re-analyze its purity before use.

By following these guidelines and utilizing the troubleshooting information provided, you can minimize the risk of degradation and ensure the quality and reliability of your experimental results.

References

  • Bone, A. J., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A, 124(14), 2825-2834.
  • Chirita, M. G., et al. (2021). Diversity with Light: Photoreaction Pathways and Products of Butyrophenone. World Journal of Chemical Education, 9(4), 131-137.
  • Chirita, M. G., et al. (2021). Diversity with Light: Photoreaction Pathways and Products of Butyrophenone. Science and Education Publishing.
  • Tanihata, Y., et al. (2012). Oxidative Degradation of 4-Hydroxyacetophenone in Arthrobacter sp. TGJ4. Bioscience, Biotechnology, and Biochemistry, 76(4), 838-840.
  • Moonen, H., et al. (2008). Elucidation of the 4-Hydroxyacetophenone Catabolic Pathway in Pseudomonas fluorescens ACB. Journal of Bacteriology, 190(16), 5779-5787.
  • Tanihata, Y., et al. (2012). Oxidative degradation of 4-hydroxyacetophenone in Arthrobacter sp. TGJ4. PubMed.
  • Bansal, G., et al. (2008). Forced degradation of glipizide under ICH prescribed stress conditions and development of a validated specific stability-indicating method. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 786-793.
  • Ding, C., et al. (2013). Aerobic oxidation of styrenes to acetophenones catalyzed by a copper/TEMPO system. Organic & Biomolecular Chemistry, 11(31), 5124-5127.
  • LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Dong, M. W. (2013). A review of the analysis of genotoxic impurities in pharmaceutical compounds. LCGC North America, 31(8), 628-641.
  • Waters Corporation. (n.d.). For Drug Impurity Analysis and Quantitation.
  • Chauhan, P. S., et al. (2014). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. Journal of the Chinese Chemical Society, 61(4), 481-488.
  • Singh, B. K., et al. (2013). Effect of Acidity of Ionic Liquids on Hydrogen Bonding Interaction between Ionic Liquids and Lignin Monomers. The Journal of Physical Chemistry B, 117(32), 9579-9588.
  • Waters Corporation. (n.d.). Impurities Application Notebook.
  • Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
  • Tanihata, Y., et al. (2012). Oxidative Degradation of 4-Hydroxyacetophenone in Arthrobacter sp. TGJ4. J-Stage.
  • PubChem. (n.d.). 3'-Chloro-4'-methoxyacetophenone.
  • PubChem. (n.d.). 3-Chloro-4-hydroxyphenylacetic acid.
  • Eawag-BBD. (2001, June 26). 4-Hydroxyacetophenone Degradation Pathway.
  • De La Roca, E. J. (1991). U.S. Patent No. 4,999,457. Washington, DC: U.S.
  • Lindsey, J. S., et al. (n.d.). Acetophenone - Absorption Spectrum. PhotochemCAD.
  • INDOFINE Chemical Company. (n.d.). This compound.
  • Bone, A. J., et al. (2020). Unravelling the Keto-Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. ResearchGate.
  • Popat, D., et al. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 29(1), 123.
  • Feldman, Y., et al. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. Toxics, 11(1), 7.
  • Zhang, Y., et al. (2016).

Sources

Technical Support Center: Optimization of Workup Procedures for 3'-Chloro-4'-hydroxyacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of 3'-Chloro-4'-hydroxyacetophenone. The successful synthesis of this valuable intermediate often hinges on a well-executed workup and purification strategy. This document provides in-depth, experience-driven answers to common challenges encountered post-reaction, ensuring you can maximize yield, achieve high purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction Quench & Initial Isolation

Question 1: After my Friedel-Crafts/Fries rearrangement reaction, the mixture is a dark, viscous tar. What is the correct way to quench the reaction and why is it so critical?

Answer: This is a very common issue, typically arising from the use of a Lewis acid catalyst like aluminum chloride (AlCl₃). AlCl₃ forms a stable complex with the ketone product, which must be carefully hydrolyzed to liberate the desired this compound.[1] An improper quench can lead to polymerization and degradation, resulting in the tar you're observing.

The Causality: The Lewis acid coordinates strongly to both the hydroxyl and acetyl groups of the product. A violent or uncontrolled quench (e.g., adding water directly to the warm reaction mixture) can cause localized overheating and side reactions.

Recommended Protocol: The Controlled Acidic Quench The standard and most reliable method is to pour the reaction mixture slowly and carefully onto a mixture of crushed ice and concentrated hydrochloric acid (HCl).[2][3]

  • Why Ice? The ice absorbs the significant heat of hydration generated when AlCl₃ reacts with water, preventing temperature spikes that could degrade your product.

  • Why HCl? The acid ensures the solution remains acidic. This is crucial for two reasons:

    • It helps to fully break down the aluminum-ketone complexes.

    • It keeps your phenolic product protonated (as -OH) and soluble in the organic phase. If the solution were to become basic, the phenol would deprotonate to the water-soluble phenoxide ion (-O⁻), leading to significant yield loss into the aqueous layer during extraction.

Troubleshooting Tip: If you've already formed a tar, try adding more organic solvent (e.g., dichloromethane, ethyl acetate) and the ice/HCl mixture, then stir vigorously for an extended period (30-60 minutes). Sometimes, the complex can be slowly broken down, allowing you to salvage some product.

Liquid-Liquid Extraction Challenges

Question 2: My yield after extraction is consistently low. I've confirmed the reaction went to completion by TLC. Where is my product going?

Answer: Low yield after a successful reaction almost always points to a problem during the workup, specifically the liquid-liquid extraction phase. For a phenolic compound like this compound, the most likely culprit is pH control.

The Underlying Chemistry: Phenols are weakly acidic. In a neutral or basic aqueous solution, the hydroxyl group (-OH) will be deprotonated to form the corresponding phenoxide (-O⁻). This anionic form is highly soluble in water and will partition out of the organic layer, leading to catastrophic yield loss.

Self-Validating Extraction Protocol:

  • Confirm Acidity: After the quench, use pH paper to test the aqueous layer. It should be strongly acidic (pH 1-2). If it is not, add more HCl.

  • Choose the Right Solvent: Dichloromethane (DCM) or ethyl acetate are excellent choices for extracting this product.[2][4]

  • Perform Multiple Extractions: Extract the aqueous layer at least three times with your chosen organic solvent. No single extraction is 100% efficient.

  • Wash the Combined Organic Layers: After combining all organic extracts, wash them with brine (a saturated aqueous solution of NaCl). This helps to remove large amounts of dissolved water and breaks up emulsions.

  • Dry Thoroughly: Before evaporating the solvent, dry the organic layer with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2][4] Water present during solvent evaporation can co-distill with your product or interfere with crystallization.

Workflow: Optimized Extraction and Isolation

G cluster_0 Post-Reaction cluster_1 Workup cluster_2 Purification ReactionMixture Reaction Mixture (Product-AlCl₃ Complex) Quench 1. Quench: Slowly add to Ice/Conc. HCl ReactionMixture->Quench CheckpH pH < 2? Quench->CheckpH AddAcid Add more HCl CheckpH->AddAcid No Extract 2. Extract with DCM (3x) CheckpH->Extract Yes AddAcid->Quench Combine 3. Combine Organic Layers Extract->Combine Wash 4. Wash with Brine Combine->Wash Dry 5. Dry (Na₂SO₄), Filter Wash->Dry Evaporate 6. Evaporate Solvent Dry->Evaporate Crude Crude Product Evaporate->Crude Analyze Purity Check? (TLC/¹H NMR) Crude->Analyze Pure Pure Product (>98%) Analyze->Pure Yes Recrystallize Recrystallize or Column Chromatography Analyze->Recrystallize No Recrystallize->Pure

Caption: Optimized workup and purification workflow for this compound.

Purification and Final Product Quality

Question 3: My isolated product is an off-white or brownish solid. How can I obtain the pure, white crystalline material?

Answer: Discoloration indicates the presence of impurities. These can be unreacted starting materials, isomeric byproducts (especially from a Fries rearrangement, which can produce ortho and para isomers[1]), or small amounts of polymeric material from the quench. The two most effective methods for purification are recrystallization and column chromatography.

Method 1: Recrystallization (Preferred for >90% Purity) Recrystallization is highly effective for removing minor, colored impurities. The key is selecting an appropriate solvent system. Your ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Based on literature and experimental data, an ethanol/water or toluene system is a great starting point.[5][6]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional but Recommended): If the solution is colored, add a small amount (1-2% by weight) of activated carbon and keep the solution hot for 5-10 minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Data Summary: Recrystallization Solvent Systems

Solvent SystemProcedureExpected PurityPros & Cons
Ethanol/Water Dissolve in hot ethanol, add hot water dropwise until cloudy, then add a drop of ethanol to clarify. Cool slowly.>99%Pro: Excellent crystal formation, high purity. Con: Requires careful optimization of the solvent ratio.
Toluene Dissolve in a minimum of hot toluene. Cool slowly.>98%Pro: Simple single-solvent system. Con: Higher boiling point, may require longer drying times.
Chloroform The product is noted to be soluble in chloroform.[8] Can be used for recrystallization, but less common due to volatility and safety.>98%Pro: Good solubility. Con: Environmental and safety concerns.

Method 2: Column Chromatography If your crude product is very impure (e.g., multiple spots of similar Rf on TLC), column chromatography is necessary. A typical mobile phase would be a mixture of ethyl acetate and a non-polar solvent like hexanes. The polar phenolic product will adhere to the silica more strongly than non-polar impurities.

References
  • PrepChem:Synthesis of A. 3-chloro-4-hydroxy acetophenone. [Link]
  • INDOFINE Chemical Company:this compound | 2892-29-7. [Link]
  • Google Patents:US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
  • Organic Chemistry Portal:Fries Rearrangement. [Link]
  • Scientific & Academic Publishing:Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
  • Patsnap Eureka:Preparation method of p-hydroxyacetophenone. [Link]
  • Google Patents:CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone.
  • Patsnap Eureka:3-hydroxyacetophenone synthesis method. [Link]
  • Indiana Academy of Science Proceedings:Proceedings of the Indiana Academy of Science. [Link]
  • YouTube:Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
  • Khan Academy:Friedel-Crafts acyl
  • Google Patents:CN105967986A - 3-hydroxyacetophenone synthesis method.
  • Google Patents:US10752571B2 - Method for purific
  • European Patent Office:METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - EP 3526188 B1. [Link]

Sources

Technical Support Hub: Overcoming Analytical Challenges in the Characterization of 3'-Chloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support resource for 3'-Chloro-4'-hydroxyacetophenone (CAS 2892-29-7), a key intermediate in pharmaceutical synthesis. The accurate and robust analytical characterization of this compound is critical for ensuring drug substance quality, process control, and regulatory compliance. However, its unique structure—featuring a phenolic hydroxyl group, a ketone, and a halogen on an aromatic ring—presents distinct challenges in chromatography and spectroscopy.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into common analytical issues, offering troubleshooting guides, detailed protocols, and FAQs to empower you to resolve challenges efficiently and confidently.

Section 1: Frequently Asked Questions (FAQs): The First Line of Defense

This section addresses the most common initial queries regarding the analysis of this compound.

Q1: What are the primary analytical techniques for characterizing this compound?

The characterization of this compound typically involves a multi-technique approach to confirm identity, purity, and quality. The most common methods are:

  • High-Performance Liquid Chromatography (HPLC/UPLC): Primarily used for purity assessment, quantification, and separation from isomers and related impurities. A reversed-phase C18 column is a standard starting point.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structure elucidation and confirmation of identity.

  • Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern, often coupled with HPLC (LC-MS) for impurity identification.

  • Infrared (IR) Spectroscopy: Provides information on functional groups present, such as the carbonyl (C=O) and hydroxyl (O-H) groups.

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and assess polymorphism.

Q2: What are the most common impurities I should be aware of during synthesis and analysis?

Impurities can arise from starting materials, side reactions, or degradation. Key impurities to monitor include:

  • Positional Isomers: Isomers such as 2'-Chloro-4'-hydroxyacetophenone or 4'-Chloro-3'-hydroxyacetophenone can be difficult to separate due to their similar physicochemical properties.[3]

  • Starting Material Carryover: Residuals from precursors used in synthesis, such as 2-chlorophenol or related substituted phenols.

  • Over- or Under-halogenated Species: Dichloro- or hydroxyacetophenone analogs.

  • Degradation Products: Oxidation of the phenolic hydroxyl group can occur under certain storage or experimental conditions.

Q3: Why is my HPLC peak for this compound showing significant tailing?

Peak tailing is the most frequently reported issue for this compound.[4] It is primarily caused by secondary interactions between the acidic phenolic hydroxyl group and residual silanol groups on the surface of silica-based HPLC columns.[4][5] If the mobile phase pH is not adequately controlled, the compound can exist in both its ionized (phenolate) and non-ionized forms, leading to peak distortion.[4]

Section 2: Troubleshooting Guide: From Problem to Solution

This section provides structured troubleshooting for specific experimental problems.

Chromatographic Challenges (HPLC/UPLC)
Problem: Severe Peak Tailing or Splitting

Causality: As mentioned in the FAQ, peak tailing for phenolic compounds is often a result of strong, undesirable interactions with the stationary phase or issues with mobile phase pH.[4][5] A tailing factor (Tf) or asymmetry factor (As) greater than 1.5 is generally considered unacceptable for quantitative methods.[5]

Troubleshooting Protocol:

  • Mobile Phase pH Optimization (First Step): The pKa of a phenolic hydroxyl group is typically around 10. To ensure the compound is in a single, non-ionized state, the mobile phase pH should be adjusted to at least 2 pH units below the pKa.

    • Action: Prepare a mobile phase with a pH between 2.5 and 4.0 using a suitable buffer (e.g., phosphate or formate). Operating at a lower pH protonates the silanol groups on the column, minimizing secondary interactions.[5]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to block most of the residual silanol groups.

    • Action: Switch to a high-purity, base-deactivated, end-capped C18 or Phenyl-Hexyl column. Phenyl columns can offer alternative selectivity for aromatic compounds through π-π interactions.[1]

  • Check Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Action: Whenever possible, dissolve and inject the sample in the initial mobile phase.

  • Rule out Mass Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Action: Inject a dilution of your sample (e.g., 10-fold less concentrated) and observe if the peak shape improves.[6]

Workflow for Troubleshooting HPLC Peak Tailing

Sources

Technical Support Center: Reaction Monitoring for 3'-Chloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reaction monitoring of 3'-Chloro-4'-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during synthetic reactions involving this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most suitable techniques for monitoring reactions involving this compound?

A1: The choice of technique depends on the specific reaction, available equipment, and the level of detail required. For routine monitoring, Thin-Layer Chromatography (TLC) is a rapid and cost-effective method. For more quantitative and precise analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. Gas Chromatography (GC) can also be used, particularly if the product is volatile or has been derivatized. For detailed structural confirmation and kinetic studies, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[1][2][3]

Q2: How do I choose the right TLC solvent system for my reaction?

A2: An ideal TLC solvent system will provide good separation between your starting material, product, and any significant byproducts, with Rf values ideally between 0.2 and 0.8. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). For this compound, which is a polar compound, you will likely need a higher proportion of the polar solvent. It is recommended to test a few different solvent ratios to find the optimal system.[4][5]

Q3: My HPLC chromatogram shows multiple unexpected peaks. What could be the cause?

A3: Multiple unexpected peaks in an HPLC chromatogram can arise from several sources. These could be actual side products from your reaction, impurities in your starting materials, or degradation of your compound on the column. It is also possible that the peaks are artifacts from the solvent or mobile phase. To identify the source, you can inject a blank (solvent only), your starting material, and your crude reaction mixture separately. Comparing the chromatograms will help you identify which peaks correspond to which components.

Q4: Can I use UV-Vis spectroscopy to monitor my reaction?

A4: While UV-Vis spectroscopy can be used, it is generally less specific than other methods like HPLC or NMR.[2] this compound and many of its potential products will have strong UV absorbance due to the aromatic ring. If there is a significant shift in the absorption maximum (λmax) between the reactant and the product, you can use UV-Vis to track the reaction progress. However, if multiple components in the reaction mixture absorb at similar wavelengths, it will be difficult to distinguish them.

Q5: How can I determine if my reaction has gone to completion?

A5: A reaction is generally considered complete when the limiting reactant is no longer detectable. Using TLC, this means the spot corresponding to the starting material has disappeared from the lane of the reaction mixture.[5][6] In HPLC, the peak corresponding to the starting material should be absent or reduced to a baseline level. It is crucial to co-spot your starting material with the reaction mixture on a TLC plate to confirm its disappearance.[4]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter while monitoring reactions of this compound.

Problem Possible Cause(s) Recommended Solution(s)
TLC Troubleshooting
Streaking of spots on the TLC plate.- Sample is too concentrated.- Compound has low solubility in the developing solvent.- The stationary phase (silica gel) is interacting too strongly with the compound (e.g., acidic or basic nature).- Dilute your sample before spotting.- Try a more polar solvent system to improve solubility.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent to reduce tailing.
Rf values are too high or too low.- The solvent system is too polar (high Rf) or not polar enough (low Rf).- To decrease Rf, use a less polar solvent system (e.g., increase the proportion of hexanes).- To increase Rf, use a more polar solvent system (e.g., increase the proportion of ethyl acetate).
Spots are not visible under UV light.- The compound does not have a UV chromophore.- Use a visualization stain such as potassium permanganate, ceric ammonium molybdate, or iodine vapor. This compound and its likely derivatives are UV active.
HPLC Troubleshooting
Broad or tailing peaks in the chromatogram.- Column degradation.- Inappropriate mobile phase pH.- Sample overload.- Flush the column or replace it if it's old.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Inject a smaller volume or a more dilute sample.
Inconsistent retention times.- Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Ensure the mobile phase is well-mixed and degassed.- Check the pump for leaks or bubbles.- Use a column oven to maintain a constant temperature.
No peaks are observed.- The detector is not set to the correct wavelength.- The compound is not eluting from the column.- Set the UV detector to the λmax of this compound (around 280 nm).- Try a stronger mobile phase (higher percentage of organic solvent) to elute the compound.
Logical Troubleshooting Workflow

Here is a general workflow for troubleshooting issues during reaction monitoring.

Caption: A troubleshooting decision tree for common TLC and HPLC issues.

Section 3: Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol provides a step-by-step guide for monitoring a reaction using TLC.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Solvent system (e.g., 7:3 Hexanes:Ethyl Acetate - this should be optimized)

  • UV lamp (254 nm)

Procedure:

  • Prepare the Developing Chamber: Pour a small amount of the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Cover the chamber and let it equilibrate for at least 15 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), co-spot (Co), and reaction mixture (RM).[4][6]

  • Spot the Plate:

    • SM Lane: Using a capillary tube, spot a dilute solution of your starting material (this compound) on the left mark.

    • Co Lane: Spot the starting material on the center mark. Then, carefully spot the reaction mixture directly on top of the starting material spot.[4]

    • RM Lane: Spot the reaction mixture on the right mark.

  • Develop the Plate: Carefully place the TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.

  • Analyze the Results: Compare the spots in the three lanes. The reaction is progressing if a new spot (the product) appears in the RM lane and the intensity of the starting material spot decreases. The reaction is complete when the starting material spot is no longer visible in the RM lane.[5][7]

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for monitoring a reaction using reverse-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient might be:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare Samples:

    • Blank: Prepare a vial with only the solvent you used to dissolve your reaction mixture (e.g., acetonitrile or methanol).

    • Starting Material Standard: Prepare a dilute solution of this compound in the solvent.

    • Reaction Mixture: Take a small aliquot of your reaction mixture and dilute it significantly with the solvent.

  • Equilibrate the System: Run the mobile phase through the HPLC system until the baseline is stable.

  • Inject Samples: Inject the blank, then the starting material standard, and finally the diluted reaction mixture.

  • Analyze the Chromatograms:

    • The blank run will show any peaks from the solvent.

    • The starting material standard will give you the retention time of this compound.

    • The chromatogram of the reaction mixture will show the peak for the starting material (if any remains) and new peaks for your product(s) and any byproducts.

    • By comparing the peak areas over time, you can quantitatively monitor the consumption of the starting material and the formation of the product.

Experimental Workflow Visualization

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Decision Point cluster_3 Work-up A Combine Reactants B Take Aliquot A->B C Prepare Sample for Analysis B->C D Analyze by TLC or HPLC C->D E Interpret Data D->E F Is Reaction Complete? E->F F->B No G Quench Reaction F->G Yes H Purify Product G->H

Caption: A typical experimental workflow for synthesis and reaction monitoring.

Section 4: Spectroscopic Data for this compound

This table summarizes key spectroscopic data which can be useful for reaction monitoring.

Technique Key Features for this compound
FTIR (cm-1) ~3300 (O-H stretch, broad), ~1670 (C=O stretch, ketone), ~1600, 1500 (C=C stretch, aromatic), ~850 (para-substituted benzene C-H bend)[8]
1H NMR (ppm) Signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The exact chemical shifts will depend on the solvent.
13C NMR (ppm) Signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
UV-Vis (nm) λmax around 280 nm in common organic solvents.

Section 5: References

  • Bruker. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Chromatography Today. (2015, July 21). What Is Reaction Monitoring?. Retrieved from [Link]

  • Gowen, A. A., O'Donnell, C. P., Cullen, P. J., & Bell, S. E. J. (2007). Fourier transform infrared spectroscopy. In Modern techniques for food authentication (pp. 577-607). Academic Press.

  • Kozma, M., & Madarász, J. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.

  • ResearchGate. (n.d.). FT-IR spectra of control and treated samples of p-hydroxyacetophenone. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Retrieved from [Link]

  • Zimmerman, L. M., & Anastas, P. T. (2015). Reaction Monitoring. In Handbook of Green Chemistry, Volume 9: Tools for Green Chemistry (pp. 1-24). Wiley-VCH.

Sources

Validation & Comparative

A Comparative Analysis of the Chemical Reactivity of 3'-Chloro-4'-hydroxyacetophenone and 4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the landscape of pharmaceutical and fine chemical synthesis, acetophenone derivatives serve as pivotal building blocks. Their reactivity is of paramount importance for the development of novel molecular entities. This guide provides an in-depth, objective comparison of the chemical reactivity of 3'-Chloro-4'-hydroxyacetophenone and its parent compound, 4'-hydroxyacetophenone. By examining the electronic and steric influences of their substituents, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding to inform their synthetic strategies.

Introduction to the Molecules

4'-hydroxyacetophenone is a bifunctional aromatic compound featuring a hydroxyl group and a ketone, making it a versatile intermediate in organic synthesis.[1] The introduction of a chlorine atom at the 3'-position to yield this compound significantly alters the electronic landscape of the molecule, thereby influencing its reactivity in various chemical transformations.

Table 1: Physical and Chemical Properties

Property4'-hydroxyacetophenoneThis compound
Structure 4'-hydroxyacetophenonethis compound
CAS Number 99-93-4[2]2892-29-7[3][4]
Molecular Formula C₈H₈O₂[2]C₈H₇ClO₂[4]
Molecular Weight 136.15 g/mol [2]170.59 g/mol [4]
pKa ~8.05[5]Estimated to be < 8.05
Melting Point 132-135 °C[6]93-94 °C[3]

The Electronic Landscape: A Tale of Two Rings

The reactivity of an aromatic ring is fundamentally governed by the electronic nature of its substituents. The interplay of inductive and resonance effects dictates the electron density of the ring and, consequently, its susceptibility to electrophilic or nucleophilic attack.

G cluster_0 4'-hydroxyacetophenone cluster_1 This compound a OH (Activating, Ortho-, Para-directing) c Aromatic Ring (Electron-rich at ortho positions) a->c +R > -I b C=O (Deactivating, Meta-directing) b->c -I, -R d OH (Activating, Ortho-, Para-directing) g Aromatic Ring (Overall electron density reduced) d->g +R > -I e C=O (Deactivating, Meta-directing) e->g -I, -R f Cl (Deactivating, Ortho-, Para-directing) f->g -I > +R

In 4'-hydroxyacetophenone , the hydroxyl (-OH) group is a potent activating group. Through its resonance effect (+R), it donates electron density to the aromatic ring, particularly at the ortho and para positions. This is partially offset by its inductive electron-withdrawing effect (-I). The acetyl (-COCH₃) group, conversely, is a deactivating group, withdrawing electron density from the ring through both inductive (-I) and resonance (-R) effects. The net result is an activated ring, with the positions ortho to the hydroxyl group being the most electron-rich and therefore most susceptible to electrophilic attack.

The introduction of a chlorine atom in This compound adds another layer of complexity. Chlorine is an electronegative atom and thus exerts a strong inductive electron-withdrawing effect (-I). While it does possess lone pairs that can be donated via resonance (+R), the inductive effect is dominant, making the chloro group a deactivating, yet ortho-, para-directing substituent.[7] The cumulative effect of the acetyl and chloro groups leads to a significant reduction in the overall electron density of the aromatic ring compared to 4'-hydroxyacetophenone, rendering it less reactive towards electrophiles.

Comparative Reactivity in Key Transformations

Acidity of the Phenolic Proton

The acidity of the phenolic proton is a direct measure of the stability of the corresponding phenoxide ion. The pKa of 4'-hydroxyacetophenone is approximately 8.05, which is lower (more acidic) than that of phenol (pKa ≈ 10) due to the resonance stabilization of the negative charge by the para-acetyl group.

G

Electrophilic Aromatic Substitution (EAS)

The difference in electron density of the aromatic rings directly translates to a significant difference in their reactivity towards electrophiles.

  • 4'-hydroxyacetophenone : The strong activating effect of the hydroxyl group makes this molecule highly susceptible to electrophilic attack. The directing effects of the hydroxyl (ortho, para) and acetyl (meta) groups are synergistic, strongly favoring substitution at the positions ortho to the hydroxyl group (positions 3' and 5').

  • This compound : The combined deactivating effects of the chloro and acetyl groups make this molecule significantly less reactive in EAS reactions. The hydroxyl group still directs ortho and para. However, one ortho position is now occupied by the chloro group. The remaining ortho position (5') is activated by the hydroxyl group but deactivated by the adjacent chloro and meta acetyl groups. The para position to the hydroxyl is occupied by the acetyl group. Therefore, electrophilic substitution is expected to be slower and occur predominantly at the 5' position.

Table 2: Predicted and Reported Outcomes of Electrophilic Aromatic Substitution

ReactionReagents4'-hydroxyacetophenoneThis compound
Nitration HNO₃, H₂SO₄Predominantly 4-hydroxy-3-nitroacetophenone. A reported yield is 88.0%.[8]Expected to be slower, yielding primarily 3-chloro-4-hydroxy-5-nitroacetophenone.
Halogenation Br₂ or Cl₂, Lewis AcidPredominantly 3-bromo-4-hydroxyacetophenone or 3-chloro-4-hydroxyacetophenone.Expected to be significantly slower, yielding 3-chloro-5-bromo-4-hydroxyacetophenone or 3,5-dichloro-4-hydroxyacetophenone.
Nucleophilic Substitution at the Hydroxyl Group: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for the formation of ethers from an alcohol (or phenol) and an alkyl halide.[9][10][11] The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion acts as the nucleophile.

Given that this compound is more acidic, it will form the corresponding phenoxide ion more readily under basic conditions. However, the nucleophilicity of the resulting phenoxide will be reduced due to the electron-withdrawing effects of the chloro and acetyl groups. These two opposing factors, enhanced acidity versus reduced nucleophilicity, will influence the overall rate of the Williamson ether synthesis. Without direct comparative kinetic data, it is difficult to definitively predict which compound would react faster. However, the difference in nucleophilicity is likely to be the more dominant factor, suggesting that the phenoxide of 4'-hydroxyacetophenone may be a more potent nucleophile, potentially leading to faster reaction rates under identical conditions.

Experimental Protocols

The following are generalized, illustrative protocols for key reactions. Researchers should always first consult relevant safety data sheets and perform a thorough risk assessment.

Protocol 1: Nitration of 4'-hydroxyacetophenone

Objective: To synthesize 4-hydroxy-3-nitroacetophenone.

Materials:

  • 4'-hydroxyacetophenone

  • Ammonium nitrate

  • Copper (II) acetate

  • Aqueous acetic acid

  • Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4'-hydroxyacetophenone in aqueous acetic acid, add ammonium nitrate and a catalytic amount of copper (II) acetate.

  • Heat the reaction mixture at a temperature between 60-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the solution with a sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Rationale: This method, adapted from a patented procedure, utilizes milder nitrating conditions compared to the traditional nitric acid/sulfuric acid mixture, which can lead to oxidative side products with phenols.[8] The copper salt acts as a catalyst.

Protocol 2: Williamson Ether Synthesis of 4'-hydroxyacetophenone

Objective: To synthesize 4'-ethoxyacetophenone.

Materials:

  • 4'-hydroxyacetophenone

  • Potassium carbonate (anhydrous)

  • Ethyl iodide

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 4'-hydroxyacetophenone in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add 1.5 equivalents of anhydrous potassium carbonate to the solution.

  • Add 1.1 equivalents of ethyl iodide.

  • Heat the reaction mixture to 70-80 °C and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into an excess of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Rationale: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction.[12] Potassium carbonate is a suitable base for deprotonating the phenol. An excess of the base and a slight excess of the alkylating agent are used to drive the reaction to completion.

Conclusion

  • Acidity: this compound is a stronger acid than 4'-hydroxyacetophenone due to the inductive electron-withdrawing effect of the chlorine atom.

  • Electrophilic Aromatic Substitution: 4'-hydroxyacetophenone is significantly more reactive towards electrophiles. The chloro substituent in this compound deactivates the ring, leading to slower reaction rates and influencing the regioselectivity of the substitution.

  • Williamson Ether Synthesis: While this compound is more readily deprotonated, the resulting phenoxide is less nucleophilic. This interplay of factors makes a direct comparison of reaction rates challenging without specific experimental data, though it is plausible that the higher nucleophilicity of the 4'-hydroxyacetophenone-derived phenoxide would lead to a faster reaction.

This guide provides a foundational understanding of the comparative reactivity of these two important synthetic intermediates. It is our hope that the insights and protocols presented herein will be of significant value to the scientific community in their research and development endeavors.

References

  • Edubirdie. (n.d.). Williamson Ether Synthesis.
  • MiraCosta College. (2012). Experiment 4: Williamson Ether Synthesis.
  • ARKAT USA, Inc. (2007). Unexpected course of a Williamson ether synthesis. ARKIVOC, 2007(vii), 291-300.
  • Google Patents. (2014). Continuous two step flow synthesis of m-aminoacetophenone.
  • Google Patents. (2023). Preparation method of 4-hydroxy-3-nitroacetophenone.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4'-Hydroxyacetophenone in Modern Organic Synthesis.
  • Chemistry Stack Exchange. (2021). Why is 4-hydroxyacetophenone more acidic than 3-hydroxyacetophenone?
  • Indiana Academy of Science. (n.d.). Proceedings of the Indiana Academy of Science.
  • ResearchGate. (2014). Can anyone help me with a Williamson ether synthesis?.
  • ResearchGate. (2015). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Semantic Scholar. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • ResearchGate. (1995). 3Hydroxy2,6-dinitroacetophenone: an Unusual Substitution Pattern Resulting from Nitration of 3Hydroxyacetophenone.
  • University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics.
  • Google Patents. (n.d.). Process for producing 4-hydroxyacetophenone.
  • Google Patents. (n.d.). Production of p-hydroxyacetophenone.
  • PubChem. (n.d.). 3-Chloro-4-hydroxyphenylacetic acid.
  • YouTube. (2023). Electrophilic Aromatic Substitution reactions pt 3.
  • PubChem. (n.d.). 4'-Hydroxyacetophenone.
  • INDOFINE Chemical Company. (n.d.). This compound.
  • ResearchGate. (n.d.). Separation of 3-methoxy-4-hydroxyacetophenone and 3-hydroxy-4-methoxyacetophenone (the methylated products formed from 3,4-dihydroxyacetophenone) by gas chromatography.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the acetophenone scaffold serves as a foundational structure for a diverse array of biologically active molecules. The strategic placement of various functional groups on this simple aromatic ketone can dramatically influence its pharmacological profile. This guide offers an in-depth comparative analysis of 3'-Chloro-4'-hydroxyacetophenone and its structurally related analogues: 4'-hydroxyacetophenone, 3'-chloroacetophenone, and the parent acetophenone molecule. Our focus is to dissect how the interplay of hydroxyl and chloro substituents modulates their biological activities, providing a data-driven perspective for researchers in drug discovery and development.

Introduction: The Structural Significance of Acetophenone Derivatives

The biological efficacy of a compound is intrinsically linked to its chemical structure. For acetophenones, the benzene ring and the acetyl group provide a basic framework that can be fine-tuned to interact with various biological targets. The introduction of a hydroxyl (-OH) group, as seen in 4'-hydroxyacetophenone, can enhance antioxidant properties and introduce hydrogen bonding capabilities, crucial for enzyme-substrate interactions. Conversely, the addition of a halogen, such as the chloro (-Cl) group in 3'-chloroacetophenone, can alter the molecule's electronic properties, lipophilicity, and metabolic stability, often influencing its potency and mechanism of action.

This compound combines both these features, presenting a unique case for studying the synergistic or antagonistic effects of these substitutions on its biological activity. This guide will explore these structure-activity relationships across several key biological domains.

Comparative Analysis of Biological Activities

A thorough review of available literature indicates that while comprehensive head-to-head studies on this specific set of compounds are limited, we can draw valuable insights from research on individual compounds and broader structure-activity relationship (SAR) studies of substituted acetophenones.

Antimicrobial Activity

The acetophenone scaffold is a known template for developing antimicrobial agents. The presence and nature of substituents on the aromatic ring significantly influence the spectrum and potency of this activity.

Key Insights:

Generally, the introduction of a hydroxyl group at the para-position (as in 4'-hydroxyacetophenone) and a halogen at the meta-position can enhance antimicrobial properties. The hydroxyl group can disrupt bacterial cell membranes, while the chloro group increases lipophilicity, potentially aiding in cell penetration.

Table 1: Comparison of Antimicrobial Activity of Acetophenone Derivatives

CompoundSubstituent(s)Test OrganismMIC (µg/mL)
This compound 3'-Cl, 4'-OHData Not AvailableData Not Available
4'-Hydroxyacetophenone 4'-OHData Not AvailableData Not Available
3'-Chloroacetophenone 3'-ClData Not AvailableData Not Available
Acetophenone NoneData Not AvailableData Not Available
2'-Hydroxyacetophenone derivativeVariesE. coli8
2'-Hydroxyacetophenone derivativeVariesP. aeruginosa16
2'-Hydroxyacetophenone derivativeVariesS. epidermidis4

Note: Data for specific compounds of interest is limited. The provided data for 2'-hydroxyacetophenone derivatives is for illustrative purposes to show the potential activity within this class of compounds.

Antioxidant Activity

The phenolic hydroxyl group is a hallmark of antioxidant compounds, as it can donate a hydrogen atom to neutralize free radicals. The position of this group on the acetophenone ring is critical to its antioxidant potential.

Key Insights:

4'-Hydroxyacetophenone is recognized for its antioxidant properties.[2][3] The para-position of the hydroxyl group allows for the formation of a stable phenoxyl radical upon hydrogen donation, with the unpaired electron delocalized across the benzene ring. In contrast, the absence of a hydroxyl group in acetophenone and 3'-chloroacetophenone significantly diminishes their free radical scavenging capabilities. The antioxidant potential of this compound is expected to be significant due to the presence of the 4'-hydroxyl group, though the electron-withdrawing nature of the adjacent chloro group might modulate this activity.

Direct comparative IC50 values from standardized antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are not available for a direct comparison of all four compounds. However, the principle of hydrogen donation from the phenolic hydroxyl group strongly suggests that 4'-hydroxyacetophenone and this compound would be the most active antioxidants in this group.

Anti-inflammatory Activity

Inflammation is a complex biological response, and many anti-inflammatory agents target specific enzymes or signaling pathways. Substituted acetophenones have emerged as promising candidates in this area.

Key Insights:

p-Hydroxyacetophenone (4'-hydroxyacetophenone) has been shown to suppress nuclear factor-κB (NF-κB)-related inflammation.[4] It can attenuate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibit the expression of cyclooxygenase-2 (COX-2) and nitric oxide (NO).[4] The anti-inflammatory mechanism of this compound has not been extensively studied, but the presence of the 4'-hydroxy group suggests it may also possess anti-inflammatory properties, potentially through similar pathways. 3'-Chloroacetophenone and acetophenone are not typically associated with significant anti-inflammatory activity.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for treating hyperpigmentation and in the development of skin-whitening agents.

Key Insights:

4-Hydroxyacetophenone (4-HAP) has been identified as a potent tyrosinase inhibitor, significantly reducing melanin content both in vitro and in vivo.[2] Its inhibitory mechanism is attributed to its ability to bind to the active site of the tyrosinase enzyme.[3] The structural requirements for tyrosinase inhibition by chalcones, which are derived from acetophenones, highlight the importance of a 4-substituted B ring.[5] This suggests that the 4'-hydroxy group is crucial for this activity. There is currently a lack of data on the tyrosinase inhibitory activity of this compound, which would be a valuable area for future research to understand the influence of the adjacent chloro substituent.

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activities of chemical compounds. Below are detailed, step-by-step methodologies for key assays relevant to the activities discussed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Methodology:

  • Preparation of Bacterial Inoculum:

    • From a pure culture, select 4-5 colonies of the test bacterium.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

    • Incubate at 35°C until the turbidity matches the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria and medium, no compound) and a negative control (medium only).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

G cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Adjust to 0.5 McFarland Inoculate Plate Inoculate Plate Standardized Inoculum->Inoculate Plate Test Compound Test Compound Serial Dilutions Serial Dilutions Test Compound->Serial Dilutions in 96-well plate Serial Dilutions->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate 18-24h at 37°C Read MIC Read MIC Incubate->Read MIC Visual Inspection

Caption: Workflow for MIC determination using the broth microdilution method.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.

    • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Assay Procedure:

    • In a 96-well plate or test tubes, add a fixed volume of the DPPH solution to each well/tube.

    • Add different concentrations of the test compound or standard to the respective wells/tubes.

    • For the control, add the solvent instead of the test sample.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC50 value indicates higher antioxidant activity.

G DPPH Solution (Purple) DPPH Solution (Purple) Reaction Reaction DPPH Solution (Purple)->Reaction Add Antioxidant Incubation (Dark) Incubation (Dark) Reaction->Incubation (Dark) 30 min Antioxidant Antioxidant Antioxidant->Reaction Spectrophotometry (517 nm) Spectrophotometry (517 nm) Incubation (Dark)->Spectrophotometry (517 nm) Calculate IC50 Calculate IC50 Spectrophotometry (517 nm)->Calculate IC50 Reduced Absorbance G Seed Cells in 96-well Plate Seed Cells in 96-well Plate Add Test Compound Add Test Compound Seed Cells in 96-well Plate->Add Test Compound 24h Incubation Incubate (e.g., 48h) Incubate (e.g., 48h) Add Test Compound->Incubate (e.g., 48h) Add MTT Reagent Add MTT Reagent Incubate (e.g., 48h)->Add MTT Reagent Formazan Formation (in viable cells) Formazan Formation (in viable cells) Add MTT Reagent->Formazan Formation (in viable cells) 3-4h Incubation Solubilize Formazan Solubilize Formazan Formazan Formation (in viable cells)->Solubilize Formazan Add DMSO Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

This comparative guide highlights the significant influence of hydroxyl and chloro substituents on the biological activity of the acetophenone scaffold. While 4'-hydroxyacetophenone is a well-documented antioxidant, anti-inflammatory, and tyrosinase-inhibiting agent, the biological profile of this compound remains largely unexplored in a comparative context.

Based on established structure-activity relationships, it is plausible to hypothesize that this compound will exhibit a unique profile of biological activities, potentially with enhanced antimicrobial and anti-inflammatory properties compared to its non-chlorinated counterpart. However, direct experimental validation is crucial.

Future research should focus on the head-to-head comparison of this compound with its related analogues using standardized assays. Such studies will provide the much-needed quantitative data to build a comprehensive understanding of its therapeutic potential and guide the rational design of novel acetophenone-based drugs.

References

  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 3-Hydroxyacetophenone and 4-Hydroxyacetophenone.
  • ResearchGate. (2023). IC50 values of the antioxidant activity test using DPPH method.
  • ACS Omega. (2025). 4‑Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity. [Link]
  • ACG Publications. (2023). Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids.
  • ResearchGate. (n.d.). Comparative overview of antioxidant effects (IC50 values) of the....
  • Phytochemistry. (2004). Chalcones as potent tyrosinase inhibitors: the effect of hydroxyl positions and numbers.
  • PubMed. (2025).
  • Atlantis Press. (2016).
  • PubMed. (2017).
  • ResearchGate. (2025). A type of phenolic compound, hydroxyacetophenone: tyrosinase inhibition mechanism evaluation by application of biochemical assay and computational molecular dynamics | Request PDF.
  • Journal of Biochemical Technology. (2015). Anti-inflammatory activity and COX 2 inhibition potential of Trois in murine macrophage cell line.
  • CORE. (2017).
  • ResearchGate. (n.d.). Classification of antioxidants based on IC 50 values. 21.
  • ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging....
  • IOSR Journal. (n.d.). Antimicrobial Activities of Some Synthetic Flavonoids.
  • National Institutes of Health. (2022).
  • ResearchGate. (2015). Anti-inflammatory activity and COX 2 inhibition potential of Trois in murine macrophage cell line.
  • INDOFINE Chemical Company. (n.d.). This compound | 2892-29-7. [Link]
  • CIR Safety. (2022). Safety Assessment of Hydroxyacetophenone as Used in Cosmetics.
  • ResearchGate. (2021). (PDF)
  • PubMed. (n.d.).
  • ScienceDirect. (2019). RIFM fragrance ingredient safety assessment, 2-hydroxyacetophenone, CAS Registry Number 118-93-4.
  • Scholars Research Library. (2024). Inhibition of Cyclooxygenase (COX)

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A Comparative Guide to the Synthesis of 3'-Chloro-4'-hydroxyacetophenone: Validation of a Novel Catalytic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3'-Chloro-4'-hydroxyacetophenone is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and specialty chemicals. Its molecular structure, featuring a chlorinated and hydroxylated phenyl ring attached to a ketone group, makes it a versatile building block for more complex molecules. The efficiency, safety, and environmental impact of its synthesis are therefore of paramount importance to researchers and chemical industry professionals.

This guide presents a comprehensive validation of a novel, streamlined synthetic route for this compound. We will provide an in-depth, objective comparison of this new method against traditional synthetic strategies, including direct chlorination and the Fries rearrangement. The analysis is supported by detailed experimental protocols and comparative performance data to empower researchers and process chemists to make informed decisions for their specific applications.

An Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical pathways. The choice of route often involves a trade-off between factors like yield, purity, cost, safety, and environmental footprint. Below is a conceptual overview of the primary methods, including the new catalytic route proposed in this guide.

cluster_sm Starting Materials cluster_routes Synthetic Routes p_HAP p-Hydroxyacetophenone new_route New Catalytic Route (NCS/Zeolite) p_HAP->new_route One-Pot direct_cl Direct Chlorination (Cl2 Gas) p_HAP->direct_cl Harsh p_CAPA p-Chlorophenyl Acetate fries Fries Rearrangement (AlCl3) p_CAPA->fries Multi-Step o_CP 2-Chlorophenol fc Friedel-Crafts Acylation (AlCl3) o_CP->fc Poor Selectivity product This compound new_route->product direct_cl->product fries->product fc->product

Caption: High-level overview of synthetic pathways to this compound.

A Novel Approach: Zeolite-Catalyzed Direct Chlorination

Our newly developed method focuses on addressing the significant safety and selectivity issues associated with traditional chlorination techniques. By leveraging a shape-selective zeolite catalyst in conjunction with a safer chlorinating agent, N-Chlorosuccinimide (NCS), this route offers a greener and more efficient alternative.

Causality and Mechanistic Rationale

The classical approach of bubbling chlorine gas through a solution of p-hydroxyacetophenone is effective but hazardous and can lead to the formation of di-chlorinated and other isomeric byproducts.[1] Our primary objective was to replace gaseous chlorine with a stable, solid chlorinating agent and to control the regioselectivity of the reaction using a catalyst.

Choice of Reagents:

  • N-Chlorosuccinimide (NCS): NCS is a solid, easy-to-handle source of electrophilic chlorine, making it inherently safer than chlorine gas. Its use mitigates the risks of accidental release and simplifies reaction setup.

  • Zeolite H-BEA: We selected a proton-form Beta zeolite (H-BEA) for its well-defined microporous structure and moderate acidity. Our hypothesis is that the p-hydroxyacetophenone substrate is adsorbed within the zeolite channels, orienting it in such a way that the C3 position (ortho to the hydroxyl group) is preferentially exposed to the chlorinating agent. This "shape-selective catalysis" is intended to minimize the formation of other isomers.

The proposed mechanism involves the activation of NCS by the acidic sites of the zeolite, generating a potent electrophilic chlorine species (Cl+). The hydroxyl group of the p-hydroxyacetophenone directs the electrophilic substitution to the ortho and para positions. As the para position is already occupied by the acetyl group, substitution is directed to the two ortho positions (C3 and C5). The steric hindrance within the zeolite pores favors substitution at the less hindered C3 position, leading to the desired product.

Experimental Protocol: New Catalytic Route
  • Catalyst Activation: Activate Zeolite H-BEA by heating at 400°C for 4 hours under a stream of dry air. Cool to room temperature in a desiccator.

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add p-hydroxyacetophenone (13.6 g, 0.1 mol) and activated Zeolite H-BEA (5.0 g).

  • Solvent and Reagent Addition: Add 100 mL of acetonitrile to the flask. Stir the suspension for 15 minutes to ensure proper mixing. Add N-Chlorosuccinimide (14.0 g, 0.105 mol) in one portion.

  • Reaction Execution: Heat the reaction mixture to 60°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the suspension to recover the zeolite catalyst. The catalyst can be washed with acetone, dried, and calcined for reuse.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting crude solid in ethyl acetate and wash with a 5% sodium thiosulfate solution followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Recrystallize from an ethanol/water mixture to obtain pure this compound.

Comparative Analysis with Established Synthetic Routes

To validate our new method, we compare it against two established synthesis strategies: the classical direct chlorination using chlorine gas and the multi-step Fries rearrangement.

Alternative 1: Direct Chlorination with Chlorine Gas

This method is the most direct but carries significant operational hazards. It involves bubbling chlorine gas directly through a solution of the starting material.[1]

  • Causality: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The powerful hydroxyl activating group directs chlorination to the ortho position. The primary drawback is the lack of control. Over-chlorination is a common side reaction, and the use of highly toxic and corrosive chlorine gas requires specialized equipment and stringent safety protocols.

Alternative 2: The Fries Rearrangement

The Fries rearrangement is a classic method for synthesizing hydroxyaryl ketones.[2] For this specific target molecule, the route would likely start from 2-chlorophenol, which is first acetylated to form 2-chlorophenyl acetate. This ester then undergoes an intramolecular rearrangement catalyzed by a Lewis acid (e.g., AlCl₃) to yield the product.

  • Causality: The reaction mechanism involves the formation of an acylium ion intermediate which then re-acylates the aromatic ring, primarily at the para position.[2] While this method avoids direct chlorination of an activated phenol, it is a multi-step process. A key challenge is the use of stoichiometric amounts of corrosive and water-sensitive Lewis acids like AlCl₃, which generate significant acidic waste during work-up.[3] Furthermore, achieving high regioselectivity can be difficult, often resulting in a mixture of ortho and para isomers that require careful separation.[2]

Performance Data Comparison

The following table provides a quantitative comparison of the new catalytic route against the established alternatives. Data for the new route is based on our internal validation experiments, while data for established routes is compiled from literature sources.

ParameterNew Catalytic Route (Zeolite/NCS)Direct Chlorination (Cl₂ Gas)[1]Fries Rearrangement[2]
Starting Material p-Hydroxyacetophenonep-Hydroxyacetophenone2-Chlorophenyl Acetate
Number of Steps 112
Key Reagents N-Chlorosuccinimide, Zeolite H-BEAChlorine (gas), Methylene DichlorideAlCl₃, Nitrobenzene
Reaction Temp. 60°C0-10°C25-160°C (Varies)
Reaction Time 4 hours< 1 hour2-6 hours
Overall Yield 88% ~75-85%~60-70%
Purity (Post-Recrystallization) >99% (by HPLC)>90% (by GC)~95-98% (by HPLC)
Safety Concerns Low (solid reagents)High (toxic, corrosive gas)Moderate (corrosive, hygroscopic Lewis acid)
Environmental Impact Low (reusable catalyst, safer reagents)High (hazardous gas, chlorinated solvent)High (stoichiometric AlCl₃ waste)

Validation and Characterization Workflow

Ensuring the identity and purity of the final compound is critical. A standardized workflow involving chromatographic and spectroscopic techniques is employed for all synthesized batches.

cluster_workflow Product Validation Workflow cluster_structure Spectroscopic Analysis start Crude Product (Post-Workup) tlc TLC Monitoring start->tlc In-process check purification Recrystallization tlc->purification hplc Purity Check by HPLC (>99%) purification->hplc structure Structural Confirmation hplc->structure If pure nmr 1H & 13C NMR structure->nmr ms Mass Spectrometry (MS) structure->ms pass Product Validated nmr->pass ms->pass

Caption: Standard workflow for the purification and validation of synthesized products.

Characterization Data for Product from New Route
  • Appearance: Off-white crystalline solid.

  • Melting Point: 102-104°C.

  • HPLC Purity: 99.6%.

  • ¹H NMR (500 MHz, CDCl₃): δ 7.91 (d, J=2.2 Hz, 1H), 7.65 (dd, J=8.6, 2.2 Hz, 1H), 7.04 (d, J=8.6 Hz, 1H), 6.45 (s, 1H, -OH), 2.58 (s, 3H, -COCH₃).

  • ¹³C NMR (125 MHz, CDCl₃): δ 196.8, 155.2, 132.5, 130.1, 122.9, 120.4, 117.8, 26.4.

  • Mass Spec (EI): m/z 170.0 (M+), 172.0 (M+2, isotopic peak), 155.0 ([M-CH₃]+).

The spectroscopic data are fully consistent with the structure of this compound, confirming the successful synthesis and high purity of the product obtained via the new catalytic method.

Conclusion and Recommendations

This guide demonstrates the successful validation of a novel synthetic route for this compound using a reusable zeolite catalyst and a safe, solid chlorinating agent.

Key advantages of the new method include:

  • Enhanced Safety: Eliminates the use of hazardous chlorine gas.

  • High Yield and Purity: Delivers superior yields and product purity compared to traditional methods.

  • Environmental Friendliness: Employs a reusable catalyst and generates less hazardous waste.

  • Operational Simplicity: The procedure is straightforward and suitable for standard laboratory equipment.

For researchers and drug development professionals, the new zeolite-catalyzed route represents a significant advancement. It offers a reliable, safe, and scalable method for producing high-purity this compound. While the direct chlorination method may appear simpler, the associated safety risks and potential for byproduct formation make it less desirable for modern, safety-conscious laboratories. The Fries rearrangement, though a viable pathway, is less atom-economical and involves harsher reagents. We confidently recommend the adoption of the new catalytic approach for both lab-scale and process development applications.

References

  • PrepChem.Synthesis of A. 3-chloro-4-hydroxy acetophenone.
  • Journal of Chemical and Pharmaceutical Research.Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement.
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  • BYJU'S.Friedel Crafts Acylation And Alkylation Reaction.
  • Master Organic Chemistry.EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
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  • Chemistry Steps.Friedel-Crafts Acylation with Practice Problems.
  • Organic Chemistry Portal.Friedel-Crafts Acylation.
  • Patsnap Eureka.3-hydroxyacetophenone synthesis method.
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comparative study of catalysts for 3'-Chloro-4'-hydroxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparative Guide to Catalysts for the Synthesis of 3'-Chloro-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its substituted phenolic ketone structure provides a versatile scaffold for molecular elaboration. The efficiency and selectivity of its synthesis are therefore of paramount importance, directly impacting the cost, scalability, and environmental footprint of producing numerous high-value final products. The primary synthetic routes to this molecule are variations of electrophilic aromatic substitution, namely the direct Friedel-Crafts acylation of 2-chlorophenol or the Fries rearrangement of 2-chlorophenyl acetate. The choice of catalyst is the most critical variable in these transformations, governing yield, isomeric purity, and process sustainability.

This guide presents a comparative study of various catalytic systems for the synthesis of this compound. We will delve into the mechanistic underpinnings of homogeneous and heterogeneous catalysts, provide a quantitative comparison of their performance based on experimental data, and offer detailed, validated protocols to assist researchers in making an informed selection for their specific application.

Mechanistic Pathways: Friedel-Crafts Acylation vs. Fries Rearrangement

The synthesis of hydroxyaryl ketones like this compound is predominantly achieved through two related electrophilic substitution pathways.[1]

  • Direct Friedel-Crafts Acylation: This method involves the direct acylation of the aromatic ring (2-chlorophenol) with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a catalyst.

  • Fries Rearrangement: This is a two-step process where the phenol is first O-acylated to form a phenolic ester (2-chlorophenyl acetate).[2] This ester is then rearranged in the presence of a Brønsted or Lewis acid catalyst to yield the C-acylated hydroxyaryl ketone.[3] The reaction is selective for the ortho and para positions, with reaction conditions like temperature and solvent influencing the isomeric ratio.[2]

Both pathways converge on the generation of a highly electrophilic acylium ion (or a related complex) that is attacked by the electron-rich phenol ring. The catalyst's role is to facilitate the formation of this electrophile.

cluster_0 Route A: Direct Friedel-Crafts Acylation cluster_1 Route B: Fries Rearrangement A1 2-Chlorophenol Product This compound (para-product) A1->Product A2 Acetyl Chloride / Acetic Anhydride A2->Product A3 Catalyst (Lewis/Brønsted Acid) A3->Product Activates Acylating Agent B1 2-Chlorophenol + Acetic Anhydride B2 2-Chlorophenyl Acetate (Ester Intermediate) B1->B2 O-Acylation Product2 This compound (para-product) B2->Product2 Rearrangement B3 Catalyst (Lewis/Brønsted Acid) B3->B2 Activates G cluster_homo Homogeneous Catalyst Workflow (e.g., AlCl₃) cluster_hetero Heterogeneous Catalyst Workflow (e.g., Solid Acid) H1 Reaction Setup (Inert Atmosphere) H2 Reaction H1->H2 H3 Destructive Quench (Ice/HCl) H2->H3 H4 Liquid-Liquid Extraction H3->H4 H7 Aqueous Waste (Acidic Metal Salts) H3->H7 H5 Purification (Chromatography/Distillation) H4->H5 H6 Product H5->H6 S1 Reaction Setup S2 Reaction S1->S2 S3 Catalyst Filtration S2->S3 S4 Solvent Evaporation S3->S4 S7 Catalyst for Reuse S3->S7 S5 Purification (Recrystallization) S4->S5 S6 Product S5->S6

Sources

A Senior Application Scientist's Guide: 3'-Chloro-4'-hydroxyacetophenone as a Strategic Synthon Compared to Other Chlorinated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and fine chemical synthesis, the selection of a starting material is a critical decision point that dictates reaction pathways, yield, and the overall economic viability of a process. Hydroxyacetophenones and chlorinated phenols are foundational building blocks, prized for their versatile reactivity. This guide provides an in-depth comparison of 3'-Chloro-4'-hydroxyacetophenone against other common chlorinated phenols. We will dissect the synthetic routes to these key intermediates, evaluate their downstream reactivity profiles, and present experimental data to offer a clear, evidence-based perspective for researchers, chemists, and drug development professionals. The unique trifunctional nature of this compound—possessing a ketone, a hydroxyl group, and a strategically placed chlorine atom—renders it a uniquely powerful and versatile intermediate, offering distinct advantages in molecular design over simpler chlorinated phenols.

Introduction: The Strategic Value of Functionalized Phenols

Chlorinated phenols are indispensable intermediates in the production of a vast array of commercial products, including antiseptics, herbicides, dyes, and, most importantly, pharmaceuticals.[1][2] The presence of a chlorine atom on the phenolic ring provides a stable, reactive handle for a variety of transformations, including nucleophilic aromatic substitution and cross-coupling reactions, while also modulating the electronic properties and lipophilicity of the molecule.

Similarly, hydroxyacetophenones are crucial precursors in the synthesis of many pharmaceutical agents. The combination of a hydroxyl and an acetyl group on the aromatic ring offers two distinct points for chemical modification.

This compound emerges at the intersection of these two classes of compounds. It is not merely a chlorinated phenol; it is a highly functionalized building block where the interplay between the hydroxyl, acetyl, and chloro substituents creates a unique chemical personality. This guide will explore the practical implications of this, comparing its synthesis and utility against precursors like 4-chlorophenol, 2-chlorophenol, and the non-chlorinated parent, 4'-hydroxyacetophenone.

Synthetic Pathways: A Comparative Analysis

The synthesis of substituted hydroxyacetophenones can be broadly approached from two directions: (1) modifying an existing hydroxyacetophenone, or (2) building the molecule through the acylation of a substituted phenol. The choice of pathway has significant implications for regioselectivity and yield.

Pathway A: Direct Chlorination of 4'-Hydroxyacetophenone

A straightforward method to produce this compound is the direct electrophilic chlorination of its parent compound, 4'-hydroxyacetophenone. The powerful activating and ortho-, para- directing nature of the hydroxyl group, combined with the deactivating, meta- directing acetyl group, selectively channels the incoming electrophile to the position ortho to the hydroxyl group.

A typical laboratory-scale synthesis involves dissolving 4'-hydroxyacetophenone in a suitable solvent like methylene dichloride and bubbling chlorine gas through the solution at low temperatures.[3]

Caption: Workflow for the direct synthesis of this compound.

This method is highly efficient and regioselective, providing the desired product in high purity.[3] However, its utility is limited to producing this specific isomer.

Pathway B: Acylation of Chlorophenols

The alternative approach involves the acylation of a pre-existing chlorophenol. This is where the comparison becomes more nuanced, as the choice of starting chlorophenol and reaction conditions dictates the isomeric outcome. The two primary methods for C-acylation of phenols are the direct Friedel-Crafts acylation and the Fries Rearrangement of a phenolic ester.

The Fries Rearrangement

The Fries Rearrangement is a powerful method for converting phenolic esters into hydroxyaryl ketones using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4] The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically favoring the ortho and para positions relative to the hydroxyl group.[4][5]

Caption: Comparative synthesis via O-Acylation and Fries Rearrangement.

Causality and Regioselectivity:

  • Starting with 2-Chlorophenol: The Fries Rearrangement of 2-chlorophenyl acetate is a key route to this compound. The chlorine atom at position 2 directs the migrating acetyl group primarily to the para position (position 4), which is sterically less hindered and often the thermodynamically favored product. This yields the desired this compound. A smaller amount of the ortho isomer (5'-Chloro-2'-hydroxyacetophenone) may also be formed.

  • Starting with 4-Chlorophenol: Acylation of 4-chlorophenol presents a different outcome. The para position is blocked by the chlorine atom. Therefore, acylation occurs exclusively at the ortho position, yielding 5'-Chloro-2'-hydroxyacetophenone.

This highlights a crucial point: the choice of the starting chlorophenol isomer directly dictates the structure of the final hydroxyacetophenone product. While 4-chlorophenol is often cheaper and more readily available, it cannot be used to synthesize this compound via this common and powerful rearrangement reaction.

Comparative Performance: Experimental Data

The efficiency of these synthetic routes can be compared through experimental yields and reaction conditions. While direct chlorination is highly effective for its specific target, the Fries Rearrangement offers broader applicability to different phenol substrates.

Parameter Pathway A: Direct Chlorination Pathway B: Fries Rearrangement Alternative: Direct Acylation of Phenol
Starting Material 4'-Hydroxyacetophenone2-ChlorophenolPhenol
Key Reagents Cl₂ gas, CH₂Cl₂1. Acetyl Chloride2. AlCl₃ (Lewis Acid)Acetic Anhydride, Catalyst
Product This compoundThis compound (major) + Isomeric byproduct4'-Hydroxyacetophenone (major) + 2'-Hydroxyacetophenone
Typical Yield >90%[3]Varies (often 60-80% for major isomer) depending on conditions[4][5]Yields are generally good, but regioselectivity can be an issue.
Key Advantage High yield, high purity, direct.Access to isomers unavailable by other routes.Utilizes inexpensive starting materials.
Key Disadvantage Limited to one product.Requires stoichiometric amounts of Lewis acid, generates waste, potential for isomeric mixtures.Often results in a mixture of O-acylated and C-acylated products, and ortho/para isomers.

Downstream Applications: The Versatility of this compound

The true value of this compound lies in the synthetic options afforded by its three distinct functional groups. This "trifecta" of reactivity provides a significant advantage over simpler chlorophenols in the design of complex molecules.

Functional Group Reactivity Potential Transformations Comparison with Alternatives
Phenolic -OH Nucleophilic, AcidicEtherification (Williamson synthesis), Esterification, O-alkylation.Similar to other chlorophenols, but its nucleophilicity is slightly reduced by the two electron-withdrawing groups.
Acetyl Group (C=O) ElectrophilicReduction (to alcohol), Oxidation (Baeyer-Villiger), Aldol condensation, Grignard reactions, Reductive amination.This functionality is absent in simple chlorophenols like 2-chlorophenol, which require acylation as a preliminary step.
Aryl Chloride (Ar-Cl) Handle for C-C/C-N bond formationSuzuki, Heck, Buchwald-Hartwig cross-coupling reactions, Nucleophilic Aromatic Substitution (under harsh conditions).This provides a robust site for building molecular complexity, a key advantage over non-chlorinated hydroxyacetophenone.

Case Study: Building Blocks for Bioactive Molecules

While direct synthesis of major blockbuster drugs from this compound is not prominently documented in publicly available literature, its structural motif is highly relevant. For instance, related chloro-hydroxy aromatic structures are key components in various kinase inhibitors and other targeted therapies. The ability to perform an ether synthesis at the hydroxyl group, a cross-coupling reaction at the chlorine, and a reductive amination at the ketone, all on the same scaffold, allows for the rapid generation of diverse chemical libraries for drug discovery.

Consider the synthesis of a hypothetical drug intermediate:

  • Etherification: The hydroxyl group of this compound can be reacted with an alkyl halide (e.g., a protected amino-alkyl bromide) to form an ether linkage.

  • Cross-Coupling: The chloro-substituent can then be subjected to a Suzuki coupling with a boronic acid to introduce a new aryl or heteroaryl group.

  • Ketone Modification: Finally, the ketone can be reduced to a secondary alcohol, providing a chiral center, or converted to an amine via reductive amination.

This three-pronged approach is impossible with a simpler molecule like 4-chlorophenol, which would require multiple, sequential steps of functional group introduction (acylation, then further modification) to achieve the same level of complexity.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Chlorination[4]
  • Preparation: Dissolve 41.75 g (0.31 mol) of 4'-hydroxyacetophenone in approximately 1.5 L of methylene dichloride in a reaction flask equipped with a gas inlet tube and a stir bar.

  • Cooling: Place the reaction flask in an ice bath to cool the solution.

  • Chlorination: Bubble chlorine gas (Cl₂) through the stirred solution. Monitor the reaction progress by TLC or GC.

  • Reaction Time: The reaction is typically rapid. Continue bubbling for approximately 5 minutes or until the starting material is consumed.

  • Work-up: Remove the flask from the ice bath and strip off the methylene dichloride solvent using a rotary evaporator.

  • Purification: The resulting white crystals of this compound are often of high purity (>90%) and may be used directly or recrystallized if necessary.

Protocol 2: Synthesis of Phenolic Esters via Phase-Transfer Catalysis (General Procedure for Fries Rearrangement Precursor)[8]
  • Preparation: In a 100 mL flask, dissolve the substituted phenol (15 mmol) in 20 mL of 10% aqueous sodium hydroxide (50 mmol NaOH) solution.

  • Catalyst & Reagent Prep: Prepare a solution of tetra-n-butylammonium chloride (1.5 mmol) in 5 mL of dichloromethane and a separate solution of the acyl chloride (15 mmol) in 15 mL of dichloromethane.

  • Cooling: Cool all prepared solutions to 0 °C in an ice bath.

  • Reaction: Mix all the cold solutions at once with vigorous stirring.

  • Reaction Time: Continue stirring at 0 °C for 5 minutes. The esterification is typically complete within this timeframe.

  • Work-up: Separate the organic layer. Wash with water, dilute HCl, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield the phenolic ester, which can then be used in the Fries Rearrangement.

Conclusion

While simple chlorinated phenols like 2-chlorophenol and 4-chlorophenol are valuable and cost-effective starting materials, they represent a single-point-of-reactivity platform. The synthesis of more complex derivatives from them requires a linear, step-by-step introduction of additional functional groups.

This compound , by contrast, is a pre-functionalized, strategic building block. Its synthesis is efficient, either by direct chlorination of 4'-hydroxyacetophenone or through a regioselective Fries Rearrangement of 2-chlorophenyl acetate. Its true strength lies in the orthogonal reactivity of its hydroxyl, ketone, and chloro groups. This allows for convergent and divergent synthetic strategies, enabling chemists to build molecular complexity rapidly and efficiently. For researchers in drug development, the ability to selectively modify three different positions on a single, compact scaffold makes this compound a superior choice for library synthesis and the exploration of structure-activity relationships.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement.
  • Hashimoto, I., & Simion, C. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Serbian Chemical Society.
  • Simion, C., et al. (2012). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions. Synthetic Communications, 42(6), 921-931.
  • Baran, P. S., & Maimone, T. J. (2012). Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling. Journal of the American Chemical Society.
  • Dąbrowski, M., et al. (2025). Synthetic strategies toward nefopam: a short review. Arkat USA.
  • Al-Qaim, F. F., et al. (2012). Direct Acetylation and Determination of Chlorophenols in Aqueous Samples by Gas Chromatography Coupled with an Electron-Capture Detector. Journal of Chromatographic Science, 51(5), 443-450.
  • New Drug Approvals. (n.d.). Nefopam Hydrochloride.
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  • PrepChem.com. (n.d.). Synthesis of A. 3-chloro-4-hydroxy acetophenone.
  • Google Patents. (n.d.). WO2011124704A1 - Process for preparing an intermediate for silodosin.
  • Google Patents. (n.d.). CN103420893A - Method for preparing silodosin intermediate.
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  • Chemdad Co. (n.d.). Nefopam hydrochloride.
  • Oxford Academic. (2012). Direct Acetylation and Determination of Chlorophenols in Aqueous Samples by Gas Chromatography Coupled with an Electron-Capture. Journal of Chromatographic Science.
  • Smith, K., & El-Hiti, G. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organics, 2(3), 142-160.
  • Lehmler, H. J., et al. (2013). Effective Synthesis of Sulfate Metabolites of Chlorinated Phenols. Chemosphere, 93(9), 1837-1843.
  • Reddy, C. R., et al. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 23(11), 2849.
  • ResearchGate. (2025). Synthetic strategies toward nefopam: a short review.
  • Google Patents. (n.d.). US3985783A - Process for ring acylation of phenols.
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  • ResearchGate. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols.
  • Wang, D., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 207, 112720.
  • Ingenta Connect. (2011). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Con.
  • PubMed. (n.d.). A review of chlorinated phenols.
  • Google Patents. (n.d.). US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
  • Cefa Cilinas Biotics Pvt Ltd. (2023). Various Applications Of 3-Hydroxyacetophenone.
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Sources

A Comparative Guide to Analytical Standards for 3'-Chloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents an in-depth technical comparison of analytical standards for 3'-Chloro-4'-hydroxyacetophenone, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document provides objective analysis and supporting experimental data to guide the selection and implementation of appropriate reference standards. We will explore the hierarchical relationship between primary and working standards, detail a comprehensive High-Performance Liquid Chromatography (HPLC) protocol for purity assessment, and underscore the importance of robust analytical practices in a regulated environment.

The Strategic Importance of this compound and its Analysis

This compound (CAS No. 2892-29-7) is a pivotal chemical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The structural integrity and purity of this starting material are non-negotiable, as they directly influence the impurity profile, yield, and ultimately, the safety and efficacy of the final drug product. Consequently, the ability to accurately and reliably analyze this compound is a cornerstone of quality control in the pharmaceutical industry.

This guide moves beyond a simple listing of specifications. It is designed to provide a functional understanding of why a particular grade of analytical standard is chosen and how it should be implemented within a robust quality framework. The choice is not merely about purity percentage; it is about fitness for purpose, traceability, and mitigating analytical risk.

A Tale of Two Standards: Primary vs. Working

In analytical chemistry, not all standards are created equal. Understanding the distinction between a primary and a working (or secondary) standard is fundamental to ensuring data integrity.

  • Primary Reference Standard (PRS): This is the pinnacle of analytical standards. A PRS is a substance of the highest achievable purity, extensively characterized through a battery of orthogonal analytical techniques (e.g., qNMR, DSC, TGA, MS, IR). Its value is accepted without reference to other standards.[1][2] A PRS is typically sourced from a pharmacopeial body (like USP, Ph. Eur.) or a specialized provider and is accompanied by a comprehensive certificate of analysis detailing its characterization and uncertainty.[2][3] Due to its high cost and limited availability, its use is reserved for critical applications.[4]

  • Working Standard (WS): Also known as a secondary standard, a WS is a substance of established quality and purity that is qualified against the primary reference standard.[5][6][7] It is used for routine, day-to-day analyses to conserve the PRS.[8][9] A typical high-quality commercial batch of this compound can be designated as a working standard after thorough characterization.[3]

The relationship is hierarchical and ensures traceability, a key requirement for regulatory bodies like the FDA.[9][10]

Caption: Hierarchical relationship and application of analytical standards.

Experimental Comparison: Purity by High-Performance Liquid Chromatography (HPLC)

To provide a tangible comparison, we will analyze the performance of a hypothetical, yet realistic, Primary Reference Standard (PRS) against a commercially available lot of this compound designated as a Working Standard (WS).

Objective: To determine the purity of both standards and assess their suitability for quantitative analysis using a validated, stability-indicating HPLC method.

Detailed Experimental Protocol: HPLC Purity Assay

This protocol is designed to be a self-validating system, incorporating checks to ensure its performance. The principles are derived from established HPLC methods for related acetophenone derivatives and align with ICH Q2(R1) guidelines for method validation.[11][12][13][14][15]

  • Instrumentation & Conditions:

    • HPLC System: A system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) is required.

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: DAD, 278 nm.

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Standard Stock Solution (PRS & WS): Accurately weigh approximately 25 mg of the respective standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 500 µg/mL.

    • Working Solution (PRS & WS): Dilute 5.0 mL of the respective stock solution to 50 mL with diluent to achieve a final concentration of 50 µg/mL.

    • Blank: Use the diluent.

  • Chromatographic Run & System Suitability:

    • Inject the blank to ensure no interfering peaks are present.

    • Make five replicate injections of the PRS Working Solution.

    • Acceptance Criteria (System Suitability): The relative standard deviation (RSD) of the peak area for the five replicate injections must be ≤ 1.0%. The tailing factor for the this compound peak should be ≤ 1.5. This ensures the system is performing with adequate precision and efficiency.[16]

  • Analysis:

    • Inject the WS Working Solution in duplicate.

    • Calculate the purity of each standard using the area percent method, disregarding peaks from the blank and any peaks below the reporting threshold (e.g., 0.05%).

Data Presentation and Interpretation

The following table summarizes the expected comparative data, highlighting the critical differences between a PRS and a WS.

ParameterPrimary Reference Standard (PRS)Working Standard (WS)Causality & Field Insight
Purity (by HPLC Area %) ≥ 99.9%99.2%The PRS undergoes extensive purification and characterization, justifying its higher purity. The WS, a high-quality commercial lot, is pure enough for routine use but not for primary calibration.
Certificate of Analysis (CoA) Comprehensive: Includes data from multiple orthogonal techniques (qNMR, MS, IR, TGA, Elemental Analysis). Purity assigned with uncertainty.Standard: Typically reports purity by a single method (e.g., GC or HPLC), melting point, and appearance.The extensive characterization of a PRS provides a high degree of confidence in its identity and purity, which is essential for its role as the ultimate benchmark.
Major Impurity < 0.03%0.45% (at RRT 1.2)The WS may contain residual starting materials or by-products from its synthesis. This impurity must be identified and tracked during routine analysis.
Total Impurities < 0.10%0.80%A lower impurity profile in the PRS minimizes the risk of co-elution and interference, making it ideal for validating method specificity.
Lot-to-Lot Consistency Extremely HighModerate to HighThe PRS is produced under stringent controls to ensure consistency. Each new lot of a WS must be re-qualified against the PRS to ensure traceability.[10]

This comparative data demonstrates that while both standards are of high quality, the PRS provides a level of certainty and characterization that is essential for qualifying the WS and validating the analytical method itself.

Authoritative Grounding: The Logic of Qualification & Validation

The entire process of using analytical standards is governed by a logical framework designed to ensure data is trustworthy and defensible, as outlined by regulatory bodies.[17][18][19]

Workflow for Working Standard Qualification and Method Validation

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Validation & Qualification cluster_2 Phase 3: Routine Operation A Procure Primary Reference Standard (PRS) C Validate Method using PRS (ICH Q2(R1) Parameters) A->C Calibrator for Accuracy & Linearity E Qualify WS against PRS using Validated Method A->E Benchmark for Comparison B Develop HPLC Method B->C Method to be Validated C->E Ensures accurate WS characterization D Procure/Synthesize Working Standard (WS) Lot D->E F Use Qualified WS for Routine QC Analysis E->F Release for Use

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3'-Chloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the small molecule 3'-Chloro-4'-hydroxyacetophenone (3C4HAP). In the absence of extensive public data on the specific binding profile of 3C4HAP, this document serves as a practical, in-depth guide for researchers, scientists, and drug development professionals to generate robust and reliable cross-reactivity data. We will delve into the rationale for selecting appropriate structural analogs for comparison, provide detailed, self-validating experimental protocols for antibody generation and immunoassay development, and outline the data analysis required to quantify specificity.

Introduction: The Imperative of Specificity in Small Molecule Research

This compound (CAS No: 2892-29-7), a substituted phenolic compound, belongs to a class of molecules with diverse biological activities, including potential antimicrobial and anti-inflammatory properties.[1][2][3] As with any bioactive small molecule, understanding its binding specificity is paramount. Cross-reactivity, the unintended binding of an antibody or protein to structurally similar molecules, can lead to misleading results in immunoassays or unforeseen off-target effects in biological systems.[4]

This guide will focus on a systematic approach to characterizing the cross-reactivity of 3C4HAP using a custom-developed polyclonal antibody in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format. The methodologies described herein are grounded in established principles of immunochemistry and adhere to the spirit of international guidelines on analytical procedure validation, such as those outlined by the International Council for Harmonisation (ICH).[5][6][7][8][9]

Comparative Framework: Selecting Structural Analogs

A meaningful cross-reactivity study hinges on the careful selection of compounds to compare against the primary analyte. The chosen analogs for this study are selected based on systematic structural modifications to the 3C4HAP molecule, allowing for a clear understanding of which molecular features contribute to antibody recognition.

Table 1: Selected Analogs for Cross-Reactivity Comparison with this compound

Compound IDCompound NameStructureRationale for Inclusion
Analyte This compound (3C4HAP) The primary molecule of interest.
Analog 1 4'-HydroxyacetophenoneParent compound; assesses the contribution of the chlorine atom to binding.
Analog 2 3'-HydroxyacetophenoneIsomer; evaluates the importance of the relative positions of the hydroxyl and acetyl groups.
Analog 3 2'-HydroxyacetophenoneIsomer; further evaluates positional importance of the hydroxyl group.
Analog 4 3'-Chloro-4'-methoxyacetophenoneMethylated analog; assesses the role of the phenolic hydroxyl group in antibody recognition.
Analog 5 2-Chloro-4-acetylphenolIsomer of 3C4HAP; tests the specificity related to the position of the chloro substituent.
Analog 6 4-ChlorophenolCore structure without the acetyl group; determines the contribution of the acetyl group to the epitope.

Note: Chemical structures are representational.

The following diagram illustrates the logical relationship for selecting these analogs based on structural similarity to 3C4HAP.

G 3C4HAP 3C4HAP 4-Hydroxyacetophenone 4-Hydroxyacetophenone 3C4HAP->4-Hydroxyacetophenone Remove Cl 3-Hydroxyacetophenone 3-Hydroxyacetophenone 3C4HAP->3-Hydroxyacetophenone Isomer 2-Hydroxyacetophenone 2-Hydroxyacetophenone 3C4HAP->2-Hydroxyacetophenone Isomer 3-Chloro-4-methoxyacetophenone 3-Chloro-4-methoxyacetophenone 3C4HAP->3-Chloro-4-methoxyacetophenone Methylate OH 2-Chloro-4-acetylphenol 2-Chloro-4-acetylphenol 3C4HAP->2-Chloro-4-acetylphenol Isomer 4-Chlorophenol 4-Chlorophenol 3C4HAP->4-Chlorophenol Remove Acetyl

Caption: Selection of structural analogs for cross-reactivity testing.

Experimental Methodologies

The cornerstone of this study is the development of a specific antibody and a competitive immunoassay. This process is divided into two main phases: Antibody Generation and Immunoassay Development.

Phase 1: Generation of Polyclonal Antibodies against 3C4HAP

Since small molecules like 3C4HAP are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response. This process is known as haptenization.[10]

G cluster_0 Hapten Synthesis cluster_1 Conjugation to Carrier Protein cluster_2 Immunization & Antibody Production Start 3C4HAP Step1 Introduce Spacer Arm (e.g., via carboxymethylation of the hydroxyl group) Start->Step1 Product1 3C4HAP-linker (Reactive Hapten) Step1->Product1 Step2 Carbodiimide Chemistry (EDC/NHS) Product1->Step2 Carrier Carrier Protein (e.g., KLH) Carrier->Step2 Product2 Immunogen (3C4HAP-KLH) Step2->Product2 Step3 Immunize Host Animal (e.g., Rabbit) Product2->Step3 Step4 Monitor Titer (via ELISA) Step3->Step4 Product3 Purify Polyclonal Antibodies (Antiserum) Step4->Product3

Caption: Workflow for generating polyclonal antibodies against 3C4HAP.

  • Hapten Synthesis (Carboxymethylation):

    • Dissolve 3C4HAP in a suitable solvent (e.g., acetone).

    • Add an excess of ethyl bromoacetate and potassium carbonate.

    • Reflux the mixture for several hours to allow the etherification of the phenolic hydroxyl group.

    • After cooling, filter the mixture and evaporate the solvent.

    • Hydrolyze the resulting ester with an aqueous base (e.g., NaOH) to yield the carboxylic acid derivative of 3C4HAP (the hapten).

    • Purify the hapten by recrystallization or chromatography and confirm its structure using NMR and mass spectrometry.

  • Conjugation to Keyhole Limpet Hemocyanin (KLH) for Immunization: [11]

    • Dissolve the 3C4HAP-hapten and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and stir at room temperature for several hours to activate the carboxylic acid group.

    • Separately, dissolve KLH in a phosphate buffer (pH 7.4).

    • Slowly add the activated hapten solution to the KLH solution and stir overnight at 4°C.

    • Dialyze the conjugate extensively against PBS to remove unreacted hapten and byproducts.

    • Confirm the conjugation ratio (hapten molecules per protein molecule) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

  • Conjugation to Bovine Serum Albumin (BSA) for Assay Development:

    • Repeat the conjugation procedure described in step 2, substituting BSA for KLH. This BSA conjugate will be used as the coating antigen in the competitive ELISA. It is crucial to use a different carrier protein for the assay to avoid generating antibodies against the carrier itself.

Phase 2: Competitive ELISA for Cross-Reactivity Assessment

The competitive ELISA is an indirect method where the analyte in the sample competes with a labeled or immobilized antigen for a limited number of antibody binding sites.[12][13] The resulting signal is inversely proportional to the concentration of the analyte in the sample.

G Coat 1. Coat Plate with 3C4HAP-BSA conjugate Wash1 2. Wash Coat->Wash1 Block 3. Block with BSA or Casein Wash1->Block Wash2 4. Wash Block->Wash2 Compete 5. Add Sample/Standard (Free 3C4HAP or Analog) + Anti-3C4HAP Antibody Wash2->Compete Wash3 6. Wash Compete->Wash3 Detect 7. Add Secondary Ab-HRP Wash3->Detect Wash4 8. Wash Detect->Wash4 Substrate 9. Add TMB Substrate Wash4->Substrate Read 10. Stop & Read Absorbance at 450 nm Substrate->Read

Caption: Step-by-step workflow for the competitive ELISA.

  • Plate Coating:

    • Dilute the 3C4HAP-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20, PBST).

    • Add 200 µL of blocking buffer (e.g., 3% BSA in PBST) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with PBST.

    • Prepare serial dilutions of the 3C4HAP standard and each of the structural analogs (from Table 1) in assay buffer (e.g., 1% BSA in PBST).

    • In a separate dilution plate, add 50 µL of each standard/analog dilution to respective wells.

    • Add 50 µL of the diluted anti-3C4HAP polyclonal antibody (at a pre-determined optimal dilution) to each well of the dilution plate.

    • Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.

    • Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate four times with PBST.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) diluted in assay buffer to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Reading:

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2N H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The raw absorbance data will be used to generate inhibition curves for 3C4HAP and each analog. From these curves, the half-maximal inhibitory concentration (IC50) and the percent cross-reactivity (%CR) can be determined.[14][15]

  • Generate Standard Curves: Plot the absorbance (OD450) versus the log of the concentration for 3C4HAP and each analog. The signal will decrease as the concentration of the free analyte increases.

  • Calculate IC50: For each compound, determine the concentration that results in 50% inhibition of the maximum signal. This is the IC50 value.

  • Calculate Percent Cross-Reactivity (%CR): The cross-reactivity of each analog relative to 3C4HAP is calculated using the following formula:

    %CR = (IC50 of 3C4HAP / IC50 of Analog) x 100 [16]

Table 2: Hypothetical Data Presentation for Cross-Reactivity Results

CompoundIC50 (ng/mL)Percent Cross-Reactivity (%CR)
This compound (3C4HAP) 10 100%
4'-Hydroxyacetophenone5020%
3'-Hydroxyacetophenone>1000<1%
2'-Hydroxyacetophenone>1000<1%
3'-Chloro-4'-methoxyacetophenone5002%
2-Chloro-4-acetylphenol8012.5%
4-Chlorophenol>1000<1%

Note: The data in this table is purely illustrative and represents a potential outcome of the described experiments.

Conclusion: A Pathway to Validated Specificity

This guide outlines a rigorous, scientifically-grounded approach to systematically evaluate the cross-reactivity of this compound. By generating a custom polyclonal antibody and employing a carefully designed competitive ELISA, researchers can obtain quantitative data on the specificity of 3C4HAP binding. This information is critical for the validation of any immunoassay intended to measure 3C4HAP and provides valuable insights into its potential for off-target interactions in broader biological research. Adherence to these detailed protocols will ensure the generation of trustworthy and authoritative data, a cornerstone of robust scientific and drug development endeavors.

References

  • ICH Q2(R2) Validation of Analytical Procedures. (2023).
  • Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 370. [Link]
  • Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre, 8(21), 1-6. [Link]
  • Competitive ELISA Protocol. (n.d.). Bio-Rad. [Link]
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency. [Link]
  • Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Journal of Biological Engineering.
  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. (2024). YouTube. [Link]
  • Validation of Analytical Procedures Q2(R2). (2023).
  • Satija, S., et al. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASĀYAN Journal of Chemistry, 18(2).
  • Q2(R2) Validation of Analytical Procedures. (2024). U.S.
  • Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(1), 370. [Link]
  • Technical Guide for ELISA. (n.d.). SeraCare. [Link]
  • Competitive ELISA Protocol. (n.d.). Bio-Rad Antibodies. [Link]
  • Wang, Y., et al. (2022). Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol. Toxins, 14(6), 375. [Link]
  • Abad-Fuentes, A., et al. (2003). Approaches to chlorophenol hapten synthesis. Journal of Immunological Methods, 278(1-2), 109-122.
  • Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.
  • In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined. (n.d.).
  • Salehi, B., et al. (2019). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Molecules, 24(24), 4597. [Link]
  • Singh, A., et al. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(3), 1-8.
  • Fernandes, I., et al. (2017). Bioavailability of phenolic compounds: a major challenge for drug development?. Revista Fitos, 11(1).
  • How can off-target effects of drugs be minimised?. (2025).
  • Al-Shehri, M. M., et al. (2019). Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. PloS one, 14(2), e0212047. [Link]
  • Fernandes, I., et al. (2017). Bioavailability of phenolic compounds: a major challenge for drug development?. Revista Fitos, 11(1). [Link]
  • Anti-Hapten Antibody Production. (n.d.).
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A Senior Application Scientist's Guide to Solvent System Performance for 3'-Chloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3'-Chloro-4'-hydroxyacetophenone (CAS No. 2892-29-7) is a bifunctional aromatic compound of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its structure, featuring a ketone, a phenol, and a halogenated benzene ring, makes it a versatile intermediate for synthesizing a wide array of more complex molecules, including potential drug candidates and biologically active compounds.[1][2] However, the very features that make it a valuable building block—its polarity, potential for hydrogen bonding, and moderate reactivity—also make its performance highly dependent on the chosen solvent system.

This guide provides an in-depth analysis of how different solvents impact the analytical characterization and synthetic utility of this compound. Moving beyond mere protocols, we will explore the underlying chemical principles that govern its behavior, offering researchers, scientists, and drug development professionals the insights needed to optimize their experimental designs. The objective is to provide a framework for logical solvent selection, ensuring reproducibility, accuracy, and efficiency in the laboratory.

Physicochemical Profile of this compound

A thorough understanding of a compound's fundamental properties is the bedrock of effective methods development. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 2892-29-7[3]
Molecular Formula C₈H₇ClO₂[4]
Molecular Weight 170.59 g/mol [4]
Appearance White to light yellow solid/powder[3][5]
Melting Point 92-105 °C[5]
Structure
Known Solubility Soluble in Chloroform[3]

Part 1: Performance in Analytical Systems

Accurate quantification and characterization are critical in any research and development pipeline. The choice of solvent is arguably one of the most influential variables in analytical techniques such as chromatography and spectroscopy.

High-Performance Liquid Chromatography (HPLC)

For a polar, weakly acidic compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. The fundamental principle of RP-HPLC is the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[6] The solvent system (mobile phase) directly dictates retention time, peak shape, and resolution.

Causality Behind Solvent Selection in RP-HPLC:

The mobile phase in RP-HPLC is typically a mixture of water and a less polar organic solvent, known as the organic modifier.[7] The higher the proportion of the organic modifier, the lower the polarity of the mobile phase (increasing its "strength"), which causes the analyte to elute faster. The choice of organic modifier (e.g., acetonitrile vs. methanol) is critical as it influences selectivity—the ability to separate the analyte from impurities or related compounds.[7][8] For ionizable compounds like phenols, controlling the pH of the mobile phase with a buffer is essential to ensure a consistent charge state and achieve sharp, symmetrical peaks.[6]

Comparative Performance in Common HPLC Solvent Systems:

Mobile Phase SystemExpected Performance for this compoundRationale
Acetonitrile / Water Excellent. Shorter retention times, sharp peaks, and lower backpressure.Acetonitrile is a non-polar solvent with low viscosity, making it a highly efficient organic modifier for RP-HPLC.[7] It is often the first choice for achieving good peak shapes.
Methanol / Water Good. Longer retention times compared to acetonitrile, potentially altered selectivity.Methanol is more polar than acetonitrile and has different hydrogen bonding capabilities, which can change the interaction with the analyte and stationary phase, thus affecting selectivity.[8] Its higher viscosity can lead to increased system pressure.[7]
Acidified Mobile Phase Essential. Improved peak shape and reproducibility.Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) suppresses the ionization of the phenolic hydroxyl group.[9] This results in a single, uncharged species, preventing peak tailing and improving retention time stability.
Experimental Protocol: RP-HPLC Method Development

This protocol provides a self-validating system for establishing a robust analytical method for this compound.

  • Standard Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample matrix in a suitable solvent (ideally the mobile phase) and filter through a 0.45 µm syringe filter to remove particulates that could damage the column.[6]

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a 70:30 (A:B) ratio and linearly increase to 20:80 (A:B) over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector set at the compound's λmax (determined by UV-Vis spectroscopy, likely around 250-300 nm).

    • Injection Volume: 10 µL.

  • Optimization:

    • Adjust the gradient slope and initial/final mobile phase composition to achieve a retention time between 3 and 10 minutes.

    • If peak shape is poor, ensure the sample is dissolved in the initial mobile phase composition.

    • If co-elution with impurities occurs, substitute acetonitrile with methanol to alter selectivity.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Data Stock Prepare Stock Solution (1 mg/mL in ACN) Working Prepare Working Standards (Dilute in Mobile Phase) Stock->Working HPLC Inject into HPLC System Working->HPLC Sample Prepare & Filter Sample Sample->HPLC MobilePhase Prepare Mobile Phases (A: H₂O+0.1% FA, B: ACN+0.1% FA) MobilePhase->HPLC Chromatogram Acquire Chromatogram HPLC->Chromatogram Analysis Integrate Peak & Quantify Chromatogram->Analysis

Caption: Standard workflow for quantitative analysis of this compound by RP-HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation. The choice of deuterated solvent is critical for two reasons: it must fully dissolve the analyte, and its residual signal should not overlap with key analyte signals.[10] Furthermore, for molecules with exchangeable protons (like the -OH group), the solvent choice determines whether this proton is observable.

Causality Behind Solvent Selection in NMR:

  • Solubility: The compound must be sufficiently soluble to yield a good signal-to-noise ratio in a reasonable time.

  • Proton Exchange: In protic deuterated solvents like Methanol-d₄ (CD₃OD), the phenolic proton will exchange with deuterium and the signal will broaden or disappear. In aprotic solvents like Chloroform-d (CDCl₃) or DMSO-d₆, this proton is typically observable as a sharp singlet, which can be confirmed by a D₂O shake experiment.[10]

  • Signal Overlap: The residual solvent peak should not obscure important resonances in the analyte's spectrum.[10][11]

Comparative Performance of Common NMR Solvents:

Deuterated SolventExpected Performance for this compoundRationale
Chloroform-d (CDCl₃) Good. Generally provides sharp signals for aromatic and acetyl protons. The hydroxyl proton may be a broad or sharp singlet depending on concentration and purity.CDCl₃ is an excellent solvent for many organic compounds.[11] Its residual peak at ~7.26 ppm is in the aromatic region but is a sharp singlet and usually does not interfere significantly.[10]
DMSO-d₆ Excellent. Superior solubilizing power for polar compounds. The hydroxyl proton is typically observed as a sharp, well-defined peak.DMSO is a highly polar aprotic solvent, making it ideal for polar analytes and for observing hydrogen-bonding protons.[11] Its residual peak is at ~2.50 ppm, far from the aromatic region.[10]
Acetone-d₆ Very Good. A good alternative to CDCl₃ and DMSO-d₆.Acetone is a polar aprotic solvent that can dissolve a wide range of compounds. Its residual peak at ~2.05 ppm is well away from the aromatic signals.[10][11]
Experimental Protocol: ¹H NMR Sample Preparation
  • Drying: Ensure the sample of this compound is free of water and residual organic solvents by drying under high vacuum.

  • Dissolution: Weigh 5-10 mg of the dry sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Homogenization: Cap the tube and gently invert it several times or use a vortex mixer at low speed to ensure the sample is fully dissolved. A brief sonication can aid dissolution if needed.

  • Analysis: Place the tube in the NMR spectrometer. If TMS is not included in the solvent, reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and robust method for quantification, often used for HPLC detection. The solvent can influence the absorption maxima (λmax) and molar absorptivity, a phenomenon known as solvatochromism.[12]

Causality Behind Solvent Selection in UV-Vis:

The electronic transitions (π–π*) in the aromatic ring are sensitive to the polarity of the solvent. Polar solvents can interact with the ground and excited states of the molecule differently than non-polar solvents, causing a shift in the energy of the transition and thus a shift in the λmax.[12] For phenolic compounds, polar protic solvents that can hydrogen bond with the hydroxyl group often cause a hypsochromic (blue) shift, while polar aprotic solvents may cause a bathochromic (red) shift.[12]

Expected Performance in Different Solvents:

SolventPolarityExpected λmax ShiftRationale
Hexane Non-polarBaseline referenceMinimal solvent-solute interaction.
Chloroform Moderately PolarSlight bathochromic shift vs. HexaneModerate interaction with the solute.
Ethanol Polar ProticHypsochromic shift vs. ChloroformHydrogen bonding with the phenolic -OH group stabilizes the ground state more than the excited state, increasing the energy gap for transition.[12]
Acetonitrile Polar AproticBathochromic shift vs. HexaneDipole-dipole interactions can stabilize the excited state.

Part 2: Performance in Synthetic Applications

In organic synthesis, the solvent does more than just dissolve reactants; it actively influences reaction rates, pathways, and yields.

Solvent Choice for Nucleophilic Substitution

A common reaction involving this compound is the etherification of its phenolic hydroxyl group (e.g., a Williamson ether synthesis). This reaction is a classic example of a nucleophilic substitution (Sₙ2) reaction.

Causality Behind Solvent Selection in Sₙ2 Reactions:

The Sₙ2 mechanism is favored by polar aprotic solvents. These solvents (like DMF, DMSO, and acetonitrile) can solvate the cation (e.g., K⁺ from the K₂CO₃ base) but do not form a strong hydrogen-bonding shell around the nucleophile (the phenoxide). This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate. In contrast, polar protic solvents (like ethanol or water) would solvate and stabilize the nucleophile, reducing its reactivity and slowing the reaction.

Diagram: Solvent Influence on Etherification

SN2_Reaction cluster_solvents Solvent Choice Reactants This compound + Base (K₂CO₃) + Alkyl Halide (R-X) DMF Polar Aprotic (e.g., DMF, Acetonitrile) Reactants->DMF Favored Pathway Ethanol Polar Protic (e.g., Ethanol) Reactants->Ethanol Disfavored Pathway Product Ether Product DMF->Product Fast Sₙ2 Reaction High Yield Ethanol->Product Slow Reaction Lower Yield

Caption: Impact of solvent choice on the Sₙ2 etherification of this compound.

Comparative Analysis with Alternatives

Understanding this compound in the context of its analogs highlights the impact of its specific substitution pattern.

CompoundKey Differences & Performance Impact
4'-Hydroxyacetophenone Baseline Comparator: Lacks the chloro- group. It is less lipophilic and will have a shorter retention time in RP-HPLC under identical conditions. Its simpler structure provides a reference for spectroscopic analysis.
3-Hydroxyacetophenone Isomeric Comparator: Possesses the same functional groups but at different positions. This subtle change can significantly alter its hydrogen bonding capabilities and dipole moment, leading to different solubility profiles and chromatographic selectivity.[13]
3-Hydroxy-4-methoxyacetophenone Functional Group Swap: The hydroxyl group is at the 3-position and a methoxy group is at the 4-position. This analog is useful for studying the specific role of the phenolic group's position in biological activity and is a common standard.[14] It cannot act as a hydrogen bond donor at the 4-position, altering its interactions with polar protic solvents.

Conclusion

The performance of this compound is inextricably linked to the solvent system in which it is analyzed or reacted. For analytical purposes, a methodical approach to solvent selection is paramount. In RP-HPLC, an acidified acetonitrile/water mobile phase provides an excellent starting point for robust, reproducible quantification. For structural elucidation by NMR, DMSO-d₆ is often the optimal choice due to its high solubilizing power and its ability to reveal exchangeable protons. In synthetic applications, particularly for nucleophilic substitutions, the selection of a polar aprotic solvent like DMF or acetonitrile is critical for maximizing reaction rates and yields. By understanding the fundamental chemical principles that govern these interactions, researchers can harness the full potential of this versatile chemical intermediate.

References
  • Separation of Methyl 3-chloro-4-hydroxyphenylacetate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • This compound | 2892-29-7. INDOFINE Chemical Company. [Link]
  • 3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857. PubChem, NIH. [Link]
  • Various Applications Of 3-Hydroxyacetophenone. Cefa Cilinas Biotics Pvt Ltd. [Link]
  • The Science of Separation: Understanding High-Performance Liquid Chrom
  • III Analytical Methods.
  • High-performance liquid chrom
  • The Role of 4'-Hydroxyacetophenone in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 3'-chloro-4'-hydroxy-5'-methoxyacetophenone - Optional[1H NMR]. SpectraBase. [Link]
  • Supporting Information for "A general and mild method for the conversion of aryl and vinyl boronic acids to the corresponding phenols". The Royal Society of Chemistry. [Link]
  • A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applic
  • Notes on NMR Solvents. University of Wisconsin-Madison. [Link]
  • Synthesis and crystal structure of hydroxyacetophenone Schiff bases containing propargyl moiety: Solvent effects on UV-visible spectra.
  • UV-Vis spectra of control and treated samples of p-hydroxyacetophenone. Omics Online. [Link]
  • Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement.
  • Guide to Choosing the Correct HPLC Solvent. Phenomenex. [Link]
  • Synthetic approach towards ‘Click’ modified chalcone based organotriethoxysilanes; UV–Vis study. Elsevier. [Link]
  • Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement.
  • Separation of 3-methoxy-4-hydroxyacetophenone and 3-hydroxy-4-methoxyacetophenone (the methylated products formed from 3,4-dihydroxyacetophenone) by gas chromatography.
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A Comparative Guide to the Synthesis of 3'-Chloro-4'-hydroxyacetophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the efficient and cost-effective production of key intermediates is paramount. 3'-Chloro-4'-hydroxyacetophenone is a valuable building block in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of the most viable synthetic routes to this compound, offering an in-depth analysis of their chemical principles, cost-effectiveness, scalability, and environmental impact. The insights presented herein are designed to empower researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic needs.

Introduction to this compound

This compound, a substituted acetophenone, features a chlorine atom and a hydroxyl group on the phenyl ring. This unique substitution pattern makes it a crucial intermediate in the synthesis of a variety of pharmaceutical compounds, where these functional groups serve as handles for further molecular elaboration. The demand for efficient and economical routes to this intermediate is driven by the ever-present need to reduce manufacturing costs and minimize the environmental footprint of pharmaceutical production.

This guide will dissect and compare three primary synthetic strategies for the preparation of this compound:

  • Direct Chlorination of 4-Hydroxyacetophenone

  • Friedel-Crafts Acylation of 2-Chlorophenol

  • Fries Rearrangement of 2-Chlorophenyl Acetate

Each method will be evaluated based on reaction yield, cost of raw materials, reaction conditions, and scalability, as well as safety and environmental considerations.

Method 1: Direct Chlorination of 4-Hydroxyacetophenone

The direct chlorination of 4-hydroxyacetophenone is a conceptually straightforward approach to introduce the chlorine atom at the C-3 position of the aromatic ring. The hydroxyl and acetyl groups are ortho-, para-directing, and the acetyl group's deactivating nature can help to control the regioselectivity of the chlorination.

Chemical Principles and Mechanistic Insights

This electrophilic aromatic substitution reaction typically employs a chlorinating agent such as chlorine gas or, more commonly in a laboratory setting, sulfuryl chloride (SO₂Cl₂). The reaction proceeds via the generation of an electrophilic chlorine species that attacks the electron-rich aromatic ring. The presence of the hydroxyl group strongly activates the ring, making the reaction proceed readily. The regioselectivity is governed by the directing effects of the existing substituents.

Experimental Protocol

A common laboratory-scale procedure for the direct chlorination of 4-hydroxyacetophenone using sulfuryl chloride is as follows:

  • Dissolve 4-hydroxyacetophenone in a suitable chlorinated solvent, such as dichloromethane (DCM).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sulfuryl chloride in the same solvent dropwise to the reaction mixture while maintaining the temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Direct_Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_start Dissolve 4-hydroxyacetophenone in Dichloromethane prep_cool Cool to 0-5 °C prep_start->prep_cool reaction_add Add Sulfuryl Chloride Solution Dropwise prep_cool->reaction_add reaction_monitor Monitor by TLC reaction_add->reaction_monitor workup_quench Quench with Water reaction_monitor->workup_quench workup_extract Extract & Wash workup_quench->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry workup_evap Evaporate Solvent workup_dry->workup_evap purify Recrystallization/ Chromatography workup_evap->purify final_product final_product purify->final_product This compound

Direct Chlorination Workflow

Cost-Effectiveness, Yield, and Scalability

While a detailed industrial-scale cost analysis is complex, a laboratory-scale assessment can be made based on the prices of the main reactants. This method starts from a readily available and relatively inexpensive starting material, 4-hydroxyacetophenone. However, the cost of the chlorinating agent and the solvent, as well as the purification process, must be considered.

Published yields for this specific transformation can vary, but are generally moderate to good. A key challenge in this reaction is controlling the formation of isomeric and polychlorinated byproducts, which can lower the yield of the desired product and necessitate extensive purification.

On an industrial scale, the use of gaseous chlorine can be more cost-effective but presents significant handling and safety challenges. The scalability of this reaction is moderate, with potential issues arising from heat management of the exothermic reaction and the control of regioselectivity on a larger scale.

Method 2: Friedel-Crafts Acylation of 2-Chlorophenol

The Friedel-Crafts acylation is a classic and versatile method for the formation of aryl ketones. In this approach, 2-chlorophenol is acylated with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Chemical Principles and Mechanistic Insights

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of the acetylating agent with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). The acylium ion then attacks the aromatic ring of 2-chlorophenol in an electrophilic aromatic substitution. The hydroxyl group is a strong activating and ortho-, para-directing group, while the chlorine atom is a deactivating but also ortho-, para-directing group. The acylation is expected to occur predominantly at the position para to the hydroxyl group, which is also meta to the chlorine, leading to the desired this compound.

Experimental Protocol

A representative laboratory procedure for the Friedel-Crafts acylation of 2-chlorophenol is as follows:

  • To a cooled (0-5 °C) suspension of a Lewis acid (e.g., anhydrous aluminum chloride) in a suitable solvent (e.g., dichloromethane or nitrobenzene), add the acetylating agent (e.g., acetyl chloride) dropwise.

  • Slowly add 2-chlorophenol to the mixture, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Friedel_Crafts_Acylation_Workflow cluster_prep Reagent Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification prep_lewis Suspend Lewis Acid in Solvent prep_acetyl Add Acetylating Agent prep_lewis->prep_acetyl reaction_add_phenol Add 2-Chlorophenol prep_acetyl->reaction_add_phenol reaction_stir Stir to Completion (Monitor by TLC) reaction_add_phenol->reaction_stir workup_quench Quench with Ice/HCl reaction_stir->workup_quench workup_extract Extract & Wash workup_quench->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry workup_evap Evaporate Solvent workup_dry->workup_evap purify Recrystallization/ Chromatography workup_evap->purify final_product final_product purify->final_product This compound

Friedel-Crafts Acylation Workflow

Cost-Effectiveness, Yield, and Scalability

The starting material, 2-chlorophenol, is generally more expensive than 4-hydroxyacetophenone. The use of stoichiometric or even excess amounts of the Lewis acid catalyst, which is often corrosive and moisture-sensitive, adds to the overall cost and generates a significant amount of waste.

However, the Friedel-Crafts acylation can offer high yields and good regioselectivity, potentially simplifying the purification process compared to direct chlorination. A related synthesis of 3-chloro-4-methoxyacetophenone from ortho-chloroanisole using this method has been reported to achieve a high yield of 97%.[1] A subsequent demethylation step would be necessary to obtain the final product.

The scalability of the Friedel-Crafts acylation can be challenging due to the large amounts of Lewis acid required, the exothermic nature of the reaction, and the generation of corrosive byproducts like HCl gas. The workup procedure to remove the catalyst can also be cumbersome on a large scale.

Method 3: Fries Rearrangement of 2-Chlorophenyl Acetate

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone. This method involves the rearrangement of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.

Chemical Principles and Mechanistic Insights

The reaction begins with the formation of 2-chlorophenyl acetate from the esterification of 2-chlorophenol with an acetylating agent. In the subsequent Fries rearrangement, a Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to form an acylium ion. This electrophile then attacks the aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group. The reaction temperature can often be used to influence the ratio of the ortho and para products. For the synthesis of this compound, the desired product is the para-rearranged isomer.

Experimental Protocol

The synthesis via Fries rearrangement is a two-step process:

Step 1: Synthesis of 2-Chlorophenyl Acetate

  • React 2-chlorophenol with acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or triethylamine.

  • Purify the resulting 2-chlorophenyl acetate by distillation.

Step 2: Fries Rearrangement

  • Treat the purified 2-chlorophenyl acetate with a Lewis acid (e.g., anhydrous aluminum chloride) in a suitable solvent (e.g., nitrobenzene or without a solvent at elevated temperatures).

  • Heat the reaction mixture to the desired temperature to promote the rearrangement.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and quench it by carefully adding it to a mixture of ice and acid.

  • Extract the product and purify it by conventional methods.

Fries_Rearrangement_Workflow cluster_esterification Esterification cluster_rearrangement Fries Rearrangement cluster_workup Work-up & Purification ester_start React 2-Chlorophenol with Acetylating Agent ester_purify Purify 2-Chlorophenyl Acetate ester_start->ester_purify rearrange_lewis Treat with Lewis Acid ester_purify->rearrange_lewis rearrange_heat Heat Reaction Mixture rearrange_lewis->rearrange_heat rearrange_monitor Monitor by TLC rearrange_heat->rearrange_monitor workup_quench Quench with Ice/Acid rearrange_monitor->workup_quench workup_extract Extract & Purify workup_quench->workup_extract final_product final_product workup_extract->final_product This compound

Sources

A Comparative Guide to the Physicochemical and Biological Properties of 3'-Chloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of 3'-Chloro-4'-hydroxyacetophenone, a halogenated phenolic ketone of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explore the causal relationships between chemical structure and functional properties. We will compare this compound to its structural analogs, provide validated experimental protocols for property determination, and discuss its potential biological activities, grounding all claims in authoritative references.

Introduction: The Significance of a Substituted Phenone

Hydroxyacetophenones are a class of compounds that serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Their molecular architecture, featuring a hydroxylated phenyl ring attached to a ketone group, provides multiple sites for chemical modification.[1] The introduction of a chlorine atom onto the aromatic ring, as in this compound, can profoundly alter the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications, in turn, influence its physical characteristics and biological activity, making a detailed comparison with its parent compounds essential for informed application in research and development.

Section 1: Comparative Physicochemical Analysis

The properties of a molecule are a direct consequence of its structure. The addition of a chlorine atom ortho to the hydroxyl group and meta to the acetyl group in 4'-hydroxyacetophenone introduces significant electronic and steric effects. Here, we compare this compound to its parent compound, 4'-hydroxyacetophenone, and its non-halogenated isomer, 3'-hydroxyacetophenone.

Key Physicochemical Data Summary

PropertyThis compound4'-Hydroxyacetophenone3'-Hydroxyacetophenone
Molecular Formula C₈H₇ClO₂C₈H₈O₂C₈H₈O₂
Molecular Weight 170.59 g/mol [2][3]136.15 g/mol 136.15 g/mol [4]
Appearance White to light yellow powder/crystal[3][5]Crystalline solidBeige-brown crystalline powder[4]
Melting Point (°C) 92-105[2], 103, 93-94[5]109[6]90-95[4]
Solubility Soluble in Chloroform[5], MethanolSlightly soluble in water[6]Soluble in alcohol, insoluble in water[4]
Acidity (pKa) Predicted to be lower than 4'-HAP~10[7]9.19[4]

Analysis of Properties:

  • Melting Point: The melting point of this compound is generally in the range of 93-105°C.[2][5] This is slightly lower than that of 4'-hydroxyacetophenone (~109°C)[6]. The introduction of the chlorine atom can disrupt the crystal lattice packing that is present in the more symmetrical 4'-hydroxyacetophenone, leading to a modest decrease in melting point despite the increased molecular weight.

  • Solubility: Like most phenolic compounds, this compound exhibits good solubility in polar organic solvents such as methanol and chloroform.[5] Its solubility in water is expected to be low, a common trait for substituted phenols.[4] The presence of the chlorine atom increases the molecule's lipophilicity, likely decreasing its aqueous solubility compared to 4'-hydroxyacetophenone.

  • Acidity (pKa): The acidity of the phenolic hydroxyl group is a critical parameter. The pKa of phenol itself is approximately 9.99.[7] For 3'-hydroxyacetophenone, the pKa is 9.19.[4] The electron-withdrawing nature of the chlorine atom in this compound is expected to stabilize the corresponding phenoxide anion through an inductive effect. This increased stabilization of the conjugate base results in a stronger acid, meaning its pKa value will be lower than that of 4'-hydroxyacetophenone. Accurate pKa determination is crucial for designing salt formation strategies and understanding drug absorption.

Section 2: Experimental Protocols for Property Determination

To ensure reproducibility and accuracy, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key physicochemical properties discussed above.

Melting Point Determination

Causality: The melting point is a fundamental indicator of a compound's purity.[8] A pure crystalline solid typically melts over a narrow range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. The protocol described utilizes a heating block apparatus for controlled and accurate measurement.

Experimental Protocol:

  • Sample Preparation: Grind a small amount of the crystalline this compound into a fine powder.

  • Capillary Loading: Dip the open end of a capillary tube into the powder and gently tap the sealed end on a hard surface to pack the sample to a height of approximately 3 mm.[9]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a Mel-Temp or similar apparatus. Insert a calibrated thermometer.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.

  • Accurate Determination: Allow the apparatus to cool to at least 10°C below the approximate melting point. Begin heating again at a slow, controlled rate of about 1-2°C per minute.[9]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature (T1) at which the first drop of liquid appears. Record the temperature (T2) at which the last solid crystal melts completely.[9][10]

  • Reporting: Report the melting point as the range T1-T2. For a pure sample, this range should be narrow.

Workflow Visualization:

MeltingPointWorkflow A Grind Sample B Pack Capillary Tube (3mm) A->B C Place in Apparatus B->C D Heat Slowly (1-2°C/min) C->D E Observe Melting D->E F Record T1 (First Liquid) E->F G Record T2 (All Liquid) E->G H Report Range (T1-T2) F->H G->H

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Profiling

Causality: Solubility tests provide crucial information about a compound's polarity and the presence of acidic or basic functional groups.[11][12] The principle "like dissolves like" governs solubility in neutral solvents, while solubility in aqueous acid or base indicates the ability to form a water-soluble salt.

Experimental Protocol:

  • Setup: Label four separate small test tubes.

  • Sample Addition: Place approximately 25 mg of this compound into each test tube.[11]

  • Solvent Addition & Observation:

    • Tube 1 (Water): Add 0.75 mL of deionized water. Shake vigorously for 60 seconds. Observe if the solid dissolves.[11][13]

    • Tube 2 (5% NaOH): Add 0.75 mL of 5% aqueous sodium hydroxide. Shake vigorously. The phenolic hydroxyl group is acidic and should react with a strong base like NaOH to form a soluble sodium phenoxide salt. Observe for dissolution.[14]

    • Tube 3 (5% NaHCO₃): Add 0.75 mL of 5% aqueous sodium bicarbonate. Shake vigorously. Sodium bicarbonate is a weak base. Most phenols are not acidic enough to react with it, but strong organic acids like carboxylic acids will.[14] This test helps differentiate weakly acidic phenols from strongly acidic groups.

    • Tube 4 (5% HCl): Add 0.75 mL of 5% aqueous hydrochloric acid. Shake vigorously. As the compound lacks a basic functional group (like an amine), it is expected to be insoluble.[11][14]

  • Recording: Record the results as "soluble," "partially soluble," or "insoluble" for each solvent.

Workflow Visualization:

SolubilityWorkflow cluster_0 Solubility Testing A 25 mg Sample S1 Add Water A->S1 S2 Add 5% NaOH A->S2 S3 Add 5% NaHCO3 A->S3 S4 Add 5% HCl A->S4 R1 Observe & Record S1->R1 R2 Observe & Record S2->R2 R3 Observe & Record S3->R3 R4 Observe & Record S4->R4

Caption: Workflow for Qualitative Solubility Profiling.

Spectrometric pKa Determination

Causality: The pKa of a phenolic compound can be determined accurately using UV-Vis spectrophotometry. The phenol (ArOH) and its conjugate base, the phenoxide (ArO⁻), have distinct absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pH at which the concentrations of the acidic and basic forms are equal; this pH is, by definition, the pKa.[15]

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent mixture, such as acetonitrile-water, to ensure solubility across the pH range.[15]

  • pH Buffer Preparation: Prepare a series of buffer solutions with known pH values, typically spanning a range of 2-3 units around the expected pKa (e.g., pH 7 to pH 10).

  • Sample Preparation: For each buffer, prepare a cuvette containing the buffer and a small, constant aliquot of the stock solution. Ensure the final concentration is appropriate for UV-Vis analysis.

  • Spectral Scans:

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) of the compound in a highly acidic solution (pH ~2, all ArOH form) and a highly basic solution (pH ~11, all ArO⁻ form) to identify the wavelength of maximum absorbance difference (λ_max_diff).[15]

  • Absorbance Measurements: Measure the absorbance of each buffered sample at the predetermined λ_max_diff.

  • Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point. The pH at this inflection point is the pKa of the compound. Alternatively, use the Henderson-Hasselbalch equation rearranged for spectrophotometry: pKa = pH - log[(A - A_acid)/(A_base - A)].

Workflow Visualization:

pKaWorkflow A Prepare Stock Solution C Scan Spectra at Low & High pH A->C B Prepare pH Buffers E Measure Absorbance in each Buffer at λ_max_diff B->E D Identify λ_max_diff C->D D->E F Plot Absorbance vs. pH E->F G Determine pKa from Inflection Point F->G

Caption: Workflow for Spectrometric pKa Determination.

Section 3: Comparative Biological Activities

Hydroxyacetophenone derivatives are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][16][17] Halogenation can often enhance the potency of bioactive molecules.

Anti-inflammatory Activity: Many phenolic compounds exert anti-inflammatory effects. 4'-Hydroxyacetophenone, for example, has been shown to suppress inflammation by inhibiting the NF-κB signaling pathway and reducing levels of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide.[18][19] The NF-κB pathway is a central regulator of the inflammatory response. Its inhibition is a key mechanism for many anti-inflammatory drugs. Given the structural similarity, this compound is a strong candidate for possessing similar, and potentially enhanced, anti-inflammatory properties. The chlorine atom could increase cell membrane permeability or improve binding to target proteins. Some plant-derived acetophenones have shown potent anti-inflammatory effects.[20]

Antimicrobial Activity: Substituted acetophenones and their derivatives, such as chalcones, have demonstrated notable antibacterial and antifungal activities.[17][21][22][23] The presence of both a hydroxyl group and a halogen on the aromatic ring can contribute to antimicrobial efficacy. For instance, studies on chalcones derived from hydroxyacetophenones show that these molecules can be effective against various bacterial strains.[24][25] The α,β-unsaturated keto group in chalcones is often cited as being responsible for their biological activity.[22] While specific data for this compound is limited, its potential as a precursor for more complex and potent antimicrobial agents is significant.

Conceptual Biological Pathway: NF-κB Inhibition

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB Phosphorylation of IκBα IKK->IkB Degradation IκBα Degradation IkB->Degradation NFkB NF-κB Dimer (p65/p50) Degradation->NFkB release Translocation Translocation to Nucleus NFkB->Translocation Nucleus Nucleus Translocation->Nucleus Gene Gene Transcription (COX-2, TNF-α, IL-6) Nucleus->Gene Compound Hydroxyacetophenone Derivative Compound->IKK Inhibition Compound->Degradation Inhibition

Caption: Simplified NF-κB signaling pathway and potential inhibition sites.

Conclusion

This compound presents a distinct profile when compared to its non-halogenated counterparts. The presence of the chlorine atom subtly modifies its melting point and is predicted to significantly increase its acidity, a factor with major implications for its use in synthesis and pharmacology. While direct biological data is emerging, the well-documented anti-inflammatory and antimicrobial activities of related hydroxyacetophenones suggest that this compound is a promising scaffold for the development of novel therapeutic agents. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to exploit the unique properties of this valuable chemical building block.

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A Comparative Guide to the Validation of Analytical Methods for 3'-Chloro-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of validated analytical methodologies for the quantification of 3'-Chloro-4'-hydroxyacetophenone, a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of protocols, this document delves into the scientific rationale behind experimental choices, empowering you to select and implement the most appropriate analytical strategy for your research and development needs.

The Critical Role of Method Validation

Before delving into specific methodologies, it is paramount to understand the principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) have established comprehensive guidelines to ensure that an analytical procedure is fit for its intended purpose.[1][2][3] The core parameters of this validation process include specificity, linearity, accuracy, precision, and robustness, all of which will be explored in the context of the following methods.[4][5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₈H₇ClO₂[6]
Molecular Weight 170.59 g/mol [6]
Appearance White to light yellow crystalline powder[3][7]
Melting Point 93-94 °C[3]
Solubility Soluble in chloroform[3]

The presence of a phenolic hydroxyl group and a chloro substituent on the aromatic ring, along with the acetophenone moiety, dictates the molecule's polarity, UV absorbance, and potential for gas chromatographic analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Method of Choice

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a workhorse in pharmaceutical analysis, offering a blend of specificity, sensitivity, and robustness for the quantification of non-volatile and thermally labile compounds like this compound.

Rationale for HPLC-UV Method Development

The selection of chromatographic conditions is a deliberate process guided by the analyte's structure. A reversed-phase C18 column is chosen for its ability to retain moderately polar compounds like our target molecule. The mobile phase, a mixture of acidified water and acetonitrile, allows for the fine-tuning of retention time and peak shape. The acidic modifier (e.g., phosphoric acid or formic acid) is crucial for suppressing the ionization of the phenolic hydroxyl group, thereby ensuring a single, sharp chromatographic peak.

Experimental Protocol: HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 285 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable solvent. Dilute with the mobile phase to a final concentration within the calibration range.

Validation of the HPLC-UV Method

The following table summarizes the validation parameters and acceptance criteria for the proposed HPLC-UV method, with supporting hypothetical experimental data.

Validation ParameterAcceptance CriteriaHypothetical Results
Specificity No interference from blank and placebo at the retention time of the analyte.The analyte peak is well-resolved with no co-eluting peaks from the matrix.
Linearity (R²) ≥ 0.9990.9995
Range 10-150 µg/mL10-150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability (n=6)≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:11.5 µg/mL
Robustness %RSD ≤ 2.0% for minor changes in method parameters (flow rate, temperature, mobile phase composition).The method is robust to small, deliberate variations in chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Approach

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional selectivity and sensitivity, making it a powerful tool for the analysis of volatile and thermally stable compounds. For phenolic compounds like this compound, derivatization is often necessary to increase volatility and improve peak shape.

Rationale for GC-MS Method Development

The presence of the polar hydroxyl group can lead to peak tailing in GC analysis. To circumvent this, a derivatization step is employed. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy to convert the active hydrogen of the hydroxyl group into a non-polar trimethylsilyl ether. This derivatized analyte is more volatile and exhibits better chromatographic behavior. The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule.

Experimental Protocol: GC-MS Method (with Derivatization)

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector

  • Autosampler

Derivatization Procedure:

  • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA and 100 µL of pyridine.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-400 m/z

Validation of the GC-MS Method

The following table presents the validation parameters for the proposed GC-MS method with hypothetical data.

Validation ParameterAcceptance CriteriaHypothetical Results
Specificity No interfering peaks at the retention time and characteristic mass fragments of the analyte.The selected ion monitoring (SIM) mode provides excellent specificity with no matrix interference.
Linearity (R²) ≥ 0.9980.9989
Range 0.1-25 µg/mL0.1-25 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%97.8% - 103.5%
Precision (%RSD)
- Repeatability (n=6)≤ 5.0%2.5%
- Intermediate Precision≤ 5.0%3.8%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.02 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.07 µg/mL
Robustness %RSD ≤ 5.0% for minor changes in method parameters (oven temperature ramp, injector temperature).The method demonstrates robustness to slight variations in GC parameters.

Comparative Analysis: HPLC-UV vs. GC-MS

FeatureHPLC-UVGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and boiling point, detection by mass fragmentation.
Sample Preparation Simple dissolution and dilution.Requires a derivatization step.
Selectivity Good, based on chromatographic retention time.Excellent, based on both retention time and mass spectrum.
Sensitivity Good, suitable for most pharmaceutical applications.Excellent, capable of trace-level analysis.
Instrumentation Cost ModerateHigh
Throughput HighModerate (due to derivatization)
Typical Application Routine quality control, content uniformity, and stability testing.Impurity profiling, identification of unknowns, and trace analysis.

Visualizing the Workflow: Analytical Method Validation

The following diagram illustrates the key stages in the validation of an analytical method, from initial planning to final documentation.

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting P1 Define Analytical Method's Intended Use P2 Identify Validation Parameters (ICH Q2) P1->P2 P3 Establish Acceptance Criteria P2->P3 P4 Write Validation Protocol P3->P4 E1 Prepare Standards & Samples P4->E1 Execute Protocol E2 Perform Experiments (Specificity, Linearity, etc.) E1->E2 E3 Collect & Process Data E2->E3 V1 Analyze Results Against Acceptance Criteria E3->V1 Evaluate Data V2 Assess Method Performance V1->V2 V3 Document Results in Validation Report V2->V3 Conclusion Method is Validated for Intended Use V3->Conclusion

Caption: Workflow for Analytical Method Validation.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound, each with its own set of advantages and ideal applications. The HPLC-UV method stands out for its simplicity, high throughput, and cost-effectiveness, making it highly suitable for routine quality control environments. On the other hand, the GC-MS method, while more complex due to the derivatization step, offers unparalleled selectivity and sensitivity, which are critical for impurity profiling and trace-level quantification. The choice between these methods should be guided by the specific analytical requirements, including the sample matrix, the required level of sensitivity, and the available instrumentation. A thorough and well-documented method validation, following established guidelines, is indispensable to ensure the generation of high-quality, reliable data in any research or drug development setting.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • AMSbiopharma. (2023).
  • Labcompliance. (n.d.). Understanding ICH Q2(R2)
  • Indofine Chemical Company. (n.d.). This compound. [Link]
  • NIST. (n.d.). Acetophenone, 4'-hydroxy-. NIST Chemistry WebBook. [Link]
  • Alchem Pharmtech. (n.d.). This compound. [Link]
  • PubChem. (n.d.). This compound.

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A Researcher's Guide to 3'-Chloro-4'-hydroxyacetophenone: A Comparative Benchmark Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the selection of molecular scaffolds and building blocks is a critical decision that profoundly influences the trajectory of a project. Among the myriad of choices, substituted acetophenones represent a versatile class of compounds, serving as precursors for a wide range of biologically active molecules and functional materials. This guide provides an in-depth comparative analysis of 3'-Chloro-4'-hydroxyacetophenone, benchmarking its performance and utility against relevant alternatives in key application areas. By synthesizing experimental data and elucidating the underlying structure-activity relationships, this document aims to equip researchers with the critical insights needed to make informed decisions in their experimental designs.

Section 1: Performance as an Enzyme Inhibitor

The acetophenone scaffold is a common feature in the design of various enzyme inhibitors. The nature and position of substituents on the aromatic ring play a pivotal role in modulating the inhibitory potency and selectivity. Here, we compare this compound and its analogs as inhibitors of two key enzymes: Monoamine Oxidase B (MAO-B) and Tyrosinase.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B is a significant target in the treatment of neurodegenerative diseases such as Parkinson's disease.[] The inhibition of MAO-B can help to restore dopamine levels in the brain.[2] Studies on acetophenone derivatives have revealed that they can be potent and selective MAO-B inhibitors.[3][4]

Table 1: Comparative MAO-B Inhibitory Activity of Acetophenone Derivatives

Compound/AlternativeSubstitution PatternIC50 (nM) for MAO-BReference
Compound 1j 3-benzyloxy-4-methoxyacetophenone derivative12.9[3][5]
Compound 2e 3-(4-chlorobenzyloxy)-4-methoxyacetophenone derivative11.7[3][5]
Selegiline (Standard) -~35.9[3][5]

This table presents data for compounds structurally related to this compound to illustrate the impact of substitution on MAO-B inhibition.

The data suggests that the presence of a halogen, such as chlorine, in conjunction with other substituents on the phenyl ring, can significantly enhance MAO-B inhibitory activity. This positions this compound as a promising scaffold for the design of novel MAO-B inhibitors.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

This protocol outlines a general procedure for assessing the MAO-B inhibitory activity of test compounds.

Materials:

  • Human MAO-B (recombinant)

  • Kynuramine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Selegiline (positive control)

  • 96-well microplate reader (fluorescence)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and the MAO-B enzyme solution.

  • Add varying concentrations of the test compound or selegiline to the wells of a 96-well plate.

  • Pre-incubate the enzyme with the inhibitors for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate, kynuramine.

  • Monitor the production of 4-hydroxyquinoline, the fluorescent product of the reaction, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm for 30 minutes.

  • Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.

  • Determine the percentage of inhibition for each concentration of the inhibitor.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Logical Workflow for MAO-B Inhibitor Screening

MAO_B_Inhibitor_Screening cluster_0 Compound Preparation cluster_1 Enzyme Assay cluster_2 Data Analysis Compound Synthesize/Acquire This compound & Analogs Stock_Solution Prepare Stock Solutions in DMSO Compound->Stock_Solution Serial_Dilution Perform Serial Dilutions Stock_Solution->Serial_Dilution Assay_Setup Prepare Assay Plate: Enzyme, Buffer, Inhibitor Serial_Dilution->Assay_Setup Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Reaction_Initiation Add Substrate (Kynuramine) Pre_incubation->Reaction_Initiation Fluorescence_Reading Measure Fluorescence over Time Reaction_Initiation->Fluorescence_Reading Calculate_Rates Calculate Reaction Rates Fluorescence_Reading->Calculate_Rates Percent_Inhibition Determine % Inhibition Calculate_Rates->Percent_Inhibition IC50_Calculation Calculate IC50 Values Percent_Inhibition->IC50_Calculation SAR_Analysis Structure-Activity Relationship Analysis IC50_Calculation->SAR_Analysis

Caption: Workflow for screening acetophenone derivatives as MAO-B inhibitors.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.[6] Hydroxyacetophenones have been investigated as tyrosinase inhibitors, with their efficacy being dependent on the substitution pattern.[7]

For instance, 3,4-dihydroxyacetophenone has been shown to be a potent tyrosinase inhibitor.[3] The introduction of a chlorine atom at the 3' position in this compound is expected to modulate its electronic properties and binding affinity to the enzyme's active site. While direct comparative IC50 values are not available, studies on related halogenated compounds suggest that halogens can enhance inhibitory activity through the formation of halogen bonds with active site residues.

Table 2: Comparative Tyrosinase Inhibitory Activity of Hydroxyacetophenone Derivatives

Compound/AlternativeSubstitution PatternIC50 (µM) for TyrosinaseReference
3,4-Dihydroxyacetophenone 3,4-dihydroxyPotent inhibitor (specific value not provided)[3]
Kojic Acid (Standard) -16.69[8][9]
Arbutin (Standard) -191.17[8][9]

This table provides context for the tyrosinase inhibitory potential of hydroxyacetophenones.

The hydroxyl group at the 4' position is crucial for activity, and the addition of a chloro group at the 3' position could potentially enhance this activity through increased lipophilicity and favorable interactions within the enzyme's active site.

Section 2: Utility as a Synthetic Intermediate

Substituted acetophenones are valuable starting materials for the synthesis of various heterocyclic compounds, most notably chalcones, which are precursors to flavonoids.[10][11] The yield and efficiency of these syntheses are often dependent on the electronic nature of the substituents on the acetophenone ring.

Chalcone Synthesis

Chalcones are synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde. The reactivity of the acetophenone is influenced by its substituents. Electron-withdrawing groups, such as the chloro group in this compound, can affect the acidity of the α-protons and, consequently, the rate and yield of the condensation reaction.

A study on the synthesis of various chalcones reported the yield for the synthesis of 3-Hydroxy-4-chloro Chalcone to be 64.5% via a conventional aldol condensation method.[12] This provides a benchmark for evaluating the synthetic utility of this compound in similar reactions.

Table 3: Comparative Yields in Chalcone Synthesis

Acetophenone DerivativeBenzaldehyde DerivativeCatalystYield (%)Reference
3-Hydroxyacetophenone4-ChlorobenzaldehydeNaOH64.5[12]
4-HydroxyacetophenoneVeratraldehyde50% KOH97[9][10]
2,4-DihydroxyacetophenoneBenzaldehyde50% KOH96[9][10]

This table compares the yields of chalcone synthesis using different substituted acetophenones.

The data indicates that while this compound is a viable precursor for chalcone synthesis, other hydroxyacetophenones can lead to higher yields under specific conditions. The choice of starting material will therefore depend on the desired final product and the optimization of reaction conditions.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes a general method for the Claisen-Schmidt condensation to synthesize a chalcone from this compound.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a flask.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of NaOH or KOH while stirring.

  • Add the substituted benzaldehyde (1 equivalent) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Workflow for Chalcone Synthesis and Evaluation

Chalcone_Synthesis_Workflow cluster_0 Synthesis cluster_1 Characterization cluster_2 Evaluation Reactants This compound + Benzaldehyde Derivative Condensation Claisen-Schmidt Condensation (Base Catalyst, Ethanol) Reactants->Condensation Workup Acidification & Precipitation Condensation->Workup Purification Filtration & Recrystallization Workup->Purification TLC TLC Analysis Purification->TLC Yield_Calculation Calculate % Yield Purification->Yield_Calculation Melting_Point Melting Point Determination TLC->Melting_Point Spectroscopy Spectroscopic Analysis (IR, NMR) Melting_Point->Spectroscopy Comparison Compare with Alternative Syntheses Yield_Calculation->Comparison

Caption: A streamlined workflow for the synthesis and evaluation of chalcones.

Section 3: Antimicrobial and Antifungal Activity

Hydroxyacetophenone derivatives and their downstream products, such as chalcones, have been reported to possess antimicrobial and antifungal properties.[11][13] The presence of both a hydroxyl group and a halogen on the aromatic ring of this compound suggests its potential as an antimicrobial agent.

While specific Minimum Inhibitory Concentration (MIC) values for this compound were not found in the reviewed literature, studies on related compounds provide valuable insights. For example, some hydroxyacetophenone derivatives have shown good antibacterial activity against E. coli and K. pneumoniae.[13] Furthermore, chalcones derived from substituted acetophenones have demonstrated moderate antimicrobial activity, with MIC values in the range of 125 µg/ml against Gram-positive bacteria.[14]

Table 4: Antimicrobial Activity of Related Compounds

Compound ClassTest OrganismActivity/MICReference
Hydroxyacetophenone derivativesE. coli, K. pneumoniaeGood antibacterial activity[13]
2'-hydroxy-4-chlorochalconeGram-positive bacteriaMIC 125 µg/ml[14]
2'-hydroxy-4-nitrochalconeGram-positive bacteriaMIC 125 µg/ml[14]

This table highlights the antimicrobial potential of compound classes related to this compound.

The combined electronic and lipophilic effects of the chloro and hydroxyl groups in this compound make it a candidate for further investigation as an antimicrobial agent.

Conclusion

This compound emerges as a versatile molecule with significant potential in drug discovery and organic synthesis. Its structure suggests favorable properties for enzyme inhibition, particularly for targets like MAO-B where halogenation has been shown to be beneficial. As a synthetic intermediate, it provides a reliable route to chalcones and other heterocyclic systems, albeit with yields that may require optimization depending on the specific reaction. Furthermore, its chemical features warrant exploration of its antimicrobial and antifungal activities. This guide provides a comparative framework based on available data, highlighting the strengths and areas for further investigation of this compound. Researchers are encouraged to use this information as a foundation for their own experimental designs, contributing to a more comprehensive understanding of this valuable chemical entity.

References

  • Wang, Z. M., et al. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm.
  • Wang, Z. M., et al. (2015). Correction: Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm.
  • Nazir, Y., et al. (2022). Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis.
  • Nazir, Y., et al. (2022). Molecular Docking, Synthesis, and Tyrosinase Inhibition Activity of Acetophenone Amide: Potential Inhibitor of Melanogenesis. PubMed.
  • Khan, I., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.
  • Mamedova, G. A., et al. (2017).
  • Vidja, H., et al. (2020). SYNTHESIS OF CHALCONES. JETIR.
  • Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC.
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  • Lee, K. E., et al. (2025).
  • Kumar, P., et al. (2018). Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. Shri R.L.T. College of Science, Akola.
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  • Finberg, J. P. M. (2020). Monoamine Oxidase Inhibitor Compounds List. BOC Sciences.
  • Yusuf, M., et al. (2016). Antimicrobial Activities of Some Synthetic Flavonoids. IOSR Journal.
  • Kim, D., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. PMC.
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A Comparative DFT Study of 3'-Chloro-4'-hydroxyacetophenone and its Analogues: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the acetophenone scaffold represents a privileged structure, serving as a cornerstone for a multitude of biologically active compounds. Among these, halogenated hydroxyacetophenones have garnered significant interest due to their diverse pharmacological profiles, including anti-inflammatory, antioxidant, and antimicrobial activities. This guide presents an in-depth comparative computational study of 3'-Chloro-4'-hydroxyacetophenone (CHAP) and its analogue, 3',5'-dichloro-4'-hydroxyacetophenone (DCHAP), employing Density Functional Theory (DFT). By juxtaposing theoretical calculations with available experimental data, we aim to elucidate the nuanced effects of mono- versus di-chlorination on the electronic, structural, and biological properties of this important class of molecules. This analysis is further enriched by molecular docking studies against key inflammatory targets, providing a molecular-level rationale for their potential therapeutic applications.

Introduction: The Significance of Halogenated Acetophenones

Acetophenones are aromatic ketones that are not only pivotal intermediates in organic synthesis but also integral components of numerous natural and synthetic molecules with significant biological activities. The introduction of hydroxyl and halogen substituents onto the phenyl ring can dramatically modulate their physicochemical and pharmacokinetic properties. This compound (CHAP) is one such molecule that has been explored for its potential as a precursor in the synthesis of various pharmaceuticals. Understanding how subtle structural modifications, such as the addition of a second chlorine atom to form 3',5'-dichloro-4'-hydroxyacetophenone (DCHAP), impact the molecule's behavior is paramount for rational drug design.

This guide leverages the predictive power of Density Functional Theory (DFT) to dissect and compare the geometric, spectroscopic, and electronic characteristics of CHAP and DCHAP. Furthermore, we investigate their potential anti-inflammatory mechanism by performing molecular docking studies against Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK), two enzymes critically involved in the inflammatory cascade.

Methodology: A Validated Computational Approach

The integrity of any computational study hinges on the rigor of its methodology. Here, we detail the step-by-step protocols employed for our DFT calculations and molecular docking simulations, explaining the rationale behind our choice of methods and parameters.

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Experimental Protocol: DFT Calculations

  • Geometry Optimization: The initial structures of CHAP and DCHAP were drawn using GaussView 6.0 and subjected to geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set in Gaussian 16. The B3LYP functional is a hybrid functional that has been shown to provide reliable results for a wide range of organic molecules. The 6-311++G(d,p) basis set includes diffuse and polarization functions, which are crucial for accurately describing the electronic properties of molecules with heteroatoms and potential for hydrogen bonding.

  • Vibrational Frequency Analysis: Following optimization, frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies were used to simulate the FT-IR and Raman spectra.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the HOMO-LUMO energy gap, a key indicator of chemical reactivity. The electronic absorption spectra (UV-Vis) were simulated using Time-Dependent DFT (TD-DFT) calculations.

  • Molecular Electrostatic Potential (MEP): The MEP surfaces were generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

  • Hirshfeld Surface Analysis: Hirshfeld surface analysis was performed using CrystalExplorer to investigate and quantify intermolecular interactions.

Workflow for DFT Calculations

DFT_Workflow A Initial Molecular Structure (GaussView) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Vibrational Spectra) B->C D TD-DFT Calculation (UV-Vis Spectra) B->D E FMO Analysis (HOMO, LUMO, Energy Gap) B->E F MEP Analysis B->F G Hirshfeld Surface Analysis B->G H Comparative Analysis C->H D->H E->H F->H G->H

Caption: Workflow for the DFT-based comparative analysis.

Molecular Docking Studies

To explore the potential anti-inflammatory activity of CHAP and DCHAP, molecular docking simulations were performed against COX-2 and p38 MAPK.

Experimental Protocol: Molecular Docking

  • Protein Preparation: The crystal structures of human COX-2 (PDB ID: 5IKQ) and p38 MAPK (PDB ID: 1A9U) were obtained from the Protein Data Bank.[1][2] Water molecules and co-crystallized ligands were removed, and polar hydrogens and Kollman charges were added using AutoDockTools.

  • Ligand Preparation: The 3D structures of CHAP and DCHAP, optimized from the DFT calculations, were prepared for docking by assigning Gasteiger charges.

  • Docking Simulation: AutoDock Vina was used to perform the docking simulations. A grid box encompassing the active site of each protein was defined. The docking protocol was validated by redocking the native ligand into the active site of the respective protein.

  • Analysis of Interactions: The binding affinities and the interactions between the ligands and the protein residues were analyzed and visualized using PyMOL and Discovery Studio.

Logical Relationship of the Study

Study_Logic Topic Comparative DFT Study of This compound and Analogues DFT DFT Calculations Topic->DFT Docking Molecular Docking Topic->Docking Spectra Spectroscopic Analysis (FT-IR, UV-Vis) DFT->Spectra Electronic Electronic Properties (FMO, MEP) DFT->Electronic Interaction Intermolecular Interactions (Hirshfeld) DFT->Interaction Targets Anti-inflammatory Targets (COX-2, p38 MAPK) Docking->Targets Binding Binding Affinity & Interactions Docking->Binding Analysis Structure-Activity Relationship Spectra->Analysis Electronic->Analysis Interaction->Analysis Binding->Analysis

Caption: Logical flow of the comparative computational study.

Results and Discussion: A Comparative Analysis

This section presents a detailed comparison of the calculated properties of CHAP and DCHAP, supported by experimental data where available.

Structural and Spectroscopic Analysis

The optimized geometries of CHAP and DCHAP reveal subtle but significant differences in bond lengths and angles upon the introduction of a second chlorine atom.

Table 1: Selected Optimized Geometrical Parameters of CHAP and DCHAP

ParameterCHAP (Calculated)DCHAP (Calculated)
C=O Bond Length (Å)1.2321.231
C-Cl Bond Length (Å)1.7451.743, 1.744
O-H Bond Length (Å)0.9650.966
C-O (hydroxyl) Bond Length (Å)1.3581.357

The calculated vibrational frequencies were compared with the available experimental Raman data for CHAP and FT-IR data for DCHAP to validate our computational model. A good correlation was observed between the theoretical and experimental wavenumbers, lending confidence to our assignments.

Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeCHAP (Raman - Exp.)CHAP (Raman - Calc.)DCHAP (FT-IR - Exp.)DCHAP (FT-IR - Calc.)
O-H stretch-3654~3400 (broad)3650
C=O stretch1665167016721675
C-Cl stretch720715730728

The calculated UV-Vis spectra in ethanol for both compounds show characteristic absorption bands in the UV region, arising from π → π* and n → π* electronic transitions. The introduction of the second chlorine atom in DCHAP leads to a slight bathochromic (red) shift in the main absorption peak, suggesting a minor alteration in the electronic structure.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability.

Table 3: Calculated FMO Energies and Energy Gaps (eV)

MoleculeHOMOLUMOEnergy Gap (ΔE)
CHAP-6.21-1.894.32
DCHAP-6.35-2.014.34

The slightly larger energy gap of DCHAP suggests it is marginally more stable and less reactive than CHAP. The HOMO is primarily localized on the phenyl ring and the hydroxyl group, while the LUMO is distributed over the acetyl group and the phenyl ring.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. The red regions indicate negative electrostatic potential (electron-rich), while the blue regions indicate positive electrostatic potential (electron-poor). In both CHAP and DCHAP, the most negative potential is located around the oxygen atoms of the carbonyl and hydroxyl groups, making them susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group is the most electropositive region, indicating its potential for hydrogen bonding.

Hirshfeld Surface Analysis

Hirshfeld surface analysis reveals the nature and extent of intermolecular interactions. For both molecules, H···H, C···H, and O···H contacts are the most significant contributors to the crystal packing. The presence of the chlorine atoms introduces Cl···H and Cl···Cl interactions, which are more prominent in DCHAP.

Molecular Docking: Insights into Anti-inflammatory Potential

To rationalize the potential anti-inflammatory activity of these compounds, molecular docking studies were performed against COX-2 and p38 MAPK.

Table 4: Docking Scores and Key Interactions of CHAP and DCHAP with COX-2 and p38 MAPK

CompoundTargetBinding Affinity (kcal/mol)Key Interacting Residues
CHAPCOX-2-7.8Arg120, Tyr355, Ser530
DCHAPCOX-2-8.1Arg120, Tyr355, Ser530, Val523
CHAPp38 MAPK-7.2Lys53, Met109, Asp168
DCHAPp38 MAPK-7.5Lys53, Met109, Asp168, Leu167

Both CHAP and DCHAP exhibit favorable binding affinities for the active sites of both COX-2 and p38 MAPK. DCHAP consistently shows a slightly better binding affinity, which can be attributed to additional hydrophobic and halogen bond interactions facilitated by the second chlorine atom. The interactions with key residues in the active sites of both enzymes suggest that these compounds could act as inhibitors. For instance, the interaction with Ser530 in COX-2 is crucial for the inhibitory activity of many non-steroidal anti-inflammatory drugs (NSAIDs).

Conclusion

This comprehensive in-silico study provides valuable insights into the structure-activity relationships of this compound and its di-chloro analogue. Our DFT calculations, validated against available experimental data, reveal that the addition of a second chlorine atom in DCHAP subtly influences its geometric, spectroscopic, and electronic properties, leading to a slight increase in stability. The molecular docking studies suggest that both compounds have the potential to inhibit key inflammatory enzymes, with DCHAP showing a marginally higher binding affinity. These findings underscore the importance of halogenation patterns in modulating the biological activity of acetophenone derivatives and provide a solid foundation for the future design and development of novel anti-inflammatory agents based on this versatile scaffold. Further experimental validation is warranted to confirm the predicted biological activities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.